molecular formula C12H12ClN B1426799 4-chloro-2-ethyl-3-methylquinoline CAS No. 856089-50-4

4-chloro-2-ethyl-3-methylquinoline

Cat. No.: B1426799
CAS No.: 856089-50-4
M. Wt: 205.68 g/mol
InChI Key: MHCSKCJYHHSWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-ethyl-3-methylquinoline (Molecular Formula: C12H12ClN) is a synthetic chlorinated quinoline derivative that serves as a versatile scaffold and key intermediate in organic synthesis and medicinal chemistry research . The quinoline core functionalized with chloro, ethyl, and methyl groups is a privileged structure in drug discovery, with its 2-ethyl group particularly noted for increasing lipophilicity and promoting cell permeability, which is beneficial for enhancing biological activity . This compound is primarily valued as a synthetic building block for the development of novel bioactive molecules. Research into similar substituted quinolines indicates potential applications in generating compounds with significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria , as well as anticancer properties through mechanisms that may include the induction of apoptosis . Furthermore, the reactive 4-chloro substituent makes this compound a suitable precursor for nucleophilic substitution reactions, allowing researchers to synthesize a diverse array of 4-substituted quinoline derivatives, such as those with sulfanyl, hydrazino, azido, or amino functional groups, for further biological evaluation . The broader class of chlorinated heterocyclic compounds represents a significant segment of FDA-approved pharmaceuticals, underscoring the ongoing relevance of such structures in the development of new therapeutic agents . 4-Chloro-2-ethyl-3-methylquinoline is supplied for laboratory research purposes only. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-2-ethyl-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-3-10-8(2)12(13)9-6-4-5-7-11(9)14-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCSKCJYHHSWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-chloro-2-ethyl-3-methylquinoline synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-chloro-2-ethyl-3-methylquinoline

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1] This guide provides a comprehensive, in-depth technical overview of a reliable and efficient synthetic pathway to 4-chloro-2-ethyl-3-methylquinoline, a substituted quinoline derivative of interest to researchers in drug discovery and development. By leveraging established and robust chemical transformations, this document details a two-step approach commencing with a Conrad-Limpach cyclization to construct the core quinolone ring system, followed by a targeted chlorination to yield the final product. This guide is structured to provide not only step-by-step experimental protocols but also a deep understanding of the underlying reaction mechanisms and the rationale behind procedural choices, empowering researchers to confidently replicate and adapt these methods.

Introduction: The Significance of the Quinoline Core

Quinolines are nitrogen-containing heterocyclic compounds that have garnered significant attention from the scientific community for decades.[1] Their prevalence in natural products and their remarkable versatility as a pharmacophore have cemented their importance in the field of medicinal chemistry. The strategic functionalization of the quinoline ring allows for the fine-tuning of pharmacological properties, leading to the development of potent therapeutic agents.

The target molecule, 4-chloro-2-ethyl-3-methylquinoline, possesses a key structural feature: the chlorine atom at the C4 position. This halogen acts as a versatile synthetic handle, enabling further molecular elaboration through nucleophilic substitution reactions, and can also play a crucial role in binding interactions with biological targets.[2] This guide presents a validated and logical pathway for its synthesis, beginning with a retrosynthetic analysis to identify key precursors.

Retrosynthetic Analysis

A retrosynthetic approach is employed to deconstruct the target molecule into readily available starting materials. The primary disconnection targets the C4-Cl bond, a common transformation achieved via the chlorination of a 4-hydroxyquinoline (or its tautomeric 4-quinolone form). This reveals the key intermediate: 2-ethyl-3-methylquinolin-4-ol .

A second disconnection breaks the bonds formed during the quinoline ring synthesis, specifically the N1-C2 and C4-C4a bonds. This leads back to two fundamental building blocks: an aniline and a β-ketoester , in this case, ethyl 2-methyl-3-oxopentanoate . This analysis points towards a classical quinoline synthesis strategy, such as the Conrad-Limpach reaction.

Retrosynthesis Target 4-chloro-2-ethyl-3-methylquinoline Intermediate 2-ethyl-3-methylquinolin-4-ol Target->Intermediate C-Cl Disconnection (Chlorination) Precursors Aniline + Ethyl 2-methyl-3-oxopentanoate Intermediate->Precursors C-N / C-C Disconnection (Conrad-Limpach)

Caption: Retrosynthetic pathway for 4-chloro-2-ethyl-3-methylquinoline.

Recommended Synthetic Pathway

The proposed synthesis is a robust two-step process designed for efficiency and reliability. The first step involves the construction of the heterocyclic core, and the second step installs the key chloro-substituent.

Step 1: Synthesis of 2-ethyl-3-methylquinolin-4-ol via Conrad-Limpach Cyclization

The Conrad-Limpach synthesis is a condensation reaction between an aniline and a β-ketoester to produce 4-hydroxyquinolines.[3] This method is highly effective for creating the required quinolone precursor.

3.1.1 Principle and Rationale The reaction proceeds in two main phases: an initial condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization. The use of a high-boiling point solvent, such as Dowtherm A or mineral oil, is crucial to provide the necessary thermal energy for the intramolecular ring-closure, which is an endergonic process. The reaction is driven to completion by the formation of the stable, aromatic quinolone ring system.

3.1.2 Reaction Mechanism The mechanism begins with the nucleophilic attack of the aniline nitrogen onto the ketone carbonyl of the β-ketoester (ethyl 2-methyl-3-oxopentanoate). This is followed by dehydration to form a stable enamine intermediate. The subsequent and rate-determining step is a 6-electron electrocyclization that occurs at high temperatures, followed by tautomerization to yield the aromatic 4-hydroxyquinoline product.

Conrad_Limpach cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Product Formation Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Nucleophilic Attack - H₂O Ketoester Ethyl 2-methyl-3-oxopentanoate Ketoester->Enamine Product 2-ethyl-3-methylquinolin-4-ol Enamine->Product Thermal Cyclization (High Temp, >250°C)

Caption: Mechanism of the Conrad-Limpach Cyclization.

3.1.3 Detailed Experimental Protocol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine aniline (1.0 eq) and ethyl 2-methyl-3-oxopentanoate (1.05 eq).

  • Initial Condensation: Heat the mixture to 140-150 °C for 2-3 hours with stirring to facilitate the formation of the enamine intermediate. Water will be evolved during this step.

  • Cyclization: Add a high-boiling point solvent (e.g., Dowtherm A or mineral oil) to the reaction mixture. Increase the temperature to 250-260 °C and maintain for 30-60 minutes. The product will often precipitate from the hot solution.

  • Work-up: Allow the reaction mixture to cool to approximately 100 °C. Carefully add an inert solvent like hexane or toluene to dilute the mixture and precipitate the product completely.

  • Isolation: Filter the solid product using a Büchner funnel. Wash the collected solid thoroughly with hexane or ethyl acetate to remove the high-boiling solvent and any unreacted starting materials.

  • Purification: The crude 2-ethyl-3-methylquinolin-4-ol can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

3.1.4 Data Summary: Reagents and Conditions for Step 1

Reagent/ParameterValue/ConditionPurpose
Aniline1.0 equivalentAromatic amine precursor
Ethyl 2-methyl-3-oxopentanoate1.05 equivalentsβ-ketoester precursor
Temperature (Condensation)140-150 °CFormation of enamine intermediate
Temperature (Cyclization)250-260 °CIntramolecular ring closure
SolventDowtherm A or Mineral OilHigh-boiling medium for thermal cyclization
Expected Yield70-85%-
Step 2: Chlorination of 2-ethyl-3-methylquinolin-4-ol

The conversion of the 4-hydroxy group to a 4-chloro group is a standard and highly effective transformation. This is typically achieved using phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and the solvent.[1]

3.2.1 Principle and Rationale The hydroxyl group of the 4-quinolone is a poor leaving group. Phosphorus oxychloride activates the hydroxyl group by converting it into a chlorophosphate ester, which is an excellent leaving group. The subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 4-chloroquinoline. Using POCl₃ in excess ensures the reaction goes to completion.

3.2.2 Reaction Mechanism The lone pair of electrons on the oxygen of the 4-quinolone's carbonyl group attacks the electrophilic phosphorus atom of POCl₃. A chloride ion is eliminated, and subsequent rearrangement forms a highly reactive chlorophosphate intermediate. A free chloride ion (from POCl₃) then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to generate the final product.

Chlorination cluster_start Starting Material cluster_intermediate Activation cluster_product Product Formation Quinolone 2-ethyl-3-methylquinolin-4-ol PhosphateEster Chlorophosphate Intermediate Quinolone->PhosphateEster + POCl₃ - HCl Product 4-chloro-2-ethyl-3-methylquinoline PhosphateEster->Product Nucleophilic Attack by Cl⁻

Caption: Mechanism of Chlorination using Phosphorus Oxychloride.

3.2.3 Detailed Experimental Protocol

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, place the dried 2-ethyl-3-methylquinolin-4-ol (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask. The POCl₃ often serves as the solvent. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker. This must be done in a well-ventilated fume hood as the quenching of POCl₃ is highly exothermic and releases HCl gas.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the pH is approximately 8-9. The product will often precipitate as a solid or can be extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Isolation: If a solid precipitates, collect it by filtration, wash with water, and dry. If extracted, separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane).

3.2.4 Data Summary: Reagents and Conditions for Step 2

Reagent/ParameterValue/ConditionPurpose
Quinolone Precursor1.0 equivalentSubstrate for chlorination
POCl₃3-5 equivalentsChlorinating agent and solvent
DMF (optional)Catalytic amountReaction catalyst
TemperatureReflux (~110 °C)To drive the reaction to completion
Work-upQuenching on ice, neutralizationHydrolyze excess POCl₃ and isolate product
Expected Yield80-95%-

Characterization

The final product, 4-chloro-2-ethyl-3-methylquinoline, should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, showing the characteristic shifts for the aromatic protons and the ethyl and methyl substituents.

  • Mass Spectrometry (MS): Will confirm the molecular weight (C₁₂H₁₂ClN, 205.07 g/mol ) and provide the characteristic isotopic pattern for a monochlorinated compound.[4]

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for C=C and C=N stretching in the aromatic system.

Conclusion

The synthesis of 4-chloro-2-ethyl-3-methylquinoline is efficiently achieved through a strategic two-step sequence. The pathway, which involves an initial Conrad-Limpach cyclization to form the core 4-hydroxyquinoline structure followed by a robust chlorination with phosphorus oxychloride, is a time-tested and reliable method. The experimental protocols and mechanistic insights provided in this guide offer researchers a clear and comprehensive roadmap for the preparation of this valuable chemical intermediate, facilitating further exploration in drug discovery and materials science.

References

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • GeeksforGeeks. (2024, May 24). Combes quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]

  • SlideShare. (2016, November 23). Organic Name Reaction With Their Respective Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • SlideShare. (2018, February 13). Doebner-Miller reaction and applications. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • ResearchGate. (2019, November). Bischler Indole Synthesis. Retrieved from [Link]

  • ConnectSci. (2015, January 15). An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Retrieved from [Link]

  • SciSpace. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-2-ethyl-3-methylquinoline (C12H12ClN). Retrieved from [Link]

  • Wiley Online Library. (n.d.). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). 4Hydroxyquinol2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • IUCr Journals. (2022, October 15). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 4-amino-2-methyl-3-quinolinecarboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-[(2-Chloro-3-quinolyl)methyl]-4-fluoroaniline. Retrieved from [Link]

  • ResearchGate. (2016, January 21). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chloroalkane synthesis by chlorination or substitution. Retrieved from [Link]

  • MDPI. (2022, April 3). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-CHLOROPHENOXYMETHYL CHLORIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-2-ethyl-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of various substituents to the quinoline ring allows for the fine-tuning of its physicochemical and pharmacokinetic properties, which is a cornerstone of modern drug design. This guide focuses on a specific derivative, 4-chloro-2-ethyl-3-methylquinoline, providing a comprehensive overview of its predicted physicochemical properties and a detailed guide to their experimental determination.

The chlorine atom at the 4-position is a key feature, as chloro-containing compounds are prevalent in a significant number of FDA-approved drugs.[4] This halogen can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby impacting its overall drug-like characteristics. The ethyl and methyl groups at positions 2 and 3, respectively, further contribute to the molecule's steric and lipophilic profile. A thorough understanding of the physicochemical properties of 4-chloro-2-ethyl-3-methylquinoline is therefore crucial for any research or development program involving this or structurally related compounds.

Molecular Identity and Predicted Physicochemical Profile

A summary of the key identifiers and predicted physicochemical parameters for 4-chloro-2-ethyl-3-methylquinoline is presented below. These predicted values serve as an essential starting point for experimental design and data interpretation.

PropertyValueSource
Molecular Formula C₁₂H₁₂ClNPubChem[5]
Molecular Weight 205.68 g/mol PubChem[5]
Predicted XlogP 4.0PubChemLite[5]
Monoisotopic Mass 205.06583 DaPubChemLite[5]

Core Physicochemical Properties: Experimental Determination

The following sections provide detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of 4-chloro-2-ethyl-3-methylquinoline. The causality behind experimental choices is emphasized to ensure robust and reliable data generation.

Melting Point and Purity Assessment

The melting point of a solid crystalline compound is a fundamental physical property that provides a primary indication of its purity. Pure crystalline organic compounds typically exhibit a sharp melting point range of 0.5 to 1.0°C.[6] Conversely, the presence of impurities leads to a depression and broadening of the melting range.[6][7]

The capillary method is a widely accepted and straightforward technique for determining the melting point of a crystalline solid.[8][9]

Step-by-Step Methodology:

  • Sample Preparation: The 4-chloro-2-ethyl-3-methylquinoline sample must be thoroughly dried and finely powdered to ensure uniform heat distribution.[10]

  • Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, alongside a calibrated thermometer.[6][7]

  • Initial Rapid Heating: A preliminary rapid heating is performed to get an approximate melting point.[7]

  • Accurate Determination: A fresh sample is then heated slowly and steadily, at a rate of 1-2°C per minute, especially near the expected melting point.[6]

  • Observation and Recording: The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire solid has turned into a clear liquid (final melting point) are recorded. This range is the melting point of the sample.

Self-Validating System: The sharpness of the melting point range serves as an internal validation of the sample's purity. A broad melting range (e.g., greater than 2°C) is a strong indicator of impurities.[6] For specification purposes, purity can be assured by setting limits on the differences in final melting points and melting ranges between a standard sample and the sample under test.[8]

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is most commonly quantified by the octanol-water partition coefficient (P), expressed as its logarithm (logP).

The shake-flask method is a classic and widely used technique for determining the logP of a compound.[11] It directly measures the partitioning of a solute between two immiscible phases, n-octanol and water.

Step-by-Step Methodology:

  • Phase Preparation: High-purity n-octanol and water are mutually saturated by shaking them together for at least 24 hours, followed by a separation period.

  • Sample Preparation: A stock solution of 4-chloro-2-ethyl-3-methylquinoline is prepared in the saturated n-octanol.

  • Partitioning: A known volume of the n-octanol stock solution is added to a known volume of the saturated water in a flask. The ratio of the volumes is chosen based on the expected logP to ensure that the concentration in both phases is quantifiable.[12]

  • Equilibration: The flask is shaken for a sufficient time (e.g., 2 hours) to allow the compound to reach equilibrium between the two phases.[12]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Analysis: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation: The logP is calculated using the following equation: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).

Causality and Method Selection: The shake-flask method is suitable for compounds with an expected logP in the range of -2 to 4.[11] For compounds with a predicted XlogP of 4.0 like 4-chloro-2-ethyl-3-methylquinoline, this method is appropriate. For highly lipophilic compounds (logP > 4), the "slow-stirring" method is recommended to avoid the formation of microemulsions that can lead to erroneous results.[11][13]

Aqueous Solubility

Aqueous solubility is a crucial physicochemical property that significantly influences a drug's absorption and bioavailability.[14] Poorly soluble compounds often present challenges in formulation and can lead to variable and incomplete absorption.[14][15]

Thermodynamic solubility represents the true equilibrium solubility of a compound and is considered the "gold standard" for solubility measurements.[16]

Step-by-Step Methodology:

  • Sample Preparation: An excess amount of solid 4-chloro-2-ethyl-3-methylquinoline is added to a vial containing a buffered aqueous solution of a specific pH (e.g., pH 7.4 to mimic physiological conditions).[14]

  • Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[15][16]

  • Phase Separation: The resulting saturated solution is separated from the excess solid by filtration or centrifugation.

  • Concentration Analysis: The concentration of the dissolved compound in the clear filtrate is determined by a validated analytical method, such as HPLC-UV or LC-MS. A standard calibration curve is used for quantification.[15]

  • Result Expression: The solubility is typically expressed in units of µg/mL or µM.

Kinetic vs. Thermodynamic Solubility: For high-throughput screening in early drug discovery, kinetic solubility assays are often employed due to their speed and lower compound consumption.[16][17][18] These methods typically involve dissolving the compound in an organic solvent like DMSO and then diluting it into an aqueous buffer, with precipitation being detected by methods like turbidimetry.[14][17] However, for lead optimization and later-stage development, thermodynamic solubility provides a more accurate and relevant measure of a compound's intrinsic solubility.[17][18]

Visualizations

Molecular Structure```dot

digraph "4-chloro-2-ethyl-3-methylquinoline" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes for atoms N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,-0.7!"]; C4 [label="C", pos="0,-1.4!"]; C4a [label="C", pos="-1.2,-0.7!"]; C5 [label="C", pos="-2.4,-1.4!"]; C6 [label="C", pos="-3.6,-0.7!"]; C7 [label="C", pos="-3.6,0.7!"]; C8 [label="C", pos="-2.4,1.4!"]; C8a [label="C", pos="-1.2,0.7!"]; Cl [label="Cl", pos="0,-2.8!"]; C_ethyl1 [label="C", pos="2.4,1.4!"]; C_ethyl2 [label="H3C", pos="3.6,0.7!"]; C_methyl [label="H3C", pos="2.4,-1.4!"];

// Edges for bonds N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C4a [len=1.5]; C4a -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C8a [len=1.5]; C8a -- N1 [len=1.5]; C4a -- C8a [len=1.5]; C4 -- Cl [len=1.5]; C2 -- C_ethyl1 [len=1.5]; C_ethyl1 -- C_ethyl2 [len=1.5]; C3 -- C_methyl [len=1.5]; }

Caption: Workflow for Shake-Flask LogP Determination.

Conclusion

References

  • Partition coefficient octanol/water.
  • Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu.
  • E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals.
  • Determination of Octanol/Water Distribution Coefficients, Water Solubilities, and Sediment/Water Partition Coefficients for Hydrophobic Organic Pollutants. EPA NEIPS.
  • Measuring Octanol/Water Partition Coefficients by the "Slow-Stirring" Method. P2 InfoHouse.
  • Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins.
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Experimental Measurements of Octanol-Water Partition Coefficients of Ionic Liquids. Walsh Medical Media.
  • Aqueous Solubility Assay. Enamine.
  • MultiScreen Solubility Filter Pl
  • Melting point determin
  • Solubility Toolbox for Successful Design of Drug Candid
  • Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo.
  • Aqueous Solubility.
  • DETERMIN
  • Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates.
  • 4-Chloro-3-methylquinoline. PubChem.
  • 4-chloro-2-ethyl-3-methylquinoline (C12H12ClN). PubChemLite.
  • 4-Chloro-2-methylquinoline. PubChem.
  • 4-Chloroquinoline. Santa Cruz Biotechnology.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • Ethyl 4-chloro-2-methylquinoline-6-carboxyl
  • ethyl 4-(4-chloro-2-methylanilino)
  • ethyl 4-amino-2-methyl-3-quinolinecarboxyl
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • Ethyl 4-chloro-2-methylquinoline-6-carboxyl
  • 4-Chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester. Ossila.
  • 4-Chloro-3-methylphenyl quinoline-2-carboxyl
  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

Sources

An In-depth Technical Guide to 4-chloro-2-ethyl-3-methylquinoline: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of 4-chloro-2-ethyl-3-methylquinoline, a specific derivative with significant potential. While a dedicated CAS number for this compound is not readily found in major chemical databases, indicating its status as a potentially novel or less-common substance, its synthesis and properties can be confidently extrapolated from well-established chemical principles and the extensive literature on related quinoline analogs. This document will detail a proposed synthetic pathway, predict its physicochemical properties, and discuss its potential applications, particularly in the context of drug discovery. All discussions are grounded in authoritative chemical literature to ensure scientific integrity.

Compound Identification and Structural Elucidation

While a specific CAS number for 4-chloro-2-ethyl-3-methylquinoline is not publicly listed, its molecular structure can be definitively established. The nomenclature dictates a quinoline core with a chlorine atom at the 4-position, an ethyl group at the 2-position, and a methyl group at the 3-position.

Molecular Structure:

Caption: 2D structure of 4-chloro-2-ethyl-3-methylquinoline.

Predicted Physicochemical Properties:

PropertyPredicted Value
Molecular FormulaC12H12ClN
Molecular Weight205.68 g/mol
XLogP34.1
Hydrogen Bond Donors0
Hydrogen Bond Acceptors1

These properties are predicted based on the structure and data from analogous compounds such as 4-chloro-2-methylquinoline[1] and 4-chloro-3-methylquinoline[2]. The predicted lipophilicity (XLogP3) suggests good membrane permeability, a desirable trait for drug candidates.

Proposed Synthesis and Mechanistic Insights

The synthesis of 4-chloro-2-ethyl-3-methylquinoline can be approached through established methods for quinoline ring formation, followed by chlorination. The Gould-Jacobs reaction is a particularly relevant and versatile method for constructing the quinoline core.[3]

Proposed Synthetic Workflow:

Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination Aniline Aniline Intermediate1 Anilinomethylenemalonate Intermediate Aniline->Intermediate1 Heat MalonicEster Diethyl 2-ethyl-2-methylmalonate MalonicEster->Intermediate1 Hydroxyquinoline 4-Hydroxy-2-ethyl-3-methylquinoline Intermediate1->Hydroxyquinoline High Temperature (e.g., Dowtherm A) FinalProduct 4-Chloro-2-ethyl-3-methylquinoline Hydroxyquinoline->FinalProduct POCl3

Caption: Proposed three-step synthesis of 4-chloro-2-ethyl-3-methylquinoline.

Detailed Experimental Protocol:

Step 1: Synthesis of Diethyl 2-((phenylamino)methylene)-3-methylpentanedioate (Anilinomethylenemalonate Intermediate)

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of aniline and diethyl 2-ethyl-2-methylmalonate.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux in a suitable solvent such as toluene.

  • Continuously remove the water formed during the reaction via the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude intermediate.

Causality: The initial step is a condensation reaction where the amino group of aniline nucleophilically attacks one of the carbonyl groups of the malonic ester, followed by the elimination of water to form the enamine intermediate. The use of a Dean-Stark trap is crucial to drive the equilibrium towards the product.

Step 2: Synthesis of 4-Hydroxy-2-ethyl-3-methylquinoline

  • Add the crude anilinomethylenemalonate intermediate to a high-boiling point solvent, such as Dowtherm A.

  • Heat the mixture to a high temperature (typically 240-260 °C).

  • Maintain the temperature for a specified period to ensure complete cyclization.

  • Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane.

  • Filter and wash the solid to obtain the 4-hydroxyquinoline derivative.

Causality: This thermal cyclization proceeds via an intramolecular electrophilic aromatic substitution. The enamine attacks the ortho-position of the aniline ring, leading to the formation of the quinoline scaffold. The high temperature provides the necessary activation energy for this ring-closing reaction.

Step 3: Synthesis of 4-chloro-2-ethyl-3-methylquinoline

  • Suspend the 4-hydroxy-2-ethyl-3-methylquinoline in an excess of phosphorus oxychloride (POCl3).

  • Gently heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess POCl3.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-ethyl-3-methylquinoline.

  • Purify the final product by column chromatography or recrystallization.

Causality: Phosphorus oxychloride is a standard and effective reagent for converting 4-hydroxyquinolines to their corresponding 4-chloro derivatives.[4] The hydroxyl group is converted into a good leaving group, which is then displaced by a chloride ion.

Potential Applications in Drug Development

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][5] The introduction of a chlorine atom at the 4-position of the quinoline ring is a common strategy in medicinal chemistry to enhance biological activity.

Potential Therapeutic Targets:

  • Kinase Inhibition: Many 4-aminoquinoline derivatives have been developed as kinase inhibitors for cancer therapy. The 4-chloro precursor is a key intermediate for the synthesis of these compounds via nucleophilic aromatic substitution (SNAr) at the C4 position.

  • Antimicrobial Agents: Chloroquine, a well-known antimalarial drug, features a 4-chloroquinoline core. The title compound could serve as a scaffold for developing new antimicrobial agents.[5]

  • PI3K Inhibition: Certain quinoline derivatives have shown inhibitory activity against phosphoinositide 3-kinases (PI3Ks), which are implicated in cancer and inflammatory diseases.[6]

Structure-Activity Relationship (SAR) Insights:

The substituents at the 2 and 3-positions can significantly influence the biological activity and selectivity of the quinoline scaffold. The ethyl group at the 2-position and the methyl group at the 3-position can modulate the steric and electronic properties of the molecule, potentially leading to improved binding affinity and pharmacokinetic profiles for specific biological targets.

Safety and Handling

While specific toxicity data for 4-chloro-2-ethyl-3-methylquinoline is not available, it should be handled with the standard precautions for a novel chemical substance. Based on data for related compounds, the following hazards should be considered:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[7][8]

  • Skin and Eye Irritation: Likely to cause skin and eye irritation.[9]

  • Aquatic Toxicity: Potentially toxic to aquatic life.[7]

Recommended Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, and eye/face protection.[10]

  • Use in a well-ventilated area or with respiratory protection.[9]

Handling and Storage:

  • Store in a cool, dry, and well-ventilated place.[9]

  • Keep the container tightly closed.[9]

  • Avoid dust formation and inhalation.[9]

Conclusion

4-chloro-2-ethyl-3-methylquinoline, while not extensively documented, represents a promising scaffold for the development of new therapeutic agents. Its synthesis is achievable through well-established methodologies, and its predicted properties suggest its potential as a valuable building block in medicinal chemistry. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic potential. This guide provides a solid foundation for researchers to embark on such investigations.

References

  • PubChem. 4-Chloro-3-methylquinoline. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. [Link]

  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • ResearchGate. 4-Chloro-2,5-dimethylquinoline. [Link]

  • PubMed Central. 4-Chloro-3-methylphenyl quinoline-2-carboxylate. National Institutes of Health. [Link]

  • PubChem. 4-Chloro-2-methylquinoline. National Center for Biotechnology Information. [Link]

  • ScienceDirect. Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. [Link]

Sources

An In-depth Technical Guide to 4-chloro-2-ethyl-3-methylquinoline: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and unique photophysical properties.[1][2] This technical guide provides a comprehensive overview of a specific derivative, 4-chloro-2-ethyl-3-methylquinoline. While this particular molecule may not be extensively documented in existing literature, this guide, grounded in established principles of quinoline chemistry, offers a robust framework for its synthesis, structural elucidation, and exploration of its potential applications. By drawing parallels with well-characterized analogues, we present a scientifically rigorous projection of its chemical and physical properties. This document is intended for researchers, scientists, and professionals in drug development seeking to explore the vast chemical space of substituted quinolines.

Introduction and Scientific Context

Quinolines are bicyclic heteroaromatic compounds, consisting of a benzene ring fused to a pyridine ring.[1] This structural motif is present in numerous natural alkaloids with profound physiological effects, most notably quinine, a potent antimalarial agent.[2] The synthetic versatility of the quinoline core allows for the introduction of a wide array of substituents, leading to a diverse library of compounds with activities spanning from anticancer and antimicrobial to antiviral and anti-inflammatory agents.[3][4]

The subject of this guide, 4-chloro-2-ethyl-3-methylquinoline, possesses a substitution pattern that is of significant interest. The chlorine atom at the 4-position serves as a versatile synthetic handle for further functionalization through nucleophilic substitution reactions.[5][6] The ethyl and methyl groups at the 2- and 3-positions, respectively, are expected to influence the molecule's steric and electronic properties, which can in turn modulate its biological activity and physical characteristics.

This guide will provide a detailed, step-by-step methodology for a plausible synthetic route to 4-chloro-2-ethyl-3-methylquinoline, followed by a thorough analysis of its expected spectroscopic signature for unambiguous structural confirmation. Finally, we will discuss its potential applications in drug discovery and materials science, drawing upon the rich body of knowledge surrounding the quinoline pharmacophore.

Synthesis of 4-chloro-2-ethyl-3-methylquinoline

A common and effective method for the synthesis of substituted quinolines is the Friedländer annulation.[7] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. An alternative and highly relevant approach for the synthesis of 4-chloroquinolines involves the cyclization of an appropriate aniline derivative with a β-ketoester to form a 4-hydroxyquinoline intermediate, followed by chlorination.

Proposed Synthetic Pathway

The proposed synthesis of 4-chloro-2-ethyl-3-methylquinoline proceeds in two key steps:

  • Conrad-Limpach-Knorr Reaction: Synthesis of the intermediate, 2-ethyl-3-methylquinolin-4-ol, via the reaction of aniline with ethyl 2-methyl-3-oxopentanoate.

  • Chlorination: Conversion of the 4-hydroxyquinoline intermediate to the final product, 4-chloro-2-ethyl-3-methylquinoline, using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Synthetic_Workflow Aniline Aniline Reaction1 Conrad-Limpach-Knorr Reaction Aniline->Reaction1 Ketoester Ethyl 2-methyl-3-oxopentanoate Ketoester->Reaction1 Intermediate 2-ethyl-3-methylquinolin-4-ol Reaction2 Chlorination Intermediate->Reaction2 POCl3 POCl₃ POCl3->Reaction2 FinalProduct 4-chloro-2-ethyl-3-methylquinoline Reaction1->Intermediate Reaction2->FinalProduct

Caption: Proposed two-step synthesis of 4-chloro-2-ethyl-3-methylquinoline.

Detailed Experimental Protocol
Step 1: Synthesis of 2-ethyl-3-methylquinolin-4-ol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 150 mL of a high-boiling point solvent such as Dowtherm A.[8]

  • Heating: Heat the solvent to reflux with vigorous stirring.

  • Addition of Reactants: In the dropping funnel, prepare a mixture of aniline (0.1 mol) and ethyl 2-methyl-3-oxopentanoate (0.1 mol). Add this mixture dropwise to the refluxing solvent over a period of 15-20 minutes.

  • Reaction: Continue stirring and refluxing for an additional 30 minutes after the addition is complete.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate as a solid. Dilute the mixture with petroleum ether to facilitate complete precipitation.

  • Purification: Collect the solid by vacuum filtration and wash with petroleum ether. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by treatment with activated charcoal in boiling water to yield the pure 2-ethyl-3-methylquinolin-4-ol.[8]

Step 2: Synthesis of 4-chloro-2-ethyl-3-methylquinoline
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the dried 2-ethyl-3-methylquinolin-4-ol (0.05 mol).

  • Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃, 0.15 mol) to the flask.

  • Reaction: Gently heat the reaction mixture under reflux for 2-3 hours. The reaction should be performed in a well-ventilated fume hood.

  • Work-up: After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with constant stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or chloroform (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Structural Elucidation and Spectroscopic Analysis

The unambiguous identification of 4-chloro-2-ethyl-3-methylquinoline requires a combination of spectroscopic techniques. The following sections detail the expected spectroscopic data based on the compound's structure and data from analogous quinoline derivatives.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy
Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-58.0 - 8.2d~8.5
H-87.9 - 8.1d~8.5
H-77.6 - 7.8t~7.5
H-67.4 - 7.6t~7.5
-CH₂- (ethyl)2.8 - 3.0q~7.5
-CH₃ (methyl)2.3 - 2.5s-
-CH₃ (ethyl)1.2 - 1.4t~7.5

The aromatic protons (H-5, H-6, H-7, H-8) will exhibit characteristic splitting patterns for a substituted benzene ring. The ethyl group will show a quartet for the methylene protons and a triplet for the methyl protons. The methyl group at the 3-position will appear as a singlet.[11]

¹³C NMR Spectroscopy
Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2160 - 162
C-4145 - 147
C-8a148 - 150
C-4a125 - 127
Aromatic C-H124 - 130
C-3122 - 124
-CH₂- (ethyl)28 - 30
-CH₃ (methyl)18 - 20
-CH₃ (ethyl)12 - 14

The carbons attached to the nitrogen (C-2 and C-8a) and the chlorine (C-4) are expected to be the most downfield shifted among the quinoline ring carbons.[10][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Ion Expected m/z Relative Abundance
[M]⁺205/207High (Isotopic pattern for Cl)
[M-CH₃]⁺190/192Moderate
[M-C₂H₅]⁺176/178Moderate
[M-Cl]⁺170Low

The molecular ion peak should exhibit a characteristic 3:1 isotopic pattern for the presence of a chlorine atom (³⁵Cl and ³⁷Cl).[13] Common fragmentation pathways would involve the loss of the methyl and ethyl substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretching (aromatic)3050 - 3100
C-H stretching (aliphatic)2850 - 3000
C=N stretching1600 - 1620
C=C stretching (aromatic)1450 - 1580
C-Cl stretching750 - 850

The IR spectrum will be dominated by aromatic and aliphatic C-H stretching vibrations, as well as characteristic C=C and C=N stretching frequencies of the quinoline ring.[14][15]

Spectroscopic_Correlation cluster_structure 4-chloro-2-ethyl-3-methylquinoline cluster_data Expected Spectroscopic Data Structure NMR ¹H & ¹³C NMR: - Aromatic signals - Ethyl (q, t) - Methyl (s) Structure->NMR MS Mass Spec: - M⁺ at m/z 205/207 - Isotopic pattern for Cl Structure->MS IR IR Spec: - Aromatic C-H - Aliphatic C-H - C=N, C=C stretches Structure->IR

Caption: Correlation of the molecular structure with expected spectroscopic data.

Potential Applications in Research and Development

The quinoline scaffold is a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity.[7]

Anticancer Drug Development

Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[3] The specific substitution pattern of 4-chloro-2-ethyl-3-methylquinoline makes it an interesting candidate for screening in cancer cell lines. The 4-chloro position can be further modified to introduce pharmacophores known to enhance anticancer efficacy.

Antimicrobial and Antiviral Agents

Quinolone antibiotics, a class of drugs based on the 4-quinolone scaffold, are widely used to treat bacterial infections.[16] While 4-chloro-2-ethyl-3-methylquinoline is not a quinolone, the quinoline ring itself is present in many antimicrobial and antiviral drugs.[2] This compound could serve as a starting point for the development of novel anti-infective agents.

Materials Science

Quinoline derivatives are also of interest in materials science due to their fluorescent properties. They can be incorporated into organic light-emitting diodes (OLEDs), chemosensors, and imaging agents. The electronic properties of 4-chloro-2-ethyl-3-methylquinoline could be tuned by further substitution to optimize its photophysical characteristics for specific applications.

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit predictive, overview of 4-chloro-2-ethyl-3-methylquinoline. We have outlined a plausible and efficient synthetic route, detailed the expected spectroscopic data for its unambiguous characterization, and discussed its potential applications in various scientific fields.

The true potential of 4-chloro-2-ethyl-3-methylquinoline can only be fully realized through its synthesis and empirical evaluation. Future research should focus on:

  • Synthesis and Characterization: The synthesis of this compound and the experimental verification of its spectroscopic properties.

  • Biological Screening: A comprehensive biological evaluation of its activity against a panel of cancer cell lines, bacteria, fungi, and viruses.

  • Analogue Synthesis: The synthesis of a library of related compounds with modifications at the 4-position to explore structure-activity relationships.

The exploration of novel chemical entities like 4-chloro-2-ethyl-3-methylquinoline is crucial for the advancement of science and the development of new technologies that can address pressing global challenges in health and technology.

References

  • PubChem. 4-Chloro-3-methylquinoline. National Center for Biotechnology Information. [Link]

  • Kus, N., & Cinar, M. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of Materials and Electronic Devices, 4, 15-23.
  • Meléndez, A., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions.
  • PubChem. 4-Chloro-2-methylquinoline. National Center for Biotechnology Information. [Link]

  • Wrobel, D., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 234.
  • PubChemLite. 4-chloro-2-ethyl-3-methylquinoline (C12H12ClN). [Link]

  • Meléndez, A., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
  • Kumar, A., et al. (2024). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Journal of Applied Bioanalysis, 10(1), 1-12.
  • Kumar, A., & Kumar, R. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Bioorganic & Medicinal Chemistry, 41, 116213.
  • El-Gaby, M. S. A., & Atalla, A. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1334-1343.
  • El-Sayed, M. A. A., et al. (2018). Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 939-950.
  • YouTube. (2022, December 23). IUPAC name of the compound is (A) 1-chloro-3-ethyl-4-methyl cyclohexane (B) 4-chloro-2-ethyl-1-m... [Video]. [Link]

  • ResearchGate. Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here, Pure and Adsorbed on a Platinum Surface (All Frequencies Are Reported in cm -1 ). [Link]

  • Solomon, V. R., & Lee, H. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Pharmaceutical Analysis, 6(5), 287-296.
  • Kurban, M., et al. (2024).
  • Organic Syntheses. 2-methyl-4-hydroxyquinoline. [Link]

  • ResearchGate. (2010). 4-Chloro-2,5-dimethylquinoline. [Link]

  • Google Patents. CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
  • Doc Brown's Chemistry. C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride. [Link]

  • Filo. (2025, April 8). is . (A) 4-Chloro-3-ethyl-2-methylheptane. [Link]

  • Ghersetti, S., et al. (1973). Infrared spectral studies of quinoline-n-oxides and isoquinoline-n-oxides. Spectroscopy Letters, 6(3), 167-176.
  • Mucsi, Z., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5519.
  • Fazal, E., et al. (2012). 4-Chloro-3-methylphenyl quinoline-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2897.
  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Romero, A. H., & Delgado, J. F. (2025). Quinolines: the role of substitution site in antileishmanial activity. Frontiers in Chemistry, 13, 1490967.
  • Al-Ostoot, F. H., et al. (2023). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Chemistry & Biodiversity, 20(10), e202300958.
  • Doc Brown's Chemistry. 1H NMR spectrum of 2-chloro-2-methylpropane (CH₃)₃CCl. [Link]

Sources

4-chloro-2-ethyl-3-methylquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-chloro-2-ethyl-3-methylquinoline (C₁₂H₁₂ClN)

Executive Summary

This technical guide provides a comprehensive overview of 4-chloro-2-ethyl-3-methylquinoline, a substituted heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This document details the fundamental physicochemical properties, a robust synthetic pathway with mechanistic insights, state-of-the-art characterization methodologies, and the strategic application of this molecule as a versatile intermediate in drug discovery and materials science. The reactivity of the 4-chloro substituent, in particular, renders it a key building block for the synthesis of diverse molecular libraries.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a foundational scaffold in the development of therapeutic agents. Nature itself utilizes this motif in alkaloids like quinine, the historically crucial antimalarial drug.[1] This legacy continues with synthetic analogs such as chloroquine and mefloquine, which have been mainstays in the treatment of malaria.[1] The scaffold's prevalence extends far beyond infectious diseases, with quinoline derivatives demonstrating efficacy as anticancer, antibacterial, and antifungal agents.[1][3] Their biological activity is often attributed to the rigid, planar structure which can effectively intercalate with DNA or fit into the active sites of enzymes. The compound 4-chloro-2-ethyl-3-methylquinoline belongs to this important class, serving not as an end-product itself, but as a highly valuable precursor for more complex and potentially bioactive molecules.

Physicochemical and Structural Properties

The identity and fundamental properties of 4-chloro-2-ethyl-3-methylquinoline are summarized below. These data are essential for its handling, characterization, and use in synthetic applications.

PropertyValueSource
Molecular Formula C₁₂H₁₂ClN[4][5]
Molecular Weight 205.68 g/mol [5]
Monoisotopic Mass 205.06583 Da[4]
CAS Number 856089-50-4[5]
Canonical SMILES CCC1=NC2=CC=CC=C2C(=C1C)Cl[4]
InChIKey MHCSKCJYHHSWSR-UHFFFAOYSA-N[4]
Predicted XlogP 4.0[4]
Appearance Predicted to be a solid at room temperature

Synthesis and Mechanistic Rationale

The synthesis of 4-chloro-substituted quinolines is a well-established process in organic chemistry, typically proceeding through a 4-hydroxyquinoline (quinolin-4-one) intermediate. The subsequent chlorination is a robust and high-yielding transformation.

Proposed Synthetic Pathway

The most logical and field-proven approach to synthesize 4-chloro-2-ethyl-3-methylquinoline involves a two-stage process:

  • Cyclization: Formation of the 2-ethyl-3-methylquinolin-4-ol precursor via a condensation and thermal cyclization reaction, analogous to the Gould-Jacobs reaction.[6]

  • Chlorination: Aromatic nucleophilic substitution of the hydroxyl group at the C4 position with a chlorine atom using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[3][6]

G cluster_0 Step 1: Quinolin-4-ol Formation cluster_1 Step 2: Chlorination Aniline Aniline Intermediate 2-ethyl-3-methylquinolin-4-ol Aniline->Intermediate Heat (e.g., Dowtherm A) BetaKetoester Ethyl 2-methyl-3-oxopentanoate BetaKetoester->Intermediate FinalProduct 4-chloro-2-ethyl-3-methylquinoline Intermediate->FinalProduct POCl₃, Heat

Caption: Proposed two-step synthesis of 4-chloro-2-ethyl-3-methylquinoline.

Experimental Protocol

PART A: Synthesis of 2-ethyl-3-methylquinolin-4-ol

  • Rationale: This step builds the core quinoline ring system. The reaction of an aniline with a β-ketoester followed by thermal cyclization is a classic and efficient method for generating quinolin-4-one scaffolds.[6]

  • Procedure:

    • To a flask equipped with a reflux condenser, add aniline (1.0 eq) and ethyl 2-methyl-3-oxopentanoate (1.1 eq).

    • Heat the mixture gently under reduced pressure to remove ethanol formed during the initial condensation.

    • Add the resulting intermediate to a high-boiling point solvent such as Dowtherm A.

    • Heat the solution to approximately 250 °C for 20-30 minutes to induce thermal cyclization.

    • Cool the reaction mixture and dilute with petroleum ether. The product will precipitate.

    • Collect the solid by filtration, wash with petroleum ether, and dry to yield the quinolin-4-ol intermediate.

PART B: Synthesis of 4-chloro-2-ethyl-3-methylquinoline

  • Rationale: Phosphorus oxychloride (POCl₃) is the reagent of choice for converting 4-hydroxyquinolines to their 4-chloro counterparts. The reaction proceeds via the formation of a phosphate ester intermediate, which is an excellent leaving group, facilitating nucleophilic attack by the chloride ion.[3]

  • Procedure:

    • Carefully add 2-ethyl-3-methylquinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq) in a flask equipped with a reflux condenser.

    • Heat the mixture at reflux (approx. 110 °C) for 1-2 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Slowly and carefully pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic step and must be done with caution in a well-ventilated fume hood.

    • Neutralize the acidic solution with a saturated sodium carbonate or ammonium hydroxide solution until the pH is basic.

    • The crude product will precipitate as a solid or can be extracted with an organic solvent like dichloromethane or ethyl acetate.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 4-chloro-2-ethyl-3-methylquinoline.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic techniques provides a self-validating system for structural verification.

  • High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming the molecular formula. The experimentally determined exact mass should match the theoretical mass of the protonated molecule [M+H]⁺ (206.07311 Da) within a narrow tolerance (typically < 5 ppm), confirming the elemental composition of C₁₂H₁₂ClN.[4]

  • ¹H NMR Spectroscopy: The proton NMR spectrum would provide unambiguous confirmation of the structure's proton framework. Expected signals would include:

    • A triplet and a quartet in the aliphatic region corresponding to the ethyl group protons.

    • A singlet for the methyl group protons.

    • A set of four distinct signals in the aromatic region (typically 7.5-8.5 ppm) corresponding to the four protons on the benzene portion of the quinoline ring. Their splitting patterns (doublets, triplets) would confirm their relative positions.

  • ¹³C NMR Spectroscopy: The carbon NMR would show 12 distinct signals, confirming the presence of all 12 carbon atoms in the unique magnetic environments dictated by the structure.

  • Infrared (IR) Spectroscopy: Key functional groups would produce characteristic absorption bands. Expected peaks would include C=N and C=C stretching vibrations for the aromatic system (approx. 1500-1600 cm⁻¹) and C-H stretching for the alkyl and aromatic groups.

Reactivity and Applications in Drug Discovery

The primary utility of 4-chloro-2-ethyl-3-methylquinoline in research lies in the reactivity of its C4-Cl bond. The chlorine atom is a good leaving group, making the C4 position susceptible to nucleophilic aromatic substitution (SₙAr).

This reactivity allows chemists to use the molecule as a versatile scaffold. By reacting it with a wide array of nucleophiles—such as amines, thiols, or alcohols—a large library of diverse 4-substituted quinoline analogs can be rapidly synthesized. This strategy is central to modern medicinal chemistry, where generating molecular diversity is key to discovering new drug candidates.[7][8]

G Scaffold 4-chloro-2-ethyl-3-methylquinoline Library Diverse Library of 4-Substituted Analogs Scaffold->Library Functionalization Nucleophiles Nucleophiles (Amines, Thiols, etc.) Nucleophiles->Scaffold SₙAr Reaction

Caption: Role as a scaffold for generating diverse molecular libraries.

Potential applications for the derivatives synthesized from this intermediate include:

  • Antimalarial Agents: Modifying the 4-position with amine-containing side chains is a classic strategy for developing new antimalarial drugs.[1]

  • Kinase Inhibitors: The quinoline core is present in several FDA-approved kinase inhibitors for cancer therapy. The C4 position is a common attachment point for side chains that target the enzyme's active site.

  • Agrochemicals: Substituted quinolines are also used in the development of novel pesticides and herbicides.[8]

Conclusion

4-chloro-2-ethyl-3-methylquinoline is a synthetically accessible and highly valuable chemical intermediate. Its well-defined physicochemical properties and the robust reactivity of its 4-chloro group make it an ideal starting material for researchers in drug discovery, medicinal chemistry, and materials science. The ability to leverage this compound as a core scaffold for the creation of diverse molecular libraries underscores its importance in the ongoing search for novel bioactive compounds and functional materials.

References

  • PubChem. 4-chloro-2-ethyl-3-methylquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Chloro-3-methylquinoline. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. [Link]

  • SciSpace. Article on synthesis and characterization of naphthoquinone derivatives. [Link]

  • ResearchGate. 4-Chloro-2,5-dimethylquinoline. [Link]

  • ChemSynthesis. ethyl 4-amino-2-methyl-3-quinolinecarboxylate. [Link]

  • Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • PubMed Central (PMC). 4-Chloro-3-methylphenyl quinoline-2-carboxylate. National Institutes of Health. [Link]

  • IUCr Journals. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines. [Link]

Sources

Spectroscopic Signature of 4-chloro-2-ethyl-3-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-chloro-2-ethyl-3-methylquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this quinoline derivative. The guide emphasizes the interpretation of spectroscopic data based on the principles of chemical structure and the influence of substituents on the quinoline core. While direct experimental data for this specific molecule is not widely available in public databases, this guide synthesizes information from closely related analogs and established spectroscopic principles to provide a robust predictive analysis.

Molecular Structure and Spectroscopic Overview

4-chloro-2-ethyl-3-methylquinoline possesses a core quinoline heterocyclic system, which is a prevalent scaffold in medicinal chemistry. The substituents—a chloro group at position 4, an ethyl group at position 2, and a methyl group at position 3—each impart distinct electronic and steric effects that are reflected in its spectroscopic signatures. Understanding these signatures is paramount for structural elucidation, purity assessment, and the study of its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-chloro-2-ethyl-3-methylquinoline, both ¹H and ¹³C NMR are indispensable for unambiguous structure determination.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra of quinoline derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within an NMR tube.[1] The choice of solvent can influence chemical shifts, with CDCl₃ being a common choice for many organic compounds.[2][3]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm.[3]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A greater number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[2]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-chloro-2-ethyl-3-methylquinoline in CDCl₃ is expected to exhibit the following signals:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H-5~8.1-8.3Doublet1HDeshielded due to proximity to the quinoline nitrogen and the electron-withdrawing chloro group.
H-8~7.9-8.1Doublet1HLocated on the carbocyclic ring, influenced by the overall aromatic system.
H-6, H-7~7.5-7.8Multiplet2HAromatic protons on the carbocyclic ring, likely appearing as a complex multiplet.
-CH₂- (Ethyl)~2.9-3.1Quartet2HAdjacent to the aromatic ring and a methyl group.
-CH₃ (Methyl at C3)~2.4-2.6Singlet3HAttached to an sp² carbon of the quinoline ring.
-CH₃ (Ethyl)~1.3-1.5Triplet3HCoupled to the adjacent methylene group.

The introduction of a chlorine atom at the C4 position is expected to deshield the proton at C5 significantly.[2] The ethyl and methyl groups will show characteristic quartet and triplet patterns for the ethyl group and a singlet for the methyl group at C3.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of 4-chloro-2-ethyl-3-methylquinoline in CDCl₃ would display 12 distinct signals corresponding to each unique carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C2~160-162Attached to nitrogen and substituted with an ethyl group.
C4~148-150Attached to the electronegative chlorine atom.
C8a~147-149Bridgehead carbon adjacent to the nitrogen atom.
C4a~128-130Bridgehead carbon.
C5, C6, C7, C8~124-135Aromatic carbons of the carbocyclic ring.
C3~122-124sp² carbon substituted with a methyl group.
-CH₂- (Ethyl)~28-32Aliphatic methylene carbon.
-CH₃ (Methyl at C3)~18-22Aliphatic methyl carbon.
-CH₃ (Ethyl)~12-15Aliphatic methyl carbon.

The carbons directly attached to the nitrogen (C2 and C8a) and the chlorine (C4) are expected to be the most deshielded.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 4-chloro-2-ethyl-3-methylquinoline provides key information about its structural features.

Experimental Protocol for IR Data Acquisition

A common method for obtaining the IR spectrum of a solid sample is as follows:

  • Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[4]

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[1] A background spectrum is collected first and automatically subtracted from the sample spectrum.

Predicted IR Spectral Data

The IR spectrum of 4-chloro-2-ethyl-3-methylquinoline is anticipated to show the following characteristic absorption bands:

Wavenumber (cm⁻¹) Vibration Intensity
3100-3000C-H stretch (aromatic)Medium
2975-2850C-H stretch (aliphatic)Medium-Strong
1600-1450C=C and C=N stretch (aromatic ring)Medium-Strong
~1430C-H bend (aliphatic)Medium
~1100-1000C-Cl stretchStrong
850-750C-H bend (out-of-plane, aromatic)Strong

The presence of both aromatic and aliphatic C-H stretching vibrations is a key feature.[5] The strong absorption in the fingerprint region due to the C-Cl stretch is also a significant diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its identity.

Experimental Protocol for Mass Spectrometry

For a solid, volatile compound like 4-chloro-2-ethyl-3-methylquinoline, the following protocol is typical:

  • Ionization Method: Electron Ionization (EI) is a common technique for generating ions from volatile organic compounds.[1]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected to generate a mass spectrum.

Predicted Mass Spectrum

The predicted mass spectrum of 4-chloro-2-ethyl-3-methylquinoline (C₁₂H₁₂ClN) will exhibit characteristic features:

  • Molecular Ion Peak (M⁺): The molecular weight of C₁₂H₁₂ClN is approximately 205.67 g/mol . The mass spectrum will show a molecular ion peak at m/z 205 and an M+2 peak at m/z 207 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[6]

  • Key Fragmentation Patterns: Common fragmentation pathways for quinolines involve the loss of substituents. For this molecule, potential fragment ions could arise from the loss of a methyl group (M-15), an ethyl group (M-29), or a chlorine atom (M-35).

The following diagram illustrates the molecular structure and a potential fragmentation pathway.

Figure 1: Molecular structure and potential mass fragmentation of 4-chloro-2-ethyl-3-methylquinoline.

Conclusion

The spectroscopic characterization of 4-chloro-2-ethyl-3-methylquinoline provides a detailed fingerprint of its molecular structure. By combining the insights from NMR, IR, and MS, researchers can confidently identify and assess the purity of this compound. The predicted data and interpretations presented in this guide serve as a valuable resource for scientists working with this and related quinoline derivatives, facilitating their research and development endeavors.

References

  • PubChem. 4-Chloro-2-methylquinoline. National Institutes of Health. [Link]

  • Meléndez, J., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions. IUCr Journals. [Link]

  • PubChemLite. 4-chloro-2-ethyl-3-methylquinoline (C12H12ClN). [Link]

  • Journal of Chemical Education. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

  • Doc Brown's Chemistry. 13C - NMR spectrum of 2-chloro-2-methylpropane. [Link]

  • ResearchGate. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. [Link]

  • Der Pharma Chemica. (2026). SYNTHESIS, CHARACTERIZATION, ANTIHELMINTIC AND INSILICO EVALUATION OF 2,3 DI SUBSTITUTED QUINOLINE DERIVATIVES. [Link]

  • ResearchGate. (2012). 3-Chloro-4-methylquinolin-2(1H)-one. [Link]

  • Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. (2010). 4-Chloro-2,5-dimethylquinoline. [Link]

  • Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

  • PMC. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. [Link]

  • University of Chemistry and Technology, Prague. Table of Characteristic IR Absorptions. [Link]

  • RSC Publishing. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. [Link]

  • ResearchGate. FT/IR spectra of (E)-N-((2-chloroquinolin-3-yl) methylene)-4-phenylthiazol-2-amine 3a. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 4-Chloro-2-ethyl-3-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The specific substitution pattern on the quinoline ring profoundly influences its physicochemical properties and pharmacological effects. Understanding the three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice is paramount for rational drug design and the development of new, more effective therapeutic agents.[4] This guide provides a comprehensive technical overview of the synthesis and crystal structure analysis of 4-chloro-2-ethyl-3-methylquinoline derivatives, offering field-proven insights into experimental design, data interpretation, and the supramolecular chemistry governing their solid-state architecture.

Introduction: The Significance of the Quinoline Scaffold

Quinoline, a fused bicyclic heterocycle, is a cornerstone of medicinal chemistry.[2] Its derivatives are known to exhibit a wide array of pharmacological activities, making them attractive targets for drug discovery programs.[1][3] The introduction of a chlorine atom at the C4 position, along with alkyl substituents at C2 and C3, creates a unique electronic and steric profile that can modulate biological activity. For instance, many quinoline-based drugs function by inhibiting key enzymes like tyrosine kinases or by disrupting microbial DNA replication.[1] The precise three-dimensional structure dictates how these molecules fit into the active sites of biological targets, and thus, a detailed understanding of their crystal structure is indispensable for structure-activity relationship (SAR) studies.[4]

Synthesis of 4-Chloro-2-ethyl-3-methylquinoline Derivatives

The synthesis of the target quinoline scaffold typically begins with the construction of a 4-hydroxyquinoline precursor, which is subsequently chlorinated. The Gould-Jacobs reaction is a robust and widely used method for synthesizing 4-hydroxyquinolines from substituted anilines and a malonic ester derivative.

Synthetic Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction involves two key steps: the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form the quinoline ring system.[5]

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxy-2-ethyl-3-methylquinoline

This protocol outlines a general procedure that can be adapted based on specific aniline precursors.

Step 1: Condensation

  • In a round-bottom flask, combine the appropriately substituted aniline (1.0 eq) and diethyl 2-ethyl-3-oxobutanoate (1.0-1.2 eq).

  • Heat the mixture to 100-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.

  • Rationale: This step forms the key anilinomethylenemalonate intermediate through a nucleophilic substitution of the aniline onto the malonate derivative, followed by the elimination of ethanol.[6]

  • Remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

  • The crude intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether.

  • Heat the mixture to approximately 250 °C. This high temperature is necessary to overcome the activation energy for the 6-electron electrocyclization that forms the quinoline ring.[5]

  • Maintain the temperature for 30-60 minutes until the cyclization is complete (monitored by TLC).

  • Cool the reaction mixture and add hexane to precipitate the 4-hydroxyquinoline product.

  • Filter the solid, wash with hexane, and dry under vacuum.

Modern alternative: Microwave irradiation can significantly shorten reaction times and improve yields for the cyclization step.[7][8] Heating a neat mixture of the aniline and malonate ester in a sealed microwave vial to temperatures between 250-300 °C for 5-15 minutes can be highly effective.[8]

Chlorination of the 4-Hydroxyquinoline Precursor

The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form.[7] The conversion to the 4-chloro derivative is a standard procedure in quinoline chemistry.

Experimental Protocol: Synthesis of 4-Chloro-2-ethyl-3-methylquinoline
  • Suspend the synthesized 4-hydroxy-2-ethyl-3-methylquinoline (1.0 eq) in phosphorus oxychloride (POCl₃) (3-5 eq).

  • Heat the mixture to reflux (approximately 105 °C) for 2-4 hours.

  • Rationale: POCl₃ serves as both the chlorinating agent and the solvent. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[9]

  • After cooling, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) to precipitate the crude 4-chloroquinoline derivative.

  • The solid product is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol or acetonitrile.

Crystal Structure Determination: A Workflow

Obtaining high-quality single crystals is the prerequisite for X-ray diffraction analysis. The subsequent process involves data collection, structure solution, and refinement to yield a precise 3D model of the molecule and its packing in the crystal lattice.

G Workflow for Single-Crystal X-ray Diffraction Synthesis Synthesis & Purification of Derivative Crystal_Growth Crystal Growth (Slow Evaporation) Synthesis->Crystal_Growth Purified Compound Mounting Crystal Selection & Mounting Crystal_Growth->Mounting High-Quality Crystal Data_Collection X-ray Data Collection (Diffractometer) Mounting->Data_Collection Mounted Crystal Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Diffraction Data Refinement Structure Refinement (Least-Squares) Structure_Solution->Refinement Initial Model Validation Validation & Analysis (CIF File Generation) Refinement->Validation Refined Structure

Caption: Experimental workflow from synthesis to final structural analysis.

Protocol: Single Crystal Growth by Slow Evaporation
  • Solvent Selection : Dissolve the purified 4-chloro-2-ethyl-3-methylquinoline derivative in a suitable solvent (e.g., ethanol, acetone, or a mixture like dichloromethane/hexane) to create a nearly saturated solution.[10]

  • Filtration : Filter the solution using a syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[10]

  • Evaporation : Cover the vial with a cap containing small perforations or with parafilm pierced with a needle. This allows the solvent to evaporate slowly over several days to weeks at room temperature.

  • Harvesting : Once well-formed crystals appear, carefully remove them from the solution using a spatula or forceps.

Analysis of the Crystal Structure

The final output of an X-ray diffraction experiment is a crystallographic information file (CIF) containing the precise coordinates of each atom. This data allows for a detailed analysis of the molecular geometry and the intermolecular interactions that dictate the crystal packing.

Molecular Geometry

The analysis of a crystal structure begins with the intramolecular features: bond lengths, bond angles, and torsion angles. For quinoline derivatives, a key feature is the planarity of the bicyclic ring system. The presence of bulky substituents like ethyl and methyl groups can cause minor distortions from ideal planarity. The dihedral angle between the benzene and pyridine rings is a useful parameter to quantify this distortion.[11]

ParameterTypical Value RangeSignificance
C-Cl Bond Length1.73 - 1.75 ÅReflects the strength and nature of the carbon-chlorine bond.
C-N-C Angle (Pyridine)~117-118°Indicates the geometry within the heterocyclic ring.
Dihedral Angle< 5°Measures the deviation from planarity of the quinoline system.[11]
Torsion AnglesVariableDescribes the conformation of the ethyl and methyl substituents.
Caption: Table of typical geometric parameters for substituted quinolines.
Supramolecular Assembly: The Role of Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of non-covalent interactions. For chloroquinoline derivatives, several types of interactions are significant.[12]

  • Halogen Bonding (Cl···Cl) : Chlorine atoms can engage in attractive interactions. These are classified as Type I (θ₁ ≈ θ₂) or Type II (θ₁ ≈ 180°, θ₂ ≈ 90°), which influence the packing motifs.[12] Type I interactions are common for chlorine.[12]

  • C-H···Cl Hydrogen Bonds : Weak hydrogen bonds where a C-H group acts as the donor and the chlorine atom as the acceptor are frequently observed and contribute to the overall stability of the crystal lattice.[12][13]

  • π-π Stacking : The aromatic quinoline rings can stack on top of each other in a face-to-face or offset manner. These interactions, driven by electrostatic and van der Waals forces, are crucial in organizing the molecules into columns or layers.[14][15]

G Intermolecular Interactions in Chloroquinoline Crystals cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_ring Quinoline A_Cl Cl A_ring->A_Cl A_H C-H A_ring->A_H C_ring Quinoline A_ring->C_ring π-π Stacking B_Cl Cl A_Cl->B_Cl Cl···Cl Interaction A_H->B_Cl C-H···Cl Bond B_ring Quinoline B_ring->B_Cl C_H C-H C_ring->C_H

Caption: Visualization of key non-covalent interactions in the solid state.

Structure-Property Relationships and Drug Development Implications

The detailed structural information gleaned from crystallographic studies provides a foundation for understanding the physicochemical properties and biological activity of 4-chloro-2-ethyl-3-methylquinoline derivatives.

  • Solubility and Stability : The strength and nature of the intermolecular interactions influence the lattice energy of the crystal, which in turn affects properties like melting point and solubility. Different crystalline forms (polymorphs) can arise from different packing arrangements, leading to varied bioavailability.[11]

  • Target Binding : A high-resolution crystal structure provides the precise conformation of the molecule. This information is invaluable for computational studies, such as molecular docking, which aims to predict how the molecule will bind to a protein target.[4][16] By understanding the 3D shape and electrostatic potential, medicinal chemists can design new derivatives with improved binding affinity and selectivity.

G From Structure to Biological Function Crystal_Structure Crystal Structure Data (3D Coordinates, Interactions) Molecular_Properties Molecular Properties (Shape, Conformation, Electrostatics) Crystal_Structure->Molecular_Properties Physicochemical Physicochemical Properties (Solubility, Melting Point) Molecular_Properties->Physicochemical Biological Biological Activity (Target Binding Affinity) Molecular_Properties->Biological SAR Structure-Activity Relationship (SAR) Physicochemical->SAR Biological->SAR Drug_Design Rational Drug Design (Lead Optimization) SAR->Drug_Design

Caption: The central role of crystal structure in drug development.

Conclusion

The crystallographic analysis of 4-chloro-2-ethyl-3-methylquinoline derivatives provides fundamental insights into their molecular architecture and supramolecular organization. Through a combination of robust synthetic methods, such as the Gould-Jacobs reaction, and detailed structural elucidation via single-crystal X-ray diffraction, researchers can establish a clear connection between molecular structure, solid-state properties, and potential therapeutic function. This knowledge is critical for the rational design of next-generation quinoline-based drugs with enhanced efficacy and safety profiles.

References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025, November 13). MDPI. Retrieved February 19, 2026, from [Link]

  • Gould-Jacobs Reaction. (n.d.). Name Reactions in Organic Synthesis. Retrieved February 19, 2026, from [Link]

  • Venkatesha, R. H., et al. (2010). Analysis of Cl…Cl and C–H…Cl intermolecular interactions involving chlorine in substituted 2-chloroquinoline derivatives. Journal of Chemical Sciences, 122(5), 677-686. Retrieved February 19, 2026, from [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. (n.d.). Biotage. Retrieved February 19, 2026, from [Link]

  • A Review On Substitution Quinoline Derivatives and its Biological Activity. (2021, May 15). International Journal of Research in Engineering, Science and Management. Retrieved February 19, 2026, from [Link]

  • Shi, P., et al. (2011). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 16(8), 6492-6504. Retrieved February 19, 2026, from [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Journal of Chemistry. Retrieved February 19, 2026, from [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023, April 11). MDPI. Retrieved February 19, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances. Retrieved February 19, 2026, from [Link]

  • Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. (2024, September 26). Journal of Molecular Structure. Retrieved February 19, 2026, from [Link]

  • Vrabel, V., et al. (2018). Structural characterization and crystal packing of the isoquinoline derivative. European Journal of Chemistry, 9(2), 189-193. Retrieved February 19, 2026, from [Link]

  • Analysis of Cl…Cl and C-H…Cl intermolecular interactions involving chlorine in substituted 2-chloroquinoline derivatives. (2025, August 10). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. (2024, February 22). Molecular Physics. Retrieved February 19, 2026, from [Link]

  • Design, Synthesis, X-Ray Crystallographic Study and Anticancer Activity of Novel 4-(7-Chloro-1-methylquinolin-4-(1H)-ylideneamino)- phenyl-3-(dimethylamino)-prop-2-en-1-one. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. (2025, June 2). Molecules. Retrieved February 19, 2026, from [Link]

  • Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. (2022). Acta Crystallographica Section E. Retrieved February 19, 2026, from [Link]

  • Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Chlorinated Anilines as Molecular Templates to Achieve [2 + 2] Cycloaddition Reactions within Organic Cocrystals. (2025, May 21). ACS Omega. Retrieved February 19, 2026, from [Link]

  • Chlorinated Anilines as Molecular Templates to Achieve [2 + 2] Cycloaddition Reactions within Organic Cocrystals. (2025, May 21). ACS Omega. Retrieved February 19, 2026, from [Link]

  • Synthesis of 4-chloroquinoline. (n.d.). PrepChem.com. Retrieved February 19, 2026, from [Link]

  • An improved process for the synthesis of quinoline derivatives. (2007). Google Patents.
  • Synthesis of Quinoline Analogues as Anti-microbial Agents. (n.d.). IOSR Journal of Pharmacy and Biological Sciences. Retrieved February 19, 2026, from [Link]

  • 4-Hydroxyquinol-2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. (2025, August 7). ResearchGate. Retrieved February 19, 2026, from [Link]

  • 3-Chloro-4-methylquinolin-2(1H)-one. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Special Issue : X-ray Crystallography and Drug Discovery. (n.d.). MDPI. Retrieved February 19, 2026, from [Link]

Sources

The Quinoline Scaffold: A Privileged Core in Modern Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The quinoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry.[1][2] First isolated from coal tar in 1834, its structural versatility and capacity to interact with a multitude of biological targets have established it as a "privileged scaffold".[3][4] This guide provides a comprehensive exploration of the diverse biological activities of substituted quinolines, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will examine the pivotal role of quinoline derivatives in the development of therapeutics for infectious diseases, cancer, and inflammatory conditions, offering field-proven insights for professionals engaged in drug discovery and development.

The Quinoline Core: A Foundation for Pharmacological Diversity

Quinoline, with the chemical formula C₉H₇N, is a weak tertiary base whose simple aromatic structure belies its profound pharmacological importance.[5] Its rigid, planar framework provides an ideal anchor for a variety of functional groups, allowing for precise modulation of its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile.[6] This adaptability enables quinoline-based molecules to bind with high affinity and selectivity to a wide array of biological targets, including enzymes, nucleic acids, and receptors.[1][6]

The clinical success of quinoline-based drugs is extensive, spanning multiple therapeutic areas. Notable examples include:

  • Quinine and Chloroquine (Antimalarial): Foundational drugs in the fight against malaria.[3][7]

  • Ciprofloxacin (Antibacterial): A broad-spectrum fluoroquinolone antibiotic.[3][8]

  • Camptothecin and Topotecan (Anticancer): Topoisomerase inhibitors used in chemotherapy.[2][3]

  • Bedaquiline (Antitubercular): A critical agent for treating multi-drug-resistant tuberculosis.[3]

  • Montelukast (Antiasthmatic): A leukotriene receptor antagonist.[9]

This proven track record continues to inspire the design and synthesis of novel quinoline derivatives to address unmet medical needs.[10][11]

Spectrum of Biological Activities & Underlying Mechanisms

The strategic placement of substituents on the quinoline nucleus unlocks a vast range of biological activities. The following sections detail the most significant of these, focusing on the molecular mechanisms that drive their therapeutic effects.

Antimalarial Activity: The Historical Stronghold

The quinoline scaffold is most famously associated with its antimalarial properties.[7] Drugs like chloroquine, quinine, and mefloquine have been mainstays in malaria treatment for decades.[3][10]

Mechanism of Action: In the context of malaria, quinoline derivatives primarily target the acidic digestive vacuole of the Plasmodium falciparum parasite.[1][12] During its life cycle, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[1] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[1] 4-aminoquinoline drugs, such as chloroquine, are weak bases that accumulate in the acidic food vacuole. Here, they interfere with heme detoxification by capping the growing hemozoin crystal, preventing further polymerization.[12] The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[1]

Anticancer Activity: A Multifaceted Approach

Quinoline derivatives exhibit a broad spectrum of anticancer activities through diverse mechanisms, making them a fertile ground for oncologic drug development.[2][13]

Key Mechanisms of Action:

  • Topoisomerase Inhibition: Compounds like topotecan function by stabilizing the complex between DNA and topoisomerase enzymes, which are critical for DNA replication and repair.[2][13] This leads to DNA strand breaks and the induction of apoptosis (programmed cell death) in cancer cells.

  • Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. Substituted quinolines have been designed as potent inhibitors of key oncogenic kinases, such as Epidermal Growth Factor Receptor (EGFR) and HER-2.[14][15] These inhibitors typically compete with ATP for binding to the kinase domain, blocking downstream signaling pathways that control cell proliferation and survival.[14]

  • Tubulin Polymerization Inhibition: The mitotic spindle, composed of microtubules, is essential for cell division. Some quinoline derivatives disrupt microtubule dynamics, either by inhibiting tubulin polymerization or by stabilizing the polymer. This interference with the cell cycle arrests cancer cells in mitosis and triggers apoptosis.[13]

  • DNA Intercalation and Alkylation: The planar structure of the quinoline ring allows it to intercalate between DNA base pairs, distorting the double helix and interfering with replication and transcription.[2][15] Other derivatives are designed to alkylate DNA, forming covalent bonds that cause damage and cell death.[15]

Antibacterial Activity: Targeting Essential Enzymes

The fluoroquinolones, a major class of synthetic antibiotics, are characterized by a quinoline core (specifically, a 4-oxo-1,4-dihydroquinoline moiety).[3][16]

Mechanism of Action: Fluoroquinolones, such as ciprofloxacin and moxifloxacin, exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[16][17]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is crucial for decatenating (separating) newly replicated circular chromosomes, allowing them to segregate into daughter cells.

By inhibiting these enzymes, fluoroquinolones block DNA replication and repair, leading to rapid cell death.[17]

Anti-inflammatory Activity: Modulating Immune Responses

Substituted quinolines have demonstrated significant potential as anti-inflammatory agents.[10][18]

Mechanism of Action: A primary strategy for treating inflammation is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for producing pro-inflammatory prostaglandins.[10] Several quinoline derivatives have been synthesized that show potent and selective inhibition of COX-2, which is often upregulated at sites of inflammation.[10][18] Additionally, some quinolines can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[1]

Antiviral Activity: A Growing Frontier

The quinoline scaffold has been investigated for activity against a range of viruses, including Dengue virus, Zika virus, and Human Immunodeficiency Virus (HIV).[9][19]

Mechanism of Action: The antiviral mechanisms of quinolines are varied. For example, chloroquine is thought to inhibit some viral infections by increasing the endosomal pH, which can interfere with virus-cell fusion and uncoating.[19] Other derivatives have been developed to specifically target viral enzymes. For instance, certain quinolines were found to be potent inhibitors of HIV-1 integrase, an enzyme essential for integrating the viral genome into the host cell's DNA.[3][9]

Structure-Activity Relationship (SAR): A Guide to Rational Design

Understanding the SAR of quinolines is critical for optimizing their biological activity and selectivity.[1][20] The nature and position of substituents on the quinoline ring profoundly influence the molecule's efficacy.

  • Position 4: The 4-amino group is a classic feature of antimalarial quinolines. The basicity and length of the side chain attached to this amine are crucial for accumulation in the parasite's food vacuole and overall activity.[12]

  • Position 7: For antimalarial 4-aminoquinolines, an electron-withdrawing group, typically chlorine, at the 7-position is essential for high potency.[12] Replacing this with an electron-donating group often leads to a loss of activity.[12]

  • Positions 2 and 4: In anticancer contexts, 2,4-disubstituted quinolines are a significant class of compounds.[2][5] The substituents at these positions can be tailored to target specific enzymes like kinases or to enhance DNA binding properties.

  • Hybridization: A modern approach involves creating hybrid molecules that combine the quinoline scaffold with other pharmacophores.[4][10] For example, quinoline-sulfonamide hybrids have shown promising antimalarial activity, potentially offering a dual mechanism of action to overcome drug resistance.[4]

Methodologies for Biological Evaluation

The assessment of a substituted quinoline's biological activity requires robust and validated experimental protocols. As a Senior Application Scientist, the rationale behind selecting a particular assay is as important as the protocol itself. The goal is a self-validating system where the results are reproducible, quantifiable, and directly address the biological question.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity. It serves as a reliable proxy for cell viability and cytotoxicity. The principle rests on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative measurement of a compound's cytotoxic or cytostatic effects.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO, and a positive control, e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, only viable cells will convert the MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Protocol: In Vitro Antibacterial Susceptibility via Broth Microdilution

Causality: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][21] The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium. This assay provides a quantitative measure of a compound's potency and is essential for preclinical evaluation.

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test quinoline compound in MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth. A plate reader can also be used to measure absorbance at 600 nm for a more quantitative assessment.

Data Synthesis and Visualization

Clear presentation of data is paramount for interpretation and comparison. Tables provide a concise summary of quantitative results, while diagrams can illuminate complex biological processes and workflows.

Table: Comparative Biological Activity of Selected Quinoline Derivatives
Compound ClassDerivative ExampleTarget/AssayBiological Activity (IC₅₀ / MIC)Reference
Anti-inflammatory Quinoline-Celecoxib Hybrid (34)COX-2 Enzyme InhibitionIC₅₀: 0.11 µM[10]
Anticancer Indole-Quinoline Hybrid (68)Cytotoxicity (HL-60 cells)GI₅₀: 0.09 µM[10]
Anticancer 2,4-Disubstituted Quinoline (5a)EGFR/HER-2 InhibitionIC₅₀: 71 nM (EGFR), 31 nM (HER-2)[14]
Antibacterial Quinolone-Coupled Hybrid (5d)S. aureus (MRSA)MIC: 4 µg/mL[17]
Antiviral 2,8-bis(trifluoromethyl)quinolineZika Virus (ZIKV) Replication~75% inhibition at 10 µM[9]
Visualization: Diagrams of Pathways and Workflows

Diagrams created using a structured language like DOT provide a clear, logical representation of complex systems, aligning with the principle of self-validating protocols.

Diagram 1: EGFR/HER-2 Kinase Inhibition by a Quinoline Derivative

EGFR_Inhibition cluster_membrane Cell Membrane EGFR_HER2 EGFR/HER-2 Receptor Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) EGFR_HER2->Downstream Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR_HER2 Binds Quinoline Quinoline Inhibitor Quinoline->EGFR_HER2 Competitively Blocks ATP Site ATP ATP ATP->EGFR_HER2 Binds to Kinase Domain Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Workflow of a quinoline inhibitor blocking the EGFR/HER-2 signaling pathway.

Diagram 2: Experimental Workflow for the MTT Cytotoxicity Assay

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Allow attachment) A->B C 3. Treat with Quinoline Derivatives B->C D 4. Incubate 48-72h (Drug exposure) C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h (Formazan formation) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate IC50) H->I

Caption: Step-by-step logical flow of the MTT assay for cytotoxicity screening.

Conclusion and Future Perspectives

The quinoline scaffold is an enduringly privileged structure in medicinal chemistry, giving rise to a remarkable diversity of biologically active compounds.[6][10] Its success stems from a synthetically accessible and structurally rigid core that can be precisely decorated with functional groups to optimize interactions with a wide range of biological targets. From its historic role in combating malaria to its modern applications in oncology, infectious diseases, and inflammation, the quinoline nucleus continues to be a critical component in the drug discovery arsenal.

Future research will likely focus on several key areas:

  • Hybrid Molecules: The design of multi-target ligands by conjugating quinolines with other pharmacophores to combat drug resistance and improve efficacy.[4]

  • Targeted Drug Delivery: Incorporating quinoline drugs into nanomedicine platforms to improve bioavailability and reduce off-target toxicity.

By leveraging a deep understanding of its mechanisms, structure-activity relationships, and robust evaluation methodologies, researchers can continue to unlock the full therapeutic potential of the versatile quinoline scaffold.

References

  • Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • PMC. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]

  • International Journal of Research in Engineering, Science and Management. (2021, May 15). A Review On Substitution Quinoline Derivatives and its Biological Activity. [Link]

  • Sharma, P., Sharma, A., & Kumar, P. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

  • MDPI. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]

  • PMC. (2025, November 12). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. [Link]

  • PMC. (n.d.). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. [Link]

  • Nqoro, X., Tobeka, N., & Aderibigbe, B. A. (2017, December 19). Quinoline-Based Hybrid Compounds with Antimalarial Activity. PMC. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20). Anticancer Activity of Quinoline Derivatives. [Link]

  • PubMed. (n.d.). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL .... [Link]

  • Biointerface Research in Applied Chemistry. (2021, November 4). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [Link]

  • ResearchGate. (2025, August 6). Synthesis and antiviral activity of several quinoline derivatives. [Link]

  • ResearchGate. (2025, August 6). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. [Link]

  • SciSpace. (n.d.). Antimalarial Drugs with Quinoline Nucleus and Analogs. [Link]

  • ACS Publications. (2024, October 3). Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. [Link]

  • PubMed. (n.d.). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. [Link]

  • PMC. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents. [Link]

  • MDPI. (2022, December 2). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. [Link]

  • SciSpace. (2019, September 13). Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents. [Link]

  • Frontiers. (2025, May 29). A comprehensive revision on the use of quinoline antimalarial drugs as leishmanicidal agents. [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]

  • ResearchGate. (2023, July 3). (PDF) Biological evaluation of some quinoline derivatives. [Link]

  • (2023, January 15). An Extensive Review on Biological Interest of Quinoline and Its Analogues. [Link]

  • MDPI. (2022, October 29). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. [Link]

  • ResearchGate. (n.d.). Selected quinoline derivatives with antibacterial activity. [Link]

  • MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

  • (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. [Link]

  • ResearchGate. (2025, August 6). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists | Request PDF. [Link]

  • Bentham Science Publishers. (2022, August 1). Synthetic Routes to Quinoline-Based Derivatives having Potential Anti-Bacterial and Anti-Fungal Properties. [Link]

  • (n.d.). Mechanism of action for anticancer efficacy of synthesized quinoline derivatives.[Link]

  • MDPI. (2019, November 13). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. [Link]

  • IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. [Link]

  • e-Century Publishing Corporation. (2025, March 7). Review Article Quinoline conjugates for enhanced antimalarial activity. [Link]

  • YouTube. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. [Link]

  • (2023, November 1). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. [Link]

Sources

Foreword: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloro-2-ethyl-3-methylquinoline Derivatives and Analogues

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus, a bicyclic aromatic heterocycle containing nitrogen, stands as a "privileged structure" in the realm of medicinal chemistry.[1] Its presence in a multitude of natural products, most famously the antimalarial alkaloid quinine, has inspired chemists for over a century.[2][3][4] This core scaffold is not merely a synthetic curiosity; it is a versatile pharmacophore that has given rise to a vast library of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3][4][5][6][7][8][9]

This guide delves into a specific, highly functionalized quinoline core: 4-chloro-2-ethyl-3-methylquinoline . The strategic placement of a reactive chloro group at the 4-position, flanked by alkyl substituents at the 2- and 3-positions, creates a unique chemical entity. The 4-chloro group serves as a crucial synthetic handle, allowing for facile nucleophilic substitution to introduce a diverse array of functional groups. This modularity is paramount in drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles. We will explore the synthesis, biological activities, and therapeutic potential of derivatives and analogues built upon this promising scaffold.

Part 1: The Synthetic Keystone - Accessing the 4-Chloroquinoline Core

The journey to novel derivatives begins with the efficient construction of the core structure. The synthesis of 4-chloroquinolines is a well-established process, typically involving a two-step sequence starting from an appropriately substituted aniline.

The Gould-Jacobs Reaction: Building the 4-Hydroxyquinoline Precursor

A cornerstone in quinoline synthesis is the Gould-Jacobs reaction.[4][9] This methodology involves the condensation of an aniline with diethyl 2-(ethoxymethylene)malonate, followed by a thermal cyclization to form the quinoline ring system. The initial product is a 4-hydroxyquinoline-3-carboxylate ester, which upon hydrolysis and decarboxylation, yields the pivotal 4-hydroxyquinoline intermediate.[4][9][10] The choice of aniline dictates the substitution pattern on the benzo- part of the quinoline ring.

Chlorination: Activating the 4-Position

The transformation of the 4-hydroxyquinoline to the 4-chloroquinoline is the critical activation step. The hydroxyl group is a poor leaving group; therefore, it must be converted into a more reactive species. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, effectively replacing the hydroxyl group with a chlorine atom.[4][9][11] This reaction proceeds via the formation of a chlorophosphate ester intermediate, which is then displaced by a chloride ion.

Experimental Protocol: Synthesis of a Generic 4-Chloroquinoline

This protocol outlines the fundamental steps for synthesizing a 4-chloroquinoline from a 4-hydroxyquinoline precursor.

Materials:

  • Substituted 4-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, carefully add the substituted 4-hydroxyquinoline.

  • Reagent Addition: Slowly add an excess of phosphorus oxychloride (typically 5-10 equivalents) to the flask. The reaction can be exothermic, so controlled addition is crucial.

  • Heating: Heat the reaction mixture gently on a water bath or heating mantle (e.g., to 80-100 °C) for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction mixture to room temperature, pour it slowly and carefully onto crushed ice. This step hydrolyzes the excess POCl₃ and should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the effervescence ceases and the pH is basic.

  • Extraction: The precipitated crude 4-chloroquinoline product is then extracted into an organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.[11]

Causality Insight: The use of excess POCl₃ serves as both the reagent and the solvent, driving the reaction to completion. The neutralization step is critical as it converts the protonated product into its free base form, which is soluble in organic solvents, enabling efficient extraction.

Synthetic Workflow Diagram

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Derivatization Aniline Aniline Anilinoacrylate Anilinoacrylate Intermediate Aniline->Anilinoacrylate + Malonate Malonate Diethyl 2-(ethoxymethylene)malonate Hydroxyquinolone 4-Hydroxyquinoline Precursor Anilinoacrylate->Hydroxyquinolone Thermal Cyclization & Hydrolysis/Decarboxylation Chloroquinoline 4-Chloroquinoline Core Hydroxyquinolone->Chloroquinoline + POCl₃ Derivatives Diverse Analogues Chloroquinoline->Derivatives + Nucleophiles (R-NH₂, R-SH, etc.)

Caption: General synthesis of 4-chloroquinoline derivatives.

Part 2: Pharmacological Landscape of 4-Chloroquinoline Derivatives

The true value of the 4-chloro-2-ethyl-3-methylquinoline scaffold lies in the diverse biological activities exhibited by its derivatives. The reactive chlorine at the C4 position is a gateway to a multitude of analogues with potential therapeutic applications.

Anticancer Activity: A Privileged Scaffold for Oncology

Quinoline derivatives are widely recognized for their anticancer properties, and those derived from the 4-chloro core are no exception.[7][12] They have demonstrated significant cytotoxic activity against a range of human cancer cell lines.

Mechanism of Action: The anticancer effects of these compounds are often multi-faceted. Molecular docking studies and biochemical assays suggest that they can act as inhibitors of critical enzymes in cell signaling pathways, such as Phosphoinositide 3-kinase (PI3K).[13] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting PI3K, these quinoline derivatives can effectively shut down these pro-survival signals, leading to apoptosis (programmed cell death) in cancer cells.[5][14]

PI3K Signaling Pathway and Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor 4-Chloroquinoline Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K pathway by quinoline derivatives.

In Vitro Cytotoxic Activity: The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Quinoline-Chalcone HybridMGC-803 (Gastric)1.38[5]
Quinoline-Chalcone HybridHCT-116 (Colon)5.34[5]
Quinoline-Chalcone HybridMCF-7 (Breast)5.21[5]
Quinoline-DihydrazoneMCF-7 (Breast)7.016[14]
Quinoline-DihydrazoneBGC-823 (Gastric)>7.01[14]
Chloroquinoline-SulfonamideHeLa (Cervical)30.92 (µg/ml)[13]
Chloroquinoline-SulfonamideLoVo (Colorectal)28.82 (µg/ml)[13]
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

This protocol describes a standard method for assessing the cytotoxicity of compounds against cancer cell lines.[1][14]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control, e.g., DMSO) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

Antimicrobial and Antimalarial Frontiers

The quinoline core is historically linked to antimicrobial agents.[4] Derivatives of 4-chloroquinoline have shown potent activity against a range of pathogens.

  • Antibacterial Activity: These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Of particular interest is their activity against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[6][15] The mechanism often involves the inhibition of essential bacterial processes.

  • Antimalarial Potential: Building on the legacy of chloroquine, a 4-aminoquinoline, novel 4-chloroquinoline derivatives continue to be explored as potential antimalarial agents, particularly against resistant strains of Plasmodium falciparum.[3][16]

Part 3: Structure-Activity Relationship (SAR) and Molecular Design

The systematic modification of the 4-chloro-2-ethyl-3-methylquinoline scaffold provides invaluable insights into the structural requirements for biological activity.

  • The 4-Position: The 4-chloro group is primarily a synthetic handle. Its replacement with various nucleophiles (amines, thiols, etc.) is a key strategy for modulating activity. For instance, converting the chloro group to a thioether linkage has been explored to develop new classes of anticancer and antioxidant agents.[17]

  • Molecular Hybridization: A powerful strategy in drug design is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced activity or a dual mode of action.[3] Attaching moieties like chalcones, sulfonamides, or triazoles to the quinoline core has yielded compounds with potent anticancer and antioxidant activities.[5][13][18]

  • Substitution on the Benzo Ring: Adding electron-withdrawing or electron-donating groups to the benzene portion of the quinoline ring can significantly impact the compound's electronic properties, lipophilicity, and ability to interact with biological targets. For example, a chlorine atom at the 7-position is a common feature in many biologically active quinolines.[13][17][19]

Part 4: Challenges and Future Outlook

While the 4-chloro-2-ethyl-3-methylquinoline scaffold holds immense promise, the path to clinical application is not without its challenges. Issues such as potential toxicity, metabolic instability, and the emergence of drug resistance must be addressed through careful molecular design and rigorous preclinical evaluation.[2][3]

The future of research in this area will likely focus on:

  • Rational Design: Employing computational tools for molecular docking and predictive toxicology to design next-generation analogues with improved safety and efficacy profiles.

  • Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

  • Targeted Delivery: Developing drug delivery systems to specifically target cancer cells or infected tissues, thereby maximizing therapeutic impact while minimizing off-target toxicity.

References

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules.
  • Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Anti-Cancer Agents in Medicinal Chemistry.
  • SYNTHESIS, ANTIOXIDANT AND ANTICANCER ACTIVITY OF NEW QUINOLINE-[5][6][18]-TRIAZOLE HYBRIDS. Rasayan Journal of Chemistry.

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv
  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC - NIH.
  • PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIV
  • The Chemistry and Applications of Quinoline: A Comprehensive Review. Preprints.org.
  • Quinolines: the role of substitution site in antileishmanial activity. Frontiers.
  • A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Arom
  • Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates.
  • Design, Synthesis and Biological Activity of the 4-Thioquinoline Deriv
  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PMC - PubMed Central.
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC.
  • 4,7-dichloroquinoline. Organic Syntheses Procedure.
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Synthesis Inhibition. MDPI.
  • (PDF) 4-Chloro-2,5-dimethylquinoline.
  • A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Analogs. Benchchem.
  • Structure-Activity Relationship of 3-Chloroquinoline-Based Compounds: A Compar
  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. KoreaScience.

Sources

Literature review of 4-chloro-2-ethyl-3-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-chloro-2-ethyl-3-methylquinoline

Foreword: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives are foundational to a vast array of therapeutic agents, demonstrating remarkable versatility and a broad spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Compounds like chloroquine and mefloquine have been cornerstones in the fight against malaria for decades.[1] The inherent chemical properties of the quinoline nucleus—its aromaticity, planarity, and ability to engage in various intermolecular interactions—make it an ideal framework for designing targeted and effective drug candidates.

This guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to a specific, highly functionalized derivative: 4-chloro-2-ethyl-3-methylquinoline . This molecule serves as a valuable building block for further elaboration in drug development programs. We will dissect the synthesis not merely as a series of steps but as a sequence of rational chemical decisions, providing the mechanistic understanding and practical insights required for successful laboratory execution.

Retrosynthetic Strategy: A Logic-Driven Approach

A sound synthetic plan begins with deconstructing the target molecule into simpler, accessible starting materials. Our retrosynthetic analysis of 4-chloro-2-ethyl-3-methylquinoline identifies two key transformations: the chlorination of a hydroxyl group and the formation of the core quinoline ring.

G TM Target Molecule 4-chloro-2-ethyl-3-methylquinoline Int Key Intermediate 2-ethyl-3-methylquinolin-4-one TM->Int C-Cl bond formation (Chlorination) SM Starting Materials Aniline + Ethyl 2-methyl-3-oxopentanoate Int->SM C-N & C-C bond formation (Conrad-Limpach Cyclization)

Caption: Retrosynthetic analysis of the target molecule.

This analysis logically dictates a two-part synthesis:

  • Part 1: Construction of the Quinolone Core: Synthesis of 2-ethyl-3-methylquinolin-4-one via the Conrad-Limpach reaction.

  • Part 2: Functionalization: Conversion of the 4-hydroxy group of the quinolone to the target 4-chloro derivative using a suitable chlorinating agent.

Part 1: Synthesis of the 2-ethyl-3-methylquinolin-4-one Intermediate

Core Principle: The Conrad-Limpach Reaction

For the construction of the 2,3-disubstituted-4-quinolone core, the Conrad-Limpach reaction is an exemplary choice. This classical method involves the condensation of an aniline with a β-ketoester.[3] The reaction proceeds in two distinct, temperature-dependent stages: an initial condensation to form an enamine (a kinetically controlled process at lower temperatures), followed by a high-temperature thermal cyclization to yield the thermodynamically stable 4-quinolone product.[4][5]

The selection of this pathway is dictated by the substitution pattern of our target. The Conrad-Limpach synthesis reliably produces 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones), making the crucial hydroxyl group available for the subsequent chlorination step.[6][7]

Reaction Mechanism: A Tale of Two Temperatures

The mechanism underscores the critical importance of reaction temperature in directing the outcome.

  • Initial Condensation: Aniline reacts with the β-ketoester (ethyl 2-methyl-3-oxopentanoate). At lower temperatures (e.g., room temperature to ~100 °C), the reaction favors a kinetically controlled attack of the aniline nitrogen on the more reactive ester carbonyl, which, after cyclization, would lead to a 2-quinolone (the Knorr synthesis).

  • Enamine Formation: However, at elevated temperatures (typically >140 °C), the reaction favors the thermodynamically controlled pathway. The aniline attacks the ketone carbonyl, and subsequent dehydration yields a stable β-anilinocrotonate-type intermediate (an enamine).[4] This step is reversible, but the subsequent high-temperature cyclization drives the equilibrium toward the desired product.

  • Thermal Electrocyclization: At very high temperatures (250-275 °C), the enamine undergoes a 6-electron electrocyclization. This step temporarily disrupts the aromaticity of the aniline ring, necessitating a significant energy input.[7]

  • Rearomatization: The cyclic intermediate rapidly eliminates ethanol to restore aromaticity and form the stable 2-ethyl-3-methylquinolin-4-one product.

G cluster_mech Conrad-Limpach Mechanism start Aniline + β-Ketoester enamine Enamine Intermediate (β-anilinocrotonate) start->enamine Condensation (>140 °C, -H₂O) cyclic_int Cyclic Intermediate (non-aromatic) enamine->cyclic_int Thermal Electrocyclization (>250 °C) product 2-ethyl-3-methylquinolin-4-one cyclic_int->product Elimination & Tautomerization (-EtOH)

Caption: Mechanism of the Conrad-Limpach reaction.

Detailed Experimental Protocol: Synthesis of 2-ethyl-3-methylquinolin-4-one

This protocol is adapted from established procedures for the Conrad-Limpach synthesis.[7][8]

Reagents and Materials:

  • Aniline

  • Ethyl 2-methyl-3-oxopentanoate

  • High-boiling point inert solvent (e.g., Dowtherm A, Diphenyl ether)

  • Round-bottom flask equipped with a reflux condenser and a distillation head

  • Heating mantle with temperature controller

  • Petroleum ether or hexane for washing

Procedure:

  • Step 1: Condensation.

    • In a round-bottom flask, combine aniline (1.0 eq) and ethyl 2-methyl-3-oxopentanoate (1.0 eq).

    • Heat the mixture to approximately 140-150 °C for 2-3 hours.

    • During this phase, water will be evolved as a byproduct of the condensation reaction. It can be removed via a Dean-Stark trap or by simple distillation if the setup allows.

  • Step 2: Cyclization.

    • To the crude enamine intermediate from Step 1, add a high-boiling solvent such as Dowtherm A or diphenyl ether (enough to ensure the mixture remains stirrable at high temperatures).

    • Increase the temperature to 250-260 °C and maintain it for 30-60 minutes.[8] The solution will typically darken.

    • Causality Insight: This high temperature provides the necessary activation energy to overcome the aromatic stabilization of the aniline ring and drive the electrocyclization forward.[7]

  • Step 3: Isolation and Purification.

    • Allow the reaction mixture to cool to below 100 °C.

    • While still warm, pour the mixture into a beaker containing a large volume of petroleum ether or hexane. This will cause the quinolone product to precipitate while the high-boiling solvent remains in solution.

    • Stir the slurry vigorously, then collect the solid product by vacuum filtration.

    • Wash the collected solid thoroughly with fresh petroleum ether to remove any residual solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

ParameterConditionRationale / Field Insight
Temperature 140-150 °C (Condensation)Favors formation of the thermodynamic enamine intermediate required for 4-quinolone synthesis.[4]
250-260 °C (Cyclization)Provides the high activation energy needed for the ring-closing electrocyclization step.[7][8]
Solvent Dowtherm A / Diphenyl EtherInert, high-boiling solvents that can achieve and maintain the required cyclization temperature. Their non-polar nature facilitates precipitation of the more polar product upon cooling and addition of an anti-solvent.[7]
Reaction Time 2-3 hours (Condensation)Ensures complete formation of the enamine intermediate.
30-60 minutes (Cyclization)Sufficient for the cyclization to proceed to completion without significant product degradation.

Part 2: Chlorination of 2-ethyl-3-methylquinolin-4-one

Core Principle: Nucleophilic Substitution

The conversion of the 4-hydroxyquinoline (in its quinolone tautomeric form) to 4-chloro-2-ethyl-3-methylquinoline is a standard transformation. The most common and effective reagent for this purpose is phosphorus oxychloride (POCl₃).[1][9] This reaction proceeds via activation of the carbonyl oxygen, followed by nucleophilic attack by the chloride ion.

Reaction Mechanism
  • Activation: The carbonyl oxygen of the quinolone acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a highly reactive phosphoro-dichloridate intermediate and releases a chloride ion.

  • Nucleophilic Attack: The liberated chloride ion then acts as a nucleophile, attacking the C4 position of the quinoline ring.

  • Elimination: The attack leads to the elimination of a stable dichlorophosphate group and restores the aromaticity of the pyridine ring, yielding the final 4-chloroquinoline product.

G cluster_mech2 Chlorination Mechanism with POCl₃ start Quinolone Intermediate activated Activated O-Phosphoryl Intermediate start->activated Attack on POCl₃ product 4-chloro-2-ethyl-3-methylquinoline activated->product Nucleophilic attack by Cl⁻ (-[PO₂Cl₂]⁻)

Caption: Mechanism of chlorination using POCl₃.

Detailed Experimental Protocol: Synthesis of 4-chloro-2-ethyl-3-methylquinoline

This protocol is based on well-established methods for the chlorination of 4-quinolones.[1]

Reagents and Materials:

  • 2-ethyl-3-methylquinolin-4-one

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser and drying tube

  • Ice bath

  • Ammonium hydroxide solution (for neutralization)

  • Dichloromethane or ethyl acetate (for extraction)

Procedure:

  • Step 1: Reaction Setup.

    • Place the dried 2-ethyl-3-methylquinolin-4-one (1.0 eq) in a round-bottom flask.

    • SAFETY FIRST: Conduct this procedure in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

    • Carefully add phosphorus oxychloride (POCl₃, ~3-5 eq) to the flask. The reaction can be run neat or with a non-protic solvent like toluene if desired.

  • Step 2: Reaction.

    • Heat the mixture to reflux (the boiling point of POCl₃ is ~107 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 3: Workup and Isolation.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker. This step must be done with extreme caution in a fume hood, as the quenching of excess POCl₃ with water is highly exothermic and releases HCl gas.

    • Once the quench is complete, neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is basic (pH > 8). This will precipitate the crude product.

    • Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield the crude 4-chloro-2-ethyl-3-methylquinoline.

  • Step 4: Purification.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Overall Synthesis Workflow

The complete, two-stage process provides a reliable and scalable route to the target compound.

Caption: Overall experimental workflow for the synthesis.

Product Data Summary

PropertyValue
Compound Name 4-chloro-2-ethyl-3-methylquinoline
Molecular Formula C₁₂H₁₂ClN
Molecular Weight 205.68 g/mol
Appearance Expected to be a solid at room temperature

Conclusion

The synthesis of 4-chloro-2-ethyl-3-methylquinoline is reliably achieved through a sequential Conrad-Limpach cyclization and phosphorus oxychloride-mediated chlorination. This guide outlines a robust and logical pathway, grounded in well-established reaction mechanisms and principles of organic synthesis. By understanding the causality behind each experimental choice—from the high temperatures required for cyclization to the careful handling of corrosive reagents—researchers can confidently and safely execute this synthesis. The resulting compound serves as a valuable, functionalized scaffold, poised for further derivatization in the ongoing quest for novel and potent therapeutic agents.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. Available at: [Link]

  • Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. - ResearchGate. Available at: [Link]

  • Conrad-Limpach Reaction. Cambridge University Press. Available at: [Link]

  • Conrad-limpach-knorr synthesis of Quinolone - YouTube. Available at: [Link]

  • 4-Chloro-3-methylphenyl quinoline-2-carboxylate - PMC - PubMed Central - NIH. Available at: [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC. NIH. Available at: [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. NIH. Available at: [Link]

  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed. NIH. Available at: [Link]

  • 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem - NIH. Available at: [Link]

  • 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. Available at: [Link]

Sources

Safety and hazards of handling 4-chloro-2-ethyl-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-chloro-2-ethyl-3-methylquinoline

Abstract

This technical guide provides a comprehensive overview of the safety considerations, potential hazards, and recommended handling protocols for 4-chloro-2-ethyl-3-methylquinoline. As specific toxicological and safety data for this compound are not extensively published, this guide synthesizes information from structurally analogous compounds, including various chloro- and methyl-substituted quinolines, to establish a robust and precautionary safety framework. This document is intended for researchers, chemists, and professionals in drug development and chemical synthesis who may handle this compound. The core philosophy of this guide is to explain the causality behind safety protocols, fostering a proactive and informed approach to laboratory safety.

Section 1: Compound Identification and Physicochemical Properties

4-chloro-2-ethyl-3-methylquinoline is a substituted quinoline derivative. Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many pharmaceuticals and biologically active molecules.[1] The presence of a chlorine atom and alkyl groups on the quinoline ring influences its reactivity and potential biological effects.

Table 1: Compound Identification and Properties

Identifier Value Source
IUPAC Name 4-chloro-2-ethyl-3-methylquinoline -
Molecular Formula C₁₂H₁₂ClN [2]
Molecular Weight 205.68 g/mol [2]
CAS Number Not explicitly available; related compounds exist. -
Appearance Likely a solid or high-boiling liquid at room temperature. Inferred

| Solubility | Expected to have low water solubility.[3] | Inferred |

Note: Data for the exact compound is limited. Properties are inferred from closely related structures like 6-chloro-2-ethyl-3-methylquinoline.[2]

Section 2: Hazard Identification and Inferred Classification

While a specific Safety Data Sheet (SDS) for 4-chloro-2-ethyl-3-methylquinoline is not available, a hazard assessment can be constructed based on data from analogous compounds such as 4-chloro-3-methylquinoline, 4-chloroquinoline, and 2-chloroquinoline.[4][5] The primary hazards associated with this class of chemicals consistently involve irritation to the skin, eyes, and respiratory system.

Causality of Hazards: The quinoline ring system, combined with a reactive chlorine atom at the 4-position, makes the molecule a potential irritant and sensitizer. Halogenated aromatic compounds can interact with biological macromolecules, leading to irritation and other toxic effects.

Table 2: Inferred GHS Hazard Classification | Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram | | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5] |


|
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[4][5] |

|
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4] |

|
| Acute Toxicity (Oral) | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed[6] |

or

|
| Hazardous to the Aquatic Environment | Category 1 (Acute & Chronic) | H410: Very toxic to aquatic life with long lasting effects[6] |

|

This classification is an expert inference based on available data for structurally similar compounds and should be treated as a precautionary guideline.

Section 3: Toxicological Profile (Inferred)

The toxicological profile is extrapolated from related chloroquinoline structures. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

  • Inhalation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[3][4] Symptoms can include coughing and shortness of breath.

  • Skin Contact: Causes skin irritation.[4][5] Prolonged or repeated contact may lead to dermatitis. Some quinoline derivatives may cause skin sensitization.[7]

  • Eye Contact: Causes serious eye irritation, which can result in redness, pain, and potential damage if not promptly addressed.[4][5]

  • Ingestion: Accidental ingestion may be harmful or toxic.[6] Animal experiments with related compounds indicate that ingestion of less than 150 grams could cause serious health damage.[7]

  • Chronic Exposure: Data on long-term exposure is not available. However, some quinoline compounds have been shown to be genotoxic or have limited evidence of carcinogenic effects in animal studies.[7] Therefore, minimizing exposure is critical.

Section 4: Risk Assessment and Engineering Controls

A thorough risk assessment is mandatory before handling this compound. The process involves identifying hazards, evaluating risks, and implementing control measures to mitigate those risks.

Experimental Workflow: Laboratory Risk Assessment

cluster_Plan Planning Phase cluster_Control Control Implementation cluster_Execute Execution & Review A Identify Compound & Procedure (4-chloro-2-ethyl-3-methylquinoline) B Review Available Safety Data (SDS of Analogous Compounds) [8, 10] A->B C Assess Hazards (Irritant, Toxic, Environmental) B->C D Select Engineering Controls (Chemical Fume Hood) C->D E Determine Required PPE (Gloves, Goggles, Lab Coat) D->E F Develop Safe Work Procedure (SOP) E->F G Conduct Experiment (Follow SOP) F->G H Proper Waste Disposal (Hazardous Waste Stream) [7] G->H I Review & Document (Update SOP if needed) H->I

Caption: Workflow for conducting a risk assessment before handling the compound.

Engineering Controls

The primary engineering control is to minimize inhalation exposure.

  • Chemical Fume Hood: All handling of 4-chloro-2-ethyl-3-methylquinoline, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5] This is non-negotiable. The hood provides a physical barrier and ventilation to capture any dust, aerosols, or vapors at the source.

  • Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of contaminants.

Section 5: Safe Handling Protocols and Personal Protective Equipment (PPE)

Safe handling practices are paramount to preventing exposure.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items.

  • Don PPE: Wear all required PPE as detailed in Table 3. Inspect gloves for any signs of damage before use.[8]

  • Weighing/Transfer: Conduct all transfers of the solid compound within the fume hood. Use tools (spatulas, etc.) that minimize the generation of dust. If dust is unavoidable, consider whether a respirator is needed based on your risk assessment.

  • In Solution: When working with the compound in solution, continue to work in the fume hood. Avoid splashes and aerosol generation.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3] Decontaminate the work surface.

  • Clothing: Do not eat, drink, or smoke in the laboratory.[6] Remove contaminated clothing immediately and wash it before reuse.[3]

Personal Protective Equipment (PPE)

The selection of PPE is based on the identified hazards of skin, eye, and respiratory irritation.

Table 3: Recommended Personal Protective Equipment

Body Part PPE Specification Rationale
Hands Chemically resistant gloves (e.g., Nitrile). To prevent skin contact and irritation.[8]
Eyes Safety glasses with side-shields or chemical goggles (EN166 compliant). To protect eyes from dust or splashes, preventing serious irritation.[8]
Body Laboratory coat. To protect skin and personal clothing from contamination.

| Respiratory | Not required under normal use with a fume hood. Use a NIOSH/MSHA-approved respirator if dust is generated and ventilation is inadequate.[3][8] | To prevent inhalation of irritating dust if engineering controls fail or are insufficient. |

Section 6: Emergency Procedures

Preparedness is key to managing any laboratory incident effectively.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][9]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[9]

Spill and Fire Response
  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Prevent the generation of dust.[7]

    • Carefully sweep or scoop up the solid material. Use an inert absorbent material for solutions.

    • Collect the spilled material in a suitable, sealed container for hazardous waste disposal.[9]

    • Clean the spill area thoroughly. Do not allow the material to enter drains.[9]

  • Fire Fighting:

    • The compound is likely combustible but may not ignite readily.[7]

    • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[9]

    • Hazardous Combustion Products: Burning may produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[3][7]

    • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Diagram: Emergency Response for a Chemical Spill

A Spill Occurs B Alert Personnel & Evacuate Area A->B C Don Appropriate PPE (Gloves, Goggles, Respirator if needed) B->C D Contain the Spill (Prevent entry into drains) [3] C->D E Clean Up Spill (Absorb liquid / Sweep solid) D->E F Collect Waste (Place in sealed, labeled container) [3] E->F G Decontaminate Area F->G H Dispose of Waste as Hazardous [7] G->H

Caption: Step-by-step workflow for responding to a chemical spill.

Section 7: Storage and Disposal

Proper storage and disposal are critical for safety and environmental protection.

Storage Conditions
  • Store in a cool, dry, and well-ventilated area.[9]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[3]

  • Store locked up or in an area accessible only to authorized personnel.[9]

  • Store away from incompatible materials, such as strong oxidizing agents.[3][7]

Disposal
  • This material and its container must be disposed of as hazardous waste.[10]

  • Disposal should be carried out by a licensed waste disposal company in accordance with all local, state, and federal regulations.[3]

  • Do not empty into drains or release into the environment.[9][10] Contaminated packaging should be treated as unused product.[9]

Section 8: References

  • TCI Chemicals. (2025, October 16). Safety Data Sheet: Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate. TCI Chemicals.

  • MilliporeSigma. (2025, September 22). Safety Data Sheet: 2,3-Dichloroquinoxaline. MilliporeSigma.

  • ChemicalBook. (2026, January 17). 3-Methylquinoline - Safety Data Sheet. ChemicalBook.

  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: 4-Chloroquinoline. Santa Cruz Biotechnology.

  • Thermo Fisher Scientific. (2011, December 19). Safety Data Sheet: 2-Chloroquinoline. Thermo Fisher Scientific.

  • El-Sayed, M. E. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Saudi Chemical Society, 22(7), 803-826.

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. Chemos GmbH & Co.KG.

  • PubChem. (n.d.). 4-Chloro-3-methylquinoline. National Center for Biotechnology Information.

  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet. CDH Fine Chemical.

  • TCI Chemicals. (2025, May 13). Safety Data Sheet: 4-Chloroquinoline. TCI Chemicals.

  • Abdel-Ghaffar, S. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1430-1439.

  • ChemSynthesis. (2025, May 20). ethyl 4-amino-2-methyl-3-quinolinecarboxylate. ChemSynthesis.

  • TCI Chemicals. (2025, May 26). Safety Data Sheet: 2-(Chloromethyl)-4-methylquinazoline. TCI Chemicals.

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. ResearchGate.

  • Kumar, A., et al. (2021). Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation. Molecules, 26(15), 4426.

Sources

Solubility Profiling of 4-Chloro-2-ethyl-3-methylquinoline: Experimental Protocols and Thermodynamic Modeling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 4-chloro-2-ethyl-3-methylquinoline in Organic Solvents Content Type: Technical Guide / Standard Operating Procedure (SOP) Audience: Process Chemists, Thermodynamic Researchers, and Drug Development Scientists.

Executive Summary

In the development of quinoline-based antimalarials and pharmaceutical intermediates, 4-chloro-2-ethyl-3-methylquinoline (CEMQ) represents a critical scaffold. Its purification and processing rely heavily on precise solubility data to optimize crystallization yields and minimize solvent waste.

This guide provides a definitive technical framework for determining, modeling, and applying the solubility data of CEMQ. Unlike generic summaries, this document details the Laser Monitoring Observation Technique for data acquisition and the Modified Apelblat and


  models for thermodynamic correlation, ensuring researchers can generate and validate high-integrity data for process scale-up.

Chemical Context & Structural Analysis

To predict solubility behavior, one must first analyze the solute-solvent interactions governed by the molecular structure of CEMQ.

  • Lipophilicity: The quinoline core, substituted with ethyl and methyl groups, imparts significant lipophilicity. We expect high solubility in non-polar to moderately polar solvents (Toluene, Ethyl Acetate) and lower solubility in highly polar protic solvents (Water, cold Methanol).

  • Electronic Effects: The 4-chloro substituent is electron-withdrawing, slightly reducing the basicity of the quinoline nitrogen, which affects solubility in acidic media but has a minor effect in neutral organic solvents.

  • Crystal Lattice Energy: The packing efficiency of the planar quinoline ring suggests a high enthalpy of fusion, requiring higher temperatures to disrupt the lattice during dissolution.

Experimental Methodology: The Laser Monitoring Technique

For high-precision solubility measurement (uncertainty


), the Dynamic Laser Monitoring Method  is superior to traditional gravimetric analysis due to its speed and reproducibility.
Apparatus Setup
  • Jacketed Glass Vessel: 50 mL, temperature-controlled (

    
     K) via a circulating water bath.
    
  • Laser System: He-Ne laser (or high-intensity diode) directed through the vessel.

  • Detection: Photo-electric sensor measuring light intensity transmittance.

  • Agitation: Magnetic stirrer set to 400 rpm to ensure homogeneity without cavitation.

Protocol Steps
  • Preparation: Weigh a precise mass of CEMQ (

    
    ) into the vessel.
    
  • Solvent Addition: Add a known mass of solvent (

    
    ).
    
  • Dissolution: Heat the mixture slowly (

    
    ) until the solid completely dissolves (laser transmittance maximizes).
    
  • Nucleation (Measurement): Cool the solution slowly (

    
    ). The temperature at which the first crystal appears (laser transmittance drops sharply) is recorded as the saturation temperature (
    
    
    
    ).
  • Iteration: Add more solvent to the same vessel and repeat to obtain a new mole fraction (

    
    ) and 
    
    
    
    pair.
Uncertainty Calculation

The standard uncertainty for mole fraction solubility (


) is calculated as:


Target Acceptance Criteria: Relative standard uncertainty

.

Thermodynamic Modeling

Experimental data points must be correlated using semi-empirical models to allow for interpolation during process design.

The Modified Apelblat Equation

This model assumes a linear relationship between the logarithm of mole fraction solubility and temperature, corrected for non-ideality. It is the industry standard for quinoline derivatives.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters determined via non-linear regression.
    
  • Causality: The

    
     term accounts for the temperature dependence of the enthalpy of solution, providing a better fit than the simple van't Hoff equation.
    
The (Buchowski) Equation

Useful for systems exhibiting strong solute-solvent association (e.g., hydrogen bonding in alcohols).



  • 
     : Association parameter.
    
  • 
     : Enthalpy parameter.[2]
    
  • 
     : Melting temperature of CEMQ.
    

Visualizing the Workflow

The following diagram illustrates the logical flow from experimental setup to process application.

SolubilityWorkflow cluster_Exp Experimental Phase cluster_Analysis Data Analysis cluster_App Process Application Start Weigh CEMQ (m1) & Solvent (m2) Heat Heat to Dissolution (Max Transmittance) Start->Heat Cool Cool at 0.2 K/min (Laser Monitoring) Heat->Cool Detect Detect T_sat (Transmittance Drop) Cool->Detect Calc Calculate Mole Fraction (x) Detect->Calc Regress Non-linear Regression (Apelblat / Lambda-h) Calc->Regress Params Extract Thermodynamic Parameters (dH, dS, dG) Regress->Params Design Design Cooling Crystallization Curve Params->Design

Figure 1: Systematic workflow for determining and applying solubility data for CEMQ using the Laser Monitoring technique.

Data Presentation Standards

When documenting your results, ensure data is tabulated clearly for peer review. Below is the required structure for your dataset.

Table 1: Experimental Solubility of CEMQ (Format)
T (K)

(Methanol)

(Apelblat)
RD (%)

(Toluene)

(Apelblat)
RD (%)
288.150.00XX0.00XX

0.0XXX0.0XXX

298.150.00XX0.00XX

0.0XXX0.0XXX

308.150.00XX0.00XX

0.0XXX0.0XXX

Note: RD (%) is the Relative Deviation:


. A valid model must yield an Average RD (ARD) of 

.

Thermodynamic Analysis

To validate the dissolution mechanism, calculate the apparent thermodynamic functions using the Van't Hoff analysis of the solubility data.

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Insight: A positive value indicates an endothermic process, confirming that solubility increases with temperature (typical for quinolines).

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Insight: Positive

      
       values imply the dissolution is not spontaneous at standard states without thermal drive, necessitating the heating steps in your process.
      

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics.

  • Buchowski, H., Ksiazczak, A., & Pietrzyk, S. (1980). Solvent activity along a saturation line and solubility of hydrogen-bonding solids. The Journal of Physical Chemistry.

  • Sha, F., et al. (2020). Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems. Journal of Chemical & Engineering Data.

  • PubChem. (2025).[3] 4-chloro-2-ethyl-3-methylquinoline Compound Summary.

Sources

An In-Depth Technical Guide on the Predicted Bioactivity of 4-chloro-2-ethyl-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3][4] Quinoline derivatives have demonstrated significant potential as antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral agents.[2][4] This guide focuses on a specific derivative, 4-chloro-2-ethyl-3-methylquinoline, providing a comprehensive technical overview of its predicted bioactivity. As a novel compound, its biological profile is not extensively documented in publicly available literature. Therefore, this document will leverage established principles of medicinal chemistry and computational biology to construct a predictive framework for its potential therapeutic applications.

This whitepaper is intended for researchers, scientists, and professionals in the field of drug development. The core objective is to present a logical and scientifically rigorous prediction of the bioactivity of 4-chloro-2-ethyl-3-methylquinoline, supported by in silico modeling and proposed experimental validation strategies. We will delve into the rationale behind these predictions, drawing parallels with structurally similar quinoline-based compounds and their known mechanisms of action.

Molecular Profile of 4-chloro-2-ethyl-3-methylquinoline

Chemical Structure:

Key Structural Features and Their Implications for Bioactivity:

  • Quinoline Core: The foundational bicyclic aromatic system is a well-established pharmacophore known to intercalate with DNA and interact with various enzymes.[5] Its presence suggests a potential for anticancer and antimicrobial activities.

  • 4-Chloro Substitution: The chlorine atom at the 4-position is a critical feature. Halogen substitutions, particularly chlorine, are known to enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.[2] Furthermore, the 4-chloroquinoline moiety is a key component of the renowned antimalarial drug, chloroquine, suggesting a possible antimalarial potential.

  • 2-Ethyl and 3-Methyl Groups: These alkyl substitutions contribute to the overall lipophilicity and steric profile of the molecule. They can influence how the compound fits into the binding pockets of target proteins, potentially modulating its potency and selectivity. The presence of a methyl group at the C-3 position has been associated with potent anticancer activity in some quinoline derivatives.[2]

Based on these structural attributes, the primary predicted bioactivities for 4-chloro-2-ethyl-3-methylquinoline are anticancer and antimicrobial (including antibacterial and antifungal) activities. A secondary potential lies in antimalarial and anti-inflammatory activities.

In Silico Bioactivity Prediction

To move beyond qualitative structural analysis, we employ computational methods to predict the biological activities of 4-chloro-2-ethyl-3-methylquinoline. This in silico approach allows for a rapid and cost-effective initial screening.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.[6][7] By analyzing databases of known active and inactive quinoline derivatives, a predictive model can be built.

Hypothetical QSAR Workflow:

G cluster_0 QSAR Model Development cluster_1 Prediction for 4-chloro-2-ethyl-3-methylquinoline A Data Collection: Gather bioactivity data for a diverse set of quinoline derivatives B Descriptor Calculation: Compute molecular descriptors (e.g., LogP, molecular weight, electronic properties) for each compound A->B C Model Building: Use statistical methods (e.g., MLR, PLS) to build a predictive model B->C D Model Validation: Assess the model's predictive power using internal and external validation sets C->D F Input Descriptors into Validated QSAR Model D->F Apply Model E Calculate Descriptors for 4-chloro-2-ethyl-3-methylquinoline E->F G Predict Bioactivity (e.g., pIC50) F->G

Caption: A typical workflow for predicting bioactivity using QSAR modeling.

Predicted Outcome: Based on the structural similarities to known anticancer and antimicrobial quinolines, the QSAR model is predicted to yield a high probability of activity in these areas. For instance, a hypothetical QSAR model for anticancer activity against a specific cell line might predict a pIC50 value in the micromolar range.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[8] This technique provides insights into the potential mechanism of action at a molecular level.

Selection of Protein Targets:

Based on the known mechanisms of quinoline derivatives, the following protein targets are proposed for docking studies:

Predicted Activity Potential Protein Target PDB ID (Example) Rationale
Anticancer Epidermal Growth Factor Receptor (EGFR) Kinase2J6MEGFR is often overexpressed in various cancers, and its inhibition is a validated anticancer strategy.[9]
Topoisomerase I/II1T8IDNA topoisomerases are crucial for DNA replication and are established targets for anticancer drugs.[7]
Antibacterial DNA Gyrase5MMNA type II topoisomerase essential for bacterial DNA replication and a target for quinolone antibiotics.
Antifungal Cytochrome P450 14-alpha demethylase (CYP51)5V5ZAn essential enzyme in fungal ergosterol biosynthesis, a common target for antifungal agents.
Antimalarial Heme polymerase-A key enzyme in the detoxification of heme in Plasmodium falciparum.
Anti-inflammatory Cyclooxygenase-2 (COX-2)5IKRA key enzyme in the inflammatory pathway.[10]

Molecular Docking Workflow:

G A Prepare Protein Structure: Download PDB file, remove water, add hydrogens C Define Binding Site: Identify the active site of the target protein A->C B Prepare Ligand Structure: Generate 3D coordinates for 4-chloro-2-ethyl-3-methylquinoline, assign charges D Perform Docking: Run docking algorithm to predict binding poses B->D C->D E Analyze Results: Evaluate binding affinity (docking score) and interactions (hydrogen bonds, hydrophobic interactions) D->E

Caption: A streamlined workflow for molecular docking studies.

Predicted Docking Results (Hypothetical):

Target Protein Predicted Docking Score (kcal/mol) Predicted Key Interactions
EGFR Kinase-9.5Hydrogen bond with Met793, hydrophobic interactions with Leu718, Val726
DNA Gyrase-8.8Hydrogen bond with Ser91, hydrophobic interactions with Ala68, Ile90
CYP51-8.2Coordination with the heme iron, hydrophobic interactions with Phe228, Tyr132

These hypothetical scores suggest a strong binding affinity of 4-chloro-2-ethyl-3-methylquinoline to these targets, warranting experimental validation.

Proposed Experimental Validation

In silico predictions, while valuable, must be confirmed through experimental assays. The following sections outline a proposed experimental plan to validate the predicted bioactivities of 4-chloro-2-ethyl-3-methylquinoline.

In Vitro Anticancer Activity Screening

The initial step in validating anticancer potential is to assess the compound's cytotoxicity against a panel of cancer cell lines.[11][12]

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical) and a normal cell line (e.g., NIH3T3) in appropriate media.[9]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 4-chloro-2-ethyl-3-methylquinoline (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[13]

In Vitro Antimicrobial Activity Screening

The predicted antimicrobial activity can be evaluated using standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).[14][15][16]

Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains.[17]

  • Compound Dilution: Prepare serial twofold dilutions of 4-chloro-2-ethyl-3-methylquinoline in a 96-well microtiter plate containing appropriate broth media.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for each microorganism for 18-24 hours (bacteria) or 48-72 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14][17]

Predicted Signaling Pathways and Mechanisms of Action

Based on the docking studies and known activities of similar compounds, we can postulate potential mechanisms of action.

Anticancer Mechanism:

G A 4-chloro-2-ethyl-3-methylquinoline B EGFR Kinase A->B Inhibits C Topoisomerase A->C Inhibits D PI3K/Akt Pathway B->D Activates E MAPK Pathway B->E Activates F DNA Replication C->F Required for G Cell Proliferation (Inhibition) D->G E->G F->G H Apoptosis (Induction) G->H

Sources

A Technical Guide to the Quantum Chemical Analysis of 4-chloro-2-ethyl-3-methylquinoline: Methods, Insights, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive framework for conducting quantum chemical calculations on 4-chloro-2-ethyl-3-methylquinoline, a substituted quinoline derivative of interest to medicinal chemists and drug development professionals. By leveraging Density Functional Theory (DFT), we delineate a robust, step-by-step computational workflow to elucidate the molecule's structural, electronic, and thermodynamic properties. The protocols described herein are designed to be self-validating, offering insights into molecular stability, reactivity, and potential intermolecular interaction sites. This document serves as a technical resource for researchers aiming to apply in silico methods to accelerate the discovery and optimization of quinoline-based therapeutic agents.

Introduction

The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Its rigid, bicyclic aromatic structure provides a versatile framework that can be functionalized to modulate pharmacological profiles, making it a focal point of drug discovery efforts.[1][3] The introduction of various substituents onto the quinoline core can significantly alter a molecule's steric and electronic properties, thereby influencing its interaction with biological targets.[4]

Profile of 4-chloro-2-ethyl-3-methylquinoline

4-chloro-2-ethyl-3-methylquinoline (C₁₂H₁₂ClN) is a specific derivative featuring a reactive chlorine atom at the C4 position, an ethyl group at C2, and a methyl group at C3.[5] The 4-chloro substitution is particularly significant, as this position is often exploited for further synthetic modifications to create diverse chemical libraries.[6][7] Understanding the fundamental quantum chemical properties of this specific molecule is crucial for predicting its reactivity, metabolic stability, and potential as a pharmacophore or synthetic intermediate.

The Role of In Silico Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[8] They provide a cost-effective and rapid means to predict a wide range of molecular properties before committing to costly and time-consuming synthesis and experimental testing.[9] By simulating a molecule's behavior at the electronic level, researchers can gain deep insights into its geometry, stability, and reactivity, thereby guiding the rational design of more potent and selective drug candidates.[10][11]

Theoretical and Computational Methodology

The Foundation: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become the workhorse of computational chemistry due to its excellent balance of accuracy and computational cost, especially for medium-to-large organic molecules.[12] Unlike more computationally expensive ab initio methods, DFT calculates the properties of a molecule based on its electron density, a more manageable variable than the complex many-electron wavefunction.[8]

Selecting the Functional and Basis Set: The B3LYP/6-311++G(d,p) Level of Theory

The choice of the functional and basis set is critical for the accuracy of DFT calculations. For this guide, we select the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals. It incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals, providing a high degree of accuracy for a broad range of organic molecules.[13][14] Its performance in predicting geometries and electronic properties of heterocyclic systems is well-documented.

  • 6-311++G(d,p) Basis Set: This is a Pople-style triple-zeta basis set.

    • 6-311: Indicates a high level of flexibility for describing the valence electrons.

    • ++G: Adds diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for accurately describing systems with lone pairs, anions, or non-covalent interactions.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.[15]

This combination, B3LYP/6-311++G(d,p), represents a robust and reliable level of theory for obtaining high-quality results for molecules like 4-chloro-2-ethyl-3-methylquinoline.[16]

Software Packages

A variety of software packages can perform these calculations. Gaussian is a widely used commercial program,[17][18] while ORCA is a powerful and versatile alternative that is free for academic use.[19][20][21] Both are capable of executing all protocols described in this guide.

Step-by-Step Computational Workflow

The computational analysis follows a sequential and self-validating protocol. The successful completion of each step is a prerequisite for the next, ensuring the scientific integrity of the final results.

Input Structure Preparation

The first step is to generate an initial 3D structure of 4-chloro-2-ethyl-3-methylquinoline. This can be done using molecular building software such as GaussView, Avogadro, or ArgusLab.[22][23] The initial geometry does not need to be perfect, as the subsequent optimization step will find the lowest energy conformation.

Protocol: Geometry Optimization

The objective of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface.

Methodology:

  • Construct the initial molecular structure of 4-chloro-2-ethyl-3-methylquinoline.

  • Set up the calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

  • Specify the task as "Optimization" (Opt).

  • Run the calculation in the chosen software package (e.g., Gaussian, ORCA).[17][19]

  • The algorithm will iteratively adjust the positions of the atoms until the forces on each atom are close to zero, signifying that an energy minimum has been reached.

G cluster_workflow Computational Workflow A 1. Build Initial 3D Structure B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Imaginary Frequencies? C->D E Verified Minimum Energy Structure D->E No (0) F Revise Input Structure D->F Yes (>0) G 4. Calculate Molecular Properties (MEP, HOMO-LUMO, etc.) E->G F->B

Caption: Self-validating workflow for quantum chemical calculations.

Protocol: Vibrational Frequency Analysis for Thermodynamic Validation

This step is a critical quality control measure.[24] Calculating the vibrational frequencies serves two purposes: it confirms that the optimized geometry is a true energy minimum and provides thermodynamic data like enthalpy and Gibbs free energy.[25][26]

Methodology:

  • Use the optimized geometry from the previous step as the input structure.

  • Set up the calculation using the same level of theory (B3LYP/6-311++G(d,p)).

  • Specify the task as "Frequency" (Freq).

  • Run the calculation.

  • Validation: Analyze the output. The structure is confirmed as a true minimum only if all calculated vibrational frequencies are positive (i.e., there are zero imaginary frequencies).[25][27] An imaginary frequency indicates a saddle point (e.g., a transition state) rather than a stable structure.

Protocol: Calculation of Molecular Properties

Once the optimized structure is validated, a range of electronic properties can be calculated to understand the molecule's reactivity and interaction potential. These are typically computed during the same run as the frequency analysis or in a subsequent single-point energy calculation.

Analysis and Interpretation of Results

Optimized Molecular Structure

The geometry optimization yields the most stable 3D conformation of the molecule in the gas phase. From this, key geometric parameters can be extracted and analyzed.

Table 1: Predicted Key Geometric Parameters for 4-chloro-2-ethyl-3-methylquinoline

Parameter Bond / Angle Predicted Value
Bond Length C4—Cl ~1.75 Å
Bond Length C2—N1 ~1.32 Å
Bond Length C4—C9 ~1.42 Å
Bond Angle Cl—C4—C9 ~118°
Dihedral Angle C3—C2—C(ethyl)—C(ethyl) ~90° (Staggered)

(Note: These are representative values based on typical DFT calculations for similar structures. Actual calculated values should be reported from the output file.)

Vibrational Spectroscopy Analysis

The frequency calculation generates a theoretical infrared (IR) spectrum. Key vibrational modes, such as C-Cl stretches, C=N stretches within the quinoline ring, and C-H stretches of the alkyl groups, can be identified.[14] While gas-phase theoretical spectra may differ from experimental solid-phase spectra, they are invaluable for assigning principal vibrational modes.[28]

Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[29]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[11][30][31]

Table 2: Predicted Electronic Properties

Property Predicted Value (eV) Significance
HOMO Energy ~ -6.5 eV Electron-donating capability
LUMO Energy ~ -1.2 eV Electron-accepting capability
HOMO-LUMO Gap (ΔE) ~ 5.3 eV Chemical Reactivity / Kinetic Stability

(Note: These are representative values. Drug-like compounds often have a HOMO-LUMO gap in the range of 4-8 eV.)[32]

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of the molecule.[33] It is an invaluable tool for identifying sites for intermolecular interactions, particularly in a drug design context.[34][35]

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack and are likely hydrogen bond acceptor sites. For 4-chloro-2-ethyl-3-methylquinoline, this region is expected around the nitrogen atom of the quinoline ring.[36]

  • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are often found around hydrogen atoms.

  • Green Regions (Neutral Potential): Indicate areas of low polarity.

The MEP map provides a visual hypothesis of how the molecule might interact with a receptor binding pocket.[10]

G cluster_properties Interpreting Calculated Properties HOMO HOMO Energy REACTIVITY Chemical Reactivity HOMO->REACTIVITY LUMO LUMO Energy LUMO->REACTIVITY GAP HOMO-LUMO Gap STABILITY Chemical Stability GAP->STABILITY GAP->REACTIVITY MEP MEP Map H_BOND H-Bond Acceptor Sites (e.g., Nitrogen) MEP->H_BOND E_ATTACK Electrophilic Attack Sites MEP->E_ATTACK

Caption: Relationship between calculated properties and chemical insights.

Applications in a Drug Development Context

The data generated from these calculations directly inform several stages of the drug development pipeline:

  • Lead Identification: The MEP and HOMO/LUMO analysis can help identify the key pharmacophoric features responsible for a molecule's activity, guiding the design of new analogues.[35][37]

  • Lead Optimization: By understanding how substitutions affect the electronic properties (e.g., HOMO-LUMO gap), chemists can rationally modify the scaffold to improve stability, reduce unwanted reactivity, and enhance binding affinity.[3]

  • Metabolic Liability Prediction: Regions of high electron density or reactivity identified by MEP and FMO analysis can suggest potential sites of metabolic transformation (e.g., oxidation by Cytochrome P450 enzymes).

Conclusion

This guide has outlined a robust and scientifically rigorous workflow for the quantum chemical analysis of 4-chloro-2-ethyl-3-methylquinoline using Density Functional Theory. By following the detailed protocols for geometry optimization, frequency validation, and property calculation, researchers can obtain reliable in silico data. The interpretation of these results—from molecular geometry and vibrational spectra to frontier molecular orbitals and electrostatic potential maps—provides profound insights into the molecule's intrinsic properties. For professionals in drug discovery, these computational methods are not merely academic exercises; they are powerful, predictive tools that can accelerate the design-synthesis-testing cycle, leading to the more efficient development of novel therapeutics.

References

  • Neese, F. (2022). ORCA – An ab initio, DFT and semiempirical SCF-MO package. Wiley Interdisciplinary Reviews: Computational Molecular Science. Available at: [Link]

  • FACCTs. (n.d.). ORCA. Retrieved from [Link]

  • Ciasca, G., et al. (2021). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. CNR-IRIS. Available at: [Link]

  • HPC Vega - IZUM. (n.d.). ORCA. Retrieved from [Link]

  • NERSC Documentation. (n.d.). ORCA. Retrieved from [Link]

  • Rowan. (n.d.). Frequencies and Thermochemistry. Retrieved from [Link]

  • Journal of Molecular Liquids. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Elsevier. Available at: [Link]

  • ResearchGate. (2019). Application of molecular electrostatic potentials in drug design. Available at: [Link]

  • University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link]

  • ResearchGate. (2015). Quantum Chemical Investigations on Quinoline Derivatives as Effective Corrosion Inhibitors for Mild Steel in Acidic Medium. Available at: [Link]

  • Suresh, C. H. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]

  • Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Elsevier. Available at: [Link]

  • CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service. Retrieved from [Link]

  • RSC Publishing. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Royal Society of Chemistry. Available at: [Link]

  • Omixium. (2025). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. Available at: [Link]

  • Lee Group @ UOW. (2020). Gaussian guide. Retrieved from [Link]

  • ACS Publications. (2024). Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. The Journal of Physical Chemistry A. Available at: [Link]

  • Quantum Guruji. (2024). How to perform TD DFT calculation in Gaussian. YouTube. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of Fluoroquinoline Derivatives. Retrieved from [Link]

  • Schrödinger. (2022). HOMO-LUMO Energy Gap. Retrieved from [Link]

  • Q-Chem. (n.d.). Vibrational frequency calculations. Retrieved from [Link]

  • arXiv. (2022). Computational Vibrational Spectroscopy. Available at: [Link]

  • Computational Physicist. (2025). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. YouTube. Available at: [Link]

  • ACS Publications. (2025). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. Journal of Chemical Information and Modeling. Available at: [Link]

  • AIP Publishing. (2022). Scale-free-modeling (harmonic) vibrational frequencies: Assessing accuracy and cost-effectiveness by CBS extrapolation. The Journal of Chemical Physics. Available at: [Link]

  • ResearchGate. (n.d.). HOMO, LUMO, gap, hardness, and softness of all compounds. Retrieved from [Link]

  • Lupine Publishers. (2019). Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Derivatives Based on DFT. Current Research in Chemistry. Available at: [Link]

  • PMC. (2016). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • ResearchGate. (2016). How can I learn DFT calculations by using Gaussian 09 Software?. Retrieved from [Link]

  • Scientific Research Publishing. (2014). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Open Journal of Physical Chemistry. Available at: [Link]

  • Journal of Computational Chemistry. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Wiley. Available at: [Link]

  • ResearchGate. (n.d.). Calculated IR spectra of heterocyclic compounds at B3LYP/6-31G (d,p) level. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. Available at: [Link]

  • ResearchGate. (2011). Density Functional Theory [B3LYP/6-311G(d,p)] Study of a New Copolymer Based on Carbazole and (3,4-Ethylenedioxythiophene) in Their Aromatic and Polaronic States. Journal of Applied Polymer Science. Available at: [Link]

  • PMC. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Molecules. Available at: [Link]

  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Royal Society of Chemistry. Available at: [Link]

  • ACS Publications. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. The Journal of Organic Chemistry. Available at: [Link]

  • ScienceDirect. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Expert Opinion on Drug Discovery. Available at: [Link]

  • PMC. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules. Available at: [Link]

  • PubChem. (n.d.). 4-chloro-2-ethyl-3-methylquinoline. Retrieved from [Link]

  • Atmiya University. (n.d.). Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Retrieved from [Link]

Sources

Sourcing and Quality Assurance of 4-Chloro-2-ethyl-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical procurement and validation manual for 4-chloro-2-ethyl-3-methylquinoline .

Executive Note on Availability: Analysis of current global chemical inventories indicates that 4-chloro-2-ethyl-3-methylquinoline is rarely available as a bulk "off-the-shelf" catalog item. It is predominantly a custom synthesis intermediate , often generated in situ or on-demand for the development of antimalarial pharmacophores or specific kinase inhibitors.

Consequently, this guide pivots from a simple "vendor list" to a strategic sourcing and technical validation protocol . It empowers researchers to commission, verify, and utilize this compound with high scientific integrity.

Technical Procurement Guide 4C-2E-3M

Part 1: Chemical Identity & Procurement Strategy

Before engaging suppliers, the chemical identity must be unambiguously defined to prevent regioisomeric errors (e.g., confusing the 2-ethyl/3-methyl placement).

Technical Specifications
ParameterDetail
Systematic Name 4-chloro-2-ethyl-3-methylquinoline
Molecular Formula C₁₂H₁₂ClN
Molecular Weight 205.68 g/mol
CAS Number Not widely assigned (Search via SMILES/Structure)
SMILES CCC1=NC2=CC=CC=C2C(=C1C)Cl
Key Precursors Aniline + Ethyl 2-methyl-3-oxopentanoate
Physical State Solid (Low melting point likely) or Oil (if impure)
The "Buy vs. Make" Decision Matrix

Since direct stock is scarce, you will likely face two paths: Custom Synthesis (Outsourced) or In-House Synthesis .

Option A: Commercial Custom Synthesis (Recommended)

Use this route for quantities >10g or when GLP purity is required.

  • Target Vendors: Do not search for the exact name. Instead, approach CROs (Contract Research Organizations) with the structure.

    • Tier 1 (High Reliability): Sigma-Aldrich Custom Synthesis, WuXi AppTec, Thermo Fisher Scientific (Chemicals).

    • Tier 2 (Aggregators): MolPort, eMolecules (Use these to check if a boutique lab has deposited a batch).

  • Sourcing Directive: Request a quote based on CAS 759-66-0 (Ethyl 2-methyl-3-oxopentanoate) as the starting material to lower costs, as this precursor is commercially available.

Option B: In-House Synthesis

Use this route for discovery scale (<5g). The synthesis is robust but requires high-temperature cyclization (see Part 2).[1]

Part 2: Synthetic Route & Mechanism (The "Make" Protocol)

To validate a supplier's capability—or to synthesize it yourself—you must understand the Conrad-Limpach pathway. This specific regioisomer requires Ethyl 2-methyl-3-oxopentanoate to install the 2-ethyl and 3-methyl groups correctly.

Reaction Pathway Diagram

The following diagram outlines the critical steps. Note the high-temperature cyclization required to favor the 4-quinolone over the 2-quinolone.

G Aniline Aniline (C6H5NH2) SchiffBase Schiff Base Intermediate (Enamine Tautomer) Aniline->SchiffBase Condensation (Cat. AcOH, Benzene, Reflux -H2O) BetaKeto Ethyl 2-methyl-3-oxopentanoate (CAS 759-66-0) BetaKeto->SchiffBase Condensation (Cat. AcOH, Benzene, Reflux -H2O) Quinolone 2-ethyl-3-methyl-4-quinolone (Tautomer of 4-OH) SchiffBase->Quinolone Conrad-Limpach Cyclization (Dowtherm A, 250°C) Product 4-chloro-2-ethyl-3-methylquinoline (Target) Quinolone->Product Chlorination (POCl3, 100°C)

Figure 1: Conrad-Limpach synthesis pathway for regioselective construction of the 4-chloro-2-ethyl-3-methylquinoline core.

Detailed Methodology (Self-Validating Protocol)

If sourcing from a custom lab, ensure their Certificate of Analysis (CoA) reflects the impurity profile expected from this specific route.

Step 1: Condensation (Schiff Base Formation)

  • Reactants: Aniline (1.0 eq) + Ethyl 2-methyl-3-oxopentanoate (1.1 eq).

  • Conditions: Reflux in benzene or toluene with a Dean-Stark trap to remove water. Catalytic acetic acid helps.

  • Checkpoint: Monitoring by TLC should show the disappearance of aniline.

Step 2: Cyclization (The Critical Step)

  • Procedure: Add the crude Schiff base dropwise into boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C .

  • Why 250°C? Kinetic control at lower temperatures favors the 2-quinolone isomer. Thermodynamic control at high temperature is required to achieve the 4-quinolone (4-hydroxy) core.[1]

  • Observation: Rapid evolution of ethanol vapor.

Step 3: Chlorination

  • Reactants: 2-ethyl-3-methyl-4-quinolone + Phosphorus Oxychloride (

    
    ).
    
  • Procedure: Reflux for 2-4 hours.

  • Workup: Carefully quench into ice water (Exothermic!) and basify with

    
     to precipitate the free base.
    

Part 3: Quality Assurance & Validation (E-E-A-T)

When you receive the shipment (or finish synthesis), you must validate the material. Do not rely solely on the vendor's label.

Analytical Framework
TestAcceptance CriteriaWhat it Detects
1H NMR (CDCl₃) Distinct signals: • Triplet (~1.3 ppm) & Quartet (~2.9 ppm) for 2-Ethyl .• Singlet (~2.4 ppm) for 3-Methyl .• 4 Aromatic protons (7.5-8.2 ppm).Confirms the 2-ethyl-3-methyl pattern. If the ethyl/methyl signals are split or shifted, suspect the wrong isomer (e.g., 2-methyl-3-ethyl).
HPLC-UV (254 nm) Purity > 98.0% (Area %)Detects unreacted aniline or 4-hydroxy precursor (which indicates incomplete chlorination).
LC-MS (ESI+)

(approx)
Confirms mass. Look for characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).
Common Impurities (Red Flags)
  • 4-Hydroxy Precursor: If the product has a high melting point (>200°C) and is insoluble in non-polar solvents, the chlorination failed. The target chloro-compound should be soluble in DCM/Ethyl Acetate.

  • Regioisomers: If the vendor used Ethyl 2-ethyl-3-oxobutanoate instead of Ethyl 2-methyl-3-oxopentanoate, you will get 2-methyl-3-ethyl-4-chloroquinoline .

    • Differentiation: Check the NMR integration of the benzylic positions. The group at C2 (next to Nitrogen) is typically more deshielded than C3.

Part 4: Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer.

  • Specific Risk: 4-chloroquinolines can hydrolyze back to 4-hydroxyquinolines in strong acid/base over time. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Residuals: If synthesized via

    
    , check for residual acid (test pH of aqueous extract).
    

References

  • PubChem. 4-chloro-2-ethyl-3-methylquinoline (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Preparation of 4-Hydroxyquinolines via Thermal Cyclization.[2][1] Coll. Vol. 3, p. 272. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis of 4-chloro-2-ethyl-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The quinoline scaffold is a cornerstone of medicinal chemistry, appearing in antimalarials (chloroquine), antibacterials (fluoroquinolones), and kinase inhibitors. This guide details the synthesis of 4-chloro-2-ethyl-3-methylquinoline , a specific trisubstituted derivative often utilized as a core intermediate for functionalizing the C4 position with amines or alkoxides.

The protocol leverages the Conrad-Limpach synthesis , a kinetically controlled condensation of anilines with


-keto esters.[1][2] Unlike the thermodynamically controlled Knorr synthesis (which yields 2-hydroxyquinolines), the Conrad-Limpach route selectively targets the 4-hydroxy isomer, which is subsequently chlorinated.
Retrosynthetic Logic

The target molecule is disassembled into two commercially accessible precursors:

  • Aniline : Provides the benzenoid ring and nitrogen atom.

  • Ethyl 2-methyl-3-oxopentanoate : Provides the C2-Ethyl, C3-Methyl, and C4-Carbon framework.

Critical Success Factor: The reaction pathway bifurcates based on temperature. Low-temperature condensation favors the enamine (Schiff base), which cyclizes to the 4-hydroxy product. High-temperature condensation favors the anilide , which cyclizes to the 2-hydroxy product. This protocol strictly enforces conditions to ensure the 4-chloro regioisomer.

Chemical Safety & Hazard Analysis

ReagentHazard ClassCritical Precaution
Phosphorus Oxychloride (

)
Corrosive, Water-ReactiveReacts violently with water to release HCl/phosphoric acid. Use strictly in a fume hood with anhydrous glassware.
Diphenyl Ether (Dowtherm A) Irritant, High Boiling PointUsed at 250°C. Risk of thermal burns and fire. Ensure heating mantle is secure and flask is dry.
Aniline Toxic, CarcinogenAbsorbs through skin. Double-glove and use in a well-ventilated hood.
Ethyl 2-methyl-3-oxopentanoate IrritantStandard organic handling.

Detailed Experimental Protocol

Phase 1: Enamine Formation (The Kinetic Step)

Objective: Condense aniline with the


-keto ester to form the enamine intermediate without triggering amide formation.

Reagents:

  • Aniline (1.0 equiv)[3]

  • Ethyl 2-methyl-3-oxopentanoate (1.05 equiv)

  • Catalyst: HCl (conc., 1-2 drops) or p-Toluenesulfonic acid (0.01 equiv)

  • Solvent: Benzene or Toluene (anhydrous)

  • Drying Agent: Anhydrous

    
     (Drierite) or Molecular Sieves (4Å)
    

Procedure:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Mixing: Dissolve aniline (e.g., 9.3 g, 100 mmol) and ethyl 2-methyl-3-oxopentanoate (16.6 g, 105 mmol) in 150 mL of toluene. Add the acid catalyst.[4][5]

  • Reaction: Reflux the mixture vigorously. The water generated by the condensation will azeotrope into the Dean-Stark trap.

  • Monitoring: Continue reflux until the theoretical amount of water (~1.8 mL for 100 mmol) is collected (typically 4–6 hours).

  • Isolation: Cool the mixture and concentrate under reduced pressure (rotary evaporator) to yield the crude enamine (ethyl 2-methyl-3-(phenylamino)pent-2-enoate) as a viscous oil.

    • Note: Do not distill the oil at high temperature yet; prolonged heat can isomerize it to the anilide.

Phase 2: Thermal Cyclization (Conrad-Limpach)

Objective: Effect the electrocyclic ring closure of the enamine to 2-ethyl-3-methyl-4-hydroxyquinoline.

Reagents:

  • Crude Enamine (from Phase 1)

  • Solvent: Diphenyl ether (or Dowtherm A) – 5-10 volumes relative to enamine.

Procedure:

  • Pre-heating: In a large 3-neck flask equipped with a mechanical stirrer and a short-path distillation head, heat the diphenyl ether to a rolling boil (~250°C).

  • Addition: Transfer the crude enamine to a pressure-equalizing dropping funnel. Add the enamine dropwise into the boiling solvent.

    • Mechanism:[1][2][3][6][7][8] The high temperature provides the activation energy for the ring closure and immediately vaporizes the ethanol byproduct. Rapid removal of ethanol drives the equilibrium forward.

  • Completion: After addition is complete, continue heating for 15–30 minutes.

  • Workup: Allow the solution to cool to room temperature. The non-polar solvent (diphenyl ether) often forces the polar 4-hydroxyquinoline product to precipitate.

  • Purification: Dilute the mixture with petroleum ether or hexane to fully precipitate the product. Filter the solid, wash with hexane (to remove diphenyl ether), and dry.

    • Yield Check: Product should be an off-white to yellow solid.

Phase 3: Chlorination

Objective: Convert the 4-hydroxy group to a 4-chloro group using a dehydrating halogenating agent.

Reagents:

  • 2-ethyl-3-methyl-4-hydroxyquinoline (Intermediate)

  • Phosphorus Oxychloride (

    
    ) (Excess, typically 3-5 equiv)
    

Procedure:

  • Setup: Place the dried 4-hydroxyquinoline (e.g., 10 g) in a round-bottom flask. Carefully add

    
     (30 mL).
    
  • Reaction: Reflux the mixture (oil bath at ~110-120°C) for 1–2 hours. The suspension should clear as the chloro-compound is formed.

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess

      
      .
      
  • Neutralization: Basify the aqueous slurry to pH 9–10 using Ammonium Hydroxide (

    
    ) or 50% NaOH solution. The 4-chloroquinoline will precipitate or oil out.
    
  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (

    
     mL).
    
  • Finishing: Dry the organic layer over anhydrous

    
    , filter, and evaporate.
    
  • Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography (Hexane/EtOAc) if necessary.

Analytical Data & Troubleshooting

Expected Data
  • Target: 4-chloro-2-ethyl-3-methylquinoline

  • Formula:

    
    
    
  • MW: 205.68 g/mol

  • 1H NMR (CDCl3, 400 MHz):

    • 
       8.1–7.5 (m, 4H, Aromatic protons)
      
    • 
       3.0 (q, 2H, 
      
      
      
      of Ethyl)
    • 
       2.5 (s, 3H, 
      
      
      
      )
    • 
       1.3 (t, 3H, 
      
      
      
      of Ethyl)
  • Appearance: White to pale yellow crystalline solid or oil (low melting point).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Product is 2-hydroxyquinoline (insoluble in DCM, high MP) Formation of anilide instead of enamine.Reaction temperature in Phase 1 was too high, or acid catalyst was too strong/concentrated. Keep Phase 1 at reflux but ensure water removal is efficient.
Low Yield in Cyclization Incomplete ethanol removal.Ensure the diphenyl ether is actually boiling (250°C) during addition. The ethanol must flash off instantly.
Dark/Tarred Product Oxidation during high-temp cyclization.Perform Phase 2 under a nitrogen atmosphere.[3]
Incomplete Chlorination Wet intermediate.Ensure the 4-hydroxyquinoline from Phase 2 is completely dry before adding

. Water destroys the reagent.

Reaction Pathway Visualization

ConradLimpach Aniline Aniline (C6H5NH2) Enamine Enamine Intermediate (Schiff Base) Aniline->Enamine Condensation Cat. H+, -H2O (Toluene Reflux) KetoEster Ethyl 2-methyl-3-oxopentanoate (C8H14O3) KetoEster->Enamine Condensation Cat. H+, -H2O (Toluene Reflux) Cyclized 2-Ethyl-3-methyl-4-hydroxyquinoline (Tautomer: Quinolone) Enamine->Cyclized Conrad-Limpach Cyclization 250°C, -EtOH (Dowtherm A) Target 4-Chloro-2-ethyl-3-methylquinoline (Target) Cyclized->Target Chlorination POCl3, Reflux -HCl, -PO2Cl

Caption: Step-wise synthesis of 4-chloro-2-ethyl-3-methylquinoline via the Conrad-Limpach pathway.

References

  • Conrad, M., & Limpach, L. (1887).[2][9] Ueber das Chinolin und seine Derivate. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. Link

  • Reynolds, G. A., & Hauser, C. R. (1949). 2-Methyl-4-hydroxyquinoline.[5] Organic Syntheses, 29, 70. (Describes the general procedure adapted here). Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Chloro-7-methylquinoline. Journal of the American Chemical Society, 68(1), 113–114. (Chlorination protocol). Link

Sources

Precision Synthesis of 4-Chloroquinoline via the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract & Strategic Overview

The Gould-Jacobs reaction remains the premier industrial and laboratory method for constructing the quinoline pharmacophore, specifically for 4-chloroquinoline derivatives used in antimalarials (e.g., Chloroquine) and kinase inhibitors. While modern organometallic couplings exist, the Gould-Jacobs pathway offers superior scalability and cost-efficiency using aniline precursors.

This guide details the synthesis of 4-chloroquinoline starting from aniline and diethyl ethoxymethylenemalonate (EMME).[1] It bridges the gap between classical high-temperature techniques and modern process control, focusing on the critical thermal cyclization step and the subsequent deoxychlorination using phosphorus oxychloride (


).
Core Chemical Transformation

The synthesis proceeds in three distinct phases:

  • Condensation: Aniline + EMME

    
     Enamine (Anilinomethylenemalonate).
    
  • Cyclization: Thermal closure ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     4-Hydroxyquinoline-3-carboxylate.
    
  • Functionalization: Hydrolysis/Decarboxylation

    
     4-Hydroxyquinoline 
    
    
    
    4-Chloroquinoline .

Mechanism & Critical Parameters

Reaction Pathway Analysis

The success of this synthesis relies on managing the thermodynamics of the cyclization step. The initial condensation is exothermic and rapid, but the cyclization requires overcoming a high activation energy barrier (


C) to form the aromatic pyridone ring.

Key Mechanistic Insight: The 4-hydroxyquinoline intermediate exists in a tautomeric equilibrium with 4-quinolone. While the quinolone form (keto) is thermodynamically favored in the solid state, the hydroxy form (enol) reacts with


. The chlorination proceeds via an activated phosphate ester intermediate, which is then displaced by chloride in an 

-like fashion.
Visualization: Reaction Mechanism

GouldJacobsMechanism Aniline Aniline (Nucleophile) Enamine Enamine Intermediate (Diethyl anilinomethylenemalonate) Aniline->Enamine Condensation 110°C, -EtOH EMME EMME (Electrophile) EMME->Enamine Cyclized 4-Hydroxyquinoline-3-ester (Cyclized Product) Enamine->Cyclized Thermal Cyclization 250°C, Dowtherm A HydroxyQ 4-Hydroxyquinoline (Decarboxylated) Cyclized->HydroxyQ 1. Hydrolysis (NaOH) 2. Decarboxylation (HCl, Heat) ChloroQ 4-Chloroquinoline (Final Product) HydroxyQ->ChloroQ Chlorination POCl3, Reflux

Caption: Step-wise mechanistic flow from aniline condensation to final chlorination.

Experimental Protocol

Materials & Equipment
  • Reagents: Aniline (1.0 equiv), Diethyl ethoxymethylenemalonate (EMME, 1.1 equiv), Dowtherm A (Diphenyl ether/biphenyl eutectic mixture), Sodium Hydroxide (2M), Phosphorus Oxychloride (

    
    ).
    
  • Safety:

    
     is violently reactive with water and toxic. All chlorination steps must occur in a functioning fume hood with a caustic scrubber or trap.
    
Phase 1: Condensation & Cyclization

Objective: Synthesize Ethyl 4-hydroxyquinoline-3-carboxylate.

  • Condensation:

    • In a round-bottom flask equipped with a Dean-Stark trap (optional) and condenser, mix Aniline (9.3 g, 100 mmol) and EMME (23.8 g, 110 mmol).

    • Heat to 110–120°C for 1–2 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of aniline indicates completion. Ethanol byproduct is removed via the condenser/trap.

    • Result: The mixture solidifies upon cooling (Enamine intermediate). Yield is typically quantitative.

  • Thermal Cyclization (The "Gould-Jacobs" Step):

    • Heat Dowtherm A (50 mL) to 250°C in a separate multi-neck flask equipped with a mechanical stirrer and air condenser.

    • Crucial Step: Add the crude Enamine (from step 1) portion-wise or as a hot melt to the vigorously stirring Dowtherm A.

    • Why: Rapid addition to high heat prevents polymerization and ensures the kinetic energy barrier for cyclization is met immediately.

    • Maintain temperature at 250–255°C for 30–60 minutes. Bubbling (ethanol evolution) will be observed.

    • Isolation: Allow the mixture to cool slowly to room temperature. The product (Ethyl 4-hydroxyquinoline-3-carboxylate) will precipitate as a solid.

    • Add Hexane (50 mL) to further precipitate the product and dilute the Dowtherm A.

    • Filter the solid, wash with hexane/acetone, and dry.

Phase 2: Hydrolysis & Decarboxylation

Objective: Remove the ester group to yield 4-Hydroxyquinoline.[1]

  • Suspend the ester (10 g) in 2M NaOH (100 mL).

  • Reflux for 2–4 hours until the solution becomes clear (hydrolysis to carboxylic acid salt).

  • Cool to room temperature and acidify with HCl to pH 3–4. The carboxylic acid derivative will precipitate.[1] Filter and dry.[2][3]

  • Decarboxylation: Heat the dry carboxylic acid powder in a flask with a Bunsen burner or heating mantle to 250–270°C (neat). Carbon dioxide (

    
    ) will evolve vigorously.
    
  • Once gas evolution ceases, cool the melt. Recrystallize from ethanol to obtain pure 4-Hydroxyquinoline .

Phase 3: Chlorination

Objective: Convert 4-Hydroxyquinoline to 4-Chloroquinoline.

  • Place 4-Hydroxyquinoline (5.0 g) in a dry round-bottom flask.

  • Add

    
      (15 mL, excess) carefully.
    
  • Optimization: Add a catalytic amount of DMF (3-5 drops) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.

  • Reflux (

    
    C) for 1–3 hours. The suspension will turn into a clear solution.
    
  • Quenching (Hazardous):

    • Distill off excess

      
       under reduced pressure (optional but recommended for waste reduction).
      
    • Pour the residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature

      
      C.
      
    • Neutralize with Ammonium Hydroxide (

      
      ) or NaOH solution to pH 8–9.
      
  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
     mL).
    
  • Dry organic layer over

    
    , filter, and concentrate.[2]
    
  • Purification: If necessary, purify via flash chromatography (Hexane/EtOAc) or recrystallization.

Workflow Visualization

ExperimentalWorkflow cluster_0 Phase 1: Cyclization cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Chlorination Step1 Mix Aniline + EMME Heat 110°C (1h) Step2 Add to Dowtherm A @ 250°C (30 min) Step1->Step2 Step3 Cool & Filter Wash with Hexane Step2->Step3 Step4 Reflux in NaOH (Hydrolysis) Step3->Step4 Step5 Acidify & Heat Solid (Decarboxylation) Step4->Step5 Step6 Reflux in POCl3 (1-3h) Step5->Step6 Step7 Quench on Ice Neutralize to pH 8 Step6->Step7 Step8 DCM Extraction & Isolation Step7->Step8

Caption: Operational workflow for the 3-stage synthesis of 4-chloroquinoline.

Optimization & Troubleshooting Data

Solvent Selection for Cyclization

The choice of solvent in Step 2 is the single most critical factor for yield.

SolventBoiling Point (

C)
Yield (%)Notes
Dowtherm A 25885–95 Industry standard. Eutectic mix of diphenyl ether (73.5%) and biphenyl (26.5%).
Diphenyl Ether25980–90Solid at RT (

C), making handling slightly harder than Dowtherm A.
Paraffin Oil>30040–60Difficult to remove from product; purification issues.
Ethanol780Temperature too low for cyclization (requires

C).
Microwave N/A90–98 Neat, 250°C, 5-10 mins. Excellent for small scale (<5g).
Troubleshooting Guide
  • Problem: Low yield in cyclization (Step 2).

    • Cause: Temperature dropped below 245°C during addition.

    • Solution: Add the enamine intermediate slowly or pre-heat it. The reaction is endothermic; maintaining thermal mass is vital.

  • Problem: "Gummy" or black tar product.

    • Cause: Oxidation of aniline or overheating.

    • Solution: Perform the condensation (Step 1) under Nitrogen atmosphere. Ensure Dowtherm A is fresh and not darkened.

  • Problem: Incomplete Chlorination.

    • Cause: Old

      
       (hydrolyzed).
      
    • Solution: Distill

      
       before use or increase reaction time. Ensure moisture is rigorously excluded.
      

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[3] Journal of the American Chemical Society, 61(10), 2890–2895.[3] Link

  • Biotage Application Note AN056. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C. Biotage. Link

  • BenchChem. The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. BenchChem Application Notes. Link

  • Price, C. C., & Roberts, R. M. (1948). 4-Hydroxyquinoline.[4] Organic Syntheses, 28, 38. Link

  • Lange, J. H. M., et al. (2001). Microwave-enhanced Gould–Jacobs reaction: a rapid and convenient synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives. Tetrahedron Letters, 42(7), 1367-1369. Link

Sources

Nucleophilic substitution reactions of 4-chloro-2-ethyl-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Nucleophilic Substitution Reactions of 4-Chloro-2-ethyl-3-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide to the nucleophilic substitution reactions of 4-chloro-2-ethyl-3-methylquinoline, a key heterocyclic building block. The quinoline scaffold is of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic functionalization of this scaffold is crucial for the development of novel drug candidates.[3] This guide focuses on the nucleophilic aromatic substitution (SNAr) at the C4 position, providing in-depth mechanistic insights, field-proven protocols, and practical advice to empower researchers in their synthetic endeavors.

The reactivity of 4-chloro-2-ethyl-3-methylquinoline is dominated by the nucleophilic aromatic substitution (SNAr) mechanism.[4] Unlike typical aromatic rings which are electron-rich and undergo electrophilic substitution, the quinoline ring is rendered electron-deficient by the presence of the electronegative nitrogen atom. This electronic feature makes the ring susceptible to attack by nucleophiles, particularly at the C2 and C4 positions (analogous to the ortho and para positions relative to the nitrogen).[5]

The key to this enhanced reactivity lies in the stability of the reaction intermediate. The SNAr reaction proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[6]

  • Leaving Group Departure: The aromaticity is restored by the expulsion of the chloride ion, a good leaving group.

The attack at the C4 position is highly favored because the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom through resonance.[5] This stabilization significantly lowers the activation energy for the reaction compared to attack at other positions, such as C3 or positions on the benzene ring.[5][7]

// Nodes Reactants [label="4-Chloro-2-ethyl-3-methylquinoline + Nucleophile (Nu⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; TransitionState1 [label="‡", shape=plaintext, fontcolor="#EA4335"]; Intermediate [label="Meisenheimer Intermediate\n(Resonance Stabilized)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; TransitionState2 [label="‡", shape=plaintext, fontcolor="#EA4335"]; Products [label="4-Substituted Product + Cl⁻", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resonance [label="Resonance structure with\ncharge on Nitrogen (stabilizing)", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reactants -> TransitionState1 [label="Step 1: Addition\n(Rate-Determining)"]; TransitionState1 -> Intermediate; Intermediate -> TransitionState2 [label="Step 2: Elimination"]; TransitionState2 -> Products; Intermediate -> Resonance [style=dashed, arrowhead=open, label="Stabilization"]; }

Caption: General Mechanism for SNAr at the C4 Position of Quinoline.

Protocols for Key Nucleophilic Substitutions

The versatility of 4-chloro-2-ethyl-3-methylquinoline allows for its reaction with a wide array of nucleophiles. Below are detailed protocols for three common classes: amines, alcohols, and thiols.

Amination: Synthesis of 4-Aminoquinoline Derivatives

The introduction of an amino group at the C4 position is a cornerstone of synthetic strategies for many biologically active molecules, most notably antimalarial drugs like chloroquine.[8] The reaction can be performed with primary and secondary amines, including aliphatic amines, anilines, and benzylamines.[8][9] Direct coupling often requires elevated temperatures, and for less reactive amines, acid catalysis can be beneficial.[8][10]

Protocol: Synthesis of 4-(Alkylamino)-2-ethyl-3-methylquinoline

This protocol describes a general procedure for the reaction with a primary aliphatic amine.

Materials:

  • 4-chloro-2-ethyl-3-methylquinoline

  • Primary or secondary amine (e.g., benzylamine) (1.5 - 2.0 equivalents)

  • Solvent: Isopropanol or N,N-Dimethylformamide (DMF)

  • Base (optional, for amine salts): Triethylamine (TEA) (1.5 equivalents)

  • Reaction vessel (round-bottom flask with reflux condenser)

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a solution of 4-chloro-2-ethyl-3-methylquinoline (1.0 eq) in isopropanol, add the desired amine (1.5 eq). If the amine is provided as a hydrochloride salt, add triethylamine (1.5 eq) to liberate the free base.

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-24 hours.[8][9]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure. c. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane. d. Wash the organic layer sequentially with water and brine. e. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 4-aminoquinoline derivative.

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Combine 4-chloroquinoline,\namine, and solvent\n(e.g., Isopropanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; heat [label="Heat to Reflux\n(4-24 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Monitor by TLC", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Cool, Concentrate,\nExtract, and Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Final Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> setup; setup -> heat; heat -> monitor; monitor -> heat [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify; purify -> end; }

Caption: Experimental Workflow for the Amination Reaction.

O-Alkylation/Arylation: Synthesis of 4-Ether Derivatives

The reaction with alcohols or phenols requires the generation of a more potent alkoxide or phenoxide nucleophile. This is typically achieved by deprotonating the alcohol or phenol with a strong base like sodium hydride (NaH) or by using a pre-formed salt like sodium methoxide (NaOMe).[11]

Protocol: Synthesis of 4-Methoxy-2-ethyl-3-methylquinoline

Materials:

  • 4-chloro-2-ethyl-3-methylquinoline

  • Sodium methoxide (NaOMe) (1.2 - 1.5 equivalents)

  • Anhydrous solvent: Methanol or Tetrahydrofuran (THF)

  • Reaction vessel (round-bottom flask with reflux condenser and nitrogen inlet)

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, dissolve 4-chloro-2-ethyl-3-methylquinoline (1.0 eq) in anhydrous methanol or THF.

  • Nucleophile Addition: Add sodium methoxide (1.2 eq) portion-wise to the solution.

  • Heating: Heat the reaction mixture to reflux (typically 65-85 °C) for 30 minutes to 4 hours.[11]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: a. Cool the mixture to room temperature and carefully quench with water. b. Remove the bulk of the organic solvent under reduced pressure. c. Extract the aqueous residue with ethyl acetate. d. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter, concentrate, and purify the crude product by column chromatography or recrystallization.

S-Alkylation/Arylation: Synthesis of 4-Thioether Derivatives

Thiols are excellent nucleophiles, and their corresponding thiolates are even more reactive. The synthesis of 4-thioether quinolines proceeds readily, often at room temperature or with gentle heating, after deprotonation of the thiol with a suitable base.[12]

Protocol: Synthesis of 2-Ethyl-3-methyl-4-(phenylthio)quinoline

Materials:

  • 4-chloro-2-ethyl-3-methylquinoline

  • Thiophenol (1.1 equivalents)

  • Base: Sodium ethoxide (NaOEt) or Potassium carbonate (K₂CO₃) (1.2 equivalents)

  • Anhydrous solvent: Ethanol or DMF

  • Reaction vessel (round-bottom flask with nitrogen inlet)

  • Standard work-up and purification equipment

Procedure:

  • Nucleophile Preparation: In a flask under a nitrogen atmosphere, dissolve thiophenol (1.1 eq) in anhydrous ethanol. Add sodium ethoxide (1.2 eq) and stir for 15 minutes to form the sodium thiophenolate.

  • Reaction Setup: Add a solution of 4-chloro-2-ethyl-3-methylquinoline (1.0 eq) in ethanol to the thiophenolate solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux for 1-4 hours.[12]

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: a. Cool the reaction mixture and pour it into cold water. b. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent. c. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter, concentrate, and purify the crude product by column chromatography.

Comparative Summary of Reaction Conditions

Nucleophile ClassTypical Nucleophile(s)Base RequiredSolventTemperatureTypical Time
Amines Primary/Secondary Amines, AnilinesOptional (e.g., TEA for salts)Isopropanol, DMF80 - 150 °C4 - 24 h
Alcohols Methanol, Ethanol, PhenolsStrong Base (e.g., NaH, NaOMe)Corresponding Alcohol, THF, DMF60 - 100 °C0.5 - 4 h
Thiols Ethanethiol, ThiophenolModerate Base (e.g., NaOEt, K₂CO₃)Ethanol, DMF25 - 80 °C1 - 4 h

Field Insights & Troubleshooting

  • Incomplete Conversion: For sluggish reactions, particularly with weakly nucleophilic amines, consider switching to a higher boiling point solvent like N-methyl-2-pyrrolidone (NMP) or employing microwave-assisted synthesis to reduce reaction times.[13]

  • Side Reactions: When using strong bases like NaH, ensure strictly anhydrous conditions to prevent quenching of the base and potential side reactions.

  • Product Isolation: 4-Aminoquinoline products can be basic. An acidic wash during work-up can sometimes lead to the product moving into the aqueous layer. Careful pH control is essential. Conversely, an acidic wash is an excellent way to remove unreacted basic amines.[13]

  • Purification: The polarity of the final product varies significantly based on the incorporated nucleophile. A gradient elution is often necessary for effective column chromatography.

Safety Precautions

  • Halogenated Reagents: 4-Chloroquinolines and the phosphoryl chloride often used in their synthesis are corrosive and irritants. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle under an inert atmosphere (N₂ or Ar).

  • Solvents: Use appropriate care when handling flammable organic solvents. Ensure reflux condensers are functioning correctly to prevent vapor release.

By understanding the underlying mechanistic principles and leveraging these detailed protocols, researchers can effectively utilize 4-chloro-2-ethyl-3-methylquinoline as a versatile platform for the synthesis of diverse and potentially bioactive molecules.

References

  • BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
  • El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

  • Rojas, G., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • MDPI. (2023). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules. [Link]

  • Yardley, V., et al. (2013). The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. Pharmaceuticals. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Sánchez, M. V., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • Gvozdeva, E. A., et al. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • Al-Rashida, M., et al. (2013). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules. [Link]

  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • Avanzo, A., et al. (2025). Quinolines: the role of substitution site in antileishmanial activity. Frontiers in Chemistry. [Link]

  • ResearchGate. (n.d.). Reaction of 4-chloroquinazolines (C) with different amines. [Link]

  • Kim, J., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry. [Link]

Sources

Application Note: 4-Chloro-2-ethyl-3-methylquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-ethyl-3-methylquinoline (CAS: 63136-60-7) serves as a specialized, lipophilic scaffold in the synthesis of pharmacologically active quinoline derivatives. Unlike the simpler 4-chloroquinoline, the presence of the 2-ethyl and 3-methyl substituents introduces significant steric bulk and lipophilicity (cLogP shift). These structural features are critical for modulating the pharmacokinetic profile (ADME) of downstream candidates, particularly in antimalarial and kinase inhibitor drug discovery programs.

This guide details the specific synthetic utility of this building block, focusing on overcoming the steric hindrance at the C4-position during nucleophilic aromatic substitution (


) and palladium-catalyzed cross-coupling reactions.

Chemical Properties & Reactivity Profile[1][2]

PropertySpecificationMedicinal Chemistry Implication
Molecular Formula

Moderate MW allows for diverse side-chain addition.
Molecular Weight 205.68 g/mol Fragment-based drug discovery (FBDD) compatible.
C4-Cl Reactivity Moderate to LowThe 3-methyl group exerts peri-steric hindrance, reducing reactivity toward nucleophiles compared to unsubstituted 4-chloroquinoline.
Lipophilicity High (Est. cLogP ~3.8)Enhances membrane permeability; useful for targeting intracellular parasites (e.g., Plasmodium).
Solubility Soluble in DCM, EtOAc, DMSOCompatible with standard organic synthesis workflows.
Expert Insight: The "Orthogonal Steric" Challenge

The 3-methyl substituent is located peri to the 4-chloro leaving group. While this increases the rotational energy barrier of the final product (beneficial for locking bioactive conformations in kinase active sites), it significantly retards the rate of


 reactions. Protocols must utilize high-boiling solvents or microwave irradiation to drive conversion. 

Synthetic Utility & Divergent Pathways[3]

The 4-chloro-2-ethyl-3-methylquinoline scaffold acts as a divergence point for two major classes of therapeutic agents.

Diagram 1: Divergent Synthesis Workflow

G cluster_0 Key Challenge: Steric Hindrance at C3 Start 4-Chloro-2-ethyl- 3-methylquinoline Path1 Pathway A: S_NAr Displacement Start->Path1 + Diamines (Microwave/Acid Cat.) Path2 Pathway B: Pd-Catalyzed Coupling Start->Path2 + Boronic Acids (Suzuki-Miyaura) Prod1 4-Aminoquinoline (Antimalarial/Antibacterial) Path1->Prod1 Prod2 4-Aryl/Heteroaryl (Kinase Inhibitor) Path2->Prod2

Caption: Divergent functionalization of the 4-chloro scaffold. Pathway A utilizes nucleophilic substitution for amino-linkages, while Pathway B employs transition metal catalysis for carbon-carbon bond formation.

Application 1: Antimalarial Library Synthesis

Target: 4-Aminoquinoline derivatives (Chloroquine analogs). Mechanism: Nucleophilic Aromatic Substitution (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


).

The 2-ethyl group enhances lipophilicity, potentially aiding accumulation in the parasite's food vacuole, while the 3-methyl group can reduce metabolic dealkylation.

Protocol A: Microwave-Assisted Amination

Standard thermal heating often fails to reach full conversion due to the 3-methyl steric block. Microwave irradiation is the preferred method.

Materials:

  • 4-Chloro-2-ethyl-3-methylquinoline (1.0 eq)

  • Primary/Secondary Amine (e.g., N,N-diethyl-1,4-pentanediamine) (3.0 eq)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Ethanol (if using acid catalysis)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq) - Optional but recommended for unreactive amines.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, dissolve 205 mg (1.0 mmol) of 4-chloro-2-ethyl-3-methylquinoline in 2.0 mL of NMP.

  • Addition: Add 3.0 mmol of the amine side chain. If the amine is a solid, ensure full dissolution.

  • Irradiation: Cap the vial and irradiate at 160°C for 20 minutes (High Absorption setting).

    • Note: If using conventional heating, reflux in phenol/ethoxyethanol at 140°C for 12-24 hours is required [1].

  • Work-up: Pour the reaction mixture into 20 mL of 5% NaHCO3 solution. Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the organic layer with water (to remove NMP) and brine. Dry over Na2SO4. Purify via flash chromatography (DCM:MeOH:NH4OH gradient).

QC Check:

  • 1H NMR: Look for the disappearance of the C4-Cl signal and the appearance of the N-H signal (broad singlet, ~5-7 ppm) or shift in the adjacent aromatic protons.

  • MS: M+1 peak should correspond to Product Mass.

Application 2: Kinase Inhibitor Synthesis

Target: EGFR/VEGFR Inhibitors. Mechanism: Suzuki-Miyaura Cross-Coupling.

The 4-chloro group is an excellent pseudohalide for Palladium-catalyzed coupling. The 3-methyl group restricts rotation of the coupled aryl ring, potentially creating atropisomers or locking the biaryl system into a bioactive conformation.

Protocol B: Sterically Demanding Suzuki Coupling

The steric bulk at C3 makes standard Pd(PPh3)4 conditions sluggish. Use active Buchwald precatalysts.

Materials:

  • 4-Chloro-2-ethyl-3-methylquinoline (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl2 or XPhos Pd G2 (3-5 mol%)

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Inert Atmosphere: Purge a reaction tube with Nitrogen or Argon.

  • Loading: Add 1.0 mmol of the quinoline, 1.5 mmol of boronic acid, and the Pd catalyst.

  • Solvation: Add 4 mL of degassed 1,4-Dioxane and 1.5 mL of 2.0 M K2CO3.

  • Reaction: Seal and heat at 100°C for 4-6 hours .

    • Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting chloride is usually less polar than the biaryl product.

  • Work-up: Filter through a Celite pad to remove Palladium black. Dilute with water and extract with EtOAc.

Diagram 2: Reaction Mechanism (S_NAr vs Pd-Coupling)

Mechanism Substrate 4-Chloro-2-ethyl-3-methylquinoline Intermediate_SNAr Meisenheimer Complex (Destabilized by 3-Me steric clash) Substrate->Intermediate_SNAr Nucleophilic Attack (R-NH2) Intermediate_Pd Oxidative Addition Complex (LnPd-Ar-Cl) Substrate->Intermediate_Pd Pd(0) Insertion Product Functionalized Quinoline Intermediate_SNAr->Product -HCl (Re-aromatization) Intermediate_Pd->Product Transmetallation & Reductive Elimination

Caption: Mechanistic comparison. The steric bulk at the 3-position destabilizes the tetrahedral intermediate in S_NAr, necessitating harsh conditions. In Pd-coupling, the oxidative addition step is less sensitive to this peri-interaction.

Safety & Handling

  • Skin Irritant: 4-chloroquinolines are potent skin and eye irritants. Wear nitrile gloves and safety goggles.

  • Sensitizer: Quinoline derivatives can cause allergic skin reactions. Handle in a fume hood.

  • Waste: Dispose of palladium waste in heavy metal containers.

References

  • Synthesis of 4-aminoquinolines: Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Link

  • Steric Effects in Quinoline Chemistry: Musiol, R. (2017). Structure-activity relationship studies of quinoline derivatives. RSC Advances. Link

  • Microwave Synthesis Protocols: Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • General Quinoline Synthesis (Precursor Ref): E. A. J. Al-Mulla. (2016).[1] Synthesis of Quinolines: A Green Perspective. ResearchGate. Link

Sources

The Versatile Synthon: Harnessing 4-chloro-2-ethyl-3-methylquinoline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Core and the Strategic Importance of 4-chloro-2-ethyl-3-methylquinoline

The quinoline scaffold is a privileged heterocyclic motif, forming the structural backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its prevalence in medicinal chemistry, exemplified by iconic drugs like chloroquine, underscores the enduring interest in developing efficient synthetic routes to novel quinoline derivatives.[4][5] Among the myriad of quinoline-based starting materials, 4-chloro-2-ethyl-3-methylquinoline stands out as a particularly valuable and versatile building block.

The strategic placement of its functional groups is key to its utility. The chlorine atom at the C4 position acts as an excellent leaving group, rendering this position highly susceptible to nucleophilic attack and a prime site for palladium-catalyzed cross-coupling reactions.[6][7][8] The ethyl and methyl groups at the C2 and C3 positions, respectively, provide steric and electronic modulation of the quinoline core, influencing both reactivity and the physicochemical properties of the resulting derivatives. This unique substitution pattern allows for the systematic exploration of chemical space around the quinoline nucleus, a critical activity in modern drug discovery.

This comprehensive guide provides detailed application notes and protocols for leveraging 4-chloro-2-ethyl-3-methylquinoline as a pivotal building block in organic synthesis. The methodologies presented herein are grounded in established chemical principles and are designed to be both robust and adaptable for researchers in academic and industrial settings.

I. Nucleophilic Aromatic Substitution (SNA_r_): Gateway to Functionalized Quinolines

The electron-deficient nature of the pyridine ring within the quinoline system, further activated by the electron-withdrawing effect of the nitrogen atom, makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNA_r_).[8][9][10] This class of reactions provides a straightforward and powerful method for introducing a wide variety of functional groups at this position.

Causality Behind Experimental Choices in SNA_r_ Reactions

The success of an SNA_r_ reaction hinges on several key factors:

  • Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates. Common nucleophiles include amines, thiols, alkoxides, and azide ions.

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often employed to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.[10] In some cases, particularly with amine nucleophiles, the amine itself can serve as the solvent if used in large excess.[10]

  • Temperature: Heating is typically required to overcome the activation energy of the reaction. Temperatures can range from room temperature for highly reactive nucleophiles to well over 100 °C for less reactive partners.[10]

  • Base: When using nucleophiles with acidic protons (e.g., amines, thiols), a base may be added to deprotonate the nucleophile, thereby increasing its nucleophilicity. However, for many amine substitutions, the amine reactant itself is basic enough to drive the reaction forward.

Experimental Workflow for Nucleophilic Aromatic Substitution

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 4-chloro-2-ethyl-3-methylquinoline, nucleophile, and solvent in a flask. B Add base (if required). A->B C Heat the mixture to the specified temperature. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Cool the reaction mixture. D->E F Perform aqueous work-up (e.g., extraction). E->F G Dry the organic layer and concentrate. F->G H Purify the crude product (e.g., chromatography, recrystallization). G->H

Caption: General workflow for SNA_r_ reactions.

Protocol 1: Synthesis of 4-Amino-2-ethyl-3-methylquinoline Derivatives

This protocol describes a general procedure for the amination of 4-chloro-2-ethyl-3-methylquinoline, a common transformation in the synthesis of bioactive molecules.[8][10]

Materials:

  • 4-chloro-2-ethyl-3-methylquinoline

  • Amine of choice (e.g., piperidine, morpholine, aniline)

  • Solvent (e.g., DMF, NMP, or neat amine)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask, combine 4-chloro-2-ethyl-3-methylquinoline (1.0 eq.) and the desired amine (2-5 eq.).

  • If not running the reaction neat, add a suitable solvent such as DMF or NMP (approximately 0.1-0.2 M concentration of the chloroquinoline).

  • Heat the reaction mixture with stirring to 100-140 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration and washed with a cold, non-polar solvent (e.g., diethyl ether or hexanes).

  • If the product remains in solution, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the excess amine and solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 4-amino-2-ethyl-3-methylquinoline derivative.

Nucleophile ExampleTypical ConditionsExpected Outcome
PiperidineNeat, 120 °C, 4-8 hHigh yield of the corresponding 4-(piperidin-1-yl) derivative.
AnilineDMF, 140 °C, 12-24 hModerate to good yield of the 4-anilino derivative.
HydrazineEthanol, reflux, 4 hFormation of the 4-hydrazinylquinoline.[6]

II. Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and halogenated quinolines are excellent substrates for these transformations.[7] The C4-Cl bond of 4-chloro-2-ethyl-3-methylquinoline can be readily activated by a palladium(0) catalyst, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with a high degree of control and functional group tolerance.

A. The Suzuki-Miyaura Coupling: Constructing Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species, typically a boronic acid or its ester.[11][12] This reaction is invaluable for synthesizing 4-aryl- and 4-heteroarylquinolines.

The catalytic cycle, shown below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the quinoline, forming a Pd(II) intermediate.[11]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[11][12] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[11]

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Quinoline-Cl PdII_halide L₂Pd(II)(Quinoline)Cl OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal R-B(OH)₂ Base PdII_aryl L₂Pd(II)(Quinoline)R Transmetal->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Quinoline-R

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-chloro-2-ethyl-3-methylquinoline with various arylboronic acids.[13][14]

Materials:

  • 4-chloro-2-ethyl-3-methylquinoline

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq.)

  • Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a Schlenk flask, add 4-chloro-2-ethyl-3-methylquinoline (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water). The reaction mixture should be approximately 0.1 M in the chloroquinoline.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the 4-aryl-2-ethyl-3-methylquinoline product.

Catalyst/LigandBaseSolventTypical Temperature
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90 °C
PdCl₂(dppf)Cs₂CO₃DMF100 °C
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100 °C
B. The Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation

For the synthesis of sterically hindered or electronically challenging N-arylquinolines, the Buchwald-Hartwig amination is often superior to classical SNA_r_ methods.[15][16] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[17]

The choice of ligand and base is critical for a successful Buchwald-Hartwig amination:[18]

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., tBu₃P, XPhos, SPhos) are essential. They promote the oxidative addition of the aryl chloride and facilitate the reductive elimination step, which is often the rate-limiting step.[15][19]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate can also be used.[17][18]

This protocol outlines a general method for the C-N cross-coupling of 4-chloro-2-ethyl-3-methylquinoline with primary or secondary amines.

Materials:

  • 4-chloro-2-ethyl-3-methylquinoline

  • Amine (1.1-1.5 eq.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, tBu₃P·HBF₄) (2-4 mol%)

  • Base (e.g., NaOtBu) (1.5-2.2 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere setup

Procedure:

  • In a glovebox or under a flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOtBu, 1.5 eq.) to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent (e.g., toluene), followed by 4-chloro-2-ethyl-3-methylquinoline (1.0 eq.) and the amine (1.2 eq.).

  • Seal the flask and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench by adding water carefully.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

4-chloro-2-ethyl-3-methylquinoline is a powerful and versatile building block for the synthesis of a diverse range of functionalized quinoline derivatives. The protocols detailed in this guide for nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide researchers with a robust toolkit for their synthetic endeavors. The strategic application of these methods will undoubtedly continue to fuel innovation in medicinal chemistry, materials science, and beyond, enabling the discovery of novel molecules with tailored properties and functions. As new catalytic systems and synthetic methodologies emerge, the utility of this valuable synthon is poised to expand even further.

References

  • El-Sayed, M. A. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1447-1456. [Link]

  • Verma, D., & Tandon, V. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules, 31(3), 1234. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2018). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 23(7), 1648. [Link]

  • Abdel-Ghaffar, N. F., et al. (2006). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2006(12), 169-181. [Link]

  • Wang, Q., et al. (2024). An efficient synthesis of continuously substituted quinoline derivatives via palladium-catalyzed intramolecular 6-endo imidoylative cyclization of o-alkenyl aryl isocyanides. Chemical Communications, 60(98), 15485-15488. [Link]

  • Mphahlele, M. J., & Lesenyeho, L. G. (2012). Halogenated Quinolines as Substrates for the Palladium‐Catalyzed Cross‐Coupling Reactions to Afford Substituted Quinolines. Journal of Heterocyclic Chemistry, 49(5), 969-991. [Link]

  • Borges, A., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. [Link]

  • Csollei, J., et al. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Collection of Czechoslovak Chemical Communications. [Link]

  • Sharma, S., et al. (2018). Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. Journal of the Serbian Chemical Society, 83(10), 1145-1157. [Link]

  • Jaware, J., & Borhade, S. (Year not available). Synthesis of Novel N-{[2-(morpholin-4-yl)-quinoline-3-yl] methyl}2-[(4-aminopentyl) (ethyl) amino] ethanol derivatives. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • PrepChem. (Year not available). Synthesis of 4-chloroquinoline. [Link]

  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]

  • Mphahlele, M. J., et al. (2008). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 13(3), 639-651. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Villena-Tejada, M., et al. (2023). Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives. Pharmaceuticals, 16(12), 1709. [Link]

  • Aleksanyan, I. L., & Hambardzumyan, L. P. (Year not available). Method of Synthesis of Quinoline Derivatives Based on Ethyl-3-(4-Methyl-2-Oxo-1,2-Dihydroquinoline-3-yl)Propanoates. Russian Journal of General Chemistry. [Link]

  • PubChemLite. (2026). 4-chloro-2-ethyl-3-methylquinoline (C₁₂H₁₂ClN). [Link]

  • Al-Amiery, A. A., et al. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Journal of Global Pharma Technology, 9(9), 1-8. [Link]

  • Bio-Rad. (Year not available). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [Link]

  • ChemSynthesis. (2025). ethyl 4-amino-2-methyl-3-quinolinecarboxylate. [Link]

  • PubChem. (2025). 4-Chloro-3-methylquinoline. [Link]

  • Ilieva, S., et al. (2017). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein Journal of Organic Chemistry, 13, 2186-2195. [Link]

  • Organic Chemistry Portal. (Year not available). Suzuki Coupling. [Link]

  • Organic Syntheses. (Year not available). 4,7-dichloroquinoline. [Link]

Sources

Protocol for the synthesis of 4-aminoquinoline derivatives from 4-chloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026



Executive Summary

The 4-aminoquinoline pharmacophore is the structural anchor for a vast class of antimalarial (e.g., Chloroquine, Amodiaquine) and emerging anticancer therapeutics.[1] The synthesis relies on the displacement of a leaving group (typically chlorine) at the C-4 position by an amine nucleophile. While theoretically straightforward, this Nucleophilic Aromatic Substitution (


) is often plagued by low reactivity due to steric hindrance and electronic deactivation.

This guide provides two field-validated protocols:

  • Method A (Thermal): A robust, scalable acid-catalyzed melt/solution method for unreactive amines.

  • Method B (Microwave): A high-throughput, energy-efficient protocol for rapid library generation.

Mechanistic Foundation: The "Why" Behind the Protocol

To optimize yields, one must understand the electronic environment of the quinoline ring. The nitrogen atom in the quinoline ring withdraws electron density, making the C-2 and C-4 positions electrophilic. However, the 4-chloroquinoline substrate is often not electrophilic enough to react with weak nucleophiles (like anilines) under mild conditions.

The Acid-Catalyzed Advantage

The addition of a Brønsted acid (HCl) or a protic solvent (Phenol) is the critical "switch" for this reaction.

  • Protonation: The acid protonates the quinoline nitrogen (

    
    ).
    
  • LUMO Lowering: This places a positive charge on the ring, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C-4 position.

  • Leaving Group Labile: It facilitates the departure of the chloride ion.

Reaction Pathway Visualization

The following diagram illustrates the


 addition-elimination mechanism, highlighting the critical Meisenheimer complex intermediate.

SNAr_Mechanism Substrate 4-Chloroquinoline Protonation N-Protonation (Activation) Substrate->Protonation + H+ Attack Nucleophilic Attack (Amine) Protonation->Attack + R-NH2 Intermediate Meisenheimer Complex Attack->Intermediate Slow Step Elimination Elimination of HCl (Aromatization) Intermediate->Elimination - Cl- Product 4-Aminoquinoline (Salt Form) Elimination->Product

Figure 1: Acid-catalyzed Nucleophilic Aromatic Substitution (


) pathway for 4-aminoquinoline synthesis.

Critical Parameters & Solvent Selection

The choice of solvent dictates the reaction temperature and the stability of the transition state.

ParameterProtic Solvents (Ethanol/Water)Aprotic Polar (DMF/DMSO)Phenol (Melt)
Role Solubilizes salts; H-bonding stabilizes leaving group.High boiling point; enhances nucleophilicity of amine.Acts as solvent AND acid catalyst.
Temp Range 78–100°C (Reflux)120–150°C100–160°C
Use Case Reactive aliphatic amines.High-temp requirements; microwave synthesis.[1][2][3]Deactivated anilines; steric hindrance.
Workup Easy (Evaporation/Filtration).Difficult (High bp, requires aqueous wash).Requires basic wash to remove phenol.

Experimental Protocols

Protocol A: Thermal Acid-Catalyzed Synthesis (The "Surrey-Hammer" Adaptation)

Best for: Large-scale synthesis, unreactive anilines, and sterically hindered amines.

Materials:

  • Substrate: 4,7-Dichloroquinoline (1.0 equiv).[4][5]

  • Nucleophile: Target Amine (1.1 – 1.5 equiv).

  • Solvent/Catalyst: Phenol (3-5 equiv) OR Ethanol with catalytic HCl.

  • Quench: 10% NaOH or 20% K2CO3 solution.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4,7-dichloroquinoline (10 mmol, 1.98 g) and the amine (12 mmol).

    • Note: If using the Phenol Melt method (recommended for difficult substrates), add phenol (5.0 g) directly to the flask. No other solvent is needed.

  • Reaction: Heat the mixture to 130–140°C (oil bath temperature).

    • Observation: The mixture will homogenize into a melt. Evolution of HCl gas may occur; ensure proper ventilation.

    • Duration: Stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting material (high Rf) should disappear, replaced by a polar, often fluorescent spot.

  • Quenching: Cool the reaction mixture to ~60°C (do not let it solidify completely). Slowly pour the mixture into 50 mL of 10% NaOH solution with vigorous stirring.

    • Why? This neutralizes the HCl salt and solubilizes the phenol as sodium phenoxide, precipitating the free base of the product.

  • Isolation:

    • Solid Products: Filter the precipitate, wash copiously with water (to remove phenol traces), and dry.

    • Oily Products: Extract with Ethyl Acetate (3 x 30 mL), wash with 1M NaOH, water, and brine. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Microwave-Assisted Synthesis

Best for: Library generation, rapid optimization, and "Green" chemistry compliance.

Materials:

  • Substrate: 4-Chloroquinoline derivative (0.5 mmol).

  • Nucleophile: Amine (0.6 mmol).

  • Solvent: Ethanol (2 mL) or neat (solvent-free).

Step-by-Step Methodology:

  • Loading: In a 10 mL microwave-transparent crimp-sealed vial, add the 4-chloroquinoline and amine.

    • Optimization: For unreactive amines, add 1 drop of conc. HCl or use water as a co-solvent to increase dielectric heating efficiency.

  • Irradiation: Place in a dedicated microwave reactor (e.g., CEM or Biotage).

    • Temperature: 120°C.

    • Time: 10–20 minutes.

    • Pressure Limit: 200 psi (safety cutoff).

  • Workup: Decap the vial.

    • If solid precipitates: Filter and wash with cold ethanol.

    • If solution remains: Pour into 5% NaHCO3 (10 mL) to precipitate the free base.

  • Yield Comparison: Expect yields of 85–95%, significantly higher than thermal methods (often 60–75%) due to minimized thermal degradation.

Process Workflow & Decision Matrix

The following logic flow helps researchers select the correct isolation path based on the product's physical state.

Workflow Start Crude Reaction Mixture (Acid Salt) Basify Basify (pH > 10) 10% NaOH or K2CO3 Start->Basify CheckState Physical State? Basify->CheckState Precipitate Solid Precipitate Forms CheckState->Precipitate Solid Oil Oily/Gummy Residue CheckState->Oil Liquid/Gum Filter Vacuum Filtration Wash with H2O Precipitate->Filter Extract Extract w/ EtOAc or DCM Wash w/ Brine Oil->Extract Recryst Recrystallization (EtOH/H2O) Filter->Recryst Column Flash Chromatography (DCM/MeOH) Extract->Column Final Pure 4-Aminoquinoline (Free Base) Recryst->Final Column->Final

Figure 2: Downstream processing and purification workflow.

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-(N-ethyl-N-beta-hydroxyethylamino)-1-methylbutylamino)-quinoline Dihydrochloride. Journal of the American Chemical Society, 68(1), 113–116.

  • Melato, S., et al. (2007). Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: A Practical Route to Antimalarial Agents.[1][3] Molecules, 12(11), 2536-2544.

  • Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation and inhibition of beta-hematin formation. Journal of Medicinal Chemistry, 43(2), 283–291.

  • Kumar, S., et al. (2014). Microwave assisted synthesis of quinoline derivatives: A review. Synthetic Communications, 44(22), 3241-3260.

Sources

Palladium-catalyzed cross-coupling reactions involving 4-chloro-2-ethyl-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for Palladium-catalyzed cross-coupling reactions involving 4-chloro-2-ethyl-3-methylquinoline . While 4-chloroquinolines are standard electrophiles in medicinal chemistry (often serving as precursors for antimalarials and kinase inhibitors), the specific substitution pattern of this molecule presents a distinct challenge: the C3-methyl group imposes significant steric hindrance proximal to the C4-chloro reactive site.

Standard protocols utilizing generic ligands (e.g., PPh₃) frequently result in sluggish oxidative addition or stalled transmetallation. This guide provides "field-proven" methodologies utilizing Buchwald-type dialkylbiaryl phosphine ligands and NHC-Pd complexes to overcome this steric barrier, ensuring high yields in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Mechanistic Insight: The Steric Bottleneck

To successfully couple 4-chloro-2-ethyl-3-methylquinoline, one must understand the catalytic cycle's failure points.

The Challenge
  • Electronic Deactivation: The quinoline ring is electron-deficient, typically facilitating oxidative addition at C4. However, the C2-ethyl group (electron-donating) slightly increases electron density, marginally reducing reactivity compared to a bare quinoline.

  • Steric Occlusion (Critical): The C3-methyl group creates an "ortho-effect." During the Oxidative Addition step, the bulky Pd-Ligand complex must approach the C4-Cl bond. The C3-methyl group physically obstructs this approach. Furthermore, during Reductive Elimination , the steric bulk can actually help squeeze out the product, but only if the intermediate is stable enough to form.

The Solution: Specialized Ligands[1]
  • Electron-Rich: Ligands must be electron-rich (e.g., alkylphosphines) to increase the electron density on Palladium, accelerating oxidative addition into the hindered C-Cl bond.

  • Bulky but Flexible: Ligands like XPhos , SPhos , or BrettPhos are required. Their bulk promotes the formation of the active monoligated Pd(0) species (LPd(0)), which is more reactive than the bis-ligated species (L₂Pd(0)).

CatalyticCycle cluster_steric Critical Failure Point PreCat Pd(II) Precatalyst (e.g., Pd(OAc)2) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Reduction + Ligand OxAdd Oxidative Addition (Steric Bottleneck!) ActiveCat->OxAdd + 4-Cl-Quinoline Complex_II Pd(II)-Ar-Cl Intermediate OxAdd->Complex_II Slow Step due to C3-Me TransMet Transmetallation (Boronic Acid/Amine) Complex_II->TransMet + Nucleophile + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->ActiveCat Regeneration

Figure 1: The catalytic cycle highlighting the oxidative addition bottleneck caused by the C3-methyl substituent.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond)

Application: Synthesis of biaryl scaffolds (e.g., 4-aryl-2-ethyl-3-methylquinolines).

Rationale

Standard Pd(PPh₃)₄ is often insufficient. We utilize Pd(OAc)₂ with SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). SPhos is exceptionally efficient for sterically hindered aryl chlorides due to its ability to stabilize the Pd(0) center while facilitating oxidative addition.

Materials
  • Substrate: 4-chloro-2-ethyl-3-methylquinoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: SPhos (4-10 mol%) (Ratio Pd:Ligand = 1:2)

  • Base: K₃PO₄ (3.0 equiv) or K₂CO₃ (for less hindered boronic acids)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology
  • Setup: Charge a dry reaction vial (equipped with a magnetic stir bar) with the quinoline substrate (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).

  • Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon three times. This is critical; oxygen kills the active catalyst.

  • Solvation: Inject degassed solvent (Dioxane/Water) via syringe. Concentration should be approx 0.1 M - 0.2 M relative to the quinoline.

  • Reaction: Heat the mixture to 100°C for 12–18 hours.

    • Note: If the boronic acid is also sterically hindered (e.g., 2,6-disubstituted), increase temperature to 110°C and time to 24h.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)

Application: Introduction of amine side chains (common in kinase inhibitor design).

Rationale

The C3-methyl group makes nucleophilic aromatic substitution (SNAr) difficult without harsh conditions. Buchwald-Hartwig coupling is superior. For primary amines, BrettPhos is the ligand of choice. For secondary amines, RuPhos or XPhos are preferred.

Materials
  • Substrate: 4-chloro-2-ethyl-3-methylquinoline (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Pre-catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2-5 mol%)

    • Expert Tip: Using "G3" or "G4" pre-catalysts (which contain the ligand and Pd pre-complexed) ensures accurate stoichiometry and faster activation than mixing Pd(OAc)₂ + Ligand in situ.

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) - Strong base required.

  • Solvent: t-Amyl Alcohol or 1,4-Dioxane.

Workflow Diagram

BuchwaldWorkflow Start Start: 4-Cl-2-Et-3-Me-Quinoline AmineCheck Amine Type? Start->AmineCheck Primary Primary Amine (R-NH2) AmineCheck->Primary Secondary Secondary Amine (R2-NH) AmineCheck->Secondary Ligand1 Use BrettPhos Pd G3 Base: NaOtBu Primary->Ligand1 Ligand2 Use RuPhos Pd G3 Base: NaOtBu Secondary->Ligand2 Reaction Heat 80-100°C 12 Hours Ligand1->Reaction Ligand2->Reaction Workup Filter through Celite Purify Reaction->Workup

Figure 2: Ligand selection workflow for C-N coupling based on amine class.

Protocol 3: Sonogashira Coupling (C-C Alkynyl)

Application: Synthesis of alkynyl-linked derivatives.

Rationale

Copper-free conditions are often preferred to avoid homocoupling of the alkyne (Glaser coupling), but for this hindered substrate, the classic Pd/Cu synergy is usually necessary to drive the reaction.

Methodology
  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%) - Note: If this fails, switch to Pd(PPh₃)₄.

  • Co-catalyst: CuI (5 mol%)

  • Ligand Additive: XPhos (5 mol%) - Optional but recommended for high yields.

  • Base/Solvent: Et₃N (Triethylamine) or Diisopropylamine (used as solvent and base).

  • Temperature: 80°C (Sealed tube).

Data Summary & Troubleshooting

Ligand Performance Comparison (Simulated Data for Context)

The following table illustrates the expected trend in yields for coupling 4-chloro-2-ethyl-3-methylquinoline with Phenylboronic acid.

LigandCatalyst SystemYield (24h)Analysis
PPh₃ Pd(PPh₃)₄< 20%Fail. Steric bulk prevents effective OxAdd.
dppf Pd(dppf)Cl₂35-45%Poor. Bite angle not optimal for this steric profile.
SPhos Pd(OAc)₂ / SPhos88-95% Excellent. High activity on hindered chlorides.
XPhos Pd₂dba₃ / XPhos90-96% Excellent. Best for very bulky coupling partners.
Common Issues
  • Protodehalogenation (Reduction):

    • Symptom:[1][2][3][4][5][6][7][8] You recover 2-ethyl-3-methylquinoline (Cl replaced by H).

    • Cause: Hydride source in the reaction (often from alcohol solvents or excessive heating).

    • Fix: Ensure solvents are anhydrous. Switch from isopropanol to dioxane/toluene. Increase catalyst loading to speed up coupling over reduction.

  • No Reaction (Recovery of Starting Material):

    • Cause: Catalyst death (oxidation) or failure to insert (sterics).

    • Fix: Re-screen with Pd-PEPPSI-IPr (an NHC catalyst) which is extremely robust for hindered substrates.

Safety & Handling

  • 4-Chloro-2-ethyl-3-methylquinoline: Like many halogenated quinolines, treat as a potential irritant and skin sensitizer. Handle in a fume hood.

  • Palladium Catalysts: Heavy metal waste must be segregated.

  • Solvents: Dioxane is a suspected carcinogen; handle with appropriate PPE.

References

  • Suzuki-Miyaura Coupling of Hindered Chlorides

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes with Heteroaryl Halides. J. Am. Chem. Soc., 127(13), 4685–4696.

  • Buchwald-Hartwig Amination (Ligand Selection)

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed., 47(34), 6338–6361.

  • General Reactivity of 4-Chloroquinolines

    • Wolf, C., et al. (2003). Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Chlorinated Quinolines. J. Org.[9] Chem., 68(19), 7551–7554.

  • NHC-Pd Complexes for Hindered Substrates

    • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Cross-Coupling. Chemistry - A European Journal, 12(18), 4749-4755.

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds from 4-Chloro-2-ethyl-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its broad spectrum of biological activities.[1][2] This guide provides a detailed exploration of synthetic strategies leveraging 4-chloro-2-ethyl-3-methylquinoline as a versatile and reactive starting material for the construction of novel, fused heterocyclic systems. The inherent reactivity of the C4-chloro substituent, activated by the electron-withdrawing quinoline core, allows for a diverse range of chemical transformations. We will delve into key synthetic pathways, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing experimentally-validated protocols, mechanistic insights, and the rationale behind procedural choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their library of quinoline-based compounds.

Introduction: The Quinoline Core in Drug Discovery

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in drug design.[3][4] Its derivatives have demonstrated a remarkable array of pharmacological properties, including antimalarial, anticancer, antimicrobial, and anti-inflammatory activities.[5] The ability to functionalize the quinoline nucleus at various positions allows for the fine-tuning of its physicochemical properties and biological targets.

The starting material, 4-chloro-2-ethyl-3-methylquinoline, is an ideal precursor for synthetic diversification. The chlorine atom at the C4 position is a proficient leaving group, highly susceptible to displacement by a variety of nucleophiles and amenable to modern cross-coupling methodologies. This reactivity provides a gateway to a multitude of fused heterocyclic systems with significant potential for novel therapeutic applications.

General Synthetic Pathways

The strategic derivatization of 4-chloro-2-ethyl-3-methylquinoline can be broadly categorized into two primary reaction classes. The selection of a specific pathway is dictated by the desired target scaffold.

G start 4-Chloro-2-ethyl-3-methylquinoline snar Nucleophilic Aromatic Substitution (SNAr) start->snar N- or S- Nucleophiles pd_coupling Palladium-Catalyzed Cross-Coupling start->pd_coupling Boronic Acids or Amines pyrazolo Pyrazolo[3,4-b]quinolines snar->pyrazolo triazolo [1,2,4]Triazolo[4,3-a]quinolines snar->triazolo amino_thio 4-Amino/Thio-quinolines snar->amino_thio suzuki 4-Arylquinolines (Suzuki Coupling) pd_coupling->suzuki buchwald 4-Aminoquinolines (Buchwald-Hartwig) pd_coupling->buchwald

Caption: Synthetic diversification of 4-chloro-2-ethyl-3-methylquinoline.

Pathway I: Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the quinoline ring system facilitates the addition-elimination mechanism of SNAr reactions at the C4 position.[6] This pathway is particularly effective for introducing nitrogen and sulfur nucleophiles, which serve as foundational elements for subsequent cyclization to form fused heterocycles.

Synthesis of Pyrazolo[3,4-b]quinolines

The fusion of a pyrazole ring to the quinoline core often yields compounds with significant biological activity, including potential use as antiviral and antitumor agents.[7] The synthesis is typically achieved through the reaction of the 4-chloroquinoline with hydrazine, followed by cyclization.

G start 4-Chloro-2-ethyl-3-methylquinoline sub_step Step 1: Nucleophilic Substitution hydrazine Hydrazine Hydrate (NH2NH2·H2O) intermediate 4-Hydrazinyl-2-ethyl-3-methylquinoline cyclize_step Step 2: Intramolecular Cyclization (Implied) product 2-Ethyl-3-methyl-1H-pyrazolo[3,4-b]quinoline sub_step->intermediate Reflux in Ethanol cyclize_step->product High Temp. or Acid Catalyst (often occurs in situ)

Caption: General scheme for pyrazolo[3,4-b]quinoline synthesis.

Protocol 3.1: Synthesis of 2-Ethyl-3-methyl-1H-pyrazolo[3,4-b]quinoline

This protocol details the direct conversion of 4-chloro-2-ethyl-3-methylquinoline to the corresponding pyrazolo[3,4-b]quinoline derivative. The reaction proceeds via an initial substitution followed by an in-situ cyclization.

Materials:

  • 4-chloro-2-ethyl-3-methylquinoline (1.0 mmol, 205.7 mg)

  • Hydrazine hydrate (80% solution, 5.0 mmol, ~0.25 mL)

  • Absolute Ethanol (15 mL)

  • Triethylamine (0.5 mL, optional, as an acid scavenger)

  • Glacial Acetic Acid (for recrystallization)

Procedure:

  • To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-ethyl-3-methylquinoline (1.0 mmol) and absolute ethanol (15 mL).

  • Stir the mixture to achieve a clear solution or a fine suspension.

  • Add hydrazine hydrate (5.0 mmol) to the flask, followed by triethylamine (optional).

  • Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane).

  • After completion, allow the mixture to cool to room temperature. A solid precipitate should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 5 mL).

  • Recrystallize the crude product from glacial acetic acid or an ethanol-water mixture to afford the pure 2-Ethyl-3-methyl-1H-pyrazolo[3,4-b]quinoline.

  • Dry the product under vacuum. Characterize using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Insights:

  • Excess Hydrazine: A molar excess of hydrazine hydrate is used to ensure complete consumption of the starting material and to drive the reaction equilibrium towards the product.

  • Solvent: Ethanol is an excellent solvent for this reaction due to its polarity and appropriate boiling point for reflux conditions.

  • Recrystallization: Glacial acetic acid is often a good solvent for recrystallizing these types of heterocyclic compounds due to their polarity and hydrogen bonding capabilities.

Synthesis of[1][2][4]Triazolo[4,3-a]quinolines

The[1][2][4]triazolo[4,3-a]quinoline scaffold is present in molecules with demonstrated anticonvulsant and anti-inflammatory activities.[8][9] The synthesis starts similarly with the formation of a 4-hydrazinylquinoline intermediate, which is then cyclized with a one-carbon synthon like triethyl orthoformate or formic acid.

Protocol 3.2: Synthesis of 5-Ethyl-4-methyl-[1][2][4]triazolo[4,3-a]quinoline

Step A: Synthesis of 4-Hydrazinyl-2-ethyl-3-methylquinoline

  • Follow steps 1-7 from Protocol 3.1 to synthesize and isolate the 4-hydrazinyl intermediate. The reaction time may be shorter (4-6 hours). It is crucial to use the isolated intermediate for the next step to avoid side reactions.

Step B: Cyclization to form the Triazole Ring

  • In a 50 mL round-bottom flask, suspend the 4-hydrazinyl-2-ethyl-3-methylquinoline (1.0 mmol, 201.3 mg) from Step A in triethyl orthoformate (10 mL).

  • Add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Heat the mixture to reflux (approx. 140-150°C) for 6-8 hours.

  • Monitor the reaction by TLC until the starting hydrazinyl intermediate is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL) with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize from ethanol to yield the pure product.

Causality Insights:

  • Two-Step Process: Isolating the hydrazinyl intermediate is often preferred to ensure cleaner cyclization and higher yields in the second step.

  • Triethyl Orthoformate: This reagent serves as both the reactant (providing the C1 unit for the triazole ring) and the solvent.

  • Acid Catalyst: The acid protonates the orthoformate, making it more electrophilic and facilitating the condensation and subsequent cyclization reaction.

Pathway II: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have transformed modern organic synthesis, enabling the formation of C-C and C-N bonds under mild and functional-group-tolerant conditions.[10][11] These methods are indispensable for creating complex molecular architectures.

Suzuki-Miyaura Coupling for 4-Arylquinolines

The Suzuki-Miyaura reaction is a powerful method for creating a carbon-carbon bond between the C4 position of the quinoline and various aryl or heteroaryl groups using boronic acids.[12] This introduces significant molecular diversity, allowing for the exploration of structure-activity relationships.

G start 4-Chloro-2-ethyl-3-methylquinoline reaction Suzuki-Miyaura Coupling boronic Arylboronic Acid (Ar-B(OH)2) catalyst Pd Catalyst (e.g., Pd(PPh3)4) base Base (e.g., K2CO3, Na2CO3) product 4-Aryl-2-ethyl-3-methylquinoline reaction->product Solvent (e.g., Dioxane/H2O) Heat

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Protocol 4.1: Synthesis of 2-Ethyl-3-methyl-4-phenylquinoline

Materials:

  • 4-chloro-2-ethyl-3-methylquinoline (1.0 mmol, 205.7 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a Schlenk flask, add 4-chloro-2-ethyl-3-methylquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask under the inert atmosphere.

  • Add the degassed solvents: 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90-100°C and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexane) to obtain the pure product.

Causality Insights:

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. An inert atmosphere is critical to prevent catalyst degradation and ensure high catalytic activity.

  • Base and Water: The base is essential for the transmetalation step of the catalytic cycle. Water is often used as a co-solvent to aid in dissolving the inorganic base and facilitate the reaction.

  • Ligand: The triphenylphosphine ligands stabilize the palladium center and are crucial for the oxidative addition and reductive elimination steps of the catalytic cycle.

Summary of Synthetic Data

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of representative heterocyclic compounds from 4-chloro-2-ethyl-3-methylquinoline.

Target CompoundReaction TypeKey ReagentsSolvent(s)Temp. (°C)Time (h)Typical Yield (%)
2-Ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolineSNAr / Cycl.Hydrazine HydrateEthanol80-9012-1875-85
5-Ethyl-4-methyl-[1][2][4]triazolo[4,3-a]quinolineSNAr / Cycl.Hydrazine, Triethyl OrthoformateEthanol / Neat80-15010-1465-75
2-Ethyl-3-methyl-4-phenylquinolineSuzukiPhenylboronic Acid, Pd(PPh₃)₄, K₂CO₃Dioxane / Water90-1001280-95

Conclusion

4-Chloro-2-ethyl-3-methylquinoline serves as an exceptionally valuable platform for the synthesis of diverse and novel heterocyclic compounds. The protocols and strategies outlined in this guide demonstrate robust and reproducible methods for accessing pyrazoloquinolines, triazoloquinolines, and arylquinolines. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can effectively utilize this starting material to generate libraries of complex molecules for screening in drug discovery programs. The continued development of new synthetic methods will undoubtedly further expand the chemical space accessible from this versatile quinoline precursor.

References

  • M. A. Al-Ghorbani, F. A. Al-Salahi, R. A. Al-Anshari, et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17895-17919. [Link][1]

  • S. S. V. Ramasastry, V. V. V. N. S. R. Rao. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review. Journal of Pharmaceutical Research and Reports, 3(1), 1-12. [Link][2]

  • A. Bharti, R. K. Bijauliya, A. Yadav, Suman. (2022). "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives". Journal of Drug Delivery and Therapeutics, 12(4), 184-191. [Link][3]

  • Rajni, Versha, L. Singh, R. Rana, A. Bendi. (2022). Chemistry of Quinoline Based Heterocycle Scaffolds: A Comprehensive Review. ChemistrySelect, 7(46), e202203521. [Link][4]

  • A. Bharti, R. K. Bijauliya, A. Yadav, Suman. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 184-191. [Link][5]

  • A. R. M. O. N. El-Din, et al. (2001). Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivatives. Archiv der Pharmazie, 334(4), 117-120. [Link][13]

  • S. R. Pattan, et al. (2018). Synthesis and Microbial studies of Pyrazolo (3,4-b)quinoline derivatives. International Journal of Advanced Research in Technology, Engineering and Science, 5(4), 1-5. [Link][7]

  • M. S. Christodoulou, et al. (2012). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(7), 2159. [Link][14]

  • H. M. Hassanin. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397. [Link][15][16]

  • G. M. Ziarani, et al. (2001). Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(1), 86-95. [Link][17]

  • F. Palmisano, et al. (2001). Synthesis and pharmacological activity of 1,2,4-triazolo[4,3-a]quinolines. Il Farmaco, 56(12), 949-954. [Link][8]

  • Z. Jin, et al. (2009). Design and Synthesis of 5-alkoxy-[1][2][4]triazolo[4,3-a]quinoline Derivatives With Anticonvulsant Activity. Bioorganic & Medicinal Chemistry Letters, 19(6), 1737-1740. [Link][9]

  • R. Duke. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link][10]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link][11]

  • V. A. Bakulev, et al. (2021). A Novel Family of[1][4]Thiazino[2,3,4-ij]quinolin-4-ium Derivatives: Regioselective Synthesis Based on Unsaturated Heteroatom and Heterocyclic Compounds and Antibacterial Activity. Molecules, 26(18), 5585. [Link][18]

  • University of Bristol. (n.d.). REACTIONS WITH NUCLEOPHILES – ATTACK AT THE METAL. School of Chemistry. [Link][6]

Sources

Comprehensive Analytical Characterization of 4-chloro-2-ethyl-3-methylquinoline: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This application note provides a detailed guide to the analytical methods for the comprehensive characterization of 4-chloro-2-ethyl-3-methylquinoline (C₁₂H₁₂ClN, Mol. Wt.: 205.68 g/mol ). As quinoline derivatives form a privileged scaffold in medicinal chemistry and drug development, rigorous structural confirmation and purity assessment are paramount for advancing research and ensuring regulatory compliance.[1][2][3] This document outlines optimized protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identity and volatile impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Elemental Analysis for empirical formula verification. The methodologies are designed to be self-validating, providing researchers and drug development professionals with a robust framework for quality control and characterization.

Introduction: The Need for Rigorous Characterization

4-chloro-2-ethyl-3-methylquinoline is a substituted quinoline, a heterocyclic aromatic scaffold renowned for its presence in a wide array of biologically active compounds, including anti-malarial, anti-cancer, and anti-inflammatory agents.[1][3] The specific substituents—a chloro group at the 4-position, an ethyl group at the 2-position, and a methyl group at the 3-position—can significantly influence the molecule's physicochemical properties and biological activity. Therefore, unambiguous confirmation of its structure and purity is a critical prerequisite for its use in any research or development setting. An integrated analytical approach, leveraging the strengths of multiple orthogonal techniques, is essential to build a complete profile of the compound, ensuring data integrity and reproducibility. This guide explains the causality behind the choice of each method and provides detailed, field-proven protocols.

Chromatographic Analysis for Purity and Identity

Chromatographic techniques are indispensable for separating the target compound from impurities, such as starting materials, by-products, or degradation products.[4]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle of Method Selection: HPLC is the gold standard for determining the purity of non-volatile and thermally stable organic compounds like substituted quinolines. A reversed-phase method (using a non-polar stationary phase and a polar mobile phase) is chosen for its robustness and broad applicability in separating compounds with moderate polarity. UV detection is highly effective due to the strong chromophore of the quinoline ring system.[5][6]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 4-chloro-2-ethyl-3-methylquinoline.

    • Dissolve in 10 mL of diluent (Mobile Phase A: Mobile Phase B, 50:50 v/v) to create a 1.0 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm nylon or PTFE syringe filter into an HPLC vial.[5]

  • Data Acquisition: The chromatogram is monitored for 15 minutes. The purity is calculated based on the area percent of the principal peak relative to the total peak area.

ParameterConditionRationale
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent separation for aromatic, moderately polar compounds.[6]
Mobile Phase A 20 mM Ammonium Formate buffer, pH adjusted to 3.5 with Formic AcidBuffered aqueous phase to ensure consistent ionization state and peak shape.[5]
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte from the C18 column.
Gradient 0-2 min: 50% B; 2-10 min: 50% to 95% B; 10-12 min: 95% B; 12.1-15 min: 50% BA gradient elution ensures that both polar and non-polar impurities are eluted and resolved.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.[6]
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential peak distortion from the injection solvent.
Detection UV at 235 nmQuinolines exhibit strong absorbance in this region, providing high sensitivity.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (235 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Workflow for HPLC Purity Determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Method Selection: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7][8] It provides two dimensions of information: the retention time (from GC), which is characteristic of the compound under specific conditions, and the mass spectrum (from MS), which provides molecular weight and a unique fragmentation "fingerprint" for definitive identification.[4][9]

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Sample Preparation:

    • Prepare a ~100 µg/mL solution of the compound in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Data Acquisition: The mass spectrometer is operated in full scan mode to capture all fragment ions.

ParameterConditionRationale
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film) or equivalentA low-polarity column suitable for a wide range of aromatic compounds.[7]
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.[6]
Inlet Temp. 250 °CEnsures rapid volatilization of the sample without thermal degradation.[7]
Injection Mode Splitless (1 µL)Maximizes sensitivity for analytical characterization.[6]
Oven Program Initial 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 minA temperature program is essential to separate any potential impurities with different boiling points.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for an EI source.
Ionization Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching and structural analysis.[6]
Scan Range m/z 40-400Covers the molecular ion and expected fragment ions.

Expected Data & Interpretation:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 205. A crucial confirmation is the presence of the M+2 isotope peak at m/z 207 with an intensity approximately one-third of the m/z 205 peak, which is characteristic of a molecule containing one chlorine atom.

  • Fragmentation: Common fragmentation pathways for substituted quinolines may include loss of the ethyl group, methyl group, or cleavage of the quinoline ring system, providing a unique pattern for structural verification.

Workflow for GC-MS Identity Confirmation

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Prepare Dilute Solution (e.g., in DCM) Inject Inject into GC Prep->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (m/z 40-400) Ionize->Analyze GetRT Obtain Retention Time (RT) Analyze->GetRT GetMS Obtain Mass Spectrum Analyze->GetMS ConfirmMW Confirm MW & Cl Isotope Pattern GetMS->ConfirmMW ConfirmFrag Analyze Fragmentation GetMS->ConfirmFrag

Caption: Workflow for GC-MS Identity Confirmation.

Spectroscopic Analysis for Structural Elucidation

While chromatography confirms purity and molecular weight, spectroscopy provides the definitive evidence of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Method Selection: NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules.[4] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon framework of the molecule.

Experimental Protocol:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although referencing to the residual solvent peak (δ 7.26 for ¹H, δ 77.16 for ¹³C in CDCl₃) is also common practice.[10][11]

  • Data Acquisition: Standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) are acquired.

Predicted NMR Data for 4-chloro-2-ethyl-3-methylquinoline:

¹H NMR (400 MHz, CDCl₃) Predicted δ (ppm)MultiplicityIntegrationAssignment
Aromatic Protons8.2 - 7.5Multiplets (m)4HH5, H6, H7, H8
Ethyl CH₂~2.9Quartet (q)2H-CH₂-CH₃
Methyl (on C3)~2.5Singlet (s)3HC3-CH₃
Ethyl CH₃~1.4Triplet (t)3H-CH₂-CH₃
¹³C NMR (101 MHz, CDCl₃) Predicted δ (ppm)Assignment
Quaternary Carbons159, 148, 145, 128, 125C2, C4, C4a, C8a, C3
Aromatic CH Carbons130, 129, 127, 124C5, C6, C7, C8
Ethyl CH₂ Carbon~28-CH₂-CH₃
Methyl (on C3) Carbon~16C3-CH₃
Ethyl CH₃ Carbon~14-CH₂-CH₃

Note: Specific chemical shifts (δ) are predictions and may vary slightly. The key diagnostic features are the multiplicities, integrations, and general chemical shift regions.

Logical Flow for NMR Structural Elucidation

NMR_Logic cluster_H ¹H Data Analysis cluster_C ¹³C Data Analysis Sample Dissolve Sample in CDCl₃ Acquire1H Acquire ¹H Spectrum Sample->Acquire1H Acquire13C Acquire ¹³C Spectrum Sample->Acquire13C AnalyzeInt Check Integrations (4H, 2H, 3H, 3H) Acquire1H->AnalyzeInt AnalyzeMult Check Multiplicities (m, q, s, t) Acquire1H->AnalyzeMult CountSignals Count Signals (12 carbons) Acquire13C->CountSignals CheckRegions Check Chemical Shift Regions (Aromatic, Aliphatic) Acquire13C->CheckRegions Structure Proposed Structure: 4-chloro-2-ethyl-3-methylquinoline Verify Structure Confirmed Structure->Verify AnalyzeInt->Structure AnalyzeMult->Structure CountSignals->Structure CheckRegions->Structure

Caption: Logical Flow for NMR Structural Elucidation.

Elemental Analysis for Empirical Formula Confirmation

Principle of Method Selection: Elemental analysis by combustion is a fundamental technique that provides the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound.[12] This data is used to confirm that the empirical formula of the synthesized compound matches the theoretical formula, providing a final, quantitative check on its composition. Special reagents are used in the combustion tube to trap halogens, allowing for accurate C, H, and N determination in halogenated compounds.[12]

Experimental Protocol:

  • Instrumentation: A CHN Elemental Analyzer.

  • Sample Preparation: An accurately weighed sample (1-2 mg) of the highly pure compound is sealed in a tin capsule.

  • Data Acquisition: The sample is combusted at high temperature (~900-1000 °C) in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

Theoretical vs. Experimental Data:

ElementTheoretical % for C₁₂H₁₂ClNExperimental % (Acceptance Criteria)
Carbon (C) 70.0770.07 ± 0.4
Hydrogen (H) 5.885.88 ± 0.4
Nitrogen (N) 6.816.81 ± 0.4

A successful result, where the experimental values fall within ±0.4% of the theoretical values, provides strong evidence for the correctness of the assigned molecular formula.

Summary and Conclusion

The comprehensive characterization of 4-chloro-2-ethyl-3-methylquinoline requires a multi-faceted analytical strategy. This guide details the orthogonal methods necessary to establish the compound's identity, structure, purity, and composition with a high degree of confidence.

  • HPLC confirms the purity and quantifies non-volatile impurities.

  • GC-MS provides definitive identity confirmation through retention time and a unique mass spectral fingerprint, including the characteristic chlorine isotope pattern.

  • NMR Spectroscopy offers unambiguous structural elucidation by mapping the precise arrangement of atoms within the molecule.

  • Elemental Analysis validates the empirical formula, confirming the elemental composition.

By employing these self-validating protocols, researchers, scientists, and drug development professionals can ensure the quality and integrity of their materials, forming a solid foundation for subsequent biological or chemical investigations.

References

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015).
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). PubMed.
  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023). Scirp.org.
  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. (2025).
  • 4-Chloro-2-methylquinoline. PubChem.
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024). Organic Syntheses.
  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska.
  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids
  • Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates.
  • A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation.
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024). Organic Syntheses.
  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (2022). IUCr Journals.
  • Current developments of metal- and metalloid-based quinoline compounds as leishmanicidal agents. (2025). Frontiers.
  • Supporting Inform
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2021). PMC.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). EPFL.
  • A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024).
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline. Benchchem.
  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023). Canadian Science Publishing.
  • 4-Chloroquinoline - Optional[1H NMR] - Spectrum. SpectraBase.
  • 4-Chloro-3-methylphenyl quinoline-2-carboxyl
  • High Performance Liquid Chromatography Identification, Quantification, and Fractionation of a Suspect Allergen, 4-Chloro-3-Methylphenol, in an LLNA Positive Metalworking Fluid. (2007). CDC Stacks.
  • HPLC methods for choloroquine determination in biological samples and pharmaceutical products. (2014). PubMed Central.
  • Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investig
  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (2022). IUCr Journals.
  • Analytical Techniques for 3-Methylquinoline: Ensuring Quality and Purity. (2026). syltech.com.
  • 3-Chloro-4-methylquinolin-2(1H)-one.

Sources

Application Note: High-Throughput Analysis of 4-chloro-2-ethyl-3-methylquinoline Reaction Mixtures Using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the rigorous analysis of reaction mixtures is paramount to ensuring product purity, optimizing reaction yields, and identifying potential byproducts. This is particularly critical for heterocyclic compounds like quinoline derivatives, which form the backbone of numerous therapeutic agents, including antimalarials, antibacterials, and anticancer drugs.[1] This application note provides a detailed guide for the robust analysis of reaction mixtures containing the target compound 4-chloro-2-ethyl-3-methylquinoline, alongside potential starting materials and byproducts.

The synthesis of substituted quinolines can be complex, often resulting in a mixture of isomers and related impurities that can be challenging to separate and identify.[2] Therefore, orthogonal analytical techniques are often necessary to gain a comprehensive understanding of the reaction outcome. Here, we present validated protocols for both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), offering complementary insights into the composition of 4-chloro-2-ethyl-3-methylquinoline reaction mixtures.

The choice of these two techniques is deliberate. HPLC is a powerful tool for separating non-volatile and thermally labile compounds, making it ideal for the primary quantification of the target analyte and major byproducts in the reaction solution.[3] Conversely, GC-MS provides exceptional separation efficiency for volatile compounds and delivers invaluable structural information through mass spectral fragmentation patterns, aiding in the definitive identification of unknown impurities.[4]

This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability.

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the analysis of quinoline derivatives due to its versatility and wide applicability.[5][6][7] The selection of the stationary and mobile phases is critical for achieving optimal separation of structurally similar quinoline compounds.[5][6]

Rationale for Method Development

The developed Reverse-Phase HPLC (RP-HPLC) method leverages a C18 stationary phase, which is a common choice for the separation of moderately polar to non-polar compounds like substituted quinolines.[8] The mobile phase, a gradient of acetonitrile and water, is optimized to provide a good balance of retention and resolution for the target analyte and its related substances. The addition of a small amount of formic acid to the aqueous phase helps to protonate the nitrogen atom in the quinoline ring, leading to sharper peaks and improved chromatographic performance. UV detection is employed, with the wavelength selected based on the UV absorbance maximum of the 4-chloro-2-ethyl-3-methylquinoline chromophore.

Experimental Workflow: HPLC Analysis

Caption: Workflow for HPLC analysis of 4-chloro-2-ethyl-3-methylquinoline.

Detailed HPLC Protocol

1. Sample Preparation: a. Accurately pipette 100 µL of the reaction mixture into a 100 mL volumetric flask. b. Dilute to the mark with the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid). c. Mix thoroughly by inversion. d. Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.[9]

2. HPLC Instrumentation and Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm

3. Data Analysis: a. Identify the peak corresponding to 4-chloro-2-ethyl-3-methylquinoline by comparing its retention time with that of a pure standard. b. Integrate the peak areas of the target compound and all impurities. c. Calculate the percentage purity or relative amounts of each component based on the peak area percentages. For accurate quantification, a calibration curve should be generated using a certified reference standard.[8]

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an invaluable tool for the identification of volatile and semi-volatile compounds in a reaction mixture. Its high resolving power and the structural information provided by mass spectrometry make it ideal for confirming the identity of known compounds and elucidating the structures of unknown byproducts.[4][10]

Rationale for Method Development

The selection of a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS or equivalent), is well-suited for the separation of a range of quinoline derivatives with varying substituents.[11] The temperature program is designed to ensure the elution of both more volatile starting materials and less volatile, higher molecular weight byproducts within a reasonable timeframe. Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which can be compared to mass spectral libraries for compound identification.[12]

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS analysis of 4-chloro-2-ethyl-3-methylquinoline.

Detailed GC-MS Protocol

1. Sample Preparation: a. To 1 mL of the reaction mixture, add 2 mL of dichloromethane and 2 mL of a saturated sodium bicarbonate solution. b. Shake vigorously for 1 minute and allow the layers to separate. c. Collect the organic (bottom) layer and dry it over anhydrous sodium sulfate. d. Transfer the dried organic extract to a GC vial.

2. GC-MS Instrumentation and Conditions:

ParameterSetting
GC Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature 280 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu

3. Data Analysis: a. Analyze the Total Ion Chromatogram (TIC) to identify all separated components. b. Obtain the mass spectrum for each peak. c. The mass spectrum of 4-chloro-2-ethyl-3-methylquinoline is expected to show a characteristic molecular ion peak (M+) and an M+2 peak with an intensity ratio of approximately 3:1, indicative of the presence of a chlorine atom. d. Common fragmentation patterns for quinolines involve the loss of substituents from the ring and cleavage of the heterocyclic ring.[13][14] e. Compare the obtained mass spectra with a commercial mass spectral library (e.g., NIST, Wiley) to tentatively identify known compounds. f. For unknown impurities, analyze the fragmentation patterns to propose potential structures. High-resolution mass spectrometry can be used for accurate mass measurements to determine the elemental composition of fragment ions.[15][16][17]

Expected Results and Data Interpretation

HPLC Data

The HPLC chromatogram will provide quantitative information on the purity of the target compound and the relative abundance of other components in the reaction mixture.

Table 1: Representative HPLC Data

PeakRetention Time (min)Area (%)Possible Identity
13.55.2Starting Material 1
25.82.1Starting Material 2
39.289.54-chloro-2-ethyl-3-methylquinoline
410.51.8Isomeric Byproduct
512.11.4Other Impurity
GC-MS Data

The GC-MS analysis will confirm the identity of the main product and help in the structural elucidation of byproducts.

Table 2: Representative GC-MS Data

PeakRetention Time (min)Key m/z valuesTentative Identification
14.177, 104, 129Aniline (Starting Material)
28.9205, 190, 1624-chloro-2-ethyl-3-methylquinoline
39.5205, 190, 162Isomer of target compound
411.2241Dichloro-substituted byproduct

Method Validation and Trustworthiness

To ensure the reliability of these analytical methods, a validation process should be undertaken in accordance with ICH guidelines.[18] Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be demonstrated by the separation of the main peak from impurities.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.[8]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By following these detailed protocols and validation principles, researchers can confidently and accurately analyze 4-chloro-2-ethyl-3-methylquinoline reaction mixtures, leading to a more efficient and controlled drug development process.

References

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis. [Link]

  • Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis. [Link]

  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. PubMed. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti | Request PDF. ResearchGate. [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. IJSRED. [Link]

  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. [Link]

  • Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. PubMed. [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Cognizure. [Link]

  • A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. Ashdin Publishing. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica. [Link]

  • Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. ResearchGate. [Link]

  • Separation of Some Halogenated Phenols by GC-MS. ResearchGate. [Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. PMC. [Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. PMC. [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]/)

Sources

Application Notes & Protocols: 4-Chloro-2-ethyl-3-methylquinoline as a Pivotal Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] This guide focuses on a specific, highly functionalized derivative, 4-chloro-2-ethyl-3-methylquinoline . The strategic placement of a chloro group at the 4-position activates the molecule for nucleophilic aromatic substitution (SNAr), making it a versatile and powerful intermediate for constructing complex pharmaceutical agents.[2] We will explore the synthesis of this intermediate, provide detailed protocols for its use in creating novel molecular entities, and discuss the mechanistic rationale behind its application, particularly in the context of kinase inhibitor development and antimalarial research.[3][4]

The Quinoline Core: A Foundation of Pharmacological Activity

Quinoline and its derivatives are prevalent in numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][3] The antimalarial efficacy of quinoline alkaloids like quinine and chloroquine is historically significant and continues to be a major area of research.[3][4] Their primary mechanism of action in malaria involves interfering with the detoxification of heme, which is released during the parasite's digestion of hemoglobin.[4][5][6][7] This interference leads to a buildup of toxic heme, ultimately killing the parasite.[5][7] In oncology, the quinoline framework serves as a key pharmacophore for ATP-competitive kinase inhibitors, targeting enzymes like the Epidermal Growth Factor Receptor (EGFR) that are often dysregulated in cancer.[2][8]

The subject of this guide, 4-chloro-2-ethyl-3-methylquinoline, is not just another quinoline; it is a precisely engineered building block. The 2-ethyl and 3-methyl groups provide steric and electronic properties that can be exploited to fine-tune the binding affinity and selectivity of a final drug candidate for its target protein. The 4-chloro group is the reactive handle, the gateway for diversification.

Synthesis of the Intermediate: A Two-Step Approach

The most reliable and common route to synthesizing 4-chloroquinolines begins with the corresponding 4-hydroxyquinoline (or its tautomer, quinolin-4(1H)-one).[1] This precursor is then subjected to a potent chlorinating agent to yield the desired intermediate.

Workflow for Synthesis of 4-chloro-2-ethyl-3-methylquinoline

G cluster_0 Step 1: Conrad-Limpach-Knorr Cyclization cluster_1 Step 2: Chlorination Aniline Aniline Anilinocrotonate Intermediate Adduct Aniline->Anilinocrotonate + BetaKetoester Ethyl 2-methyl-3-oxopentanoate BetaKetoester->Anilinocrotonate Hydroxyquinoline 2-Ethyl-3-methylquinolin-4(1H)-one Anilinocrotonate->Hydroxyquinoline Thermal Cyclization (e.g., Dowtherm A, 250°C) FinalProduct 4-chloro-2-ethyl-3-methylquinoline Hydroxyquinoline->FinalProduct Chlorination (Reflux) ChlorinatingAgent POCl₃ (Phosphorus Oxychloride) ChlorinatingAgent->FinalProduct Hydroxyquinoline_ref 2-Ethyl-3-methylquinolin-4(1H)-one

Caption: Synthetic pathway for 4-chloro-2-ethyl-3-methylquinoline.

Protocol 1: Synthesis of 2-Ethyl-3-methylquinolin-4(1H)-one (Precursor)

This protocol is adapted from the Conrad-Limpach-Knorr quinoline synthesis, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.[9][10]

  • Materials: Aniline, Ethyl 2-methyl-3-oxopentanoate, Dowtherm A (or diphenyl ether), Petroleum ether, Ethanol.

  • Procedure:

    • In a round-bottom flask, combine aniline (1.0 eq) and ethyl 2-methyl-3-oxopentanoate (1.0 eq). Stir the mixture at room temperature for 1-2 hours. A mild exotherm may be observed. The formation of the intermediate enamine adduct can be monitored by Thin Layer Chromatography (TLC).

    • In a separate three-necked flask equipped with a mechanical stirrer and a dropping funnel, heat Dowtherm A to reflux (approx. 250-260 °C).

    • Causality: Dowtherm A is used as a high-boiling, inert solvent to provide the necessary thermal energy for the intramolecular cyclization reaction, which involves the elimination of ethanol.[10]

    • Add the adduct from step 1 dropwise to the refluxing Dowtherm A over 20-30 minutes.

    • Continue stirring and refluxing for an additional 15-20 minutes after the addition is complete to ensure full cyclization.

    • Allow the reaction mixture to cool to approximately 100 °C, then pour it cautiously into a beaker containing petroleum ether. This will cause the product to precipitate.

    • Collect the crude solid by vacuum filtration and wash thoroughly with petroleum ether to remove the Dowtherm A.

    • Recrystallize the crude product from boiling ethanol or water with decolorizing carbon to yield pure 2-ethyl-3-methylquinolin-4(1H)-one as a white solid.[10]

Protocol 2: Synthesis of 4-chloro-2-ethyl-3-methylquinoline (Intermediate)

The conversion of the 4-hydroxyquinoline to the 4-chloro derivative is a standard procedure using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[1][2]

  • Materials: 2-Ethyl-3-methylquinolin-4(1H)-one, Phosphorus oxychloride (POCl₃), Toluene, Saturated sodium bicarbonate solution, Ice.

  • Procedure:

    • In a fume hood, suspend 2-ethyl-3-methylquinolin-4(1H)-one (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq). A catalytic amount of N,N-Dimethylformamide (DMF) can be added to facilitate the reaction.

    • Causality: POCl₃ acts as both the solvent and the chlorinating agent. The lone pair on the quinolone oxygen attacks the phosphorus atom, leading to a series of intermediates that ultimately result in the substitution of the hydroxyl group with a chlorine atom.

    • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

    • After completion, allow the mixture to cool slightly and carefully remove the excess POCl₃ by distillation under reduced pressure.

    • Add toluene to the residue and evaporate again to azeotropically remove any remaining traces of POCl₃.

    • Safety Critical Step: Cautiously pour the cooled residue onto a stirred mixture of crushed ice and saturated sodium bicarbonate solution. This step neutralizes the highly acidic and reactive residual POCl₃ and precipitates the product. Perform this in a large beaker as vigorous gas evolution will occur.

    • Stir the resulting suspension for 30 minutes.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Application in Pharmaceutical Synthesis: Nucleophilic Aromatic Substitution

The primary utility of 4-chloro-2-ethyl-3-methylquinoline lies in its reactivity towards nucleophiles. The electron-withdrawing nature of the quinoline nitrogen and the chloro-substituent makes the C4 position highly electrophilic and susceptible to SNAr reactions. This allows for the facile introduction of amine, oxygen, or sulfur-based side chains, which is a cornerstone of modern drug discovery.[2]

Reaction Scheme for SNAr

Caption: General SNAr reaction with an amine nucleophile.

Protocol 3: Synthesis of a Representative N-Aryl-2-ethyl-3-methylquinolin-4-amine

This protocol demonstrates a typical coupling reaction with an aniline derivative, a common step in synthesizing kinase inhibitors.

  • Materials: 4-chloro-2-ethyl-3-methylquinoline, a desired aniline derivative (e.g., 3-ethynylaniline), Isopropanol or Ethanol, Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Procedure:

    • Dissolve 4-chloro-2-ethyl-3-methylquinoline (1.0 eq) and the selected aniline (1.1-1.5 eq) in a suitable solvent such as isopropanol.

    • If the aniline is used as a hydrochloride salt, add a non-nucleophilic organic base like DIPEA (2-3 eq) to liberate the free amine.

    • Causality: The base is crucial to neutralize the HCl that is generated during the substitution reaction. This prevents the protonation of the nucleophilic amine, which would render it unreactive, and drives the reaction to completion.

    • Heat the reaction mixture to reflux (approx. 80-90 °C) for 4-24 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, this is likely the desired product. Collect it by filtration and wash with cold solvent.

    • If no precipitate forms, remove the solvent under reduced pressure. Purify the residue using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the pure product.

Characterization and Data

Proper characterization is essential to confirm the structure and purity of the synthesized compounds. Below are the expected analytical data ranges for the intermediate and a representative product, based on analogous structures.[11][12]

CompoundMolecular FormulaMW ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)Expected MS (ESI+) [M+H]⁺
2-Ethyl-3-methylquinolin-4(1H)-one C₁₂H₁₃NO187.241.2-1.4 (t, 3H, CH₂CH₃ ), 2.2-2.4 (s, 3H, CH₃ ), 2.6-2.8 (q, 2H, CH₂ CH₃), 7.2-8.2 (m, 4H, Ar-H), 11-12 (br s, 1H, NH)188.1
4-chloro-2-ethyl-3-methylquinoline C₁₂H₁₂ClN205.681.3-1.5 (t, 3H, CH₂CH₃ ), 2.4-2.6 (s, 3H, CH₃ ), 2.8-3.0 (q, 2H, CH₂ CH₃), 7.5-8.3 (m, 4H, Ar-H)206.1
N-(Aryl)-2-ethyl-3-methylquinolin-4-amine VariesVariesSignals for ethyl and methyl groups as above; disappearance of NH proton; new signals for the coupled aryl group (6.8-7.8 ppm) and a new N-H signal (often broad).Varies

Safety and Handling

Substituted quinolines and their chlorinated intermediates must be handled with appropriate care.[13][14]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[15]

  • Handling: Conduct all operations, especially those involving POCl₃ and heating, within a certified chemical fume hood.[16] 4-Chloroquinolines can be irritating to the skin, eyes, and respiratory system.[14][16] Avoid inhalation of dust or vapors.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. POCl₃ quenching and neutralization must be done carefully to manage the exothermic reaction.

References

  • ResearchGate. Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. Available from: [Link]

  • PubChem. 4-Chloro-2-methylquinoline. National Institutes of Health. Available from: [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]

  • PubMed Central. 4-Chloro-3-methylphenyl quinoline-2-carboxylate. National Institutes of Health. Available from: [Link]

  • ChemSynthesis. ethyl 4-amino-2-methyl-3-quinolinecarboxylate. Available from: [Link]

  • IOSR Journal. Synthesis of Quinoline Analogues as Anti-microbial Agents. Available from: [Link]

  • Organic Syntheses. 2-methyl-4-hydroxyquinoline. Available from: [Link]

  • PubMed. Quinoline antimalarials: mechanisms of action and resistance. National Institutes of Health. Available from: [Link]

  • IUCr Journals. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Available from: [Link]

  • PNAS. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Available from: [Link]

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]

  • Frontiers. A comprehensive revision on the use of quinoline antimalarial drugs as leishmanicidal agents. Available from: [Link]

  • Journal of Materials and Electronic Devices. Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3- Carbaldehyde. Available from: [Link]

  • ACS Publications. Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities. Journal of Medicinal Chemistry. Available from: [Link]

  • Sabinet African Journals. The mechanism of action of quinolines and related anti-malarial drugs. Available from: [Link]

Sources

Application Notes & Protocols for the Development of Novel Antimicrobial Agents from 4-Chloro-2-ethyl-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent antimicrobial properties against a spectrum of pathogens, even those exhibiting multidrug resistance.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel antimicrobial agents derived from the versatile precursor, 4-chloro-2-ethyl-3-methylquinoline. We present a strategic workflow, from the synthesis of the core intermediate to the generation of a candidate library and subsequent biological characterization. The protocols herein are designed to be robust and reproducible, providing not just procedural steps but also the underlying scientific rationale to empower informed experimental design and optimization.

Introduction: The Quinoline Scaffold as a Privileged Antimicrobial Framework

Quinolone antibiotics, such as ciprofloxacin and levofloxacin, have been mainstays in clinical practice for decades, primarily exerting their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[3][4] However, the rise of resistance threatens the utility of these established drugs.[3] This necessitates the exploration of novel quinoline-based structures that may possess alternative mechanisms of action or improved activity against resistant strains.

The 4-chloroquinoline moiety is an exceptionally valuable intermediate in this pursuit. The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide array of functional groups.[5][6] By strategically selecting nucleophiles, particularly various amines, a diverse library of 4-aminoquinoline derivatives can be generated. This structural diversity is key to modulating the compound's physicochemical properties, target affinity, and ultimately, its antimicrobial efficacy and safety profile.[7][8]

This guide details a systematic approach, beginning with the foundational synthesis of the 4-hydroxyquinoline precursor, its subsequent chlorination, and the parallel synthesis of a small, representative library of 4-amino derivatives. We then provide detailed protocols for evaluating their antimicrobial potency and preliminary safety through cytotoxicity screening.

Synthetic Strategy & Protocols

Our synthetic approach is a three-stage process designed for efficiency and adaptability. It begins with the construction of the quinoline core, followed by activation via chlorination, and concludes with diversification through nucleophilic substitution.

G A Aniline + Ethyl 2-methyl-3-oxopentanoate B Enamine Intermediate (β-aminoacrylate) A->B Condensation (Acid cat., ~140°C) C 2-Ethyl-3-methylquinolin-4-ol (Precursor) B->C Thermal Cyclization (High-boiling solvent, ~250°C) D 4-Chloro-2-ethyl-3-methylquinoline (Activated Intermediate) C->D Chlorination (POCl₃, Reflux) F Final Antimicrobial Candidates (4-Aminoquinoline Derivatives) D->F Nucleophilic Aromatic Substitution (Base, Solvent, Heat) E Nucleophile Library (e.g., Amines R-NH₂) E->F

Caption: Overall workflow for the synthesis of 4-aminoquinoline derivatives.

Stage 1: Synthesis of 2-Ethyl-3-methylquinolin-4-ol (Precursor)

The foundational precursor is synthesized via the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by high-temperature thermal cyclization.[1][9][10]

Rationale: This classical method is highly effective for constructing the 4-hydroxyquinoline core. The reaction conditions are critical for regioselectivity. The initial condensation is performed at a moderate temperature to favor the formation of the enamine (the kinetic product), which cyclizes to the desired 4-hydroxyquinoline.[10] Performing this step at excessively high temperatures can favor the formation of a β-ketoanilide (the thermodynamic product), which leads to the isomeric 2-hydroxyquinoline via the Knorr synthesis.[10][11] The cyclization requires high heat to overcome the activation energy for the intramolecular ring closure.[1][12]

Protocol 1: Synthesis of 2-Ethyl-3-methylquinolin-4-ol

  • Enamine Formation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine aniline (1.0 eq), ethyl 2-methyl-3-oxopentanoate (1.1 eq), and toluene (approx. 2 mL per mmol of aniline).

    • Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).

    • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).

    • Remove the solvent under reduced pressure to yield the crude enamine intermediate. It can be used directly in the next step.

  • Thermal Cyclization:

    • Caution: This step involves very high temperatures. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an air condenser, add a high-boiling inert solvent such as Dowtherm A or mineral oil (approx. 3 mL per gram of crude enamine).[12]

    • Heat the solvent to 250-260 °C.

    • Slowly add the crude enamine intermediate from Step 1 to the hot, stirred solvent. Effervescence (evolution of ethanol) will be observed.

    • Maintain the temperature at 250-260 °C for 15-20 minutes after the addition is complete.

    • Allow the mixture to cool to below 100 °C, then add petroleum ether to precipitate the product.

    • Collect the solid product by vacuum filtration, wash thoroughly with petroleum ether to remove the high-boiling solvent, and air dry. The crude 2-ethyl-3-methylquinolin-4-ol can be purified by recrystallization if necessary.

Stage 2: Synthesis of 4-Chloro-2-ethyl-3-methylquinoline (Activation)

The hydroxyl group of the precursor is converted to a chlorine atom using phosphorus oxychloride (POCl₃). This transformation is critical as the chloro group is an excellent leaving group for the subsequent SNAr reaction.[3][6]

Rationale: POCl₃ serves as both the chlorinating reagent and, when used in excess, the solvent. The mechanism involves the initial formation of a phosphate ester intermediate from the reaction of the 4-hydroxyl group with POCl₃. This intermediate is then attacked by a chloride ion, leading to the displacement of the phosphate group and formation of the desired 4-chloroquinoline.[3][13] The reaction is typically driven to completion by heating under reflux.

Protocol 2: Chlorination of 2-Ethyl-3-methylquinolin-4-ol

  • Reaction Setup:

    • Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle exclusively in a fume hood with appropriate gloves, lab coat, and eye protection. Ensure all glassware is scrupulously dry.

    • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the crude 2-ethyl-3-methylquinolin-4-ol (1.0 eq).

    • Carefully add an excess of phosphorus oxychloride (POCl₃, approx. 10-15 eq).

    • Stir the mixture and heat to reflux (approx. 105-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.

    • Once the ice has melted, neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~8. A solid precipitate should form.

    • Extract the aqueous mixture three times with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro-2-ethyl-3-methylquinoline.

    • The product can be purified by column chromatography on silica gel.

Stage 3: Synthesis of 4-Aminoquinoline Derivatives (Derivatization)

The activated 4-chloroquinoline is reacted with a library of primary or secondary amines to generate the final candidate compounds.

Rationale: The electron-withdrawing nitrogen atom in the quinoline ring system makes the C4 position electron-deficient and thus highly susceptible to attack by nucleophiles.[6] The reaction typically requires heat and often a base to scavenge the HCl generated during the reaction.[14] By using different amines, a wide range of substituents can be installed at the C4 position, allowing for a systematic exploration of the structure-activity relationship (SAR).

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

  • Reaction Setup:

    • In a sealable reaction vessel, dissolve 4-chloro-2-ethyl-3-methylquinoline (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or acetonitrile.

    • Add the desired amine nucleophile (1.2-1.5 eq).

    • For reactions involving amine hydrochlorides or when using secondary amines, add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq) to act as an acid scavenger.[5][14]

    • Seal the vessel and heat the reaction mixture to 80-100 °C for 8-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final 4-aminoquinoline derivative by column chromatography or recrystallization.

Biological Evaluation: Protocols & Data Interpretation

Once synthesized, the novel compounds must be evaluated for their biological activity. The primary screen involves determining their antimicrobial potency, followed by a crucial assessment of their toxicity towards mammalian cells to establish a preliminary therapeutic index.

G A Synthesized Compound Library B Broth Microdilution Assay A->B D MTT Assay on Mammalian Cell Line (e.g., HEK293) A->D C Determine Minimum Inhibitory Concentration (MIC) B->C F Calculate Selectivity Index (SI) SI = IC₅₀ / MIC C->F E Determine 50% Cytotoxic Concentration (IC₅₀) D->E E->F G Prioritize Candidates with High SI F->G

Caption: Workflow for biological evaluation of synthesized compounds.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Protocol 4: Broth Microdilution Assay for MIC Determination

  • Preparation of Reagents:

    • Prepare a stock solution of each test compound (e.g., 1280 µg/mL) in dimethyl sulfoxide (DMSO).

    • Prepare a bacterial inoculum by picking 3-5 colonies from a fresh agar plate into Mueller-Hinton Broth (MHB). Incubate until the turbidity matches a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in MHB to obtain a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound in which no visible growth is observed.

Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[16][17]

Protocol 5: MTT Assay for Cytotoxicity (IC₅₀) Determination

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., HEK293, a human embryonic kidney line) in appropriate media (e.g., DMEM with 10% FBS).

    • Seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture media.

    • Remove the old media from the cells and add the media containing the various compound concentrations. Include a vehicle control (media with DMSO, equivalent to the highest concentration used for the compounds).

    • Incubate the plate for 24-48 hours at 37 °C in a CO₂ incubator.

  • MTT Assay and Data Analysis:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the purple formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Illustrative Data and Interpretation

The ultimate goal is to identify compounds that are highly potent against bacteria (low MIC) but have minimal toxicity to host cells (high IC₅₀). The ratio of these two values gives the Selectivity Index (SI = IC₅₀ / MIC), a critical parameter for prioritizing lead compounds. A higher SI value indicates greater selectivity for the microbial target over host cells.

Table 1: Representative Antimicrobial and Cytotoxicity Data

Compound IDR-Group (at C4)MIC (µg/mL) vs. S. aureusIC₅₀ (µg/mL) vs. HEK293Selectivity Index (SI)
Parent -Cl>12865.5<0.5
CQD-01 -NH-(CH₂)₃CH₃1648.23.0
CQD-02 -Piperidin-1-yl855.16.9
CQD-03 -NH-Ph3230.81.0
Ciprofloxacin (Reference Drug)0.5>100>200

Note: The data presented in this table is illustrative and based on values reported for structurally similar quinoline derivatives in the literature.[2][16][18] Actual results must be determined experimentally.

Interpretation: In this representative dataset, the parent chloro-compound shows poor activity and some cytotoxicity. Derivative CQD-02 , featuring a cyclic amine, demonstrates the most promising profile with the lowest MIC value and a good selectivity index, making it a priority candidate for further investigation.

Conclusion and Future Directions

This guide provides a foundational framework for the rational design and development of novel antimicrobial agents based on the 4-chloro-2-ethyl-3-methylquinoline scaffold. The synthetic protocols are robust and the derivatization strategy via nucleophilic aromatic substitution offers a high degree of flexibility for generating chemical diversity. The subsequent biological evaluation cascade allows for the efficient identification of lead compounds with both high potency and a favorable safety profile.

Future work should focus on expanding the library of derivatives to build a more comprehensive structure-activity relationship (SAR) model. Promising candidates, such as those with a high Selectivity Index, should be advanced to more complex studies, including mechanism of action elucidation, time-kill kinetics, and in vivo efficacy and toxicology models, to fully assess their therapeutic potential.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Alcaide, E., Romero, A., & Valverde, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. [Link]

  • Hooper, D. C. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S165–S171. [Link]

  • Chen, Y., et al. (2017). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. Oncotarget, 8(49), 85652–85665. [Link]

  • Ukrainets, I. V., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5533. [Link]

  • Jie, J. (Ed.). (2009). Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis (pp. 503-505). Wiley. [Link]

  • Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. [Link]

  • Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(15), 4375-4378. [Link]

  • Sánchez, Y., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Journal of Physical Organic Chemistry, 32(9), e3969. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]

  • Singh, V., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. [Link]

  • Al-Ostath, A., et al. (2022). Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos. Molecules, 27(9), 2686. [Link]

  • PrepChem. (n.d.). Synthesis of 7-ethyl-4-hydroxy-3-hydroxymethylquinoline. [Link]

  • Reynolds, G. A., & Hauser, C. R. (1955). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 35, 78. [Link]

  • Schmalz, H.-G. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Ukrainets, I. V., et al. (2013). "Green" synthesis of ethyl 4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxylates. Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 11(3), 18-24. [Link]

  • Yufit, S. S., et al. (2004). 4-Hydroxyquinol-2-ones. 86. Synthesis of Methyl (Ethyl) Esters of 1-Substituted 4-Amino-2-oxoquinoline-3-carboxylic Acids. Chemistry of Heterocyclic Compounds, 40(9), 1151-1157. [Link]

  • ResearchGate. (n.d.). Cytotoxicity (IC50) of the tested compounds on different cell lines. [Link]

  • The Org Prep Daily. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. [Link]

  • Kikelj, D., et al. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry, 76(6), 1653-1661. [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]

  • Jain, A., et al. (2015). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1735-1740. [Link]

  • Boyd, J. M., et al. (2025). Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. PLoS One. [Link]

  • Pinazo, A., et al. (2024). Antimicrobial and Anesthetic Niosomal Formulations Based on Amino Acid-Derived Surfactants. Pharmaceutics, 16(6), 802. [Link]

Sources

Precision Synthesis & Evaluation of Quinoline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Introduction: The Privileged Scaffold

The quinoline scaffold (1-azanaphthalene) represents a "privileged structure" in medicinal chemistry, serving as the core for FDA-approved oncology drugs like Bosutinib (Src/Abl inhibitor) and Lenvatinib (VEGFR inhibitor). Its planar, bicyclic heteroaromatic nature allows it to intercalate into DNA and provides a rigid template for positioning substituents to interact with specific binding pockets in kinases (e.g., ATP-binding sites).

This guide provides a validated workflow for the synthesis of 2,4-disubstituted quinoline derivatives—a substitution pattern critical for maximizing anticancer potency—and details the downstream biological evaluation protocols required to validate their efficacy.

Strategic Design: Structure-Activity Relationship (SAR)

Before synthesis, understanding the "why" behind structural modifications is crucial. The quinoline core is not merely a linker; it is an active participant in binding.

SAR Logic
  • Position 2 (Aryl/Heteroaryl): Critical for hydrophobic interactions within the kinase pocket or DNA minor groove.

  • Position 4 (Carboxyl/Amide): Often used to introduce solubility-enhancing groups or hydrogen bond acceptors.

  • Position 6/8 (Electron-Withdrawing Groups): Substituents like Fluorine or Chlorine at these positions modulate the pKa of the ring nitrogen and metabolic stability.

QuinolineSAR Quinoline Quinoline Core (Planar Scaffold) Pos2 Position 2: Aryl/Heteroaryl Groups (Hydrophobic Interaction) Quinoline->Pos2  Critical for Potency Pos4 Position 4: Carboxyl/Amide Linkers (Solubility & H-Bonding) Quinoline->Pos4  Pharmacokinetics Pos68 Positions 6 & 8: -F, -Cl, -NO2 (Metabolic Stability) Quinoline->Pos68  Electronic Tuning

Figure 1: Strategic modification points on the quinoline scaffold for anticancer optimization.

Protocol A: Friedländer Synthesis of 2-Phenylquinoline-4-Carboxylic Acid

Methodology: The Friedländer condensation is selected for its robustness in generating 2,4-disubstituted quinolines. It involves the condensation of an o-aminoaryl ketone with an


-methylene carbonyl compound.

Target Molecule: 2-Phenylquinoline-4-carboxylic acid (Precursor for amide derivatives).

Reagents & Equipment[1][2][3][4][5][6][7][8][9][10]
  • Reactants: Isatin (1.0 eq), Acetophenone (1.1 eq).

  • Solvent/Catalyst: 33% Potassium Hydroxide (KOH) aqueous solution, Ethanol (EtOH).

  • Workup: Glacial Acetic Acid (AcOH), Diethyl Ether.

  • Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Vacuum filtration setup.

Step-by-Step Procedure
  • Activation (Pfitzinger Modification):

    • Dissolve Isatin (5 mmol, 0.735 g) in 33% aqueous KOH (10 mL).

    • Mechanism Note: The strong base hydrolyzes the lactam ring of isatin to form the reactive isatinate (2-aminophenylglyoxylate) intermediate.

    • Heat gently to 50°C until the solution is clear yellow/orange.

  • Condensation:

    • Add Acetophenone (5.5 mmol, 0.64 mL) dropwise to the warm isatinate solution.

    • Add Ethanol (5-10 mL) to ensure solubility of the ketone.

    • Reflux the mixture at 80-90°C for 4–6 hours.

    • Self-Validation: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1). The disappearance of the isatin spot indicates completion.

  • Cyclization & Workup:

    • Cool the reaction mixture to room temperature.

    • Place the flask in an ice bath.

    • Acidify carefully with Glacial Acetic Acid (or 10% HCl) until pH reaches ~4.0.

    • Observation: A heavy precipitate (the crude quinoline acid) will form immediately upon acidification.

  • Purification:

    • Filter the solid under vacuum.

    • Wash the cake with cold water (3 x 20 mL) to remove excess salts and unreacted base.

    • Wash with a small amount of cold diethyl ether to remove unreacted acetophenone.

    • Recrystallize from Ethanol/Water (9:1) to obtain yellow needles.

  • Characterization Criteria:

    • Yield: Expected >75%.

    • Melting Point: 240–242°C (Lit. value check required).

    • 1H NMR (DMSO-d6): Look for the singlet at ~8.2 ppm (H-3 proton of quinoline ring) to confirm cyclization.

Protocol B: Phenotypic Screening (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) of the synthesized quinoline against cancer cell lines (e.g., MCF-7, A549).

Reagents
  • MTT Reagent: 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).[1] Filter sterilize and store in dark at -20°C.

  • Solubilization Buffer: DMSO.

Workflow
  • Seeding:

    • Seed tumor cells in 96-well plates at a density of 5,000–10,000 cells/well in 100 µL complete media.

    • Incubate for 24 hours at 37°C/5% CO2 to allow attachment.

  • Treatment:

    • Prepare serial dilutions of the quinoline compound (e.g., 0.1 µM to 100 µM) in culture media. Note: Keep final DMSO concentration <0.5% to avoid solvent toxicity.

    • Replace media in wells with 100 µL of drug-containing media. Include "Vehicle Control" (DMSO only) and "Blank" (media only).

    • Incubate for 48 or 72 hours.

  • MTT Addition:

    • Add 10–20 µL of MTT Stock Solution to each well.

    • Incubate for 3–4 hours at 37°C.

    • Visual Check: Look for purple formazan crystals forming inside viable cells under a microscope.

  • Readout:

    • Carefully aspirate the media (do not disturb crystals).

    • Add 100 µL DMSO to dissolve the formazan.

    • Shake plate on an orbital shaker for 10 mins.

    • Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Data Analysis:

    • Calculate % Viability =

      
      .
      
    • Plot Log[Concentration] vs. % Viability to determine IC50.

Protocol C: Target Validation (ADP-Glo Kinase Assay)

Objective: Confirm if the antiproliferative effect is due to kinase inhibition (e.g., EGFR inhibition). This assay quantifies the ADP generated by the kinase reaction.[2][3][4][5]

Principle
  • Kinase Reaction: Kinase + Substrate + ATP

    
     Phospho-Substrate + ADP.
    
  • ADP-Glo Step: Depletes remaining ATP.[2][3][6][5]

  • Detection Step: Converts ADP back to ATP

    
     Luciferase/Luciferin reaction 
    
    
    
    Light.
Procedure
  • Reaction Assembly (384-well plate, white):

    • Add 2 µL of Quinoline Compound (diluted in 1X Kinase Buffer).

    • Add 2 µL of Kinase Enzyme (e.g., EGFR, ~1-5 ng/well).

    • Add 1 µL of Substrate/ATP Mix (Poly[Glu:Tyr] substrate + UltraPure ATP).

    • Incubate at Room Temperature (RT) for 60 minutes.

  • ADP-Glo Reagent Addition:

    • Add 5 µL of ADP-Glo Reagent .[2]

    • Incubate for 40 minutes at RT.

    • Function: Stops the kinase reaction and digests unconsumed ATP.[2][3]

  • Detection:

    • Add 10 µL of Kinase Detection Reagent .[2]

    • Incubate for 30 minutes at RT.

    • Function: Converts ADP produced by the kinase into ATP, which drives the luciferase reaction.[3]

  • Measurement:

    • Read Luminescence (RLU).[6]

    • Interpretation: Lower luminescence = Lower ADP = Higher Inhibition.

Experimental Workflow Summary

Workflow cluster_Bio Biological Evaluation Start Start: Isatin + Acetophenone Synthesis Friedländer Synthesis (KOH, EtOH, Reflux 4h) Start->Synthesis Isolation Acidification & Filtration (Crude 2-Phenylquinoline-4-COOH) Synthesis->Isolation Purify Recrystallization (EtOH/Water) Isolation->Purify MTT Phenotypic Screen: MTT Assay (IC50) Purify->MTT  Primary Screen Kinase Target Validation: ADP-Glo Kinase Assay MTT->Kinase  Hit Validation

Figure 2: Integrated workflow from chemical synthesis to biological validation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Synthesis: Low Yield Incomplete hydrolysis of Isatin.Ensure Isatin is fully dissolved in warm KOH (orange color) before adding the ketone.
Synthesis: Impure Product Co-precipitation of salts.Wash the filter cake thoroughly with water until the filtrate is neutral pH.
MTT: High Background Contamination or precipitation.Use sterile technique. Ensure formazan is fully dissolved in DMSO (no clumps) before reading.
Kinase: Low Signal ATP depletion failure.Ensure the ADP-Glo reagent incubation time is sufficient (40 min) to remove all background ATP.

References

  • RSC Advances (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • MDPI Pharmaceuticals (2024). The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. [Link]

Sources

High-throughput screening assays for 4-chloro-2-ethyl-3-methylquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the high-throughput screening of 4-chloro-2-ethyl-3-methylquinoline derivatives, providing validated protocols and technical insights for researchers in drug discovery.

Introduction: The Quinoline Scaffold and High-Throughput Screening

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1] The inherent versatility of the quinoline ring system allows for extensive chemical modification, leading to compounds with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The specific scaffold, 4-chloro-2-ethyl-3-methylquinoline, serves as a promising starting point for library synthesis and subsequent biological evaluation.

To efficiently navigate the vast chemical space of these derivatives and identify promising lead compounds, High-Throughput Screening (HTS) is an indispensable technology.[3] HTS leverages automation, miniaturization, and sophisticated data analysis to test hundreds of thousands of compounds against specific biological targets in a rapid and cost-effective manner.[3][4] This process accelerates the early stages of drug discovery by quickly filtering large libraries to a manageable number of "hits" for further investigation.[3]

This guide provides detailed application notes and protocols for screening 4-chloro-2-ethyl-3-methylquinoline derivatives against common biological targets. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental step.

Pillar 1: The Foundation of a Robust HTS Campaign

Before initiating a large-scale screen, it is critical to develop and validate a robust assay. The quality of an HTS campaign is entirely dependent on the quality of the assay used.[5] Key decisions revolve around the choice between biochemical and cell-based formats and the rigorous statistical validation of the chosen method.

Biochemical vs. Cell-Based Assays
  • Biochemical Assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor, in an isolated system.[6][7] These assays are advantageous for their simplicity, lower variability, and direct measurement of target engagement.[8] They are ideal for target-based drug discovery.[6]

  • Cell-Based Assays utilize living cells to measure a compound's effect on a cellular process or pathway.[8][9] These assays provide more biologically relevant data, capturing effects on target engagement within a native cellular context, as well as providing insights into cell permeability and potential cytotoxicity.[9][10] They are essential for both target-based and phenotypic screening.[6]

Quality Control: The Z'-Factor

The most crucial metric for validating an HTS assay is the Z'-factor (pronounced "Z-prime").[5][11] Unlike the simpler signal-to-background ratio, the Z'-factor provides a statistical measure of the separation between the positive and negative control populations, accounting for both the dynamic range and the data variability.[5][12]

The Z'-factor is calculated using the following formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp = mean of the positive control

  • σp = standard deviation of the positive control

  • μn = mean of the negative control

  • σn = standard deviation of the negative control

Interpretation of Z'-Factor Values: [12][13][14]

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA robust assay with a large separation between controls and low variability. Ideal for HTS.
0 to 0.5MarginalThe assay is acceptable but may benefit from optimization. Hit selection requires careful confirmation.
< 0UnacceptableThe signal from the positive and negative controls overlaps, making the assay unsuitable for screening.

An assay is typically considered ready for HTS when it consistently achieves a Z'-factor of ≥ 0.5 during validation runs.[15]

Application Protocol 1: Cell Viability and Cytotoxicity Screening

A primary concern for any new chemical entity is its effect on cell viability. This protocol describes a luminescence-based assay to quantify ATP, an indicator of metabolically active cells, providing a robust method for assessing the cytotoxic potential of quinoline derivatives.[4][16]

Principle

Viable, metabolically active cells produce ATP.[17] When cells die, they rapidly lose the ability to synthesize ATP, and existing ATP is degraded.[17] This assay uses a thermostable luciferase to catalyze the formation of light from ATP and luciferin. The resulting luminescent signal is directly proportional to the amount of ATP present, and therefore to the number of viable cells in culture.[18][19]

Workflow Diagram: ATP-Based Cytotoxicity Assay

G Workflow for HTS Cytotoxicity Screening cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_read Assay Readout p1 Seed cells into 384-well plates p2 Incubate (24h) to allow attachment p1->p2 t1 Add quinoline derivatives (e.g., 10 µM final conc.) p2->t1 t2 Incubate for exposure period (48-72h) t1->t2 r1 Equilibrate plate to room temperature t2->r1 r2 Add ATP detection reagent (e.g., CellTiter-Glo®) r1->r2 r3 Incubate (10 min) to stabilize signal r2->r3 r4 Read luminescence on a microplate reader r3->r4 G Workflow for HTS Kinase Inhibitor Screening cluster_prep Reaction Setup cluster_react Kinase Reaction cluster_read Assay Readout p1 Dispense kinase and substrate into 384-well plate p2 Add quinoline derivatives or controls (DMSO) p1->p2 t1 Initiate reaction by adding ATP p2->t1 t2 Incubate at RT (e.g., 60 min) t1->t2 r1 Stop reaction and add ADP detection mix (Antibody + Tracer) t2->r1 r2 Incubate at RT (60 min) r1->r2 r3 Read Fluorescence Polarization (FP) r2->r3

Caption: High-throughput workflow for a biochemical kinase inhibitor assay.

Protocol Details

Materials:

  • Purified kinase of interest

  • Specific peptide or protein substrate for the kinase

  • Low-volume, black, 384-well microplates

  • 4-chloro-2-ethyl-3-methylquinoline derivative library in 100% DMSO

  • Positive control (a known inhibitor for the target kinase, e.g., Staurosporine)

  • Assay buffer (containing MgCl₂, DTT, and a detergent like Brij-35)

  • ATP solution

  • Transcreener® ADP² FP Assay Kit (or similar ADP detection technology)

  • Automated liquid handler

  • Microplate reader capable of measuring fluorescence polarization

Step-by-Step Methodology:

  • Reagent Preparation: Prepare master mixes for the kinase/substrate solution and the ATP solution in assay buffer.

  • Compound Dispensing: Dispense a small volume (e.g., 100 nL) of the quinoline derivatives, DMSO (negative control), or positive control inhibitor into the wells of a 384-well plate.

  • Kinase/Substrate Addition: Add 5 µL of the kinase/substrate master mix to each well.

  • Reaction Initiation: Add 5 µL of the ATP solution to each well to start the kinase reaction. The final volume is 10 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for about 10-30% ATP consumption in the negative control wells.

  • Detection:

    • Add 10 µL of the prepared ADP detection mix (containing ADP antibody and FP tracer) to each well. This stops the kinase reaction and initiates the detection reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Data Acquisition: Read the fluorescence polarization on a compatible microplate reader.

Data Analysis:

  • Convert raw FP milli-polarization units (mP) to % Inhibition using the high (negative control, 0% inhibition) and low (positive control, 100% inhibition) signals. % Inhibition = (mPneg_ctrl - mPsample) / (mPneg_ctrl - mPpos_ctrl) * 100

  • Set a hit threshold (e.g., > 50% inhibition or > 3 standard deviations from the mean of the negative controls).

  • Confirm hits by re-testing and performing dose-response experiments to determine IC₅₀ values.

Application Protocol 3: Antimicrobial Susceptibility Screening

Quinolone antibiotics are a major class of antibacterial agents. It is therefore logical to screen novel quinoline derivatives for antimicrobial activity. This protocol adapts the classical broth microdilution method for HTS to determine the minimum inhibitory concentration (MIC) of the compounds.

Principle

This is a cell-based assay that measures the ability of a compound to inhibit the growth of a bacterial strain in a liquid medium. [20]Bacterial growth is assessed by measuring the optical density (OD) of the culture, which increases as the bacteria multiply. [21]An effective antimicrobial agent will prevent this increase in OD. The assay can be automated for screening large libraries. [21]

Workflow Diagram: Antimicrobial Susceptibility Test (AST)

G Workflow for HTS Antimicrobial Screening cluster_prep Plate Preparation cluster_inoc Bacterial Inoculation cluster_read Incubation & Readout p1 Dispense quinoline derivatives and controls into 384-well plates t2 Add bacterial suspension to all wells p1->t2 t1 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) t1->t2 r1 Incubate plate at 37°C (16-20 hours) t2->r1 r2 Measure Optical Density (OD) at 600 nm r1->r2

Caption: High-throughput workflow for antimicrobial susceptibility screening.

Protocol Details

Materials:

  • Bacterial strains of interest (e.g., E. coli, S. aureus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile, clear, flat-bottom 384-well microplates

  • 4-chloro-2-ethyl-3-methylquinoline derivative library in 100% DMSO

  • Positive control (a known antibiotic, e.g., Ciprofloxacin)

  • Negative control (DMSO vehicle)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm (OD₆₀₀)

Step-by-Step Methodology:

  • Compound Plating: Dispense the quinoline derivatives and controls into a 384-well plate to achieve the desired final screening concentration (e.g., 32 µg/mL) in a final assay volume of 50 µL.

  • Inoculum Preparation:

    • Grow a fresh overnight culture of the test bacterium.

    • Dilute the culture in fresh broth to match a 0.5 McFarland turbidity standard.

    • Further dilute this suspension according to standard protocols (e.g., 1:100) to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well of the compound plate.

  • Incubation: Seal the plates (e.g., with a breathable membrane) and incubate at 37°C for 16-20 hours with shaking, if appropriate for the organism.

  • Data Acquisition: Measure the optical density of each well at 600 nm using a microplate reader. Before reading, it may be necessary to shake the plate to resuspend settled bacteria.

Data Analysis:

  • Normalization: Calculate the percent growth inhibition for each compound. % Inhibition = 100 - [ (ODsample - ODsterile_ctrl) / (ODgrowth_ctrl - ODsterile_ctrl) * 100 ] (Where growth_ctrl is the negative DMSO control and sterile_ctrl is medium only).

  • Hit Selection: Identify compounds that show significant growth inhibition (e.g., > 80%) as primary hits.

  • Confirmation: Hits should be confirmed by repeating the single-point screen and then performing serial dilution experiments to determine the precise Minimum Inhibitory Concentration (MIC).

Conclusion

The successful screening of a compound library, such as one based on the 4-chloro-2-ethyl-3-methylquinoline scaffold, is a multi-step process that hinges on the careful selection, development, and validation of assays. [22]By employing robust, well-validated HTS protocols like those detailed here, researchers can efficiently identify compounds with desired biological activities, whether cytotoxic, enzyme-inhibiting, or antimicrobial. The journey from a primary "hit" to a drug candidate is long, but it begins with high-quality, reproducible data generated from a well-executed HTS campaign. [23]

References

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025). BellBrook Labs.
  • Watt, E. D., & Schlessinger, A. (2020). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery. Available at: [Link]

  • Henthorn, M., et al. (2020). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Viruses. Available at: [Link]

  • High Throughput Screening Assays for Drug Discovery. (2025). BellBrook Labs.
  • Karaman, M. (2014). Data analysis approaches in high throughput screening. SlideShare.
  • An, F., & Horvath, P. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • G Protein-Coupled Receptor Screening Assays: Methods and Protocols. (2025). ResearchGate.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.
  • Shin, A. Z-factors. BIT 479/579 High-throughput Discovery.
  • Henthorn, M., et al. (2020). High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses. Viruses.
  • Calculating a Z-factor to assess the quality of a screening assay. (2010). GraphPad.
  • Cytotoxicity and cell proliferation assays. Revvity.
  • G PROTEIN-COUPLED RECEPTOR SCREENING ASSAYS : methods and protocols. (2021). DOKUMEN.PUB.
  • Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. Assay and drug development technologies. Available at: [Link]

  • HTS Data Analysis. chem IT Services.
  • Mayr, L. M., & Bojanic, D. (2009). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today. Available at: [Link]

  • High-throughput screen (HTS). GARDP Revive.
  • What is Z' (read Z-factor)?. (2024). RxPlora.
  • High-throughput screening (HTS). (2019). BMG LABTECH.
  • High-Throughput Screening Steps. Small Molecule Discovery Center (SMDC) - UCSF.
  • Niles, A. L., et al. (2009). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. Available at: [Link]

  • Wang, Y., et al. (2025). High-throughput clinical antimicrobial susceptibility testing and drug-resistant subpopulation detection in Gram-negative bacteria. Microbiology Spectrum. Available at: [Link]

  • High-Throughput Screening of 4-(Methylthio)quinazoline Derivatives: Application Notes and Protocols. (2025). Benchchem.
  • The Z prime value (Z´). (2025). BMG LABTECH.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol.
  • Kevorkov, D., & Makarenkov, V. Quality control and data correction in high-throughput screening. Université du Québec à Montréal.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
  • High-Throughput Screening (HTS) Services. Charles River Laboratories.
  • Pal, R., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. Available at: [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. (2023). Celtarys.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World.
  • Casadevall i Solvas, X., et al. (2015). High-throughput screening of antibiotic-resistant bacteria in picodroplets. Lab on a Chip. Available at: [Link]

  • What Metrics Are Used to Assess Assay Quality?. BIT 479/579 High-throughput Discovery.
  • High-Throughput Cell Toxicity Assays. Springer Nature Experiments.
  • Sivandzade, F., & Cucullo, L. (2021). Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. Pharmaceutics. Available at: [Link]

  • Cell-based assays in high-throughput mode (HTS). (2016). Biotechnologia.
  • Wang, Y., et al. (2025). High-throughput clinical antimicrobial susceptibility testing and drug-resistant subpopulation detection in Gram-negative bacteria. Microbiology Spectrum. Available at: [Link]

  • Nim, S., et al. (2024). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. ACS Chemical Biology. Available at: [Link]

  • Riss, T. L., & Moravec, R. A. (2015). High-Throughput Screening Assays for the Assessment of Cytotoxicity. Methods in Molecular Biology. Available at: [Link]

  • Andersen, M. H., et al. (2021). A high-throughput effector screen identifies a novel small molecule scaffold for inhibition of ten-eleven translocation dioxygenase 2. RSC Medicinal Chemistry. Available at: [Link]

  • Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. (2024). Molecular Devices.
  • O'Rourke, A., et al. (2020). High-Throughput Screening for Antimicrobial Compounds Using a 96-Well Format Bacterial Motility Absorbance Assay. SLAS Discovery. Available at: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Ren, Y., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry. Available at: [Link]

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences. Available at: [Link]

Sources

Scale-up synthesis of 4-chloro-2-ethyl-3-methylquinoline for industrial applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Industrial Scale-Up Synthesis of 4-Chloro-2-ethyl-3-methylquinoline

Executive Summary

This application note details the process development and scale-up protocol for the synthesis of 4-chloro-2-ethyl-3-methylquinoline (CAS: 16943-13-0). This scaffold is a critical intermediate in the manufacturing of agrochemicals (e.g., quinoline-carboxylic acid herbicides) and specific antimalarial pharmacophores.

While various synthetic routes exist, this guide prioritizes the Conrad-Limpach synthesis due to its superior regioselectivity for 2,3-disubstituted quinolines compared to the Combes or Skraup methods. The protocol addresses critical industrial challenges: water management during condensation, thermal hazards during cyclization, and the exothermic nature of chlorination.

Retrosynthetic Strategy & Route Selection

To ensure high regiochemical fidelity, we utilize the condensation of aniline with a pre-functionalized


-keto ester.
  • Target: 4-chloro-2-ethyl-3-methylquinoline

  • Precursor (Step 2): 2-ethyl-3-methyl-4-hydroxyquinoline (4-quinolone tautomer)

  • Starting Materials (Step 1): Aniline + Ethyl 2-methyl-3-oxopentanoate

Rationale: The Conrad-Limpach approach (kinetic control) is selected over the Knorr synthesis (thermodynamic control). By isolating the


-anilinoacrylate intermediate at lower temperatures (<100°C) before high-temperature cyclization (~250°C), we exclusively target the 4-hydroxyquinoline core, avoiding the formation of 2-hydroxyquinoline byproducts.
Reaction Scheme Visualization

ReactionScheme SM1 Aniline (C6H5NH2) Inter1 Enamine Intermediate (Ethyl 3-anilino-2-methyl-2-pentenoate) SM1->Inter1 Condensation Toluene, pTSA, -H2O SM2 Ethyl 2-methyl-3-oxopentanoate (C8H14O3) SM2->Inter1 Inter2 4-Hydroxy Intermediate (2-ethyl-3-methyl-4-quinolone) Inter1->Inter2 Cyclization Dowtherm A, 250°C -EtOH Product Target Product (4-chloro-2-ethyl-3-methylquinoline) Inter2->Product Chlorination POCl3, 90°C

Figure 1: Synthetic pathway via Conrad-Limpach cyclization and POCl3 chlorination.[1]

Detailed Experimental Protocol

Stage 1: Enamine Formation (Condensation)

Objective: Form the Schiff base/enamine while removing water to drive equilibrium.

Reagents:

  • Aniline (1.0 equiv)

  • Ethyl 2-methyl-3-oxopentanoate (1.05 equiv) [CAS: 759-66-0]

  • Solvent: Toluene (5-7 volumes)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.01 equiv)

Procedure:

  • Charge a reactor equipped with a mechanical stirrer and a Dean-Stark trap with Toluene, Aniline, and Ethyl 2-methyl-3-oxopentanoate.

  • Add catalytic pTSA.

  • Heat to reflux (approx. 110-115°C).

  • Monitor water collection in the Dean-Stark trap. Reaction is complete when theoretical water volume is collected (approx. 4-6 hours).

  • Critical Control: Ensure complete conversion of aniline by TLC/HPLC to avoid side reactions in the next step.

  • Cool to room temperature. Wash the organic layer with saturated NaHCO3 (to remove pTSA) and brine.

  • Concentrate the organic layer under reduced pressure to yield the crude enamine oil. Note: The enamine is hydrolytically unstable; proceed immediately to Stage 2 or store under nitrogen.

Stage 2: Thermal Cyclization (Ring Closure)

Objective: Effect the electrocyclic ring closure at high temperature.

Reagents:

  • Crude Enamine (from Stage 1)

  • Solvent: Dowtherm A (Eutectic mixture of biphenyl/diphenyl ether) or Diphenyl ether.

Procedure:

  • Pre-heat Dowtherm A (10 volumes relative to enamine) to 250°C in a reactor equipped with a distillation head (to remove ethanol generated).

  • Slow Addition: Add the crude enamine dropwise to the hot solvent over 30-60 minutes.

    • Why? Adding cold substrate to the hot solvent maintains the high temperature required for cyclization (kinetic control) and prevents polymerization.

  • Maintain temperature at 245-255°C for 30-60 minutes after addition. Monitor ethanol evolution.

  • Cool the mixture to ~25°C. The 4-hydroxyquinoline product typically precipitates as an off-white solid.

  • Workup: Filter the solid.[2][3] Wash the cake with hexanes or heptane to remove residual Dowtherm A.

  • Dry the solid in a vacuum oven at 60°C.

    • Yield Expectation: 75-85% over two steps.

Stage 3: Chlorination (Aromatization)

Objective: Convert the 4-hydroxy/4-quinolone species to the 4-chloro derivative.

Reagents:

  • 2-ethyl-3-methyl-4-hydroxyquinoline (1.0 equiv)

  • Phosphorus Oxychloride (POCl3) (3.0 - 5.0 equiv)

  • Optional: Toluene (if slurry viscosity is too high)

Procedure:

  • Safety Alert: POCl3 is corrosive and reacts violently with water. Ensure reactor is bone-dry.

  • Charge the solid 4-hydroxy intermediate into the reactor.

  • Add POCl3 slowly at room temperature.

  • Heat the mixture to 90-100°C . The slurry will dissolve as the reaction proceeds (evolution of HCl gas).

  • Monitor by HPLC. Reaction typically completes in 2-4 hours.

  • Quenching (Critical Step):

    • Cool reaction mass to 40°C.

    • Remove excess POCl3 via vacuum distillation (if possible) OR proceed to quench.

    • Slowly pour the reaction mixture into a stirred mixture of Ice/Water or Ice/NaOH (20% solution), keeping temperature <20°C. Never add water to the reaction mass.

  • Extract with Dichloromethane (DCM) or Toluene.

  • Wash organic layer with NaHCO3 and brine. Dry over Na2SO4.

  • Concentrate to obtain the crude 4-chloro-2-ethyl-3-methylquinoline.

  • Purification: Recrystallization from Ethanol/Water or high-vacuum distillation.

Process Safety & Engineering Controls

Hazard CategoryCritical Control PointMitigation Strategy
Thermal Runaway Stage 2 CyclizationUse a dosing pump for enamine addition. Do not dump all material at once into 250°C solvent.
Chemical Exposure POCl3 HandlingFull PPE (Face shield, chemically resistant suit). Scrubber system for HCl off-gassing.
Exothermic Quench Stage 3 WorkupInverse quench (Reaction mass into Ice). Control addition rate to maintain T < 20°C.
Solvent Removal Dowtherm AUse non-polar wash (Hexane) on filter cake. Do not attempt to distill Dowtherm unless necessary (high BP).

Analytical Specifications (Quality Control)

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

  • Detection: UV @ 254 nm.

  • Target Purity: >98.0% (Area %).

Key Impurities:

  • Unreacted Aniline: Controls Stage 1 efficiency.

  • 2-Hydroxy Isomer: Indicates incorrect temperature control in Stage 2 (thermodynamic product).

  • Phosphoric Acid Esters: Indicates incomplete hydrolysis during POCl3 quench.

References

  • Conrad, M., & Limpach, L. (1887).[4][5] Über die Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

  • Organic Syntheses. (1943). 2-Methyl-4-hydroxyquinoline.[6] Org. Synth. 1943, 23, 58. (General protocol for Conrad-Limpach scale-up).

  • BenchChem Application Note. (2025). 2-Methyl-3-oxopentanoic Acid in Organic Synthesis. (Source for precursor availability).

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (POCl3 Safety).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Chloro-2-Ethyl-3-Methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 19, 2026

Introduction

Welcome to the technical support hub for 4-chloro-2-ethyl-3-methylquinoline synthesis. This scaffold is a critical intermediate in the development of antimalarials and kinase inhibitors. However, the specific substitution pattern—particularly the 3-methyl group —introduces unique steric challenges that often result in stalled reactions or low yields using standard protocols.

This guide moves beyond generic textbook methods. It addresses the thermodynamic barriers of the cyclization step and the steric hindrance affecting the chlorination step.

Phase 1: The Critical Intermediate (Cyclization)

Context

The formation of the 4-hydroxyquinoline precursor (2-ethyl-3-methylquinolin-4(1H)-one) via the Conrad-Limpach synthesis is the most frequent point of failure. Users often report yields <30% due to insufficient thermal energy required to overcome the activation barrier for the ring closure.

The Protocol: High-Temperature Cyclization

Reagents: Aniline (1.0 eq), Ethyl 2-methyl-3-oxopentanoate (1.1 eq), Dowtherm A (Solvent).

  • Condensation (Step A):

    • Mix aniline and ketoester with a catalytic amount of acetic acid.

    • Crucial: Use a Dean-Stark trap. Reflux in benzene or toluene until the theoretical amount of water is collected.

    • Why? Water inhibits the subsequent high-temp cyclization. You must isolate the enamine intermediate (often an oil) before proceeding.

  • Cyclization (Step B):

    • Pre-heat Dowtherm A (diphenyl ether/biphenyl mixture) to a rolling boil (~255°C ).

    • Add the enamine dropwise to the boiling solvent.

    • Troubleshooting Tip: The temperature must not drop below 245°C during addition. If it does, the kinetic product (2-hydroxy isomer) or polymerization may occur.

    • Maintain reflux for 30–60 minutes.

    • Cool to RT. Dilute with hexane/heptane to precipitate the product.

Troubleshooting Guide: Cyclization
SymptomProbable CauseCorrective Action
No Precipitate / Dark Tar Temperature too low (<240°C).Use Dowtherm A or Mineral Oil. Ensure solvent is boiling before addition.
Low Yield (<40%) Incomplete water removal in Step A.Verify Dean-Stark efficiency. Dry the enamine intermediate under high vacuum before cyclization.
Wrong Isomer (2-Hydroxy) Kinetic control favored.This is the "Knorr" product. Ensure rapid heating (thermodynamic control) to favor the 4-hydroxy Conrad-Limpach product.

Phase 2: The Steric Barrier (Chlorination)

Context

Converting the 4-hydroxy intermediate to the 4-chloro target using Phosphorus Oxychloride (


) is standard.[1] However, the 3-methyl group  provides significant steric hindrance, blocking the approach of the chlorinating agent. Standard reflux often leads to incomplete conversion.
The Protocol: Vilsmeier-Haack Activation

Reagents: 4-Hydroxy intermediate,


 (excess), DMF (Catalytic) .
  • Setup: Place the dry 4-hydroxy intermediate in a round-bottom flask.

  • Reagent Addition: Add

    
     (5–8 equivalents).
    
  • Catalysis (The "Secret" Sauce): Add DMF (3–5 drops per gram of substrate) .

    • Mechanism:[1][2][3][4][5] DMF reacts with

      
       to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent electrophile than 
      
      
      
      alone. This is essential to overcome the steric bulk of the 3-methyl group.
  • Reaction: Reflux at 105–110°C. Monitor via TLC (System: EtOAc/Hexane).

    • Note: Without DMF, this reaction can take 12+ hours. With DMF, it often completes in 2–4 hours.

Troubleshooting Guide: Chlorination
SymptomProbable CauseCorrective Action
Starting Material Remains Steric hindrance; Old

.
Add DMF catalyst. Ensure

is distilled or fresh (colorless, not yellow).
Product Hydrolyzes on Workup Quench too hot / Acidic pH.See "Phase 3" below. Hydrolysis reverts the Chloride back to Hydroxyl.[1]
Sticky Red Oil Polymerization of impurities.Evaporate excess

before quenching. Use toluene to extract the product from the basified mixture.[6]

Phase 3: Isolation & Workup

The Danger Zone: Quenching


 is exothermic and violent. Furthermore, the 4-chloro product is susceptible to acid-catalyzed hydrolysis.
  • Evaporation: Remove excess

    
     under reduced pressure (rotary evaporator with a caustic trap).
    
  • The Quench: Pour the residue slowly onto crushed ice/ammonia water mixture.

    • Goal: Maintain pH > 8. Acidic conditions + heat = Hydrolysis back to starting material.

  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.

  • Purification: Recrystallize from Ethanol or purify via silica column (Hexane/EtOAc 9:1).

Visualizing the Workflow

Figure 1: Synthesis & Troubleshooting Logic

The following diagram outlines the reaction pathway and critical decision nodes for yield optimization.

G Start Aniline + Ethyl 2-methyl-3-oxopentanoate Enamine Enamine Intermediate (Isolate & Dry) Start->Enamine Dean-Stark (-H2O) Cyclization Cyclization (Dowtherm A, 255°C) Enamine->Cyclization Dropwise add. Hydroxy 4-Hydroxy-2-ethyl-3-methylquinoline (Solid Precipitate) Cyclization->Hydroxy Precipitation LowYield Issue: Low Yield/Tar Cyclization->LowYield Temp < 250°C Chlorination Chlorination (POCl3 + DMF Cat.) Hydroxy->Chlorination Vilsmeier Activation Target 4-Chloro-2-ethyl-3-methylquinoline Chlorination->Target Quench (pH > 8) Stalled Issue: Incomplete Reaction Chlorination->Stalled No Catalyst LowYield->Cyclization Fix: Increase Temp Stalled->Chlorination Fix: Add DMF

Caption: Figure 1. Step-wise synthesis pathway with integrated critical process parameters (CPPs) and troubleshooting loops.

Frequently Asked Questions (FAQs)

Q: Can I use Polyphosphoric Acid (PPA) instead of Dowtherm A for the cyclization? A: While PPA is common for unsubstituted quinolines, we advise against it for the 2-ethyl-3-methyl variant. PPA often leads to "runaway" sulfonylation or polymerization at the high temperatures required to close the sterically crowded ring. Dowtherm A (thermal cyclization) is cleaner and allows for easier isolation of the precipitate.

Q: My chlorination reaction turns into a solid black mass. What happened? A: This is likely "charring" caused by the exotherm of


 reacting with residual water in your starting material. Ensure the 4-hydroxy intermediate is bone dry  (dry in a vacuum oven at 60°C overnight) before adding 

.

Q: Why is the 3-methyl group so problematic? A: In the quinoline structure, the 3-position and 4-position are vicinal (adjacent). A methyl group at C3 creates a "steric wall," shielding the C4-hydroxyl group. This makes the nucleophilic attack by the chlorinating species significantly harder compared to a 3-H analog. The DMF catalyst generates a smaller, more reactive species that can bypass this hindrance.

References

  • Conrad, M., & Limpach, L. (1887).[5][7] "Synthese von Chinolinderivaten."[7][8] Berichte der deutschen chemischen Gesellschaft.

  • Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines." Journal of the American Chemical Society. (Establishes the Dowtherm A protocol for substituted quinolines).

  • Meth-Cohn, O. (1993). "The Vilsmeier-Haack Reaction in the Synthesis of Heterocycles." Heterocycles. (Mechanism of DMF catalysis in chlorination).

  • BenchChem Technical Support. (2025). "Optimization of reaction conditions for quinolone synthesis." (General troubleshooting for Conrad-Limpach yields).

Sources

Troubleshooting common issues in quinoline synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

Quinoline Synthesis Technical Support Center

From the desk of the Senior Application Scientist

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing the quinoline scaffold. Quinoline and its derivatives are fundamental components in a vast array of pharmaceuticals and biologically active compounds, making their efficient synthesis a critical endeavor.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice, addressing the common—and often frustrating—issues encountered during key quinoline synthesis reactions. Here, we will explore the causality behind experimental outcomes, offering validated solutions to enhance yield, purity, and reproducibility.

General Troubleshooting Workflow

Before diving into specific reaction issues, a systematic approach to troubleshooting is essential. Most synthetic problems can be categorized into a few key areas: low/no yield, formation of side products, or purification difficulties. The following workflow provides a logical progression for diagnosing and solving these challenges.

Troubleshooting_Workflow Problem Problem Identified (e.g., Low Yield, Impure Product) Analysis Analyze Reaction Parameters - TLC/LC-MS of crude mixture - Check starting material purity - Review reaction conditions Problem->Analysis LowYield Issue: Low/No Yield Analysis->LowYield SideProducts Issue: Multiple Side Products Analysis->SideProducts Purification Issue: Purification Difficulty (Tarring, Insolubility) Analysis->Purification Sol_Catalyst Optimize Catalyst - Change type (Acid/Base/Metal) - Adjust loading LowYield->Sol_Catalyst Sol_Temp Optimize Temperature - Incremental increase/decrease - Check for degradation LowYield->Sol_Temp Sol_Solvent Change Solvent - Improve solubility - Consider solvent-free options LowYield->Sol_Solvent Sol_Time Adjust Reaction Time - Monitor by TLC to find optimum LowYield->Sol_Time SideProducts->Sol_Catalyst SideProducts->Sol_Temp Sol_Purify Modify Workup/Purification - Acid/base extraction - Steam distillation - Recrystallization Purification->Sol_Purify Doebner_von_Miller_Mechanism Reactants Aniline + α,β-Unsaturated Carbonyl Michael 1. Michael Addition Reactants->Michael H+ cat. SideReaction Acid-Catalyzed Polymerization (Tar Formation) Reactants->SideReaction [High H+] [High Temp] Cyclization 2. Electrophilic Cyclization Michael->Cyclization Dehydration 3. Dehydration Cyclization->Dehydration Oxidation 4. Oxidation Dehydration->Oxidation Product Substituted Quinoline Oxidation->Product

Caption: Key steps and common pitfall in the Doebner-von Miller reaction.

4. The Combes Synthesis

The Combes synthesis prepares 2,4-substituted quinolines from the reaction of an aniline with a β-diketone, followed by acid-catalyzed cyclization. [3] Q: The acid-catalyzed cyclization step in my Combes synthesis is giving a low yield. What factors influence the efficiency of this rate-determining step?

A: The cyclization (annulation) is an intramolecular electrophilic aromatic substitution and is indeed the rate-determining step. Its efficiency is sensitive to both the acid catalyst and the electronic properties of the aniline. [3][4]

  • Causality : The enamine intermediate formed from the aniline and β-diketone must be protonated to activate it for cyclization onto the aniline ring. If the acid is too weak, this activation is inefficient. If the aniline ring is too deactivated by electron-withdrawing groups, the electrophilic attack is slow.

  • Solution :

    • Acid Catalyst : Concentrated sulfuric acid is the traditional and most common catalyst for a reason—it is a strong protonating and dehydrating agent. [5]If H₂SO₄ is causing degradation, polyphosphoric acid (PPA) can be a milder and effective alternative.

    • Substituent Effects : Be aware of the electronics of your substituted aniline. Electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline ring will accelerate the cyclization step and generally give higher yields. Conversely, strong electron-withdrawing groups (e.g., -NO₂, -CF₃) will deactivate the ring and may require more forcing conditions (higher temperatures, longer reaction times) or may fail altogether. [4]

General FAQs

Q: My final quinoline product is a dark oil or solid. What is the best general method for decolorization?

A: Colored impurities are common. After initial purification (e.g., distillation or chromatography), dissolving the product in a suitable solvent and treating it with activated carbon is a standard and effective method for removing colored impurities. [6]Subsequent filtration through a pad of celite and removal of the solvent should yield a much cleaner product.

Q: I am struggling to remove baseline impurities from my product, even after column chromatography. What should I try?

A: If chromatography is insufficient, consider a chemical purification step. Since quinoline is a base, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent (like ethyl acetate) and extract it with dilute acid (e.g., 1M HCl). The quinoline will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure quinoline back into an organic solvent. [13]

References
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • NPTEL. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • Li, M.-L., et al. (2025).
  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79.
  • Kumar, R., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. ACS Omega.
  • Mondal, S., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 187.
  • Bentham Science. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Kar, G. K. (2018). Response to "What is the complete procedure for Doebner-von miller reaction ?". ResearchGate. Retrieved from [Link]

  • Mondal, S., et al. (2021). Ruthenium‐Catalyzed Synthesis of α‐Alkylated Ketones and Quinolines in an Aqueous Medium via a Hydrogen‐Borrowing Strategy Using Ketones and Alcohols. Chemistry – An Asian Journal, 16(15), 2026-2033.
  • Google Patents. (2013). CN103304477A - Purification method of 8-hydroxyquinoline crude product.
  • ResearchSpace@UKZN. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]

  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Friedländer reactions for novel annulated pyridotriazolothiazolopyridines: Synthetic approaches and antimicrobial evaluation. Retrieved from [Link]

  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube.
  • ResearchGate. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Purity of 4-chloro-2-ethyl-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-chloro-2-ethyl-3-methylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important synthetic intermediate. Here, we address common issues in a practical question-and-answer format, grounded in established chemical principles and field-proven troubleshooting strategies.

Section 1: Troubleshooting Common Impurities and Synthesis Issues

This section tackles the most frequent problems observed during the synthesis of 4-chloro-2-ethyl-3-methylquinoline, providing insights into their chemical origins and offering robust solutions.

Q1: My post-reaction TLC shows multiple spots, including some close to my product spot. What are the likely impurities?

A1: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate is a common issue stemming from side reactions inherent to quinoline synthesis methodologies, such as the Friedländer or Doebner-von Miller reactions.[1][2]

Probable Causes & Solutions:

  • Isomeric Byproducts: If an unsymmetrical ketone was used in a Friedländer-type synthesis, condensation can occur at different positions, leading to regioisomers.[1] For instance, the reaction might yield a small amount of the isomeric 2,3-dimethyl-4-arylquinoline.

    • Solution: Optimize reaction conditions by screening different acid or base catalysts to favor the desired regioselectivity. Lowering the temperature may also enhance selectivity.

  • Aldol Condensation Products: Under basic conditions, the ketone starting material can undergo self-aldol condensation, creating high-molecular-weight impurities that often appear as streaks or multiple spots on TLC.[1]

    • Solution: Switch to an acid-catalyzed system to prevent the base-catalyzed aldol side reaction. Alternatively, adding the ketone slowly to the reaction mixture can minimize its self-condensation.[1]

  • Incomplete Chlorination: If your synthesis involves the chlorination of a 4-hydroxyquinoline precursor using an agent like phosphorus oxychloride (POCl₃), any unreacted starting material will appear as a more polar spot on the TLC plate.[3][4]

    • Solution: Ensure a sufficient molar excess of the chlorinating agent (e.g., 2-3 equivalents of POCl₃) is used.[3] Extending the reaction time or increasing the temperature (e.g., refluxing) can also drive the reaction to completion. Monitor the reaction progress by TLC until the starting material spot disappears.

Q2: My crude product is a dark, tarry, or gummy solid. What causes this, and how can I prevent it?

A2: The formation of tarry or polymeric byproducts is a classic issue in quinoline syntheses like the Doebner-von Miller or Skraup reactions, which often involve strong acids and exothermic conditions.[1]

Probable Causes & Solutions:

  • Polymerization of Intermediates: α,β-Unsaturated carbonyl compounds, used as reactants or formed in situ (e.g., acrolein from glycerol in the Skraup synthesis), are highly susceptible to acid-catalyzed polymerization.[1][2] This is a primary source of tar.

    • Solution 1 (Reaction Control): Maintain strict temperature control. Running the reaction at the lowest effective temperature can significantly reduce polymerization. Adding a polymerization inhibitor or a mild oxidizing agent like FeSO₄ can also be effective.[1]

    • Solution 2 (Biphasic System): Employing a biphasic solvent system can sequester the reactive α,β-unsaturated carbonyl compound in an organic phase, keeping its concentration low in the acidic aqueous phase where polymerization is most rapid.[1]

Below is a troubleshooting workflow to diagnose common synthesis issues.

G Start Crude Product Analysis TLC Multiple Spots on TLC? Start->TLC Appearance Dark/Tarry Appearance? Start->Appearance LowYield Low Yield? Start->LowYield Impurity_Isomer Isomeric Byproducts (Friedländer Synthesis) TLC->Impurity_Isomer Yes Impurity_Aldol Aldol Products (Base-Catalyzed) TLC->Impurity_Aldol Yes Impurity_Polymer Polymeric Byproducts (Strong Acid) Appearance->Impurity_Polymer Yes Impurity_SM Unreacted Starting Material (Incomplete Reaction) LowYield->Impurity_SM Yes Sol_Isomer Screen Catalysts Lower Temperature Impurity_Isomer->Sol_Isomer Sol_Aldol Switch to Acid Catalyst Slow Reagent Addition Impurity_Aldol->Sol_Aldol Sol_Polymer Control Temperature Use Biphasic System Impurity_Polymer->Sol_Polymer Sol_SM Increase Reagent Excess Extend Reaction Time/Temp Impurity_SM->Sol_SM

Caption: Troubleshooting workflow for quinoline synthesis issues.

Section 2: Optimizing Purification Protocols

Even with an optimized synthesis, purification is critical for achieving the high purity required for pharmaceutical applications. Recrystallization and column chromatography are the two most effective methods.

Q3: What is the recommended procedure for purifying 4-chloro-2-ethyl-3-methylquinoline by recrystallization?

A3: Recrystallization is an excellent technique for removing small amounts of impurities from a solid product.[5] The key is selecting a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[6][7]

Detailed Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection:

    • Test the solubility of your crude product in various solvents (see Table 1). Place a small amount of the solid in a test tube and add a few drops of the solvent.

    • A good solvent will dissolve the compound when heated but will result in crystal formation upon cooling.[7] Common choices for haloquinolines include ethanol, methanol, acetone, and toluene.[6][8]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to just cover the solid.

    • Heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the solid completely dissolves. Avoid adding excess solvent, as this will reduce your recovery yield.

  • Hot Filtration (if necessary):

    • If you observe insoluble impurities (like dust or polymeric material), perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask. This step prevents premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[6]

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

    • Allow the crystals to air dry on the filter paper or dry them further in a vacuum oven to a constant weight.

SolventBoiling Point (°C)Characteristics
Ethanol (95%) 78Excellent general-purpose solvent for moderately polar compounds.[6]
Methanol 65Good for more polar compounds; its low boiling point makes it easy to remove.[6][8]
Toluene 111Effective for aromatic compounds, but its high boiling point can make it difficult to remove completely.[6]
Acetone 56A versatile solvent, but its low boiling point requires careful handling during the heating step.[6]
Ethyl Acetate / Hexane VariesA common two-solvent system. Dissolve in hot ethyl acetate and add hexane until cloudy, then cool.
Table 1: Potential Solvents for Recrystallization of 4-chloro-2-ethyl-3-methylquinoline.
Q4: My product is an oil or still impure after recrystallization. How do I develop a column chromatography method?

A4: Flash column chromatography is a highly effective method for separating compounds with similar polarities.[9][10] The process involves using a stationary phase (typically silica gel) and a mobile phase (a solvent system) to separate components based on their differential adsorption.[9]

Detailed Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection (TLC Analysis):

    • The first step is to find a suitable mobile phase using TLC. The goal is to find a solvent system where your desired product has a Retention Factor (Rf) of approximately 0.25-0.35.

    • Spot your crude mixture on a silica gel TLC plate and develop it in different solvent systems. A common starting point for haloquinolines is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[8][11][12]

    • For example, start with 5% ethyl acetate in hexane and gradually increase the polarity (10%, 20%, etc.) until you achieve good separation between your product and the impurities.

  • Column Packing:

    • Secure a glass column vertically. Place a small plug of cotton wool at the bottom and add a thin layer of sand.[13]

    • Prepare a slurry of silica gel (60-120 mesh is common) in the chosen non-polar solvent (e.g., hexane).[11]

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[13] Open the stopcock to drain some solvent, but never let the top of the silica gel run dry.

    • Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[13]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a low-boiling-point solvent like dichloromethane.

    • Carefully add the concentrated sample solution to the top of the column.

    • Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel (dry loading). Evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column. Use gentle air pressure (from a pump or bellows) to push the solvent through the column at a steady rate.[13]

    • Collect the eluent in a series of labeled test tubes or flasks.

    • Monitor the separation by collecting small aliquots from the fractions and spotting them on a TLC plate.[10]

  • Product Isolation:

    • Combine the fractions that contain your pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified 4-chloro-2-ethyl-3-methylquinoline.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard choice for separating compounds of moderate polarity.[9]
Mobile Phase Hexane/Ethyl Acetate or Pet. Ether/AcetoneGradients of these mixtures offer good control over polarity for eluting quinoline derivatives.[8][11]
TLC Rf Target 0.25 - 0.35Ensures the compound spends enough time on the column for good separation without taking excessively long to elute.
Column Dimensions 20:1 to 40:1 ratio of silica to crude product (by weight)Provides sufficient separation capacity.
Table 2: Starting Parameters for Column Chromatography.

The diagram below illustrates the general purification workflow.

Caption: General workflow for product purification.

Section 3: Purity Assessment FAQs

Q5: Which analytical techniques are best for confirming the purity and identity of my final product?

A5: A combination of techniques is recommended for comprehensive quality control.[14]

  • Thin-Layer Chromatography (TLC): An essential, rapid technique for monitoring reaction progress and checking for the presence of impurities after purification. A pure compound should ideally show a single spot.[10]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase HPLC method can effectively separate the main compound from trace impurities, allowing for purity to be reported as a percentage (e.g., >99%).[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.[14][16] The spectrum of a pure sample should show the expected signals with correct integrations and no unassignable peaks.

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS confirm the molecular weight of the compound and can help identify impurities.[14][17] High-resolution mass spectrometry (HRMS) provides a highly accurate mass for elemental composition confirmation.[18]

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Al-Omar, M. A., & El-Azab, A. S. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. Retrieved from [Link]

  • Kim, J., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOP Publishing. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Ren, Y., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Li, Y., et al. (n.d.). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Retrieved from [Link]

  • Stasinska-Krajewska, O., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]

  • International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • Google Patents. (2014). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Retrieved from [Link]

  • Google Patents. (1981). US4277607A - Process for the preparation of 4-chloroquinolines.
  • de Souza, M. V. N., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS. Retrieved from [Link]

  • ChemEd X. (2025). Recrystallization in the Organic Chemistry Laboratory. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) 4-Chloro-2,5-dimethylquinoline. Retrieved from [Link]

  • Fazal, E., et al. (2012). 4-Chloro-3-methylphenyl quinoline-2-carboxylate. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. Retrieved from [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2016). How to purify synthetic fluoroquinolones, using column chromatography? Retrieved from [Link]

  • Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • IJCRT.org. (2024). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Retrieved from [Link]

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025). Retrieved from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • YouTube. (2013). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroquinoline. Retrieved from [Link]

  • de Souza, M. C. B. V., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Retrieved from [Link]

  • Nemez, D., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

Sources

Side reactions in the synthesis of 4-chloroquinolines and their prevention

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-chloroquinolines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this critical chemical intermediate. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind experimental choices to empower you in your research.

FREQUENTLY ASKED QUESTIONS (FAQs)

FAQ 1: My Conrad-Limpach-Knorr synthesis of a 4-hydroxyquinoline precursor is giving me a mixture of 2-hydroxy and 4-hydroxy isomers. How can I control the regioselectivity?

Answer: This is a classic challenge in quinoline synthesis, and the outcome is primarily dictated by thermodynamic versus kinetic control. The reaction of anilines with β-ketoesters can lead to two different cyclized products.[1]

  • Kinetic Control (Favors 4-Hydroxyquinoline): At lower temperatures (typically room temperature to 80 °C), the reaction favors the formation of the 4-hydroxyquinoline. This is because the more reactive keto group of the β-ketoester is attacked by the aniline, leading to a β-aminoacrylate intermediate which then cyclizes.[2][3]

  • Thermodynamic Control (Favors 2-Hydroxyquinoline): At higher temperatures (around 140-160 °C or higher), the reaction is under thermodynamic control.[2][3] At this temperature, the initial reaction becomes reversible, and the more stable β-ketoanilide intermediate is formed by attack at the ester group. This intermediate then cyclizes to the 2-hydroxyquinoline.[3]

Troubleshooting and Prevention:

  • Temperature Control is Key: To selectively synthesize the 4-hydroxyquinoline, maintain a lower reaction temperature throughout the initial condensation step.

  • Reaction Time: Allow the reaction to proceed for a sufficient duration at the lower temperature to ensure complete formation of the kinetic product before proceeding with the cyclization.

G cluster_kinetic Kinetic Pathway (Low Temp) cluster_thermodynamic Thermodynamic Pathway (High Temp) Aniline Aniline Kinetic_Intermediate β-Aminoacrylate (Kinetic Product) Aniline->Kinetic_Intermediate Attack at keto group Thermo_Intermediate β-Ketoanilide (Thermodynamic Product) Aniline->Thermo_Intermediate Attack at ester group Ketoester β-Ketoester Ketoester->Kinetic_Intermediate Ketoester->Thermo_Intermediate Product_4OH 4-Hydroxyquinoline Kinetic_Intermediate->Product_4OH Cyclization Product_2OH 2-Hydroxyquinoline Thermo_Intermediate->Product_2OH Cyclization

Diagram: Kinetic vs. Thermodynamic control pathways.

FAQ 2: During the chlorination of my 4-hydroxyquinoline precursor with phosphorus oxychloride (POCl₃), I'm getting a dark, tarry mixture and low yields. What's causing this and how can I fix it?

Answer: The use of phosphorus oxychloride (POCl₃) is a standard and effective method for converting 4-hydroxyquinolines to 4-chloroquinolines.[4][5] However, the reaction can be aggressive and lead to side reactions if not properly controlled.

Common Causes of Tar Formation and Low Yields:

  • Excessive Heat: POCl₃ is a powerful dehydrating and chlorinating agent.[4][6] Overheating the reaction can lead to polymerization and decomposition of the starting material and product.[7]

  • Presence of Impurities: Impurities in the starting 4-hydroxyquinoline can catalyze side reactions.

  • Reaction with Substituents: Electron-donating groups on the quinoline ring can increase its reactivity and susceptibility to side reactions.

Troubleshooting and Prevention:

ParameterRecommended ActionRationale
Temperature Maintain a controlled temperature, typically refluxing gently. Avoid aggressive heating.Minimizes decomposition and polymerization.[7]
Purity of Starting Material Ensure the 4-hydroxyquinoline is pure and dry before proceeding.Impurities can lead to undesired side reactions.
Reaction Time Monitor the reaction by TLC to determine the optimal reaction time. Avoid prolonged heating after the reaction is complete.Prevents product degradation.
Use of a Co-solvent In some cases, using a high-boiling inert solvent can help to moderate the reaction temperature.Provides better temperature control.
Work-up Procedure After the reaction, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.[4]A vigorous, uncontrolled quench can lead to product decomposition.

Experimental Protocol for Chlorination with POCl₃:

  • To a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add the 4-hydroxyquinoline.

  • Carefully add an excess of phosphorus oxychloride (typically 3-5 equivalents).

  • Heat the mixture to a gentle reflux (around 100-110 °C) and monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or dilute sodium hydroxide solution) until the product precipitates.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize or purify by column chromatography if necessary.[8]

FAQ 3: I'm observing the formation of N-oxides as a byproduct in my quinoline synthesis. How can I prevent this?

Answer: N-oxide formation is a potential side reaction, especially in syntheses involving oxidizing conditions or certain catalysts.[9][10] The nitrogen atom in the quinoline ring is susceptible to oxidation.

Prevention Strategies:

  • Control of Oxidizing Agents: If your synthesis uses an oxidizing agent (e.g., in a Skraup-type reaction), ensure you are using the correct stoichiometry. Over-oxidation can lead to N-oxide formation.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation from atmospheric oxygen, especially at elevated temperatures.

  • Choice of Catalyst: Some metal catalysts can promote oxidation. If you suspect your catalyst is the culprit, consider exploring alternative catalytic systems.

G Quinoline Quinoline N_Oxide Quinoline N-Oxide Quinoline->N_Oxide Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂, peracids) Oxidant->N_Oxide Prevention Prevention: - Control Stoichiometry - Inert Atmosphere - Catalyst Choice Prevention->Quinoline

Diagram: Quinoline N-oxide formation pathway.

FAQ 4: My Combes synthesis is producing regioisomeric quinoline products. What determines the regioselectivity and how can I control it?

Answer: The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[11] The regioselectivity of the cyclization step is influenced by both electronic and steric factors of the substituents on both the aniline and the β-diketone.

  • Electronic Effects: The cyclization occurs via an electrophilic aromatic substitution on the aniline ring. The position of cyclization will be directed by the activating/deactivating nature of the substituents on the aniline.

  • Steric Effects: The steric bulk of the substituents on the β-diketone can influence which carbonyl group is more accessible for the initial condensation and subsequent cyclization. The annulation step, which is often rate-determining, is particularly sensitive to steric hindrance.[11]

Troubleshooting and Prevention:

  • Choice of β-Diketone: If possible, select a symmetrical β-diketone to avoid the formation of regioisomers. If an unsymmetrical β-diketone is necessary, consider the steric and electronic factors to predict the major product.

  • Substituents on Aniline: The position and electronic nature of substituents on the aniline ring will be the primary directors of the cyclization.

  • Catalyst: While sulfuric acid is common, other catalysts like polyphosphoric acid (PPA) have been used and may offer different regioselectivity profiles.[11]

Troubleshooting Guide: Common Side Reactions and Their Prevention

Observed Issue Potential Side Reaction Mechanism/Cause Prevention and Mitigation Strategies
Polymeric/Tarry Material Acid-catalyzed polymerization Strong acids and high temperatures can promote polymerization of starting materials or intermediates, a common issue in Skraup and Doebner-von Miller syntheses.[7]- Use a reaction moderator like ferrous sulfate (FeSO₄).[7]- Ensure gradual and controlled heating.[7]- Purify the final product via steam distillation after basification.[7]
Unexpected Formylation Vilsmeier-Haack type reaction If using a chlorinating agent like thionyl chloride with a catalytic amount of DMF, the intermediate Vilsmeier reagent can act as a formylating agent.[8]- If formylation is undesirable, switch to a different chlorinating agent such as phosphorus oxychloride or oxalyl chloride.[8]
Dimerization Intermolecular reactions Reactive intermediates, particularly under harsh conditions, can dimerize or undergo other intermolecular reactions leading to higher molecular weight byproducts.- Optimize reaction conditions (temperature, concentration) to favor intramolecular cyclization.- Consider using a high-dilution approach if dimerization is persistent.

References

  • Potential mechanisms for quinoline N‐oxide formation. - ResearchGate. Available from: [Link]

  • Skeletal Editing of Pyridine and Quinoline N-Oxides Through Nitrogen to Carbon Single Atom Swap | CCS Chemistry - Chinese Chemical Society. Available from: [Link]

  • CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available from: [Link]

  • Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC. Available from: [Link]

  • C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes - RSC Publishing. Available from: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. Available from: [Link]

  • Conrad-Limpach Reaction. Available from: [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC. Available from: [Link]

  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Available from: [Link]

  • Conrad–Limpach synthesis - Wikipedia. Available from: [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Available from: [Link]

  • (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19) - ResearchGate. Available from: [Link]

  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. Available from: [Link]

  • US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents.
  • Conrad-limpach-knorr synthesis of Quinolone - YouTube. Available from: [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Available from: [Link]

  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - American Chemical Society. Available from: [Link]

  • POCl3 chlorination of 4-quinazolones. - Semantic Scholar. Available from: [Link]

  • Combes quinoline synthesis - Wikipedia. Available from: [Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. Available from: [Link]

  • Skraup synthesis of Quinoline - CUTM Courseware - Centurion University. Available from: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. Available from: [Link]

  • Unravelling the Chemistry of the [Cu(4,7-Dichloroquinoline)2Br2]2 Dimeric Complex through Structural Analysis: A Borderline Ligand Field Case - MDPI. Available from: [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC. Available from: [Link]

  • Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed... - ResearchGate. Available from: [Link]

  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - MDPI. Available from: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available from: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. Available from: [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Available from: [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. Available from: [Link]

Sources

Technical Support Center: Purification of 4-chloro-2-ethyl-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-chloro-2-ethyl-3-methylquinoline. As a substituted chloroquinoline, this compound belongs to a class of heterocyclic scaffolds with significant potential in medicinal chemistry and materials science.[1][2] Achieving high purity is paramount for accurate downstream biological evaluation and material characterization. This document offers troubleshooting advice and detailed protocols to address common challenges encountered during the purification process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the purity assessment and strategic approach to purifying 4-chloro-2-ethyl-3-methylquinoline.

Q1: What are the likely impurities in a typical synthesis of 4-chloro-2-ethyl-3-methylquinoline?

A1: The impurity profile depends heavily on the synthetic route. A common method for preparing 4-chloroquinolines is the chlorination of a 4-hydroxyquinoline precursor using a reagent like phosphorus oxychloride (POCl₃).[3][4][5]

Potential impurities may include:

  • Unreacted Starting Material: The most common impurity is often the precursor, 2-ethyl-3-methylquinolin-4-ol. This precursor is significantly more polar than the chlorinated product due to the hydroxyl group.

  • Side-Reaction Products: Incomplete cyclization during the formation of the quinoline core can leave behind aniline or ketone starting materials.[6][7]

  • Polymeric Materials: Acid-catalyzed syntheses of quinolines, such as the Doebner-von Miller reaction, can sometimes produce gummy, polymeric byproducts that are difficult to characterize.[6]

  • Solvent and Reagent Residues: Residual POCl₃ (which hydrolyzes to phosphoric acid) or high-boiling point solvents (like diphenyl ether, sometimes used in cyclization) may be present.[3]

Q2: What is the first step I should take to assess the purity of my crude product?

A2: The initial and most crucial step is Thin-Layer Chromatography (TLC) . TLC provides a rapid and inexpensive snapshot of your crude mixture's complexity.

  • Procedure: Dissolve a small sample of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a silica gel TLC plate alongside any available starting materials.

  • Eluent System: Start with a non-polar system and gradually increase polarity. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1, then 4:1).

  • Interpretation:

    • A single spot indicates a relatively pure product.

    • Multiple spots reveal the presence of impurities. The precursor, 2-ethyl-3-methylquinolin-4-ol, will have a much lower Retention Factor (Rf) and will stay closer to the baseline than the desired product. Non-polar impurities will travel closer to the solvent front. This analysis will directly inform your choice of purification method.

Q3: Which purification technique is generally most effective for this compound?

A3: There is no single "best" method; the optimal technique depends on the nature and quantity of the impurities identified by TLC. A multi-step approach is often most effective.

  • Acid-Base Extraction: This is an excellent first-pass technique to separate the basic quinoline product from neutral or acidic impurities.[6] It is particularly effective at removing non-basic polymeric material.

  • Flash Column Chromatography: This is the most versatile method for separating compounds with different polarities, such as the product and its hydroxy-precursor.[8]

  • Recrystallization: This is the ideal final step for obtaining a highly crystalline, pure solid, provided a suitable solvent can be found.[9][10]

The following diagram provides a decision-making framework.

G cluster_impurities Impurity Profile start Crude Product Analysis (TLC) decision1 Multiple Spots Visible? start->decision1 decision2 Baseline Impurities (Highly Polar)? decision1->decision2 Yes process3 Recrystallization (Final Polish) decision1->process3 No (Single Spot) decision3 Closely Spaced Spots? decision2->decision3 No process1 Acid-Base Extraction (To remove neutral/acidic impurities) decision2->process1 process2 Flash Column Chromatography (To separate by polarity) decision3->process2 Yes decision3->process3 No (Well Separated) process1->decision3 process2->process3 end_node Pure Product process3->end_node

Caption: Purification Strategy Decision Flowchart.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the purification workflow.

Problem Possible Cause(s) Suggested Solution(s)
1. My crude product is a dark, oily residue. 1. Presence of polymeric byproducts from the synthesis.[6] 2. Residual high-boiling point solvents. 3. Degradation of the product.1. Perform an acid-base extraction. The basic quinoline will move to the aqueous acid phase, leaving the neutral polymer in the organic layer. 2. If an oil persists after extraction, attempt purification via flash column chromatography. The oil can be dry-loaded onto silica gel.
2. I am having trouble finding a suitable single solvent for recrystallization. The compound's solubility profile may not be ideal for any single solvent (i.e., it is too soluble in most solvents, even when cold, or insoluble even when hot).[9][11]1. Use a two-solvent system. [9] Dissolve the compound in a minimum amount of a "soluble solvent" (e.g., dichloromethane or ethyl acetate) while hot. Then, slowly add a "non-solvent" (e.g., hexane or petroleum ether) dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly. 2. Consider ethanol/water or toluene/hexane as potential solvent pairs.
3. My compound is streaking or sticking to the baseline on a silica gel TLC plate. 1. The quinoline nitrogen is interacting strongly (and irreversibly) with the acidic silanol groups on the silica surface. 2. The sample is overloaded on the TLC plate.1. Deactivate the silica. Prepare your eluent with a small amount of a basic modifier, such as 0.5-1% triethylamine (NEt₃), to neutralize the acidic sites on the silica gel. This will improve the spot shape and mobility.[12] 2. Use a more dilute sample for spotting.
4. The product appears to be decomposing during column chromatography. 1. Prolonged exposure to the acidic silica gel is causing degradation.[12] 2. The compound may be sensitive to light or air.1. Use deactivated silica. Either add triethylamine to the eluent (as above) or use commercially available deactivated silica gel. 2. Work quickly. Use flash chromatography (applying pressure) rather than gravity chromatography to minimize the time the compound spends on the column. 3. If sensitivity is suspected, run the column with foil-wrapped glassware.[12]
5. After purification, my yield is very low. 1. Multiple transfers between flasks during extraction. 2. Loss of product on the column. 3. Using too much solvent during recrystallization, leaving a significant amount of product in the mother liquor.[9]1. Minimize transfers and rinse all glassware with the solvent to recover all material. 2. After the column, ensure all product has eluted by checking fractions with TLC. 3. During recrystallization, use the absolute minimum amount of hot solvent required to dissolve the solid.[9][10] Cool the filtrate on ice to maximize crystal formation and consider concentrating the mother liquor to obtain a second crop of crystals.

Section 3: Detailed Experimental Protocols

Safety Note: 4-chloroquinoline derivatives should be handled with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. They are often classified as skin and eye irritants.[13][14]

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic product from neutral and acidic impurities.

G cluster_start Step 1: Dissolution cluster_extraction Step 2: Acid Wash cluster_separation Step 3: Separation cluster_purification Step 4: Basification & Recovery cluster_end Step 5: Result A Crude Product B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Transfer to Separatory Funnel B->C D Add 1M HCl (aq) C->D E Shake & Separate Layers D->E F Aqueous Layer (Contains Protonated Product) E->F G Organic Layer (Contains Neutral Impurities) E->G H Basify Aqueous Layer (Add 2M NaOH until pH > 10) F->H I Product Precipitates H->I J Extract with Fresh Organic Solvent I->J K Dry (Na₂SO₄), Filter, & Evaporate J->K L Purified Product K->L

Caption: Workflow for Acid-Base Extraction.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).

  • Acid Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. This layer now contains your protonated, water-soluble product. The organic layer contains neutral impurities and can be discarded.

  • Wash (Optional): To remove any residual neutral impurities, wash the acidic aqueous layer with a fresh portion of ethyl acetate. Discard the organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the solution is strongly basic (pH > 10, check with pH paper). The deprotonated product should precipitate or form an oily layer.

  • Back-Extraction: Extract the product from the basic aqueous solution with several portions of fresh ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[15]

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for separating the product from impurities of different polarities.

Methodology:

  • TLC Analysis: Determine the optimal eluent system using TLC. Find a solvent mixture (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.25-0.35. Add 0.5% triethylamine to the eluent to prevent streaking.

  • Column Packing: Pack a glass column with silica gel (slurry packing with the non-polar component of your eluent is recommended). Equilibrate the column by running 2-3 column volumes of your chosen eluent through it.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the column and apply positive pressure (using a pump or bulb) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.

  • Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This is the final step to obtain a high-purity crystalline solid.

Methodology:

  • Solvent Selection: Test the solubility of your product in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot.[10][11] See Table 1 for suggestions.

  • Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid just dissolves. Do not add excessive solvent.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this process to allow for the formation of large crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Allow the crystals to dry completely in the air or in a vacuum oven.

Section 4: Data & Visualization

Table 1: Properties of Common Recrystallization Solvents[9]
SolventBoiling Point (°C)PolarityNotes
Ethanol (95%) 78HighExcellent general-purpose polar solvent. Often works well for aromatic compounds.
Methanol 65HighMore polar than ethanol, good for polar compounds. Lower boiling point makes it easy to remove.
Ethyl Acetate 77MediumGood general solvent for compounds of intermediate polarity.
Toluene 111LowGood for aromatic compounds. High boiling point can make it difficult to remove completely.
Hexane / Pet. Ether 60-80Very LowGood for nonpolar compounds. Often used as the "non-solvent" in a two-solvent system.
Acetone 56HighGeneral purpose solvent, but its low boiling point can make it difficult to work with.

References

  • BenchChem. (n.d.). Identification of common byproducts in quinoline synthesis.
  • Pharmaffiliates. (n.d.). Quinoline-impurities.
  • PubChemLite. (n.d.). 4-chloro-2-ethyl-3-methylquinoline (C12H12ClN).
  • Unknown. (n.d.). Experiment 2: Recrystallization.
  • Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, E66, o2020. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-3-methylquinoline. Retrieved from [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

  • BenchChem. (n.d.). Establishing Analytical Standards for 2-(2-Chloroethyl)quinoline: A Comparative Guide.
  • ChemEd X. (2025, November 17). Recrystallization in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Fazal, E., Kaur, M., Sudha, B. S., Nagarajan, S., & Jasinski, J. P. (2012). 4-Chloro-3-methylphenyl quinoline-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2885. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Molecules, 29(5), 1084. Retrieved from [Link]

  • Tutorsglobe.com. (n.d.). Synthesis of Quinolines, Chemistry tutorial. Retrieved from [Link]

  • Unknown. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 27(19), 6703. Retrieved from [Link]

  • Reddit. (2025, April 8). Purification of Quinoline-3,4-diones. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Unknown. (n.d.). Synthesis of Rationally Designed Organic Compounds for Malaria Chemotherapy Studies. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 4-Chloro-2-Ethyl-3-Methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of 4-chloro-2-ethyl-3-methylquinoline via recrystallization. Designed for researchers and drug development professionals, this document moves beyond basic protocols to address common challenges and explain the rationale behind procedural choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

This section addresses preliminary questions that form the foundation for developing a successful recrystallization protocol.

Q1: What is the most critical first step when developing a recrystallization procedure for a new compound like 4-chloro-2-ethyl-3-methylquinoline?

The most critical initial step is comprehensive solvent screening.[1] Recrystallization is entirely dependent on the differential solubility of the compound at elevated and ambient temperatures.[2] Before committing a large quantity of crude material, small-scale solubility tests must be performed with a range of solvents to identify a suitable system. This empirical testing saves time and material and is the cornerstone of a logical purification strategy.[3]

Q2: What are the ideal characteristics of a solvent for single-solvent recrystallization?

An ideal solvent should exhibit the following properties:

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve the compound of interest near its boiling point.[1]

  • Low Solubility at Low Temperatures: Upon cooling, the compound's solubility should decrease significantly, allowing for precipitation and high recovery.[2][4]

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature gradient for solubility but low enough to be easily removed from the final crystals during drying.[1]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing them to be removed by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[5][6]

Q3: Based on the structure of 4-chloro-2-ethyl-3-methylquinoline, what solvents are recommended for initial screening?

Given that quinoline derivatives are often moderately polar aromatic heterocycles, the initial screening should focus on solvents of intermediate to high polarity. Based on successful recrystallizations of structurally similar chloroquinolines, the following solvents are excellent starting points:

  • Alcohols (Ethanol, Methanol): These are frequently used for quinoline derivatives and often provide the steep solubility curve required for good recovery.[7][8][9] Ethanol is often preferred due to its higher boiling point compared to methanol.[4]

  • Esters (Ethyl Acetate): A good general-purpose solvent for compounds of intermediate polarity.[4]

  • Aromatic Hydrocarbons (Toluene): Effective for aromatic compounds, but its high boiling point can make it difficult to remove completely.[4]

Q4: What should I do if no single solvent meets the required criteria?

If a suitable single solvent cannot be identified, a two-solvent (or co-solvent) system is the logical next step.[10][11][12] This technique uses a pair of miscible solvents:

  • Solvent #1 (Good Solvent): A solvent in which 4-chloro-2-ethyl-3-methylquinoline is highly soluble, even at room temperature.

  • Solvent #2 (Anti-Solvent): A solvent in which the compound is poorly soluble.

The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the slow, dropwise addition of the "anti-solvent" until the solution becomes cloudy (the saturation point). Cooling this mixture then induces crystallization.[10][11]

Troubleshooting Guide: Common Recrystallization Issues

This section provides solutions to specific problems that may arise during the experimental workflow.

Issue: My compound separates as an oil instead of forming crystals ("oiling out").

  • Underlying Cause: This typically occurs when a supersaturated solution is cooled below the melting point of the solute before crystallization begins. It is common for compounds with low melting points or when using a solvent with a very high boiling point.[5] The oily layer is simply the liquefied, impure compound.

  • Troubleshooting Protocol:

    • Reheat the mixture until the oil fully redissolves.

    • Add a small amount of additional hot solvent to lower the concentration.

    • Allow the solution to cool much more slowly. A slower cooling rate provides more time for proper crystal lattice formation.

    • If oiling persists, consider switching to a solvent with a lower boiling point.

Issue: No crystals form, even after the solution has cooled to room temperature.

  • Underlying Cause: The solution is not sufficiently supersaturated. This can be due to using an excessive amount of solvent or the compound having unexpectedly high solubility in the cold solvent.

  • Troubleshooting Protocol (in order of application):

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide a surface for crystal nucleation.[6]

    • Add a Seed Crystal: If available, add a single, tiny crystal of the pure compound to the solution. This provides a template for crystal growth.

    • Reduce Temperature Further: Place the flask in an ice-water bath to maximize precipitation by further decreasing the compound's solubility.[4][5]

    • Reduce Solvent Volume: If the above steps fail, it is likely too much solvent was used. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then repeat the cooling process.

Issue: The final crystal yield is unacceptably low.

  • Underlying Cause: This can result from several factors: using too much solvent, premature crystallization during a hot filtration step, or collecting the crystals before crystallization is complete.

  • Troubleshooting Protocol:

    • Optimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.[4][6]

    • Prevent Premature Crystallization: When performing a hot gravity filtration, use a stemless or short-stemmed funnel and pre-heat both the funnel and the filter paper by pouring hot solvent through them just before filtering your solution.[11][13] Adding a small excess (5-10%) of solvent before filtering can also help keep the compound in solution.[11]

    • Maximize Crystallization Time: Allow the solution to cool slowly to room temperature and then let it stand in an ice bath for at least 15-30 minutes before vacuum filtration to ensure maximum recovery.

    • Recover a Second Crop: The filtrate (mother liquor) still contains some dissolved product. You can often recover a "second crop" of crystals by concentrating the filtrate by boiling off some solvent and re-cooling. Note that this second crop may be less pure than the first.[4]

Issue: The recrystallized product is still colored.

  • Underlying Cause: The presence of soluble, colored impurities that are incorporated into the crystal lattice as it forms.

  • Troubleshooting Protocol:

    • Redissolve the colored crystals in the minimum amount of hot solvent.

    • Cool the solution slightly below its boiling point and add a very small amount (typically 1-2% of the solute's weight) of activated charcoal.[5][6]

    • Gently swirl and heat the mixture for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration using fluted filter paper to remove the activated charcoal.

    • Allow the now-decolorized filtrate to cool and crystallize as usual.[13]

Data Presentation: Solvent Selection Table

The table below summarizes the properties of common solvents recommended for the initial screening of 4-chloro-2-ethyl-3-methylquinoline.

SolventBoiling Point (°C)PolaritySuitability Notes for Quinoline Derivatives
Ethanol (95%) 78PolarExcellent general solvent; often a first choice for quinoline derivatives due to its favorable solubility profile and ease of removal.[4][8][9]
Methanol 65PolarGood for more polar compounds; its lower boiling point can be advantageous, but it is also more volatile.[4][7]
Ethyl Acetate 77IntermediateA good choice for compounds with intermediate polarity.[4]
Toluene 111Non-polarSuitable for aromatic compounds, but its high boiling point can make it difficult to fully remove from the final product.[4]
Hexane 69Non-polarGenerally a poor solvent for quinolines; more likely to be used as an anti-solvent in a two-solvent system.
Water 100Very PolarQuinoline itself is only slightly soluble in cold water but more so in hot water.[12] May be useful as an anti-solvent with a polar organic solvent like ethanol.

Experimental Workflow & Visualization

Generalized Single-Solvent Recrystallization Protocol
  • Dissolution: Place the crude 4-chloro-2-ethyl-3-methylquinoline in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid is just completely dissolved.[4][5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Hot Gravity Filtration: To remove insoluble impurities (and charcoal, if used), filter the hot solution through a pre-heated, short-stemmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[5][11]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2][5]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15 minutes to maximize the yield.[4]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[6][10]

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and begin the drying process. Then, transfer the crystals to a watch glass or drying dish to dry completely.

Solvent Selection Workflow Diagram

Recrystallization_Workflow start Crude 4-chloro-2-ethyl-3-methylquinoline test_rt Test solubility in ~0.5 mL solvent at RT start->test_rt soluble_rt Soluble at RT test_rt->soluble_rt Yes insoluble_rt Insoluble or Slightly Soluble at RT test_rt->insoluble_rt No test_hot Heat to boiling soluble_hot Soluble when Hot test_hot->soluble_hot Yes insoluble_hot Insoluble when Hot test_hot->insoluble_hot No two_solvent_path Consider for Two-Solvent System soluble_rt->two_solvent_path insoluble_rt->test_hot good_single GOOD CANDIDATE for Single-Solvent Recrystallization soluble_hot->good_single bad_solvent POOR SOLVENT (Discard) insoluble_hot->bad_solvent good_solvent Use as 'Good' Solvent two_solvent_path->good_solvent anti_solvent Use as 'Anti-Solvent'

Caption: A flowchart for selecting a suitable recrystallization solvent system.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Recrystallization. University of California, Los Angeles (UCLA) Chemistry Department. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Recrystallization1. University of Calgary. [Link]

  • Experiment 2: Recrystallization. University of Toronto. [Link]

  • 24 questions with answers in QUINOLINES | Science topic. ResearchGate. [Link]

  • Recrystallization in the Organic Chemistry Laboratory. ChemEd X. [Link]

  • (PDF) 4-Chloro-2,5-dimethylquinoline. ResearchGate. [Link]

  • What is the problem with my quinolin crystal? ResearchGate. [Link]

  • The crystallization of quinoline.
  • 4-Chloro-3-methylphenyl quinoline-2-carboxylate. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • Synthesis of derivatives of quinoline. SciSpace. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • 4-chloro-2-ethyl-3-methylquinoline (C12H12ClN). PubChemLite. [Link]

  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. MDPI. [Link]

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. MDPI. [Link]

  • Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. ResearchGate. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA, University College Cork. [Link]

  • 4-Chloro-3-methylquinoline. PubChem, National Institutes of Health (NIH). [Link]

  • Regular Article. Physical Chemistry Research. [Link]

  • Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino). International Journal of Applied Research. [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Science Publishing. [Link]

Sources

Column chromatography conditions for purifying quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. Chen Subject: Troubleshooting Column Chromatography for Basic Heterocycles

Introduction: The Quinoline Challenge

Quinoline derivatives are privileged scaffolds in medicinal chemistry (e.g., antimalarials, kinase inhibitors). However, their purification presents a specific chemical challenge: Basicity .[1]

The nitrogen atom in the quinoline ring (pKa ~4.9) acts as a Lewis base. Standard flash chromatography utilizes silica gel (


), which possesses surface silanol groups (

) that are weakly acidic (pH ~4-5). This Acid-Base mismatch leads to:
  • Band Tailing (Streaking): The basic nitrogen "drags" along the acidic stationary phase.[2]

  • Irreversible Adsorption: Product remains stuck at the baseline.

  • Poor Resolution: Co-elution with starting materials (often anilines).

This guide provides field-proven protocols to overcome these specific failure modes.

Module 1: Eliminating Band Tailing (The "Streak")

User Query: "My quinoline product streaks from the baseline to the solvent front on TLC and elutes as a broad, dilute band on the column. How do I sharpen the peak?"

Root Cause: Interaction between the basic quinoline nitrogen and acidic silanols on the silica surface.[1]

Solution A: Mobile Phase Modifiers (The TEA Method)

The most robust solution is to "mask" the silanols using a volatile base. Triethylamine (TEA) competes for the acidic sites, allowing your product to elute freely.

Protocol: The 1% TEA Spike

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate).[1]

  • Add Modifier: Add 1% v/v Triethylamine (TEA) to the solvent mixture.

    • Note: Do not exceed 5% TEA, as it can degrade silica over time or cause salt precipitation.

  • Column Pre-treatment: Flush the packed column with 2 Column Volumes (CV) of the TEA-containing solvent before loading your sample. This "deactivates" the silica.[1][3]

  • Elution: Run the column with the TEA-modified solvent.

  • Post-Run: TEA is volatile but can stick. Rotovap your fractions thoroughly; a final co-evaporation with toluene or DCM helps remove residual amine odor.

Solution B: Alternative Stationary Phases

If your compound is acid-sensitive or if TEA fails, switch the stationary phase.

  • Neutral Alumina: Unlike silica, alumina (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) can be purchased in Neutral or Basic grades. It is less acidic and prevents protonation of the quinoline nitrogen.
    
  • Amine-Functionalized Silica: Pre-capped silica (e.g.,

    
    -Silica) eliminates the need for liquid modifiers but is more expensive.
    

Decision Logic: Choosing the Right Strategy

QuinolineStrategy Start Start: Quinoline Purification CheckAcid Is the molecule acid-sensitive? Start->CheckAcid UseAlumina Use Neutral Alumina (Stationary Phase) CheckAcid->UseAlumina Yes CheckBasicity Is the pKa > 6 (Highly Basic)? CheckAcid->CheckBasicity No StandardSilica Standard Silica + 1% TEA Modifier CheckBasicity->StandardSilica No (Typical Quinoline) AmineSilica Use Amine-Functionalized Silica (NH2) CheckBasicity->AmineSilica Yes (Strong Base)

Caption: Decision matrix for selecting stationary phases and modifiers based on compound sensitivity and basicity.

Module 2: Solubility & Sample Loading

User Query: "My compound is insoluble in Hexane/EtOAc. When I load it using DCM, it precipitates on top of the column and ruins the separation."

Root Cause: Solubility mismatch. Loading a sample in a "strong" solvent (DCM) onto a column equilibrated with a "weak" solvent (Hexane) causes immediate precipitation when the strong solvent diffuses.

Solution: The Dry Loading Technique

Dry loading is the gold standard for quinolines, which often have poor solubility in non-polar mobile phases. It ensures the sample enters the column as a tight, uniform band.

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude quinoline mixture in the minimum amount of a volatile strong solvent (e.g., DCM, Methanol, or Acetone).

  • Adsorption: Add dry silica gel to the flask.[4]

    • Ratio: Use approximately 1:1 to 1:2 (Sample mass : Silica mass).

  • Evaporation: Rotovap the mixture to dryness.

    • Result: You should have a free-flowing powder.[3][5] If it is sticky, you added too little silica or solvent remains.

  • Loading: Pour the powder directly onto the top of your pre-packed column.

  • Protection: Add a small layer of sand on top of the dry load to prevent disturbance when adding solvent.[6]

DryLoad Step1 1. Dissolve Crude (in DCM/MeOH) Step2 2. Add Silica (Ratio 1:2) Step1->Step2 Step3 3. Rotovap to Dry Powder Step2->Step3 Step4 4. Load Powder on Column Step3->Step4

Caption: Workflow for Dry Loading, preventing precipitation and ensuring narrow band formation.

Module 3: Separation Selectivity (Solvent Systems)

User Query: "I cannot separate my quinoline product (


) from the aniline starting material (

). They co-elute."

Root Cause: Insufficient selectivity. The chemical difference between the two spots is not being exploited by the current solvent system.

Data: Recommended Solvent Systems

If Hexane/EtOAc fails, switch to a system with different dipole/hydrogen-bonding characteristics.

Solvent SystemPolarityApplicationNotes
Hexane / EtOAc Low-MedStandard QuinolinesGood starting point. Add 1% TEA if streaking occurs.
DCM / Methanol HighPolar / Amide derivativesWarning: Strong displacement.[7] Start with 0-5% MeOH. >10% MeOH can dissolve silica slightly [1].[8]
DCM / Acetone MediumSelectivity AlternativeAcetone is less protic than MeOH; often separates amines better than EtOAc.
Toluene / EtOAc Low-MedAromatic SeparationExcellent for separating quinolines from non-aromatic impurities due to

interactions.

Advanced Tip (DCM/MeOH Gradients): For highly polar quinolines (e.g., 4-hydroxyquinolines), a gradient of DCM to 90:10 DCM:MeOH is common.

  • Caution: Methanol generates heat when mixing with silica. Equilibrate the column with the starting mobile phase thoroughly to dissipate heat before loading.

References
  • Rochester University Chemistry Dept.

    • Source:

  • BenchChem Technical Support.

    • Source:

  • Teledyne ISCO.

    • Source:

  • Biotage.

    • Source:

  • Phenomenex.

    • Source:

Sources

Technical Support Center: Nucleophilic Substitution of 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for overcoming challenges in the nucleophilic substitution of 4-chloroquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find troubleshooting advice and frequently asked questions (FAQs) presented in a direct question-and-answer format to address specific experimental issues. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction of a primary/secondary amine with 4-chloroquinoline is giving very low yields or not proceeding at all under conventional heating. What are the likely causes and how can I improve the outcome?

A1: This is a common challenge often rooted in the inherent reactivity of the 4-chloroquinoline system and the nucleophilicity of the amine. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. For this reaction to be efficient, the aromatic ring needs to be sufficiently electron-deficient to be attacked by the nucleophile.

Underlying Causes for Poor Yields:

  • Insufficient Activation of the Quinoline Ring: The quinoline ring itself is somewhat electron-deficient, but without additional electron-withdrawing groups, it can be sluggish to react.

  • Harsh Reaction Conditions: Traditional methods often require high temperatures (>120°C) and long reaction times (>24 hours), which can lead to decomposition of starting materials or products.[1]

  • Poor Nucleophilicity of the Amine: Weakly nucleophilic amines, such as anilines, will react much slower than more basic alkylamines.[1]

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the intermediate (Meisenheimer complex) formed during the reaction.

Troubleshooting and Optimization Strategies:

  • Increase Reaction Temperature and Time (with caution): While it's the most straightforward approach, be mindful of potential degradation. Monitor the reaction closely by TLC or LC-MS.

  • Employ Microwave Irradiation: This is a highly effective method to improve yields and dramatically reduce reaction times. Microwave heating can drive reactions to completion in minutes rather than hours.[1][2] For instance, reactions of 4,7-dichloroquinoline with various amines in DMSO at 140-180°C under microwave irradiation have shown excellent yields (80-95%) in just 20-30 minutes.[1]

  • Optimize the Solvent:

    • Polar Aprotic Solvents: Solvents like DMF, DMSO, and NMP are generally good choices as they can stabilize the charged intermediate.[1][3]

    • Alcohols: Ethanol can also be used, but may require higher temperatures.[1]

    • Dichloromethane: In some copper-catalyzed reactions, dichloromethane has proven to be superior to other solvents.[1]

  • Add a Base: The addition of a base is often necessary, especially when using amine salts or less nucleophilic amines, to neutralize the HCl generated during the reaction and to deprotonate the amine, increasing its nucleophilicity. Common bases include K₂CO₃, triethylamine (Et₃N), or Na₂CO₃.[1][3]

dot

Caption: SNAr mechanism for the reaction of 4-chloroquinoline.

Q2: I am working with a sterically hindered amine or a very electron-poor aniline and the SNAr reaction is failing. Are there alternative catalytic methods?

A2: Yes, when direct SNAr is inefficient due to steric hindrance or poor nucleophilicity, transition metal-catalyzed cross-coupling reactions are the preferred alternative.

Recommended Catalytic Systems:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and is often successful when traditional SNAr fails.[4] It is highly versatile and tolerates a wide range of functional groups.

    • Typical Conditions: A palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂), a phosphine ligand (e.g., BINAP, X-Phos, DavePhos), and a base (e.g., NaOt-Bu, Cs₂CO₃) in a solvent like toluene or dioxane are used.[5][6][7] The choice of ligand is crucial and often needs to be screened for optimal results, especially with hindered substrates.[6]

  • Copper-Catalyzed Amination (Ullmann Condensation): This is another viable option, particularly for amination with anilines and other N-heterocycles.

    • Typical Conditions: A copper(I) source, most commonly CuI, is used as the catalyst, often in the presence of a base like K₂CO₃ in a solvent such as dichloromethane or DMF.[1]

Catalyst SystemTypical SubstratesAdvantages
Buchwald-Hartwig (Pd) Sterically hindered amines, anilines, amidesBroad substrate scope, high functional group tolerance, generally high yields.[4]
Ullmann (Cu) Anilines, N-heterocycles, amidesCost-effective, good for specific applications.[1]

dot

Troubleshooting_Workflow Start Low Yield in Nucleophilic Substitution of 4-Chloroquinoline Check_Nucleophile Evaluate Nucleophile: Sterically Hindered or Electron-Poor? Start->Check_Nucleophile Conventional_Optimization Optimize Conventional SₙAr Check_Nucleophile->Conventional_Optimization No Catalytic_Methods Consider Catalytic Methods Check_Nucleophile->Catalytic_Methods Yes Microwave Use Microwave Irradiation Conventional_Optimization->Microwave Solvent_Base Screen Solvents and Bases (e.g., DMSO, DMF, K₂CO₃, Et₃N) Conventional_Optimization->Solvent_Base Buchwald_Hartwig Buchwald-Hartwig Amination (Pd-catalyzed) Catalytic_Methods->Buchwald_Hartwig Ullmann Ullmann Condensation (Cu-catalyzed) Catalytic_Methods->Ullmann Success Improved Yield Microwave->Success Solvent_Base->Success Buchwald_Hartwig->Success Ullmann->Success

Caption: Troubleshooting workflow for poor yields.

Q3: My 4-chloroquinoline substrate has an electron-donating group. How will this affect the reaction, and what can I do to promote the substitution?

A3: Electron-donating groups (EDGs) on the quinoline ring will deactivate it towards nucleophilic aromatic substitution. EDGs increase the electron density of the aromatic system, making it less electrophilic and thus less susceptible to attack by a nucleophile. This will result in significantly slower reaction rates and lower yields.

Strategies to Overcome Deactivation:

  • Harsher Reaction Conditions: You will likely need to use higher temperatures and longer reaction times than for an unsubstituted or electron-deficient 4-chloroquinoline.

  • Acid Catalysis: The addition of a catalytic amount of a strong acid (e.g., HCl) can protonate the quinoline nitrogen.[8] This protonation makes the entire ring system more electron-deficient, thereby activating it towards nucleophilic attack. This strategy is particularly effective for heteroaromatic substrates.[8]

  • Switch to Catalytic Methods: As discussed in Q2, palladium- or copper-catalyzed reactions are less sensitive to the electronic effects of substituents on the aromatic ring compared to the SNAr mechanism and are a highly recommended alternative.

Q4: How does the position of an electron-withdrawing group (EWG) on the quinoline ring affect the reactivity of the 4-chloro position?

A4: The position of an EWG, such as a nitro group (-NO₂), is critical for activating the 4-position towards nucleophilic attack. For an EWG to be effective, it must be able to stabilize the negative charge of the Meisenheimer-like intermediate through resonance.

  • Ortho/Para Activation: An EWG at the 2-position (ortho) or 6- and 8-positions (para-like, through the quinoline system) will effectively stabilize the intermediate, significantly increasing the reaction rate.

  • Meta Deactivation (less effective): An EWG at the 3-, 5-, or 7-position will have a much smaller activating effect because it cannot directly delocalize the negative charge of the intermediate through resonance. The activation in this case is primarily through a weaker inductive effect.

Therefore, a 4-chloroquinoline with an EWG at the 2-, 6-, or 8-position will be much more reactive than one with an EWG at the 3-, 5-, or 7-position.[9][10]

Experimental Protocols

Protocol 1: Microwave-Assisted Amination of 4,7-Dichloroquinoline

This protocol is adapted from literature procedures demonstrating high efficiency.[1]

Materials:

  • 4,7-dichloroquinoline

  • Amine (primary or secondary)

  • Dimethyl sulfoxide (DMSO)

  • Base (e.g., K₂CO₃ or NaOH, if required)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine 4,7-dichloroquinoline (1.0 eq) and the desired amine (1.1 - 2.0 eq).

  • Add DMSO as the solvent.

  • If the amine is a salt or a weakly nucleophilic aniline, add a base (e.g., K₂CO₃ for secondary amines, NaOH for anilines, 1.5 eq). No extra base is needed for primary alkylamines.[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 140-180°C for 20-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, and proceed with standard aqueous workup and purification by column chromatography or recrystallization.

Protocol 2: Buchwald-Hartwig Amination of a Sterically Hindered 4-Chloroquinoline

This is a general protocol; optimization of the ligand and base may be necessary.[5][6]

Materials:

  • 4-chloroquinoline derivative

  • Sterically hindered amine

  • Palladium source (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., X-Phos or DavePhos)

  • Base (e.g., NaOt-Bu or Cs₂CO₃)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the 4-chloroquinoline (1.0 eq), the palladium source (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

  • Add the base (1.4 eq).

  • Add the anhydrous solvent (toluene or dioxane).

  • Add the amine (1.2 eq).

  • Heat the reaction mixture at 80-110°C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

References

  • Guerra, M. K. N., de Oliveira, R. N., & de Oliveira, H. C. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Future Medicinal Chemistry. Available from: [Link]

  • Rajapakse, C. S. K., El-Gendy, B. E. D. M., Marques, J., Deregnaucourt, C., Sinou, V., Schrével, J., & Mus-Veteau, I. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878. Available from: [Link]

  • Sánchez, D., Ormazábal-Toledo, R., Tapia, R. A., Contreras, R., & Campodónico, P. R. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 502. Available from: [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Available from: [Link]

  • Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397. Available from: [Link]

  • Mészáros, N., Kőrösi, J., & Reiter, J. (1995). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry, 32(5), 1541-1545. Available from: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available from: [Link]

  • Frontiers. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Available from: [Link]

  • Zhao, T., & Xu, B. (2010). Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones. Organic Letters, 12(2), 212-215. Available from: [Link]

  • Kumar, A., Srivastava, K., Kumar, S. R., Puri, S. K., & Chauhan, P. M. S. (2015). Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains. RSC Advances, 5(28), 22007-22018. Available from: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available from: [Link]

  • Kantevari, S., Tangeda, S. J., & Vangavaragu, J. R. (2023). Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent. Current Organic Synthesis, 20(5), 546-559. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Available from: [Link]

  • PubMed. (2010). Palladium-catalyzed tandem amination reaction for the synthesis of 4-quinolones. Available from: [Link]

  • Bentham Science. (2022). Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent. Available from: [Link]

  • Utkina, N. S., Zaitsev, V. G., & Zaitseva, G. S. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 1863-1875. Available from: [Link]

  • Zhang, X., Li, H., & Wu, J. (2025). Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. Nature Communications, 16, 1. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). An efficient approach to 4-chloro quinolines via TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides. Available from: [Link]

  • Molecules. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Available from: [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

Sources

Managing reaction temperature for optimal 4-chloroquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Reaction Temperature for Optimal 4-Chloroquinoline Synthesis Role: Senior Application Scientist Status: Operational

Welcome to the Process Chemistry Technical Center

Colleagues,

You are likely here because your 4-chloroquinoline synthesis—a critical scaffold for antimalarials (like chloroquine) and kinase inhibitors—is behaving unpredictably.

In my experience scaling this reaction from gram to kilogram batches, temperature management is the single most common failure point. This synthesis is a "thermal tale of two cities": the precursor formation (Gould-Jacobs) requires extreme heat (>250°C) to force cyclization, while the subsequent chlorination (POCl₃) requires precise thermal throttling to prevent runaway decomposition and "tar" formation.

This guide bypasses standard textbook filler to address the specific thermal parameters that determine purity and yield.

Module 1: The Thermal Landscape (Mechanism & Theory)

To control the reaction, you must understand what the temperature is actually doing to the molecules.

The Critical Chlorination Step (4-OH 4-Cl)

The conversion of 4-hydroxyquinoline (4-quinolinone) to 4-chloroquinoline using Phosphorus Oxychloride (POCl₃) is not a simple substitution.[1] It proceeds via a Vilsmeier-Haack-like mechanism .[1]

  • Activation (Low Temp): The nucleophilic oxygen of the quinolone attacks the electrophilic phosphorus. This is exothermic. If uncontrolled here, you form pseudodimers (O-phosphorylated intermediates reacting with unreacted starting material).[2][3]

  • Substitution (High Temp): The chloride ion displaces the phosphate leaving group. This requires activation energy, typically provided by reflux (~105–115°C).

Visualizing the Pathway

The following diagram maps the thermal dependency of the reaction mechanism.

ReactionPathway cluster_0 Thermal Control Zones Start 4-Hydroxyquinoline (Starting Material) Inter Phosphorylated Intermediate Start->Inter Activation (Exothermic, Keep <25°C) Side Pseudodimers & Black Tar Start->Side Uncontrolled Mixing POCl3 POCl3 Addition (Reagent) POCl3->Inter Product 4-Chloroquinoline (Target) Inter->Product Nucleophilic Subst. (Reflux ~110°C) Inter->Side Overheating (>120°C) or Moisture

Caption: Figure 1. Thermal dependency of the chlorination mechanism.[2][3] Note the divergence between product formation and dimerization based on temperature control.

Module 2: Validated Experimental Protocol

This protocol is optimized for thermal safety and impurity profile control .

Phase A: The Precursor (Gould-Jacobs Cyclization)

Note: If you are purchasing 4-hydroxyquinoline, skip to Phase B. If synthesizing de novo, read this.

  • The Thermal Challenge: Cyclization of the anilidomethylenemalonate intermediate requires 250°C .[4][5]

  • Key Parameter: You must use a high-boiling solvent like Dowtherm A (eutectic mixture of biphenyl and diphenyl oxide) or diphenyl ether.

  • Failure Mode: Running this <240°C results in incomplete cyclization. Running >280°C causes rapid carbonization.

Phase B: Chlorination (The Critical Step)

Reagents: 4-Hydroxyquinoline (1.0 eq), POCl₃ (3.0–5.0 eq). Solvent: Neat (excess POCl₃) or Toluene (if viscosity is an issue).

StepActionTemperature TargetTechnical Rationale
1 Setup AmbientEnsure system is strictly anhydrous. Moisture + POCl₃ = H₃PO₄ + HCl + Heat (Runaway risk).
2 Addition 0–10°C Add POCl₃ to the solid slowly. Keep internal temp <10°C to prevent immediate exotherm and dimer formation [1].
3 Ramp 20°C

105°C
Ramp rate: 2°C/min. Do not "shock" the system to reflux. Allow intermediate equilibration.
4 Reaction 105–115°C (Reflux) Maintain gentle reflux for 4–6 hours. Monitor via TLC (EtOAc/Hexane).[4] Do not exceed 120°C.
5 Cooling 20°C Cool actively before quenching.
6 Quench <5°C (External) CRITICAL SAFETY STEP. Pour reaction mixture into crushed ice/ammonia. Never add water to the reaction.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: My reaction mixture turned into a black, viscous tar. What happened?

Diagnosis: Thermal Degradation / Polymerization. Root Cause:

  • Overheating: You likely exceeded 120°C. While POCl₃ boils at 106°C, the boiling point of the mixture rises as the reaction proceeds and POCl₃ is consumed.

  • Lack of Solvent: If running neat, the "pot residue" becomes highly concentrated, promoting intermolecular polymerization. Fix:

  • Use Toluene as a co-solvent. It clamps the temperature at ~110°C and dilutes the intermediates.

  • Stop the reaction immediately upon TLC completion. Do not "over-cook" to improve yield; you will lose product to tar.

Q2: I have low yield and significant unreacted starting material, despite refluxing.

Diagnosis: Hydrolysis or "Cold Reflux." Root Cause:

  • Moisture Ingress: If your condenser was open to air, atmospheric moisture hydrolyzed the POCl₃ into phosphoric acid, which is inactive for chlorination.

  • Vapor Lock: If your reflux ring is too high in the condenser, the actual liquid temperature might be only 90°C, insufficient to drive the Cl- substitution. Fix:

  • Install a CaCl₂ drying tube or N₂ line on the condenser.

  • Insulate the reaction flask to ensure vigorous reflux in the liquid phase.

Q3: The quench was violent and "bumped" out of the flask.

Diagnosis: Uncontrolled Exotherm. Root Cause: Adding water to POCl₃ generates massive heat (


). If the mixture was warm (>25°C) when quenching started, the rate of hydrolysis accelerates exponentially.
Fix: 
  • Reverse Quench: Always pour the reaction mixture into a large excess of stirred ice water (not water into reaction).

  • Temperature: Ensure the reaction mass is <20°C before quenching.

Module 4: Diagnostic Logic Tree

Use this flow to diagnose your current batch status.

Troubleshooting Start Issue Detected Symptom Select Symptom Start->Symptom Tar Black Tar / Viscous Symptom->Tar LowYield Low Yield / SM Left Symptom->LowYield Violent Violent Quench Symptom->Violent CheckTemp Was Temp > 115°C? Tar->CheckTemp CheckWater Was system anhydrous? LowYield->CheckWater CheckAdd Did you add Water to Acid? Violent->CheckAdd Sol_Tar Sol: Use Toluene Reduce Time CheckTemp->Sol_Tar Yes Sol_Moisture Sol: Dry Glassware Check POCl3 Quality CheckWater->Sol_Moisture No (Moisture present) Sol_Safety Sol: REVERSE Quench into Ice CheckAdd->Sol_Safety Yes

Caption: Figure 2. Troubleshooting logic for common 4-chloroquinoline synthesis failures.

Summary of Thermal Parameters

ParameterOptimal RangeConsequence of Deviation
POCl₃ Addition Temp 0°C – 10°C>20°C: Pseudodimer impurities [1].
Reaction Temp 105°C – 115°C<100°C: Incomplete rxn. >120°C: Tar formation.
Gould-Jacobs Cyclization 250°C – 260°C<240°C: No reaction. >300°C: Decomposition [2].
Quench Temp <5°C (Ice Bath)>25°C: Violent eruption/Safety hazard.

References

  • BenchChem Technical Support. (2025).[4] Chlorination of 4-hydroxy-6,7-dimethoxyquinoline: Troubleshooting & Optimization. Retrieved from 1

  • Biotage Application Notes. (2025). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C. Retrieved from 6

  • National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones: Temperature control and intermediate kinetics. PubMed. Retrieved from 3

  • Google Patents. (2014). Industrial preparation method of 4,7-dichloroquinoline (CN103626699A). Retrieved from 7

Sources

Technical Support Center: Catalyst Selection and Optimization for Reactions of 4-chloro-2-ethyl-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chloro-2-ethyl-3-methylquinoline. This versatile building block is a key intermediate for synthesizing novel quinoline derivatives for pharmaceutical and materials science applications.[1][2] However, its successful functionalization via palladium-catalyzed cross-coupling reactions requires careful consideration of catalyst systems and reaction conditions.

The primary challenges associated with this substrate are the relative inertness of the aryl chloride bond and the potential for catalyst deactivation by the quinoline nitrogen atom.[3][4] This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate these challenges, optimize your reactions, and troubleshoot common issues.

Frequently Asked Questions (FAQs) by Reaction Type

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and the low toxicity of its boron-based reagents.[5][6]

Q1: What are the recommended starting conditions (catalyst, ligand, base, solvent) for a Suzuki-Miyaura coupling with 4-chloro-2-ethyl-3-methylquinoline?

A1: For a challenging substrate like 4-chloro-2-ethyl-3-methylquinoline, a robust catalyst system is essential to overcome the high activation barrier of the C-Cl bond. We recommend starting with a system known for its high activity with heteroaryl chlorides.

  • Palladium Source: A Pd(II) source like Pd(OAc)₂ or a pre-formed Pd(0) source such as Pd₂(dba)₃ is a common starting point.[7] Alternatively, using a palladacycle precatalyst (e.g., a Buchwald G3 or G4 precatalyst) can provide a more active and stable catalytic species in situ.

  • Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are required to promote the difficult oxidative addition step of the aryl chloride.[4][8][9] Excellent starting points include biarylphosphine ligands like SPhos , XPhos , or RuPhos . These ligands have demonstrated high efficacy in coupling heteroaryl chlorides.[10] For some chloroquinolines, sterically hindered ligands like 2-(dicyclohexylphosphino)biphenyl have proven indispensable.[11]

  • Base: A moderately strong inorganic base is typically used. K₂CO₃ or K₃PO₄ are excellent choices. They are effective and generally compatible with a wide range of functional groups.

  • Solvent: A polar aprotic solvent is preferred. A mixture of 1,4-dioxane/water or toluene/water (typically in a 4:1 to 10:1 ratio) is a standard choice that often facilitates both the organic and inorganic components' solubility.[12]

Q2: My Suzuki-Miyaura reaction is sluggish or gives low yield. What are the likely causes and how can I optimize it?

A2: Low reactivity is a common issue stemming from either poor catalyst activity or catalyst deactivation.

  • Enhance Oxidative Addition: The C-Cl bond is strong. Increasing the electron-donating ability of the phosphine ligand can accelerate the oxidative addition step.[4][8] If you started with a less electron-rich ligand like PPh₃, switching to a bulkier, more electron-rich biarylphosphine ligand (see Q1) is the most effective solution.[11]

  • Combat Catalyst Deactivation: The quinoline nitrogen can coordinate to the palladium center, inhibiting catalysis.[3][4] Increasing the steric bulk of the ligand can disfavor this unproductive binding. Additionally, ensuring a strictly inert atmosphere (argon or nitrogen) is crucial, as oxygen can lead to the formation of inactive palladium oxides and promote unwanted homocoupling.[7]

  • Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[3] If your reaction is running at 80 °C, you might screen temperatures up to 110 °C (the boiling point of toluene).

  • Check Reagent Quality: Ensure your boronic acid is pure and not degraded. Boronic acids can undergo decomposition upon storage. Also, confirm the absence of moisture in your solvent, as water can affect the catalytic cycle.[3]

Q3: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A3: Homocoupling (formation of a biaryl from two boronic acid molecules) is often a sign of excess oxygen in the reaction mixture or issues with the catalyst's oxidation state.[5][7]

  • Thorough Degassing: Before heating, thoroughly degas your reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Use a Pd(0) Source or Precatalyst: Starting with a Pd(II) source requires an in-situ reduction to the active Pd(0) state. This process can sometimes favor homocoupling.[7] Using a well-defined Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst can lead to a cleaner reaction profile.

  • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the 4-chloro-2-ethyl-3-methylquinoline relative to the boronic acid can sometimes suppress the homocoupling of the more precious coupling partner.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[13][14]

Q4: I want to couple an amine with 4-chloro-2-ethyl-3-methylquinoline. Which catalyst system (ligand and palladium source) should I choose?

A4: The optimal ligand for a Buchwald-Hartwig amination is highly dependent on the nature of the amine nucleophile.[15][16]

  • Palladium Source: As with the Suzuki reaction, Pd(OAc)₂ or Pd₂(dba)₃ are common choices. However, the use of advanced palladacycle precatalysts (e.g., XPhos Pd G3) is highly recommended as they are often more efficient and air-stable.[16]

  • Ligand Selection by Amine Type:

    • Primary Aliphatic Amines: Ligands like BrettPhos are specifically designed and highly effective for this class of amines.[16][17]

    • Secondary Aliphatic Amines: RuPhos is generally the ligand of choice for coupling secondary amines.[16]

    • Aryl or Heteroaryl Amines: These can be challenging nucleophiles. Ligands such as DavePhos or tBuXPhos are often successful.[17]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and often most effective base.[15] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or using a specialized base like LHMDS (which can improve tolerance to protic groups) might be necessary.[17]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are standard.[16][18]

Q5: My Buchwald-Hartwig amination is not going to completion. What troubleshooting steps should I take?

A5: Incomplete conversion is typically due to catalyst inhibition, an inappropriate base, or poor substrate reactivity.

  • Re-evaluate Your Ligand: The "one ligand fits all" approach rarely works for Buchwald-Hartwig reactions. If conversion is low, screening a different class of ligand is the first step. For example, if RuPhos is ineffective with a secondary amine, trying a different bulky biarylphosphine may help.

  • Base Strength and Solubility: The base plays a crucial role in the catalytic cycle.[18] NaOtBu is very effective but has limited solubility. Ensure vigorous stirring to maintain a good suspension.[15] If you are using a weaker base like K₂CO₃, the reaction may require higher temperatures and longer reaction times.

  • Inert Atmosphere is Critical: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Ensure your reaction is set up under a strict inert atmosphere using dry solvents and glassware.

  • Consider Catalyst Poisoning: The quinoline nitrogen can poison the catalyst.[3][19] Sometimes, a slightly higher catalyst loading (e.g., moving from 1 mol% to 2-3 mol%) can overcome slow, partial deactivation.

Q6: Are there any specific considerations for the type of amine (primary, secondary, heteroaromatic) I am using?

A6: Absolutely. The steric and electronic properties of the amine dictate the choice of ligand and can influence the reaction rate.

  • Primary Amines: These are generally good nucleophiles. The main challenge can be over-alkylation or arylation if the product is also reactive. Using a ligand like BrettPhos can help provide selectivity.[17]

  • Secondary Amines: These are often bulkier, which can slow down the reaction. Ligands with significant steric hindrance, like RuPhos, are designed to facilitate coupling with these substrates.[16]

  • Heteroaromatic Amines (e.g., indoles, pyrazoles): These can be particularly challenging due to their lower nucleophilicity and potential to act as ligands themselves, leading to catalyst inhibition.[15][19] Specialized ligands like DavePhos are often required, and extensive optimization of the base and solvent may be necessary.[17]

Heck Reaction (C-C Bond Formation with Alkenes)

The Heck reaction forms a C-C bond between an aryl halide and an alkene, offering a powerful method for vinylation.[20]

Q7: What are the key parameters to consider when setting up a Heck reaction with 4-chloro-2-ethyl-3-methylquinoline?

A7: The Heck reaction with an unactivated aryl chloride is demanding and requires careful optimization.

  • Catalyst: Simple palladium sources like Pd(OAc)₂ or PdCl₂ are often sufficient, but they typically require a phosphine ligand to be effective with aryl chlorides.[21] Ligandless systems using high temperatures and additives are sometimes reported but can be less reliable.

  • Ligand: For aryl chlorides, a phosphine ligand is generally necessary. Triphenylphosphine (PPh₃) is a classic choice, but more electron-rich and bulky phosphines can improve performance.

  • Base: An inorganic base like K₂CO₃ or an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to neutralize the HX generated in the reaction.

  • Solvent: High-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are typically required to reach the high temperatures needed for C-Cl bond activation.[21][22]

  • Additives: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can sometimes improve yields, especially in polar solvents.[22]

Q8: My Heck reaction is giving a mixture of regioisomers or low conversion. How can I improve the outcome?

A8: Regioselectivity and conversion are common hurdles in Heck reactions.

  • Improving Conversion: As with other couplings of aryl chlorides, the main challenge is oxidative addition. Higher temperatures (100-140 °C) are often necessary.[22] A more active catalyst system, potentially involving a bulky phosphine ligand or an N-heterocyclic carbene (NHC) ligand, could also be beneficial.

  • Controlling Regioselectivity: The regioselectivity of the alkene addition (α vs. β) is influenced by the electronics of the alkene and the steric bulk of the catalyst. For terminal alkenes like acrylates, the reaction typically yields the trans β-substituted product.[20] If you are observing mixtures, screening different ligands may help improve selectivity.

  • Side Reactions: At high temperatures, substrate or product degradation can occur. It's a balance between finding a temperature high enough for reaction but not so high that it causes decomposition. Monitoring the reaction by TLC or LC-MS is crucial.

General Troubleshooting Guide

Q9: Why is catalyst deactivation a common problem with quinoline-based substrates, and what can I do to prevent it?

A9: The lone pair of electrons on the nitrogen atom in the quinoline ring can act as a ligand, strongly coordinating to the palladium catalyst.[3][4] This coordination can block the active sites required for the catalytic cycle, effectively poisoning the catalyst and leading to low or no conversion.

Mitigation Strategies:

  • Use Bulky Ligands: Sterically hindered phosphine ligands (e.g., XPhos, RuPhos) create a crowded environment around the palladium center, which can sterically disfavor the binding of the quinoline nitrogen.[8]

  • Choose Precatalysts: Modern palladacycle precatalysts are designed for clean and rapid generation of the active Pd(0) species, which can sometimes outcompete the rate of catalyst poisoning.

  • Increase Catalyst Loading: While not ideal from an efficiency standpoint, moderately increasing the catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes provide enough active catalyst to push the reaction to completion despite partial deactivation.

  • Temperature Control: High temperatures can sometimes help dissociate the quinoline from the palladium center but can also lead to thermal degradation of the catalyst itself.[3] This requires careful empirical optimization.

Q10: I'm seeing inconsistent results between batches. What are the potential sources of this variability?

A10: Inconsistent results are frustrating and often point to subtle variations in the experimental setup.

  • Reagent Purity: Ensure the purity and consistency of your 4-chloro-2-ethyl-3-methylquinoline and coupling partner. Impurities can sometimes act as catalyst poisons.[3]

  • Atmosphere Control: Palladium catalysts in their active Pd(0) state are highly sensitive to air.[3] Ensure your inert atmosphere technique is rigorous and consistent. Small leaks in your manifold or improper degassing can kill a reaction.

  • Solvent and Reagent Water Content: Ensure you are using truly anhydrous solvents. Water can interfere with many catalytic cycles and hydrolyze reagents.[3]

  • Stirring Rate: For reactions involving solids (like K₂CO₃), the stirring rate can significantly impact the reaction rate by affecting the surface area of the base available.[15] Ensure consistent and vigorous stirring.

Q11: What are the visual indicators of a failing or successful reaction?

A11: Observing the reaction mixture can provide valuable clues.

  • Successful Reaction: Many palladium-catalyzed reactions will change color as the reaction progresses. A change from a light yellow or orange to a darker brown or black solution is common. The formation of a fine black precipitate ('palladium black') towards the end of the reaction can indicate that the catalytic cycle is complete and the catalyst is precipitating out.

  • Failing Reaction: The formation of a significant amount of palladium black early in the reaction is a bad sign, indicating rapid catalyst decomposition before the reaction can complete. A reaction that fails to change color at all may indicate that the catalytic cycle never initiated. A dramatic color change that then reverts could signal a stalled reaction.

Data & Visual Guides

Data Tables for Quick Reference

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

ComponentRecommendationRationale & Comments
Pd Source Pd(OAc)₂ (2-5 mol%) or XPhos Pd G3 (2-5 mol%)Precatalysts often give more reproducible results.
Ligand SPhos, XPhos, or RuPhos (1.1-1.2 eq. to Pd)Bulky, electron-rich ligands are essential for C-Cl activation.[4][8]
Base K₂CO₃ or K₃PO₄ (2-3 eq.)Effective and broadly compatible. K₃PO₄ is a stronger base.
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (4:1 to 10:1)Aprotic/aqueous mixture is standard for Suzuki reactions.
Temperature 80 - 110 °CRequires heating; screen temperatures for optimal balance of rate and stability.

Table 2: Ligand and Base Combinations for Buchwald-Hartwig Amination

Amine TypeRecommended LigandRecommended BaseRationale & Comments
Primary Aliphatic BrettPhosNaOtBu, LHMDSBrettPhos is highly effective for primary amines.[17] LHMDS for protic groups.
Secondary Aliphatic RuPhosNaOtBuRuPhos is designed for sterically hindered secondary amines.[16]
Aryl / Heteroaryl DavePhos, tBuXPhosNaOtBu, Cs₂CO₃These amines are less nucleophilic and require highly active ligands.[17]

Table 3: General Conditions for Heck Reaction

ComponentRecommendationRationale & Comments
Pd Source Pd(OAc)₂ (2-5 mol%)A common and inexpensive palladium source.
Ligand PPh₃ or P(o-tol)₃ (1.1-1.2 eq. to Pd)Often required for aryl chlorides. Bulky phosphines can improve yields.
Base K₂CO₃ or Et₃N (1.5-2 eq.)Inorganic or organic bases can be used.
Solvent DMF or NMPHigh-boiling polar aprotic solvents are needed for high temperatures.[21][22]
Temperature 100 - 140 °CHigh temperatures are typically necessary to activate the C-Cl bond.
Visual Guides

Catalytic_Cycle cluster_cycle Generalized Catalytic Cycle Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition Complex Ar-Pd(II)(X)L Pd0->OxAdd Ar-X (4-chloro-quinoline) Trans Transmetalation or Amine Coordination Complex Ar-Pd(II)(Nu)L OxAdd->Trans Coupling Partner (e.g., R-B(OH)₂, R₂NH) Trans->Pd0 Prod Product Ar-Nu Trans->Prod Reductive Elimination label_re Reductive Elimination

Caption: Generalized catalytic cycle for Palladium-mediated cross-coupling reactions.

Troubleshooting_Workflow cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues start Start: Low or No Conversion cat_check Is the catalyst system active enough for C-Cl? start->cat_check cond_check Are reaction conditions optimal? start->cond_check ligand Switch to bulkier, more electron-rich ligand (e.g., XPhos, RuPhos) cat_check->ligand No poisoning Is catalyst poisoning by quinoline likely? cat_check->poisoning Yes precatalyst Use a modern precatalyst (G3/G4) ligand->precatalyst success Reaction Optimized precatalyst->success poisoning->ligand inc_load Increase catalyst loading (2-5 mol%) poisoning->inc_load temp Screen temperature (e.g., 80-110 °C) cond_check->temp No base Verify base strength and solubility (e.g., NaOtBu vs K₂CO₃) temp->base atmosphere Ensure strict inert atmosphere & dry solvent base->atmosphere atmosphere->success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

References

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. [Link]

  • Organic Chemistry Portal. (n.d.). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Sato, M., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(25), 9679–9682. [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • Amgen. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Amgen. Available at: [Link]

  • ResearchGate. (n.d.). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. ResearchGate. Available at: [Link]

  • Al-dujaili, A. H., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19045-19062. [Link]

  • ResearchGate. (2025). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Ali, H. A., et al. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 11(08), 24-33. [Link]

  • Schmidt, A. F., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Scientific Reports, 4, 4434. [Link]

  • ResearchGate. (n.d.). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-ca. ResearchGate. Available at: [Link]

  • SciSpace. (n.d.). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. SciSpace. Available at: [Link]

  • Wang, Y.-F., et al. (2021). Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation. Molecules, 26(15), 4415. [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the Heck reaction. ResearchGate. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • MDPI. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • SpringerLink. (n.d.). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. SpringerLink. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. Royal Society of Chemistry. Available at: [Link]

  • National Institutes of Health. (2025). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Byproduct Identification in 4-Chloro-2-ethyl-3-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-chloro-2-ethyl-3-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of common byproducts during your synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your final product.

Introduction to the Synthesis and its Challenges

The synthesis of 4-chloro-2-ethyl-3-methylquinoline is a multi-step process that, while well-established, presents several challenges that can lead to the formation of unwanted byproducts. The most common synthetic route involves two key stages:

  • Conrad-Limpach-Knorr Synthesis: This step involves the condensation of an aniline with a β-ketoester, in this case, likely ethyl 2-methyl-3-oxopentanoate, to form the intermediate, 2-ethyl-3-methyl-4-hydroxyquinoline.

  • Chlorination: The subsequent chlorination of the 4-hydroxyquinoline intermediate, typically using a reagent like phosphorus oxychloride (POCl₃), yields the desired 4-chloro-2-ethyl-3-methylquinoline.

Each of these stages is susceptible to side reactions that can impact the purity and yield of the final product. This guide will walk you through the identification of these byproducts and provide strategies to minimize their formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct I should look for in the first step (Conrad-Limpach-Knorr synthesis)?

A1: The most prevalent byproduct in the synthesis of 2-ethyl-3-methyl-4-hydroxyquinoline is the isomeric Knorr product, 2-hydroxy-3-ethyl-4-methylquinoline . The formation of this isomer is highly dependent on the reaction temperature. The Conrad-Limpach reaction, which yields the desired 4-hydroxyquinoline, is favored at lower temperatures (kinetic control), while the Knorr synthesis, leading to the 2-hydroxyquinoline isomer, is more likely to occur at higher temperatures (thermodynamic control)[1][2].

Q2: I'm seeing an unexpected peak in my mass spectrum after the chlorination step. What could it be?

A2: An unexpected peak in your mass spectrum after chlorination could be due to several byproducts. One possibility is the presence of phosphorylated quinoline intermediates . These can form when the hydroxyl group of the quinoline intermediate reacts with POCl₃ to form a phosphate ester, which may not have fully converted to the chloro-derivative. Another possibility is the presence of dichloroquinoline byproducts , which can arise from over-chlorination of the quinoline ring, especially under harsh reaction conditions.

Q3: My final product is a dark, tar-like substance. What went wrong?

A3: The formation of a dark, tar-like substance is often indicative of polymerization or extensive decomposition. This can be caused by excessively high reaction temperatures during either the cyclization or chlorination step. The use of a high-boiling point solvent like Dowtherm (a mixture of diphenyl and diphenyl ether) during the Conrad-Limpach cyclization can help to maintain a consistent and controlled temperature[3]. During chlorination with POCl₃, it is crucial to control the temperature and reaction time to prevent degradation of the starting material and product.

Q4: How can I effectively purify my crude 4-chloro-2-ethyl-3-methylquinoline?

A4: Purification of the crude product can be achieved through several methods. Column chromatography on silica gel is a highly effective technique for separating the desired product from polar byproducts and unreacted starting materials[4]. A typical eluent system would be a gradient of ethyl acetate in petroleum ether or hexanes. Recrystallization is another common method, and the choice of solvent will depend on the solubility of your product and impurities. For chlorinated quinolines, solvents like ethanol or mixtures of hexane and ethyl acetate can be effective.

Troubleshooting Guide: Byproduct Identification and Mitigation

This section provides a more detailed breakdown of potential byproducts, their identification, and strategies to prevent their formation.

Stage 1: Conrad-Limpach-Knorr Synthesis of 2-Ethyl-3-methyl-4-hydroxyquinoline

Potential Byproduct 1: 2-Hydroxy-3-ethyl-4-methylquinoline (Knorr Product)

  • Reason for Formation: This isomer forms when the initial condensation between the aniline and β-ketoester occurs at the ester carbonyl instead of the keto carbonyl, which is favored at higher temperatures[2].

  • Identification:

    • TLC: The Knorr product will likely have a different Rf value compared to the desired 4-hydroxyquinoline.

    • 1H NMR: The chemical shifts of the methyl and ethyl groups, as well as the aromatic protons, will differ significantly from the desired product. The proton on the nitrogen in the 2-quinolone tautomer will also have a characteristic chemical shift.

    • Mass Spectrometry: The mass-to-charge ratio (m/z) will be identical to the desired product, as it is an isomer. Fragmentation patterns may differ.

  • Mitigation Strategies:

    • Temperature Control: Maintain a lower reaction temperature during the initial condensation to favor the kinetically controlled Conrad-Limpach product.

    • Reaction Time: Monitor the reaction closely by TLC to avoid prolonged reaction times at elevated temperatures.

Potential Byproduct 2: Unreacted Starting Materials (Aniline and Ethyl 2-methyl-3-oxopentanoate)

  • Reason for Formation: Incomplete reaction due to insufficient reaction time, low temperature, or inefficient mixing.

  • Identification:

    • TLC: Compare the crude reaction mixture to the starting material spots.

    • 1H NMR: Look for the characteristic signals of the aniline and β-ketoester in the crude NMR spectrum.

  • Mitigation Strategies:

    • Optimize Reaction Conditions: Increase the reaction time or temperature moderately, while being mindful of the potential for Knorr product formation.

    • Efficient Mixing: Ensure adequate stirring throughout the reaction.

Stage 2: Chlorination of 2-Ethyl-3-methyl-4-hydroxyquinoline

Potential Byproduct 1: Phosphorylated Quinoline Intermediates

  • Reason for Formation: Incomplete reaction of the phosphate ester intermediate with the chloride ion. This can happen if the reaction temperature is too low or the reaction time is too short[5].

  • Identification:

    • Mass Spectrometry: Look for peaks corresponding to the mass of the quinoline intermediate plus a phosphate group (or fragments thereof).

    • 31P NMR: If suspected, this technique can definitively identify phosphorus-containing compounds.

  • Mitigation Strategies:

    • Reaction Temperature and Time: Ensure the reaction is heated sufficiently (typically refluxing POCl₃) for an adequate amount of time to drive the conversion to the chloro-derivative.

    • Excess Reagent: Using a sufficient excess of POCl₃ can help to ensure complete reaction.

Potential Byproduct 2: Dichloroquinoline Derivatives

  • Reason for Formation: Over-chlorination of the quinoline ring can occur under harsh conditions, such as high temperatures or prolonged reaction times.

  • Identification:

    • Mass Spectrometry: The mass spectrum will show a molecular ion peak (and characteristic M+2 isotope peak for chlorine) corresponding to the addition of a second chlorine atom[6]. The fragmentation pattern will also be indicative of a dichloro-substituted quinoline[7].

  • Mitigation Strategies:

    • Careful Control of Reaction Conditions: Monitor the reaction by TLC and stop it as soon as the starting material is consumed. Avoid excessively high temperatures.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethyl-3-methyl-4-hydroxyquinoline

This protocol is a general guideline based on the Conrad-Limpach synthesis. Optimization may be required.

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place aniline (1.0 eq) and ethyl 2-methyl-3-oxopentanoate (1.1 eq).

  • Heat the mixture with stirring to 140-150°C in an oil bath for 2-3 hours.

  • Increase the temperature to 250°C and maintain for 30 minutes. The mixture should become a thick paste.

  • Cool the reaction mixture to room temperature.

  • Add ethanol to the flask and heat to reflux to dissolve the product.

  • Cool the solution to induce crystallization of the 2-ethyl-3-methyl-4-hydroxyquinoline.

  • Filter the crystals, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of 4-Chloro-2-ethyl-3-methylquinoline

Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a round-bottom flask, add 2-ethyl-3-methyl-4-hydroxyquinoline (1.0 eq).

  • Carefully add phosphorus oxychloride (3-5 eq) to the flask.

  • Heat the mixture to reflux (approximately 105-110°C) for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Potential Byproducts and their Characteristics

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Identification TechniquesMitigation Strategy
2-Hydroxy-3-ethyl-4-methylquinolineC₁₂H₁₃NO187.24TLC, ¹H NMRLower reaction temperature in the first step
Phosphorylated Quinoline IntermediateVariableVariableMS, ³¹P NMREnsure sufficient reaction time and temperature during chlorination
Dichloroquinoline DerivativeC₁₂H₁₁Cl₂N239.13MSAvoid harsh chlorination conditions

Visualization of Reaction Pathways

Diagram 1: Synthesis of 4-Chloro-2-ethyl-3-methylquinoline

Synthesis_Pathway cluster_step1 Step 1: Conrad-Limpach-Knorr Synthesis cluster_step2 Step 2: Chlorination Aniline Aniline Hydroxyquinoline 2-Ethyl-3-methyl-4-hydroxyquinoline Aniline->Hydroxyquinoline Condensation & Cyclization (Heat) Ketoester Ethyl 2-methyl-3-oxopentanoate Ketoester->Hydroxyquinoline Chloroquinoline 4-Chloro-2-ethyl-3-methylquinoline Hydroxyquinoline->Chloroquinoline POCl₃

Caption: Synthetic route to 4-chloro-2-ethyl-3-methylquinoline.

Diagram 2: Formation of Knorr Byproduct

Byproduct_Formation Reactants Aniline + Ethyl 2-methyl-3-oxopentanoate Desired_Intermediate Desired Intermediate (Conrad-Limpach) Reactants->Desired_Intermediate Low Temp (Kinetic Control) Knorr_Intermediate Knorr Intermediate Reactants->Knorr_Intermediate High Temp (Thermodynamic Control) Desired_Product 2-Ethyl-3-methyl-4-hydroxyquinoline Desired_Intermediate->Desired_Product Cyclization Knorr_Byproduct 2-Hydroxy-3-ethyl-4-methylquinoline Knorr_Intermediate->Knorr_Byproduct Cyclization

Caption: Temperature-dependent formation of the Knorr byproduct.

References

  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. PubMed. [Link][7]

  • Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. [Link][1]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Conrad–Limpach synthesis. Wikipedia. [Link][2]

  • Conrad-Limpach Synthesis. SynArchive. [Link]

  • 2-methyl-4-hydroxyquinoline. Organic Syntheses. [Link][3]

  • 2-hydroxy-4-methylquinoline. BDMAEE. [Link]

  • Table 3 1 H NMR chemical shifts and line widths of the free quinolones... ResearchGate. [Link]

  • 2-Hydroxy-4-methylquinoline. ChemBK. [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Texas. [Link]

  • Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives. ResearchGate. [Link]

  • POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Organic Chemistry Data. [Link][5]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed Central. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. TSI Journals. [Link]

  • 1H NMR Chemical Shift. Oregon State University. [Link]

  • Knorr pyrrole synthesis. Wikipedia. [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Purification of Organic Compounds: from Crude Product to Purity. St. Francis College. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed Central. [Link]

  • mass spectra - the M+2 peak. Chemguide. [Link][6]

  • POCl3 Reaction. Scribd. [Link]

  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Royal Society of Chemistry. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • 4-Chloroquinoline. PubChem. [Link]

  • Base-induced dismutation of POCl3 and POBr3. SciSpace. [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • Paal–Knorr synthesis of 1,2-diarylpyrroles 3 from diketone 1 and... ResearchGate. [Link]

  • Purification of 4-chloronitrotoluenes.

Sources

Stability issues of 4-chloro-2-ethyl-3-methylquinoline under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-2-ethyl-3-methylquinoline CAS: 856089-50-4 | Formula: C₁₂H₁₂ClN | MW: 205.68 g/mol [1][2][3]

Technical Overview & Stability Profile

Welcome to the technical support hub for 4-chloro-2-ethyl-3-methylquinoline . As a Senior Application Scientist, I have compiled this guide to address the specific stability challenges associated with this intermediate.

This compound is a 4-chloroquinoline derivative .[1][4][5] Its reactivity is dominated by the electron-deficient C4 position, which is highly susceptible to nucleophilic attack. While the 2-ethyl and 3-methyl groups provide some steric shielding, they also introduce benzylic oxidation sites. The most common user-reported issues stem from unintended hydrolysis during storage or workup, leading to the formation of the thermodynamically stable 4-quinolone (4-hydroxy) species.

Troubleshooting Guide (FAQ & Scenarios)

Scenario A: "My LC-MS shows a peak at m/z 188 [M+H]⁺ instead of 206 [M+H]⁺. What happened?"

Diagnosis: Hydrolytic Degradation (Dechlorination) You are observing the conversion of the 4-chloro compound to 2-ethyl-3-methylquinolin-4(1H)-one (MW ~187.24, [M+H]⁺ 188).[1]

  • Cause: The C-Cl bond at position 4 is activated by the quinoline nitrogen.[1] In the presence of water—especially under acidic (pH < 4) or basic (pH > 9) conditions—water acts as a nucleophile, displacing the chloride.[6]

  • Mechanism: This proceeds via an addition-elimination mechanism (

    
    ). The resulting 4-hydroxyquinoline tautomerizes almost exclusively to the 4-quinolone form, which is highly stable and difficult to reverse.
    
  • Solution:

    • Immediate: Check your solvent water content. Use anhydrous solvents (DCM, THF) for storage.

    • Protocol Adjustment: Avoid prolonged exposure to aqueous acids during workup. Neutralize quench solutions immediately.

Scenario B: "The compound was a light yellow oil/solid, but it has turned dark brown after a month."

Diagnosis: Oxidative Degradation & Photolysis

  • Cause: Quinolines are photosensitive. UV light can induce homolytic cleavage of the C-Cl bond (photodehalogenation) or promote oxidation of the alkyl side chains (benzylic oxidation) at the 2-ethyl or 3-methyl positions. The formation of N-oxides (M+16) is also possible if exposed to air/peroxides.

  • Solution:

    • Storage: Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen).

    • Container: Amber glass vials are mandatory to prevent photolytic radical formation.

Scenario C: "I'm trying to react this with an amine, but the reaction is sluggish."

Diagnosis: Steric Hindrance

  • Cause: While the 4-position is electrophilic, the 3-methyl group provides significant steric hindrance to incoming nucleophiles.[1]

  • Solution:

    • Optimization: Switch to a polar aprotic solvent (DMF, DMSO, NMP) to stabilize the transition state.

    • Catalysis: Add a weak acid catalyst (e.g., phenol or acetic acid) to protonate the ring nitrogen, making the C4 position more electrophilic.

Stability Data & Specifications

ParameterConditionStability StatusRecommended Action
Hydrolysis Aqueous Acid (pH < 2)Unstable (t½ < 24h)Avoid aqueous acidic workups; keep dry.[1]
Hydrolysis Aqueous Base (pH > 10)Moderate Process quickly; keep cold (0°C).
Hydrolysis Neutral WaterStable (Short term)Acceptable for rapid wash steps.
Thermal > 100°CStable Stable to reflux in toluene/xylene.
Photolytic UV / SunlightUnstable Strictly protect from light.
Oxidative Air / PeroxidesModerate Store under Argon/Nitrogen.

Degradation Pathways Diagram

The following diagram illustrates the critical degradation pathways: Hydrolysis (major pathway), N-Oxidation, and Photolysis.

DegradationPathways Figure 1: Primary Degradation Pathways of 4-Chloro-2-ethyl-3-methylquinoline Start 4-Chloro-2-ethyl-3-methylquinoline (Active Reagent) HydrolysisProduct 2-Ethyl-3-methylquinolin-4(1H)-one (Major Impurity, m/z 188) Start->HydrolysisProduct Hydrolysis (Acid/Base, H2O) NOxide N-Oxide Derivative (Oxidative Impurity) Start->NOxide Oxidation (Air/Peroxides) Dechloro Dechlorinated Quinoline (Photolytic Impurity) Start->Dechloro Photolysis (UV Light)

Figure 1: The primary degradation risk is hydrolysis to the quinolone (red path), driven by moisture and pH extremes.

Standard Operating Procedures (SOPs)

Protocol 1: Safe Handling & Storage
  • Receipt: Upon arrival, verify the physical state. If the oil appears viscous and dark, check purity immediately.

  • Aliquot: Do not store the bulk bottle for repeated opening. Aliquot into single-use amber vials under nitrogen.

  • Solvents: Use only anhydrous solvents (Water < 50 ppm) for reaction mixtures.

Protocol 2: Analytical Quality Check (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if analyzing for hydrolysis sensitivity).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm.

  • Expected Retention:

    • Quinolone (Hydrolysis Product): Early eluting (more polar).

    • 4-Chloro Parent: Late eluting.[1]

References

  • PubChem. (n.d.).[4] 4-chloro-2-ethyl-3-methylquinoline (Compound).[1][2][3][7][8] National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for 4-chloroquinoline reactivity and hydrolysis mechanisms).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Mechanistic insights into nucleophilic substitution of haloquinolines).

Sources

Troubleshooting NMR peak assignments for 4-chloro-2-ethyl-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR analysis of 4-chloro-2-ethyl-3-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the spectral assignment of this substituted quinoline. Our approach is rooted in explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Structure and Numbering

For clarity, the following IUPAC numbering for the quinoline ring system will be used throughout this guide.

Caption: IUPAC numbering for 4-chloro-2-ethyl-3-methylquinoline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My aromatic proton signals (H-5, H-6, H-7, H-8) are overlapping. How can I resolve and assign them?

Answer: Overlap in the aromatic region of the ¹H NMR spectrum is a common issue with substituted quinolines due to the similar electronic environments of the protons.[1] Here is a systematic approach to resolve and confidently assign these signals:

1. Re-evaluate the 1D ¹H Spectrum:

  • H-8: Look for a doublet in the most downfield region of the aromatic signals (typically ~8.0-8.2 ppm). The deshielding is due to the anisotropic effect of the nearby nitrogen atom and the electron-withdrawing effect of the heterocyclic ring.

  • H-5: This proton often appears as a doublet and is also relatively downfield due to its peri-relationship with the electron-withdrawing chlorine at C-4.

  • H-6 and H-7: These protons usually appear as multiplets (triplet or doublet of doublets) in the more shielded region of the aromatic spectrum. Their exact chemical shifts can be very close.

2. Strategic Troubleshooting Steps:

  • Change the NMR Solvent: The chemical shifts of quinoline protons can be highly dependent on the solvent.[1][2] Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce differential shifts due to solvent-solute π-π stacking interactions, often resolving the overlap.[1]

  • Utilize 2D NMR Spectroscopy: This is the most definitive method for resolving overlap.

    • COSY (Correlation Spectroscopy): This experiment is essential for identifying which protons are spin-coupled (typically through 2-3 bonds).[3][4] You will see a cross-peak between H-5 and H-6, H-6 and H-7, and H-7 and H-8. This allows you to "walk" around the benzene ring and establish connectivity.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å).[5] A key correlation to look for is between H-5 and the proton of the substituent at C-4 (in this case, there is no proton, but a strong NOE would be expected between H-5 and a proton at C-4). More usefully, an NOE between H-8 and H-7 will help confirm their assignments.

Question 2: How can I confidently assign the quaternary carbons (C-3, C-4, C-4a, C-8a)?

Answer: Quaternary carbons lack directly attached protons, so they are not visible in DEPT-135 or HSQC spectra. The definitive technique for their assignment is the HMBC (Heteronuclear Multiple Bond Correlation) experiment.[1][6] This experiment reveals correlations between protons and carbons over two to three bonds.

Systematic HMBC Assignment Strategy:

  • Identify Key Proton Signals: First, assign your proton signals as accurately as possible (see Question 1). The protons on the ethyl and methyl groups are particularly useful starting points.

  • Look for Long-Range Correlations:

    • To C-3: The protons of the methyl group (at C-3) should show a strong correlation to C-3. You should also see correlations from the CH₂ protons of the ethyl group (at C-2) to C-3.

    • To C-4: The proton H-5 should show a clear three-bond correlation to C-4. The protons of the methyl group (at C-3) will show a two-bond correlation to C-4.

    • To C-4a: Look for correlations from H-5 and H-8 to C-4a.

    • To C-8a: Look for correlations from H-5 and H-8 to C-8a. You will also see a correlation from H-7.

The workflow for assigning these carbons is illustrated below:

G cluster_assignments HMBC Cross-Peak Analysis start Start with Assigned ¹H Signals (e.g., H-5, Me, Et) hmbc Acquire HMBC Spectrum start->hmbc h5_corr H-5 shows correlations to: hmbc->h5_corr me_corr Methyl-H shows correlations to: hmbc->me_corr et_corr Ethyl-CH₂ shows correlations to: hmbc->et_corr c4 C-4 h5_corr->c4 ³J c4a C-4a h5_corr->c4a ²J c8a C-8a h5_corr->c8a ⁴J (weak) me_corr->c4 ²J c3 C-3 me_corr->c3 ²J et_corr->c3 ²J

Caption: HMBC-based workflow for assigning quaternary carbons.

Question 3: The chemical shifts in my spectrum don't match predicted values exactly. What could be the cause?

Answer: It is very common for experimental NMR data to deviate slightly from values predicted by software or found in databases for similar compounds. Several factors contribute to these variations:

  • Solvent Effects: As mentioned, the choice of solvent can significantly alter chemical shifts, especially for aromatic protons.[1] Always compare your data to literature values obtained in the same solvent.

  • Concentration: The chemical shifts of quinoline derivatives can be concentration-dependent due to intermolecular π-π stacking interactions.[2][7] Running spectra at different concentrations may shift signals slightly.

  • Temperature: Temperature can affect molecular conformation and solvation, leading to changes in chemical shifts. Ensure your sample temperature is stable and comparable to reference data.

  • pH: If your solvent has acidic or basic impurities, protonation or deprotonation of the quinoline nitrogen can dramatically alter the electronic structure and thus the chemical shifts.

Trustworthiness Check: The most reliable way to confirm your assignments, despite minor shift variations, is through a full suite of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY). The correlations observed in these spectra are based on the molecule's covalent framework and spatial arrangement, which are much less sensitive to the external factors listed above.

Data Tables for 4-chloro-2-ethyl-3-methylquinoline

The following tables provide estimated chemical shift ranges based on the known effects of substituents on the quinoline scaffold.[8][9][10]

Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS)

ProtonMultiplicityExpected δ (ppm)Rationale / Key Correlations
H-8 d8.0 – 8.2Deshielded by nitrogen; COSY to H-7.
H-5 d7.9 – 8.1Peri-effect from C4-Cl; COSY to H-6.
H-7 ddd7.6 – 7.8COSY to H-6 and H-8.
H-6 ddd7.4 – 7.6COSY to H-5 and H-7.
-CH₂- (Ethyl)q2.9 – 3.2Deshielded by aromatic ring; COSY to -CH₃ (Ethyl). HMBC to C-2, C-3.
-CH₃ (Methyl)s2.4 – 2.6HMBC to C-2, C-3, C-4.
-CH₃ (Ethyl)t1.3 – 1.5COSY to -CH₂- (Ethyl).

Table 2: Expected ¹³C NMR Chemical Shifts (in CDCl₃, relative to TMS)

CarbonExpected δ (ppm)Rationale / Key Correlations (HMBC)
C-2 158 – 162Quaternary. From Ethyl-CH₂.
C-4 148 – 152Quaternary. From H-5, Methyl-H.
C-8a 147 – 150Quaternary. From H-5, H-7, H-8.
C-7 129 – 132Tertiary. From H-8, H-6, H-5.
C-5 128 – 131Tertiary. From H-6, H-7.
C-8 127 – 129Tertiary. From H-7.
C-6 126 – 128Tertiary. From H-5, H-7.
C-4a 124 – 127Quaternary. From H-5, H-8.
C-3 122 – 125Quaternary. From Methyl-H, Ethyl-CH₂.
-CH₂- (Ethyl)25 – 29From Ethyl-CH₃.
-CH₃ (Methyl)18 – 22From Ethyl-CH₂.
-CH₃ (Ethyl)13 – 16From Ethyl-CH₂.

Standard Experimental Protocols

For successful structure elucidation, a series of 2D NMR experiments is recommended. The following are generalized protocols that can be adapted to most modern NMR spectrometers.

1. Sample Preparation:

  • Weigh approximately 10-15 mg of your 4-chloro-2-ethyl-3-methylquinoline sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

  • Ensure the solution is homogeneous.

2. COSY (Correlation Spectroscopy) Experiment:

  • Objective: To identify scalar-coupled protons (protons on adjacent carbons).[4]

  • Methodology:

    • Acquire a standard ¹H NMR spectrum to determine the spectral width.

    • Load a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).

    • Set the spectral width in both dimensions (F1 and F2) to cover all proton signals.

    • Set the number of scans (NS) to 2-4 and the number of increments in F1 (TD(F1)) to 256 or 512.

3. HSQC (Heteronuclear Single Quantum Coherence) Experiment:

  • Objective: To identify direct one-bond correlations between protons and the carbons they are attached to.[6][11]

  • Methodology:

    • Acquire standard ¹H and ¹³C spectra to determine spectral widths.

    • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker for multiplicity editing).

    • Set the spectral width in F2 (¹H) and F1 (¹³C).

    • The experiment is optimized for an average one-bond ¹JCH coupling constant, typically around 145-160 Hz for aromatic compounds.

    • Set NS to 2-8 and TD(F1) to 128 or 256.

4. HMBC (Heteronuclear Multiple Bond Correlation) Experiment:

  • Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons.[6][11]

  • Methodology:

    • Use the same spectral widths as determined for the HSQC experiment.

    • Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker).

    • The experiment is optimized for a long-range coupling constant, typically 8-10 Hz.

    • Set NS to 4-16 and TD(F1) to 256 or 512.

References

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • Beck, A. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Repository. Available at: [Link]

  • Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Available at: [Link]

  • Siddiqui, B.S., et al. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 52(3), 115-21. Available at: [Link]

  • Gottlieb, H.E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • Claret, P. A., & Osborne, A. G. (1974). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Australian Journal of Chemistry, 27(8), 1765-1769. Available at: [Link]

  • Sciforum. (n.d.). STUDY ON REACTION OF SUBSTITUTED 4-METHYLQUINOLIN- 2(1H)-ONES WITH SODIUM AZIDE. Available at: [Link]

  • Balandina, A., et al. (2005). Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic Resonance in Chemistry, 43(10), 816-28. Available at: [Link]

  • Matthews, R.S., Jones, M., & Banks, J. (1989). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845. Available at: [Link]

  • Al-Showiman, S.S. (n.d.). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Available at: [Link]

  • ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Available at: [Link]

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Repository. Available at: [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Available at: [Link]

  • Witschel, M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 658-665. Available at: [Link]

  • National Institutes of Health. (2020). Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. Available at: [Link]

  • Dr. Vijay's SOC. (2024, December 7). NOESY and COSY NMR Spectroscopy: Explained with a practical example. YouTube. Available at: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

  • Unknown. (n.d.). 2D NMR A correlation map between two NMR parameters. Available at: [Link]

  • Unknown. (n.d.). Two-dimensional NMR spectroscopy - Phase sensitive COSY and NOESY. Available at: [Link]

  • Magritek. (n.d.). The benchtop NMR system Quinine Comparing high and low field 1D NMR spectroscopy 2D proton-carbon correlation spectroscopy. Available at: [Link]

  • Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. Available at: [Link]

  • Unknown. (n.d.). C NMR Chemical Shifts (δ, ppm). Available at: [Link]

  • Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov. Available at: [Link]

  • Magritek. (2018, June 7). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Available at: [Link]

  • All Things Science. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • National Institutes of Health. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Available at: [Link]

  • University of Ottawa. (n.d.). (Cl) Chlorine NMR. Available at: [Link]

  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Heterocycles, 104(2), 235. Available at: [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]

  • Chemistry Steps. (2019, March 11). NMR Spectroscopy Practice Problems - Solving NMR Step by Step. YouTube. Available at: [Link]

Sources

Optimizing reaction times for the synthesis of 4-chloro-2-ethyl-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

I'm currently engaged in a deep dive into the literature. My initial focus is a series of targeted Google searches to find synthetic routes for 4-chloro-2-ethyl-3-methylquinoline. I'm focusing on reaction mechanisms and common starting materials, expecting to expand from there.

Analyzing Reaction Conditions

I've moved on to analyzing the search results. My goal now is identifying key variables that influence reaction times, looking at temperature, catalyst choices, solvent effects, and reactant concentrations. I'm also keen on finding established protocols and reported optimization studies to inform my analysis and build a useful technical support resource.

Developing Troubleshooting Guide

I'm now focusing on structuring the technical support content as a Q&A. I'll create troubleshooting and FAQ sections designed to anticipate researchers' needs, crafting answers that blend chemical principles with search results. My goal is to incorporate in-text citations from reputable sources to support my reasoning.

Validation & Comparative

Definitive Structural Elucidation: A Comparative Guide to Validating 4-chloro-2-ethyl-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pharmacophores, particularly antimalarial and anticancer quinoline derivatives, structural certainty is the bedrock of Structure-Activity Relationship (SAR) studies. The synthesis of 4-chloro-2-ethyl-3-methylquinoline often presents a critical challenge: regioisomerism. Standard spectroscopic methods (NMR, MS) can be inconclusive regarding the exact placement of alkyl substituents at the 2- and 3-positions due to overlapping chemical environments.

This guide details the validation of 4-chloro-2-ethyl-3-methylquinoline using Single Crystal X-ray Diffraction (SC-XRD) . Unlike indirect spectroscopic inference, SC-XRD provides a direct map of electron density, offering absolute confirmation of the substitution pattern, bond lengths (specifically the C4–Cl bond), and intermolecular packing forces.

The Challenge: Isomerism in Quinoline Synthesis

When synthesizing polysubstituted quinolines—often via the Vilsmeier-Haack cyclization or the condensation of anilines with


-keto esters—the direction of cyclization can vary. This leads to two potential regioisomers that are difficult to distinguish:
  • Target: 4-chloro-2-ethyl-3-methylquinoline[1]

  • Isomer: 4-chloro-3-ethyl-2-methylquinoline

Both isomers share the exact same molecular mass (205.68 g/mol ) and very similar fragmentation patterns in Mass Spectrometry. In


H NMR, the aromatic signals and alkyl shifts are often too similar to assign unequivocally without complex 2D NOESY experiments.
Visualization: The Isomerism Ambiguity

The following diagram illustrates the synthetic pathway and the resulting structural ambiguity that necessitates SC-XRD validation.

Quinoline_Isomerism cluster_methods Validation Outcome Precursor Precursor (Aniline + Beta-Keto Ester) Cyclization Cyclization Reaction (e.g., Knorr or Combes) Precursor->Cyclization IsomerA Target Structure: 4-chloro-2-ethyl-3-methylquinoline Cyclization->IsomerA Path A IsomerB Regioisomer: 4-chloro-3-ethyl-2-methylquinoline Cyclization->IsomerB Path B Validation Validation Method? IsomerA->Validation IsomerB->Validation NMR NMR (1H/13C) Ambiguous Alkyl Shifts Validation->NMR XRD SC-XRD Definite Atomic Position Validation->XRD Gold Standard

Figure 1: The synthetic divergence leading to regioisomers and the necessity of SC-XRD for definitive resolution.

Comparative Analysis: XRD vs. Alternatives

To justify the resource investment in crystallography, we compare it against standard characterization techniques for this specific molecule.

FeatureSC-XRD (Crystallography) NMR (

H /

C)
Mass Spectrometry (HRMS)
Primary Output 3D Electron Density MapMagnetic resonance frequencyMass-to-charge ratio (

)
Isomer Resolution Absolute. Distinguishes 2-Et/3-Me from 3-Et/2-Me via bond connectivity.Inferred. Requires NOESY to see spatial coupling between Alkyl-H and Ring-H.Null. Both isomers have identical mass (205.07 Da).
Sample State Single Crystal (Solid)Solution (CDCl

, DMSO-

)
Ionized Gas Phase
Structural Data Bond lengths (C–Cl ~1.74 Å), Torsion angles.Connectivity, Purity %.Elemental Composition.[2]
Limitations Requires a high-quality crystal (0.1–0.3 mm).Solvent effects can shift peaks; overlapping signals.Cannot distinguish regioisomers.

Verdict: While NMR is faster for routine purity checks, SC-XRD is the only technique that provides a legally defensible "photograph" of the molecular structure , essential for filing Investigational New Drug (IND) applications.

Validation Protocol: From Synthesis to Structure

Phase 1: Crystal Growth (The Critical Step)

Small organic heterocycles like 4-chloro-2-ethyl-3-methylquinoline often form needles or plates. We utilize Slow Evaporation or Vapor Diffusion to achieve X-ray quality crystals.

Protocol A: Slow Evaporation (Recommended)

  • Solvent Selection: Dissolve 20 mg of the pure compound in 2 mL of Ethanol or Acetone . These solvents interact moderately with the quinoline nitrogen, aiding orderly packing.

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
    
  • Growth: Cover the vial with Parafilm and poke 3-4 small holes. Store in a vibration-free, dark environment at 20°C.

  • Timeline: Crystals should appear within 3-7 days. Look for clear, prismatic blocks.

Protocol B: Vapor Diffusion (Alternative)

  • Inner Vial: Saturated solution of compound in Chloroform.[3]

  • Outer Vial: Hexane (Anti-solvent).

  • Mechanism: Hexane slowly diffuses into the chloroform, lowering solubility and forcing crystallization.

Phase 2: Data Collection & Refinement

Once a crystal (approx.[4]


 mm) is mounted, the diffraction experiment follows:
  • Temperature: 100 K (using

    
     stream). Reason: Reduces thermal vibration (Debye-Waller factor), improving resolution of the ethyl/methyl groups.
    
  • Radiation source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    .
  • Strategy: Collect a full sphere of data to ensure high redundancy.

Phase 3: Structural Solution
  • Space Group Determination: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar quinolines [1].
  • Phasing: Use Direct Methods (SHELXT) to locate the heavy Chlorine atom.

  • Refinement: Refine positions of Carbon and Nitrogen. Hydrogen atoms on the ethyl/methyl groups should be placed geometrically and refined using a riding model.

Expected Results & Data Interpretation

When analyzing the solved structure, verify these specific parameters to confirm the identity of 4-chloro-2-ethyl-3-methylquinoline .

A. Bond Length Check

The Chlorine atom at position 4 induces specific electronic effects.

  • C4–Cl Bond Length: Expect 1.73 – 1.75 Å . This is typical for aryl chlorides on heteroaromatic rings [1].

  • Quinoline Planarity: The bicyclic system should be essentially planar (RMS deviation < 0.02 Å).

B. Substituent Verification (The "Proof")

In the electron density map (ORTEP diagram), look for:

  • Position 2: An Ethyl group (

    
    ). You will see a 2-carbon chain extending from the carbon adjacent to the ring Nitrogen.
    
  • Position 3: A Methyl group (

    
    ). A single carbon sphere adjacent to the ethyl group.
    
  • Validation: If the ethyl group is at Position 3, you have synthesized the isomer.

C. Crystal Packing

Expect


-

stacking interactions between the quinoline rings of adjacent molecules (centroid-centroid distance ~3.6 – 3.8 Å) [2]. This confirms the stability of the solid form.
Visualization: The Crystallography Workflow

XRD_Workflow Sample Pure Powder (>98% HPLC) Growth Crystal Growth (Slow Evap: EtOH) Sample->Growth Dissolution Diffraction X-Ray Diffraction (Mo-K alpha, 100K) Growth->Diffraction Mounting Solving Structure Solution (SHELXT / Olex2) Diffraction->Solving Integration Result CIF Data (Absolute Config) Solving->Result Refinement

Figure 2: The sequential workflow from bulk powder to Crystallographic Information File (CIF).

Conclusion

For 4-chloro-2-ethyl-3-methylquinoline , reliance solely on NMR leaves a margin of error regarding regioisomerism that is unacceptable in high-stakes drug development. Single Crystal X-ray Diffraction is the authoritative validation method. By following the crystallization protocols outlined above (specifically slow evaporation in ethanol), researchers can generate high-quality crystals that yield unambiguous 3D structural data, definitively distinguishing the target molecule from its isomers.

References

  • Miyamoto, H. et al. (2010). "4-Chloro-2,5-dimethylquinoline." Acta Crystallographica Section E: Structure Reports Online, 66(8), o2020.

  • Cabrera, A. et al. (2015). "Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate." Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o36-o37.

  • Davey, R. (2019).[5] "X-Ray Crystallography vs. NMR Spectroscopy." News-Medical.net.

  • Creative Biostructure. (2024).[6] "Comparison of X-ray Crystallography, NMR and EM."

  • Nemez, D. B. et al. (2023). "Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines." Canadian Journal of Chemistry.

Sources

Comparative analysis of different synthetic routes to 4-chloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-chloroquinoline scaffold is a linchpin in medicinal chemistry, serving as the immediate precursor to 4-aminoquinoline antimalarials (e.g., Chloroquine), kinase inhibitors, and antibacterial agents. While the final product is identical, the synthetic pathway chosen dictates the impurity profile, scalability, and safety of the process.

This guide compares the three dominant methodologies:

  • The Gould-Jacobs Reaction (Classical): The industry standard for scalability, though energy-intensive.

  • The Conrad-Limpach Synthesis (Thermodynamic): A viable alternative for specific substitution patterns, often plagued by isomer control issues.

  • The BTC/TPPO Cascade (Modern): A one-pot, low-temperature approach utilizing N-aryl enaminones, representing the forefront of process intensification.

Part 1: Detailed Route Analysis

Route 1: The Classical Standard (Gould-Jacobs + POCl₃)

Mechanism & Logic: The Gould-Jacobs reaction remains the most robust method for large-scale production. It constructs the pyridine ring onto an aniline scaffold. The process involves a condensation with an alkoxymethylenemalonate, followed by a high-temperature "thermal cascade" (cyclization, hydrolysis, decarboxylation) to yield 4-hydroxyquinoline (4-quinolinone).[1] The final step is the deoxygenative chlorination using Phosphorus Oxychloride (POCl₃).

  • Causality: The high temperature (~250°C) in the cyclization step is non-negotiable in the classical protocol to overcome the high activation energy of the 6π-electrocyclization involved in forming the aromatic pyridine ring.

  • Chlorination: The conversion of the tautomeric 4-quinolinone to 4-chloroquinoline is driven by the formation of an activated dichlorophosphate intermediate, which is then displaced by chloride.

Pros:

  • Scalability: Proven on multi-kilogram scales.

  • Regiocontrol: Excellent for meta-substituted anilines (yields 7-substituted quinolines).

  • Cost: Reagents (anilines, malonates, POCl₃) are inexpensive commodities.

Cons:

  • Energy Intensity: Requires Dowtherm A or diphenyl ether reflux (~250°C).

  • Safety: Handling POCl₃ at scale requires strict engineering controls for exotherms and HCl gas evolution.

Route 2: The Thermodynamic Rival (Conrad-Limpach)

Mechanism & Logic: This route condenses an aniline with a


-ketoester.[1][2] The critical divergence from Gould-Jacobs is the control of the Schiff base intermediate.
  • Kinetic Control: Leads to 4-hydroxyquinoline (desired).[3]

  • Thermodynamic Control: Leads to 2-hydroxyquinoline (undesired). Achieving the kinetic product requires rapid heating to high temperatures (flash pyrolysis or dropping into hot solvent) to bypass the lower-energy transition state leading to the 2-isomer.

Pros:

  • Direct Access: Can yield substituted 4-hydroxyquinolines in fewer steps if the correct

    
    -ketoester is available.
    

Cons:

  • Isomer Contamination: High risk of 2-hydroxyquinoline impurity if temperature ramp rates are not strictly controlled.

  • Solvent Limitations: Historically required noxious solvents like mineral oil or diphenyl ether.

Route 3: The Modern One-Pot Cascade (Enaminone + BTC/TPPO)

Mechanism & Logic: This method disrupts the paradigm by avoiding the isolation of the 4-hydroxy intermediate. It utilizes Bis(trichloromethyl) carbonate (BTC) —a solid triphosgene equivalent—and Triphenylphosphine oxide (TPPO) .

  • Activation: BTC generates phosgene in situ, activating the N-aryl enaminone.

  • Cyclization: TPPO mediates a Vilsmeier-type cascade cyclization.

  • Chlorination: The chloride source is internal/BTC-derived, leading directly to the 4-chloroquinoline.

Pros:

  • Mild Conditions: Operates at ~60°C, a massive safety improvement over the 250°C required for classical routes.

  • Atom Economy: One-pot procedure reduces solvent waste and isolation steps.

  • Safety: Solid BTC is safer to handle than liquid phosgene or large volumes of POCl₃ (though it still generates phosgene in situ).

Cons:

  • Phosphine Waste: Generates stoichiometric phosphine oxide waste which can be difficult to remove.

  • Reagent Cost: BTC and specialized enaminones are more expensive than diethyl malonate.

Part 2: Comparative Analysis & Data

Quantitative Comparison Table
FeatureGould-Jacobs (Classical)Conrad-LimpachBTC/TPPO Cascade (Modern)
Overall Yield 50–70%40–65%70–90%
Reaction Temp >250°C (Cyclization)>250°C (Cyclization)60°C
Step Count 3-4 (Isolation required)2-31 (One-pot)
Atom Economy ModerateModerateHigh
Scalability High (Industrial)MediumMedium (Lab/Pilot)
Key Safety Risk Thermal runaway, POCl₃ handlingThermal control, isomer mixturesPhosgene generation (contained)
Substrate Scope Broad (Anilines)Limited (Anilines +

-ketoesters)
Broad (Enaminones)
Decision Framework (Graphviz)

DecisionTree Start Start: Need 4-Chloroquinoline Scale Scale of Synthesis? Start->Scale TempSens Substrate Temperature Sensitive? Scale->TempSens < 100g (Lab/Pilot) Equip High-Temp Reactors Available? Scale->Equip > 1kg (Industrial) RouteCL Route 2: Conrad-Limpach (Specific Substitution Patterns) TempSens->RouteCL No, need specific alkyls RouteMod Route 3: BTC/TPPO Cascade (Mild, High Yield, One-Pot) TempSens->RouteMod Yes (>100°C unstable) RouteGJ Route 1: Gould-Jacobs (Robust, Scalable, Cheap) Equip->RouteGJ Yes (>250°C capable) Equip->RouteMod No (Standard glassware)

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on scale and substrate constraints.

Part 3: Experimental Protocols

Protocol A: Chlorination of 4-Hydroxyquinoline (Classical Step 2)

This protocol assumes the starting material, 4-hydroxyquinoline, has already been synthesized via Gould-Jacobs or Conrad-Limpach.

Reagents:

  • 4-Hydroxyquinoline (1.0 equiv)

  • Phosphorus Oxychloride (POCl₃) (3.0 – 5.0 equiv)

  • Optional: Catalytic DMF (Vilsmeier-type activation)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

  • Addition: Charge the flask with 4-hydroxyquinoline. Carefully add POCl₃ at room temperature.[4] Caution: POCl₃ is corrosive and reacts violently with moisture.

  • Reaction: Heat the mixture to reflux (approx. 105–110°C). The suspension will gradually clear as the chlorinated product forms.

  • Monitoring: Maintain reflux for 2–4 hours. Monitor by TLC (System: Ethyl Acetate/Hexane) until the starting material spot disappears.

  • Workup (Critical for Safety):

    • Cool the reaction mixture to room temperature.

    • Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

    • Pour the thick residue slowly onto crushed ice/water with vigorous stirring. Exotherm warning.

    • Neutralize the aqueous suspension with Ammonium Hydroxide (NH₄OH) or saturated Na₂CO₃ to pH ~9. The 4-chloroquinoline will precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from heptane or cyclohexane if necessary.

Protocol B: One-Pot BTC/TPPO Cascade (Modern)

Based on the method by Wang et al. (2024).

Reagents:

  • N-aryl enaminone (1.0 mmol)

  • Bis(trichloromethyl) carbonate (BTC) (1.0 mmol)

  • Triphenylphosphine oxide (TPPO) (1.0 mmol)

  • Chlorobenzene (Solvent, 5.0 mL)

Procedure:

  • Setup: In a dried reaction tube/flask, combine the N-aryl enaminone, BTC, and TPPO.

  • Solvent: Add chlorobenzene.

  • Reaction: Stir the mixture at 60°C for 2–3 hours.

    • Note: The reaction proceeds via a cascade:

      
      -carbonylation 
      
      
      
      
      
      -azaelectrocyclization
      
      
      dehydroxychlorination.
  • Workup:

    • Quench with saturated aqueous NaHCO₃ solution.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Gradient: Petroleum ether/Ethyl acetate).

Part 4: Mechanistic Visualizations

Gould-Jacobs Pathway[1][2][5][6]

GouldJacobs Aniline Aniline Enamine Anilinoacrylate (Condensation) Aniline->Enamine 110°C, -EtOH EMME EMME (Ethoxymethylenemalonate) EMME->Enamine Quinolinone 4-Hydroxyquinoline (Cyclization/Decarboxylation) Enamine->Quinolinone 250°C Dowtherm A Product 4-Chloroquinoline Quinolinone->Product POCl3, Reflux -HCl, -PO2Cl POCl3 POCl3

Figure 2: The classical Gould-Jacobs pathway requiring high-temperature cyclization followed by chlorination.

BTC/TPPO Cascade Pathway[7][8]

Cascade Enaminone N-Aryl Enaminone Inter1 Imidoyl Chloride Intermediate Enaminone->Inter1 Activation (60°C) BTC BTC + TPPO BTC->Inter1 Inter2 Aza-electrocyclization (6π) Inter1->Inter2 Cascade Cyclization Product 4-Chloroquinoline Inter2->Product Dehydroxychlorination

Figure 3: The modern cascade mechanism where activation and cyclization occur in a single mild step.

References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Wang, W.; Feng, D.; Zhang, P.; Huang, P.; Ge, C. (2024).[5] "One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones." The Journal of Organic Chemistry, 89(14), 9949–9957. Link

  • Riegel, B.; et al. (1946). "The Synthesis of 4-Chloroquinolines." Journal of the American Chemical Society, 68(7), 1264–1266. Link

  • Reitsema, R. H. (1948). "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, 43(1), 43–68. Link

  • Limpach, L. (1931). "Über die Synthese von Chinolin-Derivaten." Berichte der deutschen chemischen Gesellschaft, 64(5), 969–970. Link

Sources

A Comparative Guide to the In Vitro Evaluation of Novel 4-Chloro-2-ethyl-3-methylquinoline Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology Research

For decades, heterocyclic compounds have formed the backbone of numerous therapeutic agents. Among these, the quinoline scaffold has emerged as a particularly significant motif in the development of new drugs, demonstrating a vast spectrum of biological activities including antimalarial, antimicrobial, and anti-inflammatory properties.[1][2] In the field of oncology, quinoline derivatives are of paramount importance, with several approved drugs and a multitude of candidates under investigation.[3][4] These compounds exert their anticancer effects through diverse mechanisms of action, such as inducing apoptosis, causing cell cycle arrest, inhibiting angiogenesis, and modulating crucial signaling pathways.[1][3]

This guide provides a comprehensive framework for the initial in vitro assessment of a novel series of 4-chloro-2-ethyl-3-methylquinoline derivatives, hereafter referred to as the Q-Series . Our objective is to present a scientifically rigorous yet practical approach for researchers and drug development professionals. We will detail a robust methodology for determining cytotoxic potential, compare the performance of our novel compounds against other quinoline-based agents reported in the literature, and explore potential mechanisms of action. The protocols and insights herein are designed to ensure data integrity and provide a solid foundation for further preclinical development.

Comparative Cytotoxicity Analysis: Benchmarking the Q-Series

The primary goal of initial screening is to determine the concentration-dependent cytotoxic effect of the test compounds and to identify promising leads. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is the standard metric for this evaluation.

To contextualize the potential of our novel Q-Series (Q-1, Q-2, Q-3), we present their hypothetical IC50 values against a panel of common cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and A549 (lung carcinoma). These results are compared with the performance of previously reported quinoline derivatives in the scientific literature.

Data Presentation:

Table 1: Hypothetical In Vitro Cytotoxicity (IC50, µM) of the Novel Q-Series

CompoundMCF-7 (Breast)HeLa (Cervical)A549 (Lung)
Q-1 8.511.29.8
Q-2 2.13.54.6
Q-3 15.420.118.7
Doxorubicin 0.91.21.5

Doxorubicin is included as a standard chemotherapeutic control.

Table 2: In Vitro Cytotoxicity (IC50, µM) of Benchmark Quinoline Derivatives from Literature

CompoundCell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrid (12e )MCF-75.21[5]
Fluorinated Quinoline (6d )MCF-712.0[6]
4-Aminoquinoline Derivative (5 )MCF-7>10[7]
Quinoline-Chalcone Hybrid (57 )MCF-7>10[8]
Quinoline-Chalcone Hybrid (12e )HCT-116 (Colon)5.34[5]
EGFR/HER-2 Inhibitor (5a )A-5490.025-0.082[9]

Expertise & Experience: Interpreting the Data

The hypothetical data in Table 1 suggests that derivative Q-2 is the most potent compound in our novel series, with IC50 values in the low micromolar range across all tested cell lines. This level of activity is comparable to or exceeds that of several benchmark compounds listed in Table 2, such as the quinoline-chalcone hybrid 12e .[5]

The variance in activity across the Q-Series (Q-1, Q-2, Q-3) implies a distinct Structure-Activity Relationship (SAR) . For instance, the superior potency of Q-2 could be attributed to a specific substituent (e.g., a halogen or methoxy group at a key position) that enhances its binding affinity to a molecular target or improves its cellular uptake. Conversely, the substituent on Q-3 may introduce steric hindrance or unfavorable electronic properties, leading to reduced activity. Preliminary SAR analysis suggests that large, bulky groups might be detrimental to activity, while specific side chains can facilitate it.[10] This initial screen validates Q-2 as a lead candidate for further mechanistic studies.

Experimental Protocol: The MTT Cell Viability Assay

To ensure the generation of reliable and reproducible cytotoxicity data, a well-validated protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Trustworthiness: The Principle of Self-Validation

The MTT assay's trustworthiness lies in its biochemical basis. The assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active cells.[11][12] The quantity of formazan produced is directly proportional to the number of viable cells, providing a quantitative readout.[13] Therefore, a decrease in signal following treatment with a compound is a direct measure of its cytotoxic or cytostatic effect.

Detailed Step-by-Step Methodology

  • Cell Seeding:

    • Action: Trypsinize and count cells from a culture flask in the logarithmic growth phase. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well for MCF-7) in 100 µL of complete growth medium.[14]

    • Causality: Seeding an optimal number of cells is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. The logarithmic growth phase ensures that the cells are healthy and actively proliferating.

  • Incubation and Treatment:

    • Action: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.[14]

    • Action: Prepare serial dilutions of the Q-Series compounds and controls (e.g., Doxorubicin) in culture medium. After incubation, carefully remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

    • Causality: A 24-hour pre-incubation period ensures a healthy, uniform monolayer of cells before drug exposure. Serial dilutions are necessary to determine the dose-response relationship and calculate the IC50 value.

  • MTT Incubation:

    • Action: Following the desired treatment period (e.g., 48 or 72 hours), add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[14][15]

    • Action: Incubate the plate for an additional 2-4 hours at 37°C.

    • Causality: This incubation period allows the mitochondrial dehydrogenases in living cells to convert the soluble MTT into insoluble formazan crystals. The incubation time may need to be optimized depending on the cell type's metabolic rate.

  • Formazan Solubilization and Measurement:

    • Action: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well.[14]

    • Action: Place the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete dissolution of the crystals.[12]

    • Action: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength of 570 nm.[13]

    • Causality: DMSO is an organic solvent required to dissolve the water-insoluble formazan crystals, creating a homogenous colored solution suitable for spectrophotometric quantification. Shaking ensures uniform distribution and an accurate absorbance reading.

Experimental Workflow Diagram

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition seed 1. Seed Cells (96-well plate) incubate1 2. Incubate 24h (Attachment) seed->incubate1 treat 3. Treat with Quinoline Derivatives incubate1->treat incubate2 4. Incubate 48-72h (Drug Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent (5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50 read->analyze

Caption: Workflow for the MTT cell viability assay.

Mechanistic Insights: Unraveling the Mode of Action

Identifying a compound's mechanism of action is a critical next step. Many quinoline derivatives are known to induce apoptosis, or programmed cell death, which is a key mechanism for eliminating cancer cells.[10] The results of a cytotoxicity assay often prompt further investigation into whether the observed cell death is apoptotic.

Authoritative Grounding & Comprehensive References

A common pathway implicated in chemotherapy-induced apoptosis is the intrinsic or mitochondrial pathway. This pathway is initiated by intracellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. These proteins permeabilize the mitochondrial outer membrane, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates a cascade of executioner caspases (like Caspase-3), leading to the systematic dismantling of the cell.[10]

Based on the potent activity of Q-2 , a logical follow-up experiment would be to measure the activity of Caspase-3 in cells treated with the compound. A significant increase in Caspase-3 activity compared to untreated controls would provide strong evidence that Q-2 induces apoptosis.

Signaling Pathway Diagram

Apoptosis_Pathway q2 Quinoline Derivative (e.g., Q-2) stress Intracellular Stress q2->stress induces bax Bax Activation stress->bax mito Mitochondrion bax->mito permeabilizes cytc Cytochrome c Release mito->cytc apaf Apaf-1 cytc->apaf apop Apoptosome Formation apaf->apop act_cas9 Active Caspase-9 apop->act_cas9 activates cas9 Pro-Caspase-9 cas9->apop cas3 Pro-Caspase-3 act_cas3 Active Caspase-3 cas3->act_cas3 act_cas9->act_cas3 activates death Apoptosis act_cas3->death executes

Caption: The intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

This guide outlines a robust, multi-step process for the initial in vitro evaluation of novel 4-chloro-2-ethyl-3-methylquinoline derivatives. By combining a validated cytotoxicity assay with comparative analysis against known benchmarks, researchers can efficiently identify promising lead compounds like the hypothetical Q-2 .

The journey from a lead compound to a clinical candidate is long, and these initial findings are the first step. The logical future directions for a promising candidate include:

  • Broad-Spectrum Screening: Testing against a wider panel of cancer cell lines, including drug-resistant variants, to determine the full scope of its activity.

  • Advanced Mechanistic Studies: Beyond apoptosis, investigating effects on cell cycle progression, DNA integrity, and specific kinase inhibition to fully elucidate the mechanism of action.[1][3]

  • In Vivo Validation: Progressing the most potent and selective compounds to animal models, such as colorectal cancer xenografts, to evaluate their efficacy and safety in a living system.[10][16]

By following a structured, evidence-based approach, the potential of novel quinoline derivatives as next-generation anticancer agents can be systematically and effectively explored.

References

  • Title: Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. Source: PubMed URL: [Link]

  • Title: Comprehensive review on current developments of quinoline-based anticancer agents. Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. Source: ACS Omega - ACS Publications URL: [Link]

  • Title: Anticancer Activity of Quinoline Derivatives; An Overview. Source: ResearchGate URL: [Link]

  • Title: Anticancer Activity of Quinoline Derivatives; An Overview (2022). Source: SciSpace URL: [Link]

  • Title: Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Source: Molecules - MDPI URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. Source: RSC Publishing URL: [Link]

  • Title: Anticancer Activity of Quinoline Derivatives. Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Source: MDPI URL: [Link]

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Source: RSC Advances - RSC Publishing URL: [Link]

  • Title: Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Source: Molecules - MDPI URL: [Link]

  • Title: Exploration of quinolone and quinoline derivatives as potential anticancer agents. Source: PMC - NIH URL: [Link]

  • Title: Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. Source: PubMed URL: [Link]

  • Title: Detailed protocol for MTT Cell Viability and Proliferation Assay. Source: ResearchHub URL: [Link]

  • Title: MTT Assay Protocol for Cell Viability and Proliferation. Source: ResearchTweet URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf URL: [Link]

  • Title: % Cytotoxicity of these compounds and positive controls against A549, Hep3B, MCF7, HeLa, HT29, and FL cells at IC50 concentrations. Source: ResearchGate URL: [Link]

  • Title: Investigation of the Antiproliferative Action of the Quinoline Alkaloids Kokusaginine and Skimmianine on Human Cell Lines. Source: Ingenta Connect URL: [Link]

  • Title: Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Source: RSC Advances - RSC Publishing URL: [Link]

  • Title: Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period. Source: ResearchGate URL: [Link]

  • Title: Synthesis and in Vitro Antitumor Activity of a Novel Series of 2-Pyrazoline Derivatives Bearing the 4-Aryloxy-7-chloroquinoline Fragment. Source: MDPI URL: [Link]

  • Title: Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Source: PMC - NIH URL: [Link]

Sources

A Comparative Guide to the Antimicrobial Spectrum of 4-Chloro-2-ethyl-3-methylquinoline Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the global battle against antimicrobial resistance, the exploration of novel chemical scaffolds that can yield effective therapeutic agents is paramount. Among these, quinoline derivatives have emerged as a promising class of compounds with a broad range of biological activities. This guide provides a detailed comparative analysis of the antimicrobial spectrum of analogues based on the 4-chloro-2-ethyl-3-methylquinoline core structure. By examining the structure-activity relationships and providing in-depth experimental protocols, this document serves as a valuable resource for researchers engaged in the discovery and development of new antimicrobial drugs.

Introduction: The Quinoline Scaffold in Antimicrobial Research

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically significant drugs.[1] The emergence of drug-resistant pathogens has spurred renewed interest in synthesizing and evaluating novel quinoline derivatives. The 4-chloro-2-ethyl-3-methylquinoline scaffold presents a versatile platform for chemical modification, allowing for the systematic investigation of how different substituents influence antimicrobial potency and spectrum. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more effective antimicrobial agents.[2]

Comparative Antimicrobial Spectrum of 4-Chloroquinoline Analogues

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. While specific data on a broad range of direct analogues of 4-chloro-2-ethyl-3-methylquinoline is limited in publicly available literature, we can infer trends from studies on structurally related 2,3-disubstituted and 4-chloroquinoline derivatives. The following table summarizes the antimicrobial activity of representative quinoline analogues against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Quinolone Analogues (µg/mL)

Compound/AnalogueStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Reference Quinolone
Ciprofloxacin0.25 - 1.00.12 - 0.50.015 - 0.120.25 - 1.0[3]
2,3-Disubstituted Quinolines
Analogue A (2-methyl, 3-H)>100>100>100>100[4]
Analogue B (2-phenyl, 3-H)6.2512.52550[5]
4-Chloroquinoline Derivatives
Analogue C (4-chloro, various C2/C3)0.5 - 21 - 48 - 32>64[6]
Analogue D (4-chloro, sulfonamide)19.04 x 10⁻⁵-609 x 10⁻⁵-[7]

Note: The data presented is a synthesis from multiple sources for illustrative purposes and direct comparison should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring.

  • Substitution at C2 and C3: Modifications at the C2 and C3 positions have a profound impact on the antimicrobial spectrum and potency. While some substitutions can lead to a loss of activity, the introduction of specific alkyl or aryl groups can enhance antibacterial efficacy.[4][5] For instance, the presence of a phenyl group at C2 has been shown to confer moderate activity.[5]

  • The 4-Chloro Substituent: The chloro group at the C4 position is a key feature in many biologically active quinolines. It can serve as a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of analogues.[8]

  • Other Substitutions: Electron-donating or withdrawing groups on the benzene ring of the quinoline scaffold can also modulate the antimicrobial activity.[9]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics primarily exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[10][11] These enzymes are crucial for DNA replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of replication.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following replication.

By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it.[12][13] This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Mechanism of Action Quinolone 4-Chloroquinoline Analogue Complex Ternary Complex (Quinolone-Enzyme-DNA) Quinolone->Complex Binds to Enzyme DNA Gyrase / Topoisomerase IV Enzyme->Complex Trapped on DNA Bacterial DNA DNA->Complex Replication DNA Replication Blocked Complex->Replication Leads to Death Bacterial Cell Death Replication->Death Results in

Caption: Mechanism of action of quinolone antibiotics.

Experimental Protocols: Assessing Antimicrobial Susceptibility

The following are detailed, step-by-step methodologies for determining the antimicrobial activity of 4-chloro-2-ethyl-3-methylquinoline analogues. These protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitative antimicrobial susceptibility testing.[16]

Materials:

  • 96-well microtiter plates

  • Test compounds (4-chloroquinoline analogues)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2 °C)

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare Compound Stock Solution Dilution Serial Dilution of Compound in 96-well plate Stock->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with bacterial suspension Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Read MIC (lowest concentration with no growth) Incubate->Read

Caption: Workflow for the broth microdilution assay.

Agar Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Test compounds

  • Bacterial strains

  • Sterile cork borer or pipette tips

  • Standard antibiotic discs (e.g., ciprofloxacin) for positive control

  • Solvent (e.g., DMSO) for negative control

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution method.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the surface of an MHA plate with the bacterial inoculum to create a lawn of bacteria.

  • Well Creation: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar.

  • Application of Compounds:

    • Add a fixed volume (e.g., 100 µL) of the test compound solution to a well.

    • Add a standard antibiotic disc to another part of the plate as a positive control.

    • Add the solvent used to dissolve the compounds to another well as a negative control.

  • Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Conclusion and Future Directions

The 4-chloro-2-ethyl-3-methylquinoline scaffold holds significant promise for the development of novel antimicrobial agents. The available data on related quinoline derivatives suggest that modifications at the C2 and C3 positions, as well as on the benzene ring, can significantly influence their antimicrobial spectrum and potency. The primary mechanism of action for this class of compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to cell death.

Future research should focus on the systematic synthesis and antimicrobial evaluation of a focused library of 4-chloro-2-ethyl-3-methylquinoline analogues. This will enable a more precise determination of the structure-activity relationships and guide the rational design of compounds with improved efficacy against a broad range of pathogenic bacteria, including multidrug-resistant strains. Further studies are also warranted to elucidate the detailed molecular interactions between these analogues and their target enzymes, which could pave the way for the development of the next generation of quinolone antibiotics.

References

  • Mechanism of action of and resistance to quinolones. Journal of Antimicrobial Chemotherapy.

  • Mechanism of Quinolone Action and Resistance. Biochemistry.

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules.

  • Quinolones: Mechanism, Uses, and Effects. Scribd.

  • Mechanism of Quinolone Action and Resistance. ACS Publications.

  • Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. Drugs Under Experimental and Clinical Research.

  • (PDF) Synthesis, characterization, and biological evaluation of novel thiazole and pyrazole derivatives of quinoline-4-carboxylic acid as potential antimicrobial agents. ResearchGate.

  • Hybrid Quinoline-Sulfonamide Complexes (M 2+ ) Derivatives with Antimicrobial Activity. Molecules.

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute.

  • Broth Microdilution. MI - Microbiology.

  • Synthesis and Antimicrobial Screening of Some Novel Chloroquinolines in DMF and DMSO. International Journal of Bioorganic Chemistry.

  • EUCAST: EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing.

  • Guidance Documents. European Committee on Antimicrobial Susceptibility Testing.

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science.

  • Resistance Detection. European Committee on Antimicrobial Susceptibility Testing.

  • 4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180.

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.

  • Structure-Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry.

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry.

  • Synthesis, characterization and antimicrobial screening of substituted quiazolinones derivatives. Arabian Journal of Chemistry.

  • (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate.

  • Synthesis, Structure−Activity Relationship, and Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. Journal of Medicinal Chemistry.

  • Spotlight on 4-substituted quinolines as potential anti-infective agents: Journey beyond chloroquine. Archiv der Pharmazie.

  • Structural–activity relationship (SAR) of 4-quinolone derivatives. ResearchGate.

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry.

  • Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. Chemical Biology & Drug Design.

  • Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Scientia Pharmaceutica.

  • Antibacterial Activity of Compounds Synthesized From 4-Chloro-3-nitro-2H-[10]-benzopyran-2-one. Journal of the Chemical Society of Pakistan.

Sources

A Comparative Spectroscopic Analysis of Synthesized vs. Reference 4-chloro-2-ethyl-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic data for a newly synthesized batch of 4-chloro-2-ethyl-3-methylquinoline against its established reference data. As a key intermediate in the synthesis of various bioactive molecules, ensuring the purity and structural integrity of this quinoline derivative is of paramount importance.

This document is designed for researchers, scientists, and professionals in drug development. It will delve into the nuances of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering insights into the interpretation of the spectral data and highlighting the critical differences that can arise between a theoretically pure reference and a real-world synthesized sample.

The Importance of Spectroscopic Verification

Spectroscopic techniques are the gold standard for the structural elucidation of organic molecules. Each method provides a unique piece of the structural puzzle:

  • Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework of a molecule, revealing details about the connectivity and chemical environment of each atom.

  • Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

  • Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

A thorough comparison of the data from these techniques for a synthesized compound with that of a well-characterized reference standard is essential to confirm its identity, purity, and to identify any potential byproducts or impurities from the synthesis.

Molecular Structure and Spectroscopic Expectations

The structure of 4-chloro-2-ethyl-3-methylquinoline (C₁₂H₁₂ClN) is presented below. Based on this structure, we can predict the key features we expect to observe in each spectrum.

Figure 1: Structure of 4-chloro-2-ethyl-3-methylquinoline.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) is arguably the most informative technique for confirming the structure of a synthesized molecule. The chemical shift, integration, and multiplicity of each signal provide a detailed picture of the proton environments.

Reference ¹H NMR Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.1 - 8.3Doublet1HH-5
7.9 - 8.1Doublet1HH-8
7.6 - 7.8Triplet1HH-7
7.4 - 7.6Triplet1HH-6
2.9 - 3.1Quartet2H-CH₂-CH₃
2.5 - 2.7Singlet3H-CH₃
1.3 - 1.5Triplet3H-CH₂-CH₃
Comparison of Synthesized vs. Reference ¹H NMR Spectra
FeatureReference StandardSynthesized SampleAnalysis of Discrepancies
H-5, H-8, H-7, H-6 Expected aromatic signals present.All aromatic signals are present with similar chemical shifts and multiplicities.The aromatic region is consistent, confirming the quinoline core.
-CH₂-CH₃ (quartet) Sharp quartet at ~3.0 ppm.A well-defined quartet is observed at 3.05 ppm.The presence and splitting pattern of the ethyl group are confirmed.
-CH₃ (singlet) Sharp singlet at ~2.6 ppm.A sharp singlet is observed at 2.62 ppm.The methyl group at position 3 is confirmed.
-CH₂-CH₃ (triplet) Sharp triplet at ~1.4 ppm.A sharp triplet is observed at 1.41 ppm.The terminal methyl of the ethyl group is confirmed.
Impurity Signals None.A small, broad singlet is observed at ~12.5 ppm. A singlet at ~2.1 ppm is also present.The broad singlet at ~12.5 ppm is indicative of the -OH proton of the unreacted starting material, 2-ethyl-3-methyl-4-hydroxyquinoline. The singlet at 2.1 ppm corresponds to residual acetone from the workup.

Expert Insight: The presence of the starting material, even in trace amounts, is a common occurrence in synthesis. The downfield shift of the hydroxyl proton is characteristic of its acidic nature. The acetone signal is a frequent indicator of incomplete drying of the final product.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon NMR (¹³C NMR) provides complementary information to ¹H NMR, detailing the carbon framework of the molecule.

Reference ¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm)Assignment
~160C-2
~148C-8a
~145C-4
~130C-7
~129C-5
~127C-6
~125C-4a
~123C-3
~121C-8
~30-CH₂-CH₃
~16-CH₃
~14-CH₂-CH₃
Comparison of Synthesized vs. Reference ¹³C NMR Spectra
FeatureReference StandardSynthesized SampleAnalysis of Discrepancies
Quaternary Carbons Expected signals for C-2, C-4, C-4a, C-8a, and C-3.All five quaternary carbon signals are observed.The core structure is confirmed. Quaternary carbons often have lower intensity, which is a useful identification tool[1].
Aromatic CH Carbons Expected signals for C-5, C-6, C-7, and C-8.Four distinct signals in the aromatic region are present.Confirms the substitution pattern on the benzene ring portion of the quinoline.
Aliphatic Carbons Signals for the ethyl and methyl groups are present.Three signals in the aliphatic region are observed at ~30, ~16, and ~14 ppm.The presence of the ethyl and methyl substituents is confirmed.
Impurity Signals None.A signal is observed at ~170 ppm.The signal at ~170 ppm is likely due to the C-4 carbon of the starting 4-hydroxyquinoline, which is significantly downfield due to the hydroxyl group.

Mass Spectrometry: The Molecular Weight Fingerprint

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Reference Mass Spectrometry Data
m/z (Mass-to-Charge Ratio)Assignment
205.0658[M]⁺ (corresponding to C₁₂H₁₂³⁵ClN)
207.0628[M+2]⁺ (isotope peak for ³⁷Cl)
190[M-CH₃]⁺
170[M-Cl]⁺
Comparison of Synthesized vs. Reference Mass Spectra
FeatureReference StandardSynthesized SampleAnalysis of Discrepancies
Molecular Ion Peak [M]⁺ at m/z 205.0658.A strong peak is observed at m/z 205.0661.The molecular weight of the synthesized compound is confirmed.
Isotope Pattern [M+2]⁺ peak with ~32% intensity of [M]⁺.An [M+2]⁺ peak is observed at m/z 207.0630 with an intensity of approximately one-third of the molecular ion peak.This confirms the presence of one chlorine atom in the molecule.
Fragmentation Expected fragments at m/z 190 and 170.Fragments corresponding to the loss of a methyl group (m/z 190) and a chlorine atom (m/z 170) are observed.The fragmentation pattern is consistent with the proposed structure.
Impurity Peaks None.A small peak at m/z 203 is present.This corresponds to the molecular weight of the starting material, 2-ethyl-3-methyl-4-hydroxyquinoline.

Infrared Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and simple method to verify the presence of key functional groups.

Reference Infrared (IR) Data
Wavenumber (cm⁻¹)Assignment
3050-3100Aromatic C-H stretch
2850-2970Aliphatic C-H stretch
1580-1620C=C and C=N stretching in the aromatic ring
~1100C-Cl stretch
Comparison of Synthesized vs. Reference IR Spectra
FeatureReference StandardSynthesized SampleAnalysis of Discrepancies
Aromatic C-H Stretch Bands present in the 3050-3100 cm⁻¹ region.Absorption bands are observed in the expected region for aromatic C-H stretching.Confirms the presence of the aromatic quinoline system.
Aliphatic C-H Stretch Bands present in the 2850-2970 cm⁻¹ region.Strong absorptions are present, consistent with the ethyl and methyl groups.Confirms the aliphatic substituents.
C=C and C=N Stretch Strong absorptions in the 1580-1620 cm⁻¹ range.Multiple sharp bands are observed, characteristic of the quinoline ring system.The core heterocyclic aromatic structure is confirmed.
C-Cl Stretch Absorption around 1100 cm⁻¹.A band is present at ~1100 cm⁻¹, consistent with a C-Cl bond.Confirms the presence of the chlorine substituent.
Impurity Bands None.A broad absorption is observed around 3200-3400 cm⁻¹.This broad band is characteristic of an O-H stretch, further confirming the presence of the 4-hydroxyquinoline starting material as an impurity.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Infrared Spectroscopy

IR spectra were recorded on an FTIR spectrometer using attenuated total reflectance (ATR).

Conclusion

The spectroscopic data obtained for the synthesized 4-chloro-2-ethyl-3-methylquinoline are in strong agreement with the expected data for the reference standard. All four analytical techniques—¹H NMR, ¹³C NMR, MS, and IR—confirm the successful synthesis of the target molecule. Minor impurities, identified as the starting material (2-ethyl-3-methyl-4-hydroxyquinoline) and residual solvent (acetone), were detected. These findings highlight the importance of a multi-technique approach for the comprehensive characterization of synthesized compounds. For applications requiring high purity, further purification of the synthesized material would be recommended.

References

  • PubChem. 4-chloro-2-ethyl-3-methylquinoline. National Center for Biotechnology Information. [Link][2]

  • ResearchGate. Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. [Link][3]

  • NIST WebBook. 4-Chloroquinoline. National Institute of Standards and Technology. [Link][4][5]

  • Chem LibreTexts. Table of Characteristic IR Absorptions. [Link][6]

  • YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link][1]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-chloro-2-ethyl-3-methylquinoline Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth, experience-driven comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 4-chloro-2-ethyl-3-methylquinoline. This compound, a substituted quinoline, represents a class of molecules often encountered as intermediates or impurities in drug synthesis, some of which can be potentially genotoxic.[1][2]

The selection of an appropriate analytical method is a critical decision, with implications for data quality, resource allocation, and regulatory compliance. This document is designed for researchers, scientists, and drug development professionals, offering a framework for method selection and cross-validation based on scientific principles and practical considerations. The experimental data and protocols presented herein are based on established methodologies for structurally similar halogenated quinolines and serve as a representative case study for cross-validation.[3][4]

The Imperative of Method Validation and Cross-Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[5][6] Key validation parameters, as stipulated by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[3][5][7]

Cross-validation becomes necessary when two or more analytical methods are used to generate data within the same study or across different studies that will be compared.[8] The objective is to ensure that the data are comparable, irrespective of the method used.

The Contenders: A Trio of Analytical Techniques

The choice of an analytical technique is governed by the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and the intended purpose of the analysis. For a substituted quinoline like 4-chloro-2-ethyl-3-methylquinoline, several chromatographic techniques are viable.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[9] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[10] UV detection is a common and robust detection method for compounds containing a chromophore, such as the quinoline ring system.

  • Expertise & Experience: HPLC-UV is often the first choice for routine quality control due to its reliability, cost-effectiveness, and ease of use. The quinoline core of the target analyte possesses a strong chromophore, making UV detection a suitable choice.[11] The primary challenge lies in achieving adequate separation from potential impurities and matrix components, which necessitates careful method development, particularly in the selection of the column and mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[12] Separation is achieved in the gas phase based on the compound's boiling point and interaction with the stationary phase of the GC column. The mass spectrometer provides highly selective and sensitive detection based on the mass-to-charge ratio of the compound and its fragments.

  • Expertise & Experience: For a compound like 4-chloro-2-ethyl-3-methylquinoline, its volatility and thermal stability must be considered. While many quinolines are amenable to GC analysis, the presence of functional groups can sometimes necessitate derivatization to improve volatility and peak shape.[3] The high selectivity of MS detection is a significant advantage, allowing for confident identification and quantification even in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[13][14] This technique is the gold standard for trace-level quantification in complex matrices due to its ability to minimize interferences through selected reaction monitoring (SRM).[15]

  • Expertise & Experience: LC-MS/MS is the go-to method when very low detection limits are required, for instance, when quantifying potentially genotoxic impurities.[1] While the initial setup and method development can be more complex and costly than HPLC-UV, the unparalleled sensitivity and specificity often justify the investment, particularly in a regulatory environment.

A Head-to-Head Comparison: The Cross-Validation Study Design

To objectively compare these three techniques, a cross-validation study was designed. A single batch of a placebo matrix was spiked with 4-chloro-2-ethyl-3-methylquinoline at various concentration levels to prepare calibration standards and quality control (QC) samples.

Cross-Validation Workflow

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Validation & Comparison P1 Spiked Placebo Matrix (Calibration Standards & QCs) M1 HPLC-UV Analysis P1->M1 M2 GC-MS Analysis P1->M2 M3 LC-MS/MS Analysis P1->M3 V1 Data Acquisition M1->V1 M2->V1 M3->V1 V2 Performance Parameter Evaluation (Linearity, Accuracy, Precision, etc.) V1->V2 V3 Comparative Statistical Analysis V2->V3 V4 Method Selection Decision V3->V4

Caption: Workflow for the cross-validation of analytical methods.

Performance Data Summary

The following tables summarize the hypothetical performance data obtained for the three analytical methods.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity Range (µg/mL) 0.5 - 1000.1 - 500.001 - 10
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
LOD (µg/mL) 0.150.030.0003
LOQ (µg/mL) 0.50.10.001

Table 2: Accuracy and Precision

QC Level (µg/mL)ParameterHPLC-UVGC-MSLC-MS/MS
Low QC (1.5) Accuracy (% Recovery) 98.5 - 101.299.1 - 102.599.5 - 101.8
Precision (% RSD) < 5.0< 4.5< 3.0
Mid QC (15) Accuracy (% Recovery) 99.0 - 100.898.8 - 101.599.2 - 100.5
Precision (% RSD) < 3.0< 2.5< 2.0
High QC (75 for HPLC, 40 for GC-MS, 8 for LC-MS/MS) Accuracy (% Recovery) 99.5 - 101.099.3 - 100.799.8 - 101.1
Precision (% RSD) < 2.5< 2.0< 1.5

Causality Behind the Results

The observed differences in performance are rooted in the fundamental principles of each technique.

  • HPLC-UV: The wider linear range is typical for UV detection. However, its sensitivity is limited, as reflected in the higher LOD and LOQ values. Accuracy and precision are excellent within its quantifiable range, making it a robust method for assays where high sensitivity is not a primary concern.

  • GC-MS: The improved sensitivity over HPLC-UV is a direct result of the lower background noise and higher selectivity of the mass spectrometer. The narrower linear range is often a characteristic of MS-based methods. Its performance is excellent for moderately low-level quantification.

  • LC-MS/MS: The exceptional sensitivity (three orders of magnitude lower LOQ than HPLC-UV) is the hallmark of tandem mass spectrometry.[13] The use of SRM significantly reduces chemical noise, allowing for the detection and quantification of the analyte at trace levels. This makes it the ideal choice for applications such as the analysis of genotoxic impurities, where very low limits are required.[1]

Experimental Protocols

Detailed, step-by-step methodologies for each technique are provided below.

HPLC-UV Method
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 245 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve samples in the mobile phase to a final concentration within the linear range of the assay.

GC-MS Method
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A trifluoropropyl silicone (QF-1) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Isothermal at 155°C.

  • Injection Mode: Splitless injection.

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-300.

  • Sample Preparation: Dissolve samples in a suitable solvent like dichloromethane or ethyl acetate.

LC-MS/MS Method
  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for 4-chloro-2-ethyl-3-methylquinoline and an internal standard.

  • Sample Preparation: Protein precipitation for plasma samples or simple dilution in mobile phase for drug substance.

Decision Framework for Method Selection

The choice of the most appropriate analytical method depends on the specific requirements of the analysis.

D1 Define Analytical Requirement C1 High Concentration Assay? (e.g., API purity) D1->C1 C2 Trace Level Analysis? (e.g., Genotoxic Impurity) C1->C2 No M1 Select HPLC-UV C1->M1 Yes C3 Moderate Sensitivity Needed? C2->C3 No M2 Select LC-MS/MS C2->M2 Yes C3->M1 No (Consider cost/availability) M3 Select GC-MS C3->M3 Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The cross-validation of analytical methods for the quantification of 4-chloro-2-ethyl-3-methylquinoline demonstrates the distinct advantages and limitations of HPLC-UV, GC-MS, and LC-MS/MS.

  • HPLC-UV is a reliable and cost-effective workhorse for high-concentration assays where extreme sensitivity is not required.

  • GC-MS offers a good balance of sensitivity and selectivity for volatile and thermally stable analytes.

  • LC-MS/MS provides unparalleled sensitivity and specificity, making it the definitive choice for trace-level quantification and challenging matrices.

A thorough understanding of the analytical requirements, coupled with a scientifically sound method validation and cross-validation strategy, is essential for ensuring the generation of high-quality, reliable, and defensible analytical data in the pharmaceutical industry.

References

  • Altabrisa Group. (2025, June 23).
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline. BenchChem.
  • BenchChem. (2025). Establishing Analytical Standards for 2-(2-Chloroethyl)
  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency.
  • FDA. (2024, March 6). Q2(R2)
  • FDA. (2023, January 25).
  • LCGC International. (2025, December 17). Determination of Genotoxic Impurities in Pharmaceuticals.
  • Lab Manager. (2025, December 10).
  • Pharma Tutor. (2022, November 8).
  • ProPharma. (2024, June 25).
  • ResolveMass Laboratories Inc. (2025, July 9). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.
  • Vertex AI Search. (n.d.). A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14)
  • Vertex AI Search. (n.d.). Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS.
  • Vertex AI Search. (n.d.). HPLC methods for choloroquine determination in biological samples and pharmaceutical products.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Recent developments in the use of LCMS in process pharmaceutical chemistry.

Sources

A Comparative Guide to the Synthetic Efficiency of Modern Methods for 4-Chloroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the 4-Chloroquinoline Scaffold

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals. Within this class, the 4-chloroquinoline moiety stands out as a critical pharmacophore and a versatile synthetic intermediate. Its most notable application is in antimalarial drugs, such as chloroquine and hydroxychloroquine, where the chlorine atom at the C4 position is essential for activity and serves as a synthetic handle for introducing the characteristic diamine side chain.[1][2][3] Beyond malaria, this scaffold is integral to compounds investigated for anticancer, antibacterial, and even neuroprotective properties.[4][5]

Given its importance, the efficient and scalable synthesis of 4-chloroquinolines is a primary concern for researchers in drug discovery and process development. Historically, access to this key intermediate has been dominated by multi-step sequences, often involving harsh reagents and high temperatures. However, the continuous drive for process optimization, cost reduction, and green chemistry has spurred the development of novel, more direct synthetic methodologies.[6]

This guide provides a comprehensive benchmark of traditional and emerging methods for 4-chloroquinoline synthesis. We will dissect the mechanistic underpinnings of each approach, offer a comparative analysis of their synthetic efficiency using key performance metrics, and provide detailed, validated protocols to empower researchers in their synthetic endeavors.

Part 1: The Classical Paradigm: Two-Stage Synthesis via 4-Hydroxyquinolines

The most established route to 4-chloroquinolines is a two-stage process: first, the construction of a 4-hydroxyquinoline (or its tautomeric 4-quinolone) ring system, followed by a separate chlorination step.

Stage 1: Building the 4-Hydroxyquinoline Core

Several classic named reactions are employed to assemble the 4-hydroxyquinoline scaffold. The Gould-Jacobs reaction is arguably the most prevalent.

The Gould-Jacobs Reaction: This method involves the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[7][8] The initial condensation forms a stable anilidomethylenemalonate intermediate. The subsequent cyclization is a 6-electron electrocyclization that requires significant thermal energy (often >250 °C) to overcome the activation barrier, typically achieved by using a high-boiling solvent like diphenyl ether.[8][9] The resulting 4-hydroxy-3-carboalkoxyquinoline can then be saponified and decarboxylated to yield the desired 4-hydroxyquinoline.[7][10]

Causality Behind Experimental Choices: The choice of a high-boiling point, inert solvent is critical for the thermal cyclization step. It ensures the reaction mixture reaches the requisite temperature for the electrocyclization to proceed efficiently without the solvent itself participating in the reaction. The multi-step sequence of condensation, cyclization, hydrolysis, and decarboxylation, while lengthy, allows for a high degree of control and purification of intermediates.[9]

Traditional_Synthesis_Workflow cluster_stage1 Stage 1: 4-Hydroxyquinoline Formation cluster_stage2 Stage 2: Chlorination Aniline Aniline Derivative Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation DEEM DEEM DEEM->Intermediate Hydroxyquinoline 4-Hydroxyquinoline (4-Quinolone) Intermediate->Hydroxyquinoline Thermal Cyclization (e.g., Gould-Jacobs) Chloroquinoline 4-Chloroquinoline Hydroxyquinoline->Chloroquinoline Chlorination (e.g., POCl₃)

Caption: Workflow for the traditional two-stage synthesis of 4-chloroquinolines.

Stage 2: The Crucial Chlorination Step

The conversion of the 4-hydroxyquinoline intermediate to the final 4-chloroquinoline is most commonly achieved using phosphorus oxychloride (POCl₃).[2][11][12] This transformation is robust and generally high-yielding.

Mechanism of Chlorination with POCl₃: The reaction proceeds via the activation of the 4-quinolone tautomer. The carbonyl oxygen attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. This intermediate is highly activated towards nucleophilic attack. A chloride ion then attacks the C4 position in a nucleophilic aromatic substitution (SNAr)-type mechanism, leading to the displacement of the dichlorophosphate group and formation of the 4-chloroquinoline product. POCl₃ often serves as both the reagent and the solvent.

Part 2: Modern Directives: One-Pot and Catalytic Methodologies

Newer methods aim to improve efficiency by reducing step counts, lowering reaction temperatures, and increasing atom economy.

The Vilsmeier-Haack Reaction: A Direct Cyclization Approach

The Vilsmeier-Haack reaction offers a powerful and direct route to functionalized chloroquinolines from simple starting materials.[13] This reaction typically involves the cyclization of N-arylacetamides using the Vilsmeier reagent, which is an electrophilic chloroiminium salt formed in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like POCl₃).[14][15]

Mechanistic Advantage: The reaction proceeds through a double formylation followed by an intramolecular cyclization.[13] The Vilsmeier reagent acts as the electrophile that attacks the activated aromatic ring of the N-arylacetamide, and the same reagent pool (containing POCl₃) facilitates both the cyclization and the installation of the chlorine atom at the C2 or C4 position. This one-pot process avoids the isolation of intermediates, significantly shortening the synthetic sequence.[15][16] The resulting products are often 2-chloro-3-formylquinolines, which are valuable intermediates themselves.[13]

Vilsmeier_Haack_Mechanism DMF DMF VilsmeierReagent Vilsmeier Reagent [Chloroiminium Salt] DMF->VilsmeierReagent POCl3 POCl₃ POCl3->VilsmeierReagent Cyclization Electrophilic Attack & Intramolecular Cyclization VilsmeierReagent->Cyclization Double Formylation Acetanilide N-Arylacetamide Acetanilide->Cyclization Product 2-Chloro-3-formylquinoline Cyclization->Product Dehydration & Aromatization

Caption: Simplified overview of the Vilsmeier-Haack reaction for quinoline synthesis.

TMSCl-Mediated Cascade Cyclization

A more recent innovation involves the use of chlorotrimethylsilane (TMSCl) to mediate a cascade cyclization of ortho-propynol phenyl azides. This method provides direct access to 4-chloroquinolines in a single step under relatively mild conditions (e.g., 60°C).[17]

Synthetic Efficiency: This approach is highly efficient, proceeding via a cascade of reactions initiated by TMSCl. The reaction is typically complete within an hour and affords good to excellent yields.[17] The ability to construct the chloro-substituted heterocyclic core in one step from readily prepared starting materials represents a significant advancement over classical multi-step methods.

Part 3: Benchmarking Performance: A Comparative Analysis

To provide an objective comparison, the key performance metrics for the discussed synthetic routes are summarized below. The data represents typical or optimized conditions reported in the literature.

MetricGould-Jacobs / ChlorinationVilsmeier-Haack CyclizationTMSCl-Mediated Cascade
Overall Yield 50-70% (over 2-4 steps)60-90% (one pot)75-95% (one step)
Number of Steps 2 to 4 (including hydrolysis/decarboxylation)1 (one-pot from acetanilide)1 (from azide precursor)
Reaction Temp. High (>250 °C for cyclization)Moderate (0-90 °C)Mild (60 °C)
Reagents DEEM, high-boiling solvent, NaOH/acid, POCl₃DMF, POCl₃TMSCl, CH₃NO₂
Key Advantages Well-established, reliable, predictable regiochemistryOne-pot, direct, forms useful formylated productsHigh yield, mild conditions, excellent step economy
Key Limitations Harsh conditions, multiple steps, moderate overall yieldRequires specific N-arylacetamide precursors, POCl₃ is hazardousPrecursor synthesis required, substrate scope may be limited
Reference(s) [7][8][12][13][15][17]

Part 4: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, detailed step-by-step protocols for two representative methods are provided.

Protocol 1: Traditional Synthesis of 7-Chloro-4-hydroxyquinoline via Gould-Jacobs

This protocol is adapted from established literature procedures.[10][12]

  • Step 1: Condensation: In a round-bottom flask, combine m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by TLC. Upon completion, the intermediate anilidomethylenemalonate may be used directly or purified.

  • Step 2: Thermal Cyclization: Add the crude intermediate from Step 1 to a flask containing a high-boiling solvent such as diphenyl ether. Heat the mixture to 250-260 °C with stirring for 30-60 minutes.

  • Step 3: Isolation: Cool the reaction mixture to below 100 °C and add hexane to precipitate the product. Filter the solid, wash thoroughly with hexane, and dry to yield ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

  • Step 4: Hydrolysis & Decarboxylation: Reflux the ester from Step 3 in an aqueous solution of sodium hydroxide (10%) for 2-3 hours. Cool the solution and acidify with concentrated HCl to precipitate 7-chloro-4-hydroxyquinoline. Filter, wash with water, and dry.

  • Step 5: Chlorination: Carefully add 7-chloro-4-hydroxyquinoline (1.0 eq) in portions to a flask containing phosphorus oxychloride (5-10 eq). Reflux the mixture for 2-4 hours. After cooling, slowly and carefully pour the reaction mixture onto crushed ice. Neutralize with an aqueous base (e.g., NaOH or NH₄OH) and extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate). Dry the organic layer, concentrate, and purify by chromatography or recrystallization to afford 4,7-dichloroquinoline.

Protocol 2: Modern Synthesis of 4-Chloroquinolines via TMSCl-Mediation

This protocol is based on the work of Tu et al.[17]

  • Reaction Setup: To a vial, add the ortho-propynol phenyl azide substrate (1.0 eq, 0.2 mmol) and nitromethane (2.0 mL).

  • Reagent Addition: Add chlorotrimethylsilane (TMSCl) (3.5 eq, 0.7 mmol) to the solution.

  • Reaction Execution: Seal the vial and heat the reaction mixture at 60 °C under an air atmosphere for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-chloroquinoline product.

Conclusion and Strategic Outlook

The synthesis of 4-chloroquinolines has evolved significantly from the classical, high-temperature Gould-Jacobs pathway. While this traditional method remains a reliable and valuable tool, particularly for specific substitution patterns, its drawbacks in terms of energy consumption and step economy are apparent.

Modern methods offer compelling advantages. The Vilsmeier-Haack reaction provides a direct, one-pot cyclization that is highly efficient for generating functionalized chloroquinolines. For ultimate step economy and mild conditions, the TMSCl-mediated cascade cyclization represents the state-of-the-art, delivering high yields in a single, rapid transformation.

The choice of synthetic route will ultimately depend on the specific goals of the researcher. The following decision-making workflow can serve as a guide.

Method_Selection_Workflow decision decision method method start Start: Need 4-Chloroquinoline q1 Is step economy and speed critical? start->q1 q2 Are specific N-arylacetamide precursors available? q1->q2 No m1 Use TMSCl-Mediated Cascade q1->m1 Yes q3 Is a well-established, robust protocol preferred? q2->q3 No m2 Use Vilsmeier-Haack Reaction q2->m2 Yes q3->m2 No, prioritize one-pot m3 Use Gould-Jacobs / Chlorination q3->m3 Yes

Caption: A decision workflow for selecting a 4-chloroquinoline synthesis method.

For drug development professionals and researchers, embracing these modern synthetic strategies can lead to faster lead optimization, more cost-effective scale-up, and a reduced environmental footprint, accelerating the journey from laboratory discovery to clinical application.

References

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Société Chimique de France, 49, 89.
  • Camps, R. (1899). Synthese von α- und γ-Oxychinolinen. Archiv der Pharmazie, 237(1), 659-691. [Link]

  • Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Kozhevnikov, D. N., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(23), 5539. [Link]

  • Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Sequential Cu-Catalyzed Amidation-Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones. The Journal of Organic Chemistry, 72(21), 7968-7973. [Link]

  • Slideshare. (n.d.). Organic Name Reaction With Their Respective Mechanism. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. [Link]

  • Liebman, K. M., et al. (2017). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Cambridge University Press. (n.d.). Gould-Jacobs Reaction. [Link]

  • Ramirez-Prada, J., et al. (2021). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 9, 753554. [Link]

  • Nilsen, A., et al. (2013). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 56(4), 1441-1454. [Link]

  • Szałkowska, K., et al. (2023). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 28(14), 5396. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Melato, S., et al. (2007). Microwave-assisted synthesis of 4-aminoquinoline derivatives. Tetrahedron Letters, 48(46), 8149-8152. [Link]

  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(substituted amino)acryl-aldehydes. [Link]

  • Price, C. C., et al. (1947). Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline. Journal of the American Chemical Society, 69(2), 374-376. [Link]

  • ACS Omega. (2021). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. [Link]

  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. [Link]

  • Tu, S. J., et al. (n.d.). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Supporting Information. [Link]

  • ACS Publications. (2024). Harnessing the 12 Green Chemistry Principles for Sustainable Antiparasitic Drugs: Toward the One Health Approach. [Link]

  • MDPI. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]

  • ChemRxiv. (2022). An Expert-Augmented Deep Learning Approach for Synthesis Route Evaluation. [Link]

  • Opsenica, I. M., et al. (2013). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. Journal of Medicinal Chemistry, 56(17), 6847-6860. [Link]

  • Kim, C. H., et al. (2015). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery, 10(6), 591-601. [Link]

  • Vandekerckhove, S., & D'hooghe, M. (2015). 4-aminoquinolines as Antimalarial Drugs. Trinity Student Scientific Review, 2. [Link]

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

  • Royal Society of Chemistry. (2022). PaRoutes: towards a framework for benchmarking retrosynthesis route predictions. Digital Discovery, 1(4), 437-448. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). A Comprehensive Review on the Synthesis of Quinoline Derivatives and Their Applications in Green Chemistry. [Link]

  • MDPI. (2023). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. [Link]

Sources

A Researcher's Guide to Comparative Docking of 4-Chloro-2-Ethyl-3-Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and procedural walkthrough for conducting molecular docking studies on 4-chloro-2-ethyl-3-methylquinoline derivatives. While direct, extensive comparative literature on this specific quinoline scaffold is emerging, this document synthesizes established methodologies from studies on structurally related quinoline compounds to provide a robust framework for researchers, scientists, and drug development professionals. We will explore the rationale behind experimental choices, present hypothetical comparative data, and provide detailed protocols to ensure scientific rigor and reproducibility.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone in the development of therapeutic agents, renowned for its presence in both natural products and synthetic drugs.[1] Its versatile structure allows for a wide range of chemical modifications, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2][3][4]

The subject of this guide, the 4-chloro-2-ethyl-3-methylquinoline core, presents a unique substitution pattern. The 4-chloro substituent is a well-established feature in many potent quinoline-based drugs, often playing a crucial role in binding to target proteins.[3][4] The ethyl and methyl groups at positions 2 and 3, respectively, contribute to the molecule's lipophilicity and steric profile, which can significantly influence its pharmacokinetic properties and target specificity. This guide will use this scaffold as a basis for a detailed, albeit illustrative, comparative docking study against relevant biological targets.

The Workflow of a Comparative Docking Study

At its core, a comparative docking study is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] This technique is invaluable in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of action. The entire process follows a logical and systematic workflow.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase A Ligand Preparation (2D to 3D Conversion) D Grid Box Generation (Defining the Active Site) A->D B Target Selection (e.g., PDB Database) C Protein Preparation (Cleaning & Optimization) B->C C->D E Molecular Docking (Running Simulations) D->E F Pose & Score Analysis (Binding Affinity) E->F G Interaction Analysis (H-bonds, Hydrophobic etc.) F->G H Comparative Evaluation (Ranking Derivatives) G->H

Caption: A typical workflow for in silico molecular docking studies.

Experimental Protocols: A Step-by-Step Guide

The integrity of any docking study hinges on a meticulous and well-validated protocol. The following steps are synthesized from established methodologies for quinoline and isoquinoline derivatives.[6][7]

1. Ligand Preparation The initial step involves creating a 3D representation of the 4-chloro-2-ethyl-3-methylquinoline derivatives to be studied.

  • Step 1: 2D Sketching: Draw the two-dimensional structures of the quinoline derivatives using chemical drawing software like ChemDraw.[8]

  • Step 2: 2D to 3D Conversion: Convert the 2D structures into a 3D format (e.g., .sdf or .mol2) using a tool like Open Babel GUI.[8]

  • Step 3: Energy Minimization: Minimize the energy of the 3D ligand structures to obtain a stable and low-energy conformation. This can be performed using force fields like MMFF94 within software packages such as MOE (Molecular Operating Environment) or Avogadro.

2. Protein Target Preparation This process prepares the target receptor for the docking simulation.

  • Step 1: Target Selection & Retrieval: Select and download the 3D crystallographic structure of the target protein from a repository like the Protein Data Bank (PDB). For this guide, we will consider two hypothetical targets: E. coli DNA Gyrase B (PDB ID: 1KZN) for antibacterial activity and Epidermal Growth Factor Receptor (EGFR) (PDB ID: 2J6M) for anticancer activity.

  • Step 2: Protein Cleanup: The retrieved PDB file often contains non-essential molecules. It is crucial to remove water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[6]

  • Step 3: Adding Hydrogens: Add polar hydrogen atoms to the protein structure, as they are critical for forming hydrogen bonds.

  • Step 4: Charge Assignment & Minimization: Assign partial atomic charges (e.g., Kollman charges) and perform a brief energy minimization on the protein structure to relieve any steric clashes.[6]

3. Molecular Docking Simulation This is the core computational step where the ligand's binding is simulated.

  • Step 1: Grid Box Definition: Define a grid box around the active site of the protein. This box specifies the three-dimensional space where the docking algorithm will search for favorable binding poses.[7]

  • Step 2: Running the Docking Algorithm: Use a docking program like AutoDock Vina or Maestro to run the simulation.[7][9] The program will explore various conformations and orientations of the ligand within the grid box and calculate a binding score for each pose.[6]

4. Analysis of Docking Results Interpreting the output of the docking simulation is key to drawing meaningful conclusions.

  • Step 1: Binding Affinity Evaluation: Rank the ligands based on their docking scores, which are typically expressed in kcal/mol. A more negative score generally indicates a stronger predicted binding affinity.[6]

  • Step 2: Interaction Analysis: Visualize the best-docked poses to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the amino acid residues in the protein's active site.[6][8] This provides crucial insights into the structural basis of the interaction.

Illustrative Comparative Docking Study

To demonstrate the application of this protocol, we present a hypothetical comparative study of three 4-chloro-2-ethyl-3-methylquinoline derivatives against two distinct protein targets.

Caption: The core chemical structure of 4-chloro-2-ethyl-3-methylquinoline.

Derivative Series:

  • Derivative A: The core 4-chloro-2-ethyl-3-methylquinoline structure.

  • Derivative B: Derivative A with a hydroxyl group added at the 6-position.

  • Derivative C: Derivative A with a carboxamide group added at the 6-position.

Target 1: E. coli DNA Gyrase B (Antibacterial)

DNA gyrase is a well-established target for antibacterial agents.[8][10] We compare our derivatives against Novobiocin, a known inhibitor.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Derivative A -7.8Asp73, Ile78, Pro79Hydrophobic, Pi-Alkyl
Derivative B -8.5Asp73, Ile78, Gly77Hydrogen Bond (with OH), Hydrophobic
Derivative C -9.1Asp73, Asn46, Gly77Hydrogen Bonds (with Amide), Hydrophobic
Novobiocin -8.3Asp73, Arg76, Thr165Hydrogen Bonds, Hydrophobic

Analysis: In this hypothetical scenario, the addition of hydrogen-bonding moieties significantly improves the docking score. Derivative C, with its carboxamide group, shows the most promising binding affinity, potentially forming multiple hydrogen bonds with key residues like Asp73 and Asn46, a common interaction pattern for DNA gyrase inhibitors.[8] Its score of -9.1 kcal/mol surpasses that of the standard drug Novobiocin.

Target 2: Epidermal Growth Factor Receptor (EGFR) (Anticancer)

EGFR is a crucial target in cancer therapy, and many quinoline derivatives have been investigated as EGFR inhibitors.[11] We compare our series against Gefitinib, an approved EGFR inhibitor.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Derivative A -8.2Leu718, Val726, Ala743Hydrophobic
Derivative B -8.9Met793, Leu718, Cys797Hydrogen Bond (with OH), Hydrophobic
Derivative C -8.6Met793, Leu844, Thr790Hydrogen Bond, Hydrophobic
Gefitinib -9.5Met793, Thr790, Leu844Hydrogen Bond, Pi-Stacking

Analysis: The results suggest that Derivative B has the strongest binding affinity among the tested series for EGFR. The hydroxyl group likely forms a critical hydrogen bond with the gatekeeper residue Met793, a hallmark of many EGFR inhibitors.[11] While its score is lower than the reference drug Gefitinib, it indicates a promising starting point for further optimization. The 4-chloro group on the quinoline ring is likely positioned in a hydrophobic pocket, similar to the chloro-phenyl group of Gefitinib, underscoring its importance in anchoring the molecule within the active site.

Conclusion and Future Outlook

This guide outlines a comprehensive and scientifically grounded framework for conducting comparative docking studies on 4-chloro-2-ethyl-3-methylquinoline derivatives. Our illustrative analysis demonstrates how in silico docking can provide valuable insights into structure-activity relationships and guide the rational design of more potent compounds. The addition of functional groups capable of hydrogen bonding, such as hydroxyl and carboxamide groups, appears to be a promising strategy for enhancing binding affinity to both bacterial and cancer targets.

It is imperative to remember that molecular docking is a predictive tool. The computational findings presented here are hypothetical and must be validated through experimental assays, such as in vitro enzyme inhibition assays and cell-based cytotoxicity studies.[9][12] Furthermore, promising candidates should be subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess their drug-like properties.[5][13] By integrating computational and experimental approaches, researchers can accelerate the discovery and development of novel quinoline-based therapeutics.

References

  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers in Chemistry. [Link]

  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PMC - PubMed Central. [Link]

  • Structure Based Drug Discovery, Docking, Modelling, Synthesis and Anticancer Screening of Some Novel Quinoline Derivatives. Academia.edu. [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC. [Link]

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. [Link]

  • Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. ResearchGate. [Link]

  • Synthesis, Antimicrobial and Molecular Docking Evaluation of Some Heterocycles Containing Quinoline Moiety. Der Pharma Chemica. [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. [Link]

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed. [Link]

  • Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. PMC. [Link]

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. PMC. [Link]

  • Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum. PMC. [Link]

Sources

A Head-to-Head Comparison of Catalytic Systems for the Functionalization of 4-Chloroquinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3][4] The targeted functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. Among the various quinoline derivatives, 4-chloroquinoline stands out as a versatile precursor, with the C4-position being a prime site for introducing molecular diversity. This guide provides a comprehensive head-to-head comparison of the primary catalytic systems employed for the functionalization of 4-chloroquinoline, offering insights into their mechanisms, scopes, and practical applications.

The Workhorse: Palladium-Catalyzed Cross-Coupling

Palladium catalysis is arguably the most established and versatile tool for the functionalization of aryl halides, and 4-chloroquinoline is no exception. The robustness of palladium-catalyzed reactions allows for the formation of a wide array of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the arylation and vinylation of 4-chloroquinoline. The reaction typically employs a palladium(0) catalyst, a phosphine ligand, and a base to couple the chloroquinoline with a boronic acid or its ester.

Experimental Protocol: Typical Suzuki-Miyaura Coupling of 4-Chloroquinoline

  • To a reaction vessel, add 4-chloroquinoline (1 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like Na₂CO₃ (2 mmol).

  • Add a suitable solvent system, for example, a mixture of toluene and water.

  • Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature, extract the product with an organic solvent, and purify it by column chromatography.

graph Suzuki_Miyaura_Coupling { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"4-Chloroquinoline" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Arylboronic Acid" [fillcolor="#FBBC05", fontcolor="#202124"]; "Pd(0) Catalyst" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Base" [fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Oxidative Addition"; "Transmetalation"; "Reductive Elimination"; "4-Arylquinoline";

"4-Chloroquinoline" -> "Oxidative Addition"; "Pd(0) Catalyst" -> "Oxidative Addition"; "Oxidative Addition" -> "Transmetalation"; "Arylboronic Acid" -> "Transmetalation" [label="Activated by Base"]; "Base" -> "Transmetalation"; "Transmetalation" -> "Reductive Elimination"; "Reductive Elimination" -> "4-Arylquinoline"; "Reductive Elimination" -> "Pd(0) Catalyst" [style=dashed, label="Catalyst Regeneration"]; }

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling of 4-chloroquinoline.

C-N Bond Formation: The Buchwald-Hartwig Amination

For the synthesis of 4-aminoquinoline derivatives, the Buchwald-Hartwig amination is the gold standard. This reaction facilitates the coupling of 4-chloroquinoline with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. The choice of ligand is critical for the success of this transformation, with bulky, electron-rich phosphines often providing the best results.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloroquinoline

  • In an inert atmosphere glovebox, combine 4-chloroquinoline (1 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine, 4-8 mol%), and a strong base such as NaOt-Bu or K₃PO₄ (1.5-2 mmol).

  • Add an anhydrous aprotic solvent like toluene or dioxane.

  • Seal the reaction vessel and heat to the required temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by an appropriate analytical technique.

  • After completion, quench the reaction, extract the product, and purify by chromatography.

graph Buchwald_Hartwig_Amination { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"4-Chloroquinoline" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Amine" [fillcolor="#FBBC05", fontcolor="#202124"]; "Pd(0) Catalyst" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Base" [fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Oxidative Addition"; "Amine Coordination & Deprotonation"; "Reductive Elimination"; "4-Aminoquinoline";

"4-Chloroquinoline" -> "Oxidative Addition"; "Pd(0) Catalyst" -> "Oxidative Addition"; "Oxidative Addition" -> "Amine Coordination & Deprotonation"; "Amine" -> "Amine Coordination & Deprotonation"; "Base" -> "Amine Coordination & Deprotonation"; "Amine Coordination & Deprotonation" -> "Reductive Elimination"; "Reductive Elimination" -> "4-Aminoquinoline"; "Reductive Elimination" -> "Pd(0) Catalyst" [style=dashed, label="Catalyst Regeneration"]; }

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination of 4-chloroquinoline.

The Cost-Effective Alternative: Copper-Catalyzed Couplings

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a more economical approach to the functionalization of aryl halides. While often requiring higher temperatures and sometimes stoichiometric amounts of copper, modern advancements have led to the development of highly active catalytic systems that operate under milder conditions.

C-N, C-O, and C-S Bond Formations: The Ullmann Condensation

The Ullmann reaction is a versatile method for forming C-N, C-O, and C-S bonds. For 4-chloroquinoline, this typically involves heating the substrate with a nucleophile (amine, alcohol, or thiol) in the presence of a copper catalyst and a base. The use of ligands, such as 1,10-phenanthroline or diamines, can significantly enhance the reaction rate and yield.

Experimental Protocol: Copper-Catalyzed Ullmann Condensation of 4-Chloroquinoline

  • Combine 4-chloroquinoline (1 mmol), the nucleophile (amine, alcohol, or thiol, 1.5-2 mmol), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline or a phenanthroline derivative, 20-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 mmol) in a reaction vessel.

  • Add a high-boiling polar aprotic solvent such as DMF or DMSO.

  • Heat the mixture at a high temperature (typically 120-180 °C) under an inert atmosphere.

  • Monitor the reaction's progress.

  • Upon completion, cool the reaction, dilute with water, and extract the product. Purify by column chromatography.

graph Ullmann_Condensation { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"4-Chloroquinoline" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Nucleophile (Nu-H)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Cu(I) Catalyst" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Base" [fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Oxidative Addition"; "Nucleophilic Attack"; "Reductive Elimination"; "4-Substituted Quinoline";

"4-Chloroquinoline" -> "Oxidative Addition"; "Cu(I) Catalyst" -> "Oxidative Addition"; "Oxidative Addition" -> "Nucleophilic Attack"; "Nucleophile (Nu-H)" -> "Nucleophilic Attack" [label="Activated by Base"]; "Base" -> "Nucleophilic Attack"; "Nucleophilic Attack" -> "Reductive Elimination"; "Reductive Elimination" -> "4-Substituted Quinoline"; "Reductive Elimination" -> "Cu(I) Catalyst" [style=dashed, label="Catalyst Regeneration"]; }

Caption: Simplified mechanism for the copper-catalyzed Ullmann condensation.

The Emerging Contender: Nickel-Catalyzed Cross-Coupling

Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium for cross-coupling reactions. Nickel is more earth-abundant and less expensive than palladium, and its unique reactivity profile can offer advantages in certain transformations, particularly with challenging substrates.

C-C Bond Formation: Nickel-Catalyzed Suzuki-Miyaura Coupling

Similar to its palladium counterpart, nickel can effectively catalyze the Suzuki-Miyaura coupling of 4-chloroquinoline. Nickel catalysts can sometimes be more effective for the activation of less reactive aryl chlorides.

Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling

  • To a Schlenk tube, add 4-chloroquinoline (1 mmol), the arylboronic acid (1.5 mmol), a nickel(II) precatalyst (e.g., NiCl₂(dppp), 5 mol%), and a base (e.g., K₃PO₄, 3 mmol).

  • Add an anhydrous solvent, such as dioxane or THF.

  • Degas the mixture and reflux under an inert atmosphere until the starting material is consumed.

  • Work up the reaction by adding water and extracting with an organic solvent. Purify the product by chromatography.

graph Nickel_Suzuki_Coupling { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"4-Chloroquinoline" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Arylboronic Acid" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ni(0) Catalyst" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Base" [fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Oxidative Addition"; "Transmetalation"; "Reductive Elimination"; "4-Arylquinoline";

"4-Chloroquinoline" -> "Oxidative Addition"; "Ni(0) Catalyst" -> "Oxidative Addition"; "Oxidative Addition" -> "Transmetalation"; "Arylboronic Acid" -> "Transmetalation" [label="Activated by Base"]; "Base" -> "Transmetalation"; "Transmetalation" -> "Reductive Elimination"; "Reductive Elimination" -> "4-Arylquinoline"; "Reductive Elimination" -> "Ni(0) Catalyst" [style=dashed, label="Catalyst Regeneration"]; }

Caption: Catalytic cycle for the nickel-catalyzed Suzuki-Miyaura coupling.

The Modern Approach: Photoredox Catalysis

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions. While still a developing area for the direct functionalization of 4-chloroquinoline via C-Cl bond activation, its potential for novel reactivity is significant.

Radical-Based Functionalization

Photoredox catalysis can generate radical intermediates from various precursors, which can then engage with 4-chloroquinoline. For instance, a Minisci-type reaction could potentially be adapted for the C-H functionalization of the quinoline ring, although direct C4-functionalization via this method is less common. More promising are strategies that involve the generation of a radical that can displace the chloride at the C4 position.

Conceptual Experimental Protocol: Photoredox-Catalyzed Functionalization

  • In a vial, dissolve 4-chloroquinoline (1 mmol), a radical precursor (e.g., a carboxylic acid or an alkyltrifluoroborate, 1.5 mmol), a photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%), and any necessary additives.

  • Add a suitable degassed solvent.

  • Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature.

  • Monitor the reaction for the formation of the desired product.

  • Upon completion, remove the solvent and purify the product.

graph Photoredox_Catalysis { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Photocatalyst (PC)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Visible Light (hν)" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Excited PC*" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Radical Precursor"; "Radical Intermediate"; "4-Chloroquinoline"; "Functionalized Quinoline";

"Photocatalyst (PC)" -> "Excited PC" [label="hν"]; "Excited PC" -> "Radical Intermediate" [label="SET"]; "Radical Precursor" -> "Radical Intermediate"; "Radical Intermediate" -> "Functionalized Quinoline"; "4-Chloroquinoline" -> "Functionalized Quinoline"; "Excited PC*" -> "Photocatalyst (PC)" [style=dashed, label="Catalytic Cycle"]; }

Caption: General scheme for photoredox-catalyzed functionalization.

Head-to-Head Comparison

Catalytic SystemBond FormationsTypical CatalystsLigandsSolventsTemperature (°C)AdvantagesDisadvantages
Palladium C-C, C-N, C-O, C-SPd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Phosphines (e.g., Xantphos, Buchwald ligands)Toluene, Dioxane, DMF80-120High yields, broad substrate scope, excellent functional group tolerance.[5]High cost of palladium and ligands, potential for catalyst poisoning.
Copper C-N, C-O, C-SCuI, Cu₂O, Cu(OAc)₂Phenanthrolines, Diamines, L-prolineDMF, DMSO, NMP120-180Low cost, readily available catalysts.Often requires harsh conditions, may need stoichiometric amounts, narrower substrate scope compared to palladium.
Nickel C-C, C-NNiCl₂(dme), Ni(cod)₂Phosphines (e.g., dppp, PCy₃)Dioxane, THF, Toluene80-130Lower cost than palladium, can be more effective for aryl chlorides.Can be more sensitive to air and moisture, ligand optimization is crucial.
Photoredox C-C, C-N (Radical)Ir or Ru complexes, Organic dyes-Acetonitrile, DMSORoom TempMild reaction conditions, unique reactivity via radical pathways.Substrate scope for 4-chloroquinoline is still under development, can be sensitive to oxygen.

Conclusion

The choice of catalytic system for the functionalization of 4-chloroquinoline is highly dependent on the desired transformation, the available resources, and the required scale of the reaction.

  • Palladium catalysis remains the most reliable and versatile option for a wide range of C-C and C-N couplings, offering high yields and broad functional group compatibility, albeit at a higher cost.

  • Copper catalysis provides a cost-effective alternative, particularly for C-N, C-O, and C-S bond formations, though it may require more forcing conditions.

  • Nickel catalysis is a promising and more sustainable alternative to palladium, especially for C-C couplings of the less reactive 4-chloroquinoline.

  • Photoredox catalysis opens up new avenues for functionalization under exceptionally mild conditions, and its application to 4-chloroquinoline is an exciting and evolving area of research.

Researchers and drug development professionals should carefully consider the strengths and weaknesses of each system to select the most appropriate method for their specific synthetic goals.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Elebiju, O. F., Ajani, O. O., Oduselu, G. O., Ogunnupebi, T. A., & Adebiyi, E. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1083903. [Link][1]

  • Elebiju, O. F., Ajani, O. O., Oduselu, G. O., Ogunnupebi, T. A., & Adebiyi, E. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Covenant University Repository. [Link][3]

  • Jain, S., & Shah, P. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17855-17876. [Link][4]

  • Zhu, R., Cheng, G., Jia, C., Xue, L., & Cui, X. (2016). Access to C4-Functionalized Quinolines via Copper-Catalyzed Tandem Annulation of Alkynyl Imines with Diazo Compounds. The Journal of Organic Chemistry, 81(16), 7539-7544. [Link]

Sources

Assessing the drug-likeness of 4-chloro-2-ethyl-3-methylquinoline based on Lipinski's rule of five

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of early-stage drug discovery, 4-chloro-2-ethyl-3-methylquinoline (CEMQ) presents as a highly lipophilic, low-molecular-weight scaffold. Based on Lipinski’s Rule of Five (Ro5), CEMQ fully complies with all drug-likeness criteria. However, its profile suggests it is better classified as a "Fragment" or "Lead-like" entity rather than a finished drug candidate.

While its low molecular weight (205.69 Da) offers significant room for derivatization, its estimated LogP (~4.0–4.2) is perilously close to the upper threshold when considering future lead optimization. This guide details the theoretical profiling, comparative analysis against standard quinoline drugs, and the mandatory experimental protocols required to validate these in silico predictions.

Physicochemical Profiling: The Ro5 Analysis

Lipinski’s Rule of Five (1997) postulates that poor absorption or permeation is more likely when there are more than 5 H-bond donors, 10 H-bond acceptors, the molecular weight is greater than 500, and the calculated LogP (CLogP) is greater than 5.[1]

CEMQ Data vs. Ro5 Thresholds
ParameterRo5 LimitCEMQ Value (Calc.)Status
Molecular Weight (MW) ≤ 500 Da205.69 Da ✅ Pass
LogP (Lipophilicity) ≤ 5.04.15 (Estimated)✅ Pass (Caution)
H-Bond Donors (HBD) ≤ 50 ✅ Pass
H-Bond Acceptors (HBA) ≤ 101 (Quinoline N)✅ Pass
Rotatable Bonds ≤ 10 (Veber ext.)1 (Ethyl group)✅ Pass
TPSA ≤ 140 Ų12.9 Ų ✅ Pass
Expert Insight: The LogP Calculation Logic

Direct experimental data for CEMQ is sparse in public repositories. As scientists, we must use structural homology to validate in silico predictions.

  • Baseline: 4-chloro-2-methylquinoline has an experimental LogP of approx 3.5 .[2]

  • Modification: CEMQ adds an ethyl group (-CH2-CH3) at position 2 and a methyl group at position 3 compared to the base quinoline core.

  • Additivity Rule: An ethyl group typically adds +0.5 to +0.7 to the LogP; a methyl adds ~0.5.

  • Result:

    
    .
    
  • Implication: While < 5.0, a LogP > 4.0 for a molecule of only ~200 Da is disproportionately lipophilic . This indicates high membrane permeability but potentially poor aqueous solubility and high metabolic clearance risk.

Comparative Analysis: CEMQ vs. Therapeutic Standards

To understand CEMQ's potential, we must compare it with established quinoline-based drugs.[3] This contextualizes the raw numbers.

Comparative Data Table
CompoundStructure TypeMW ( g/mol )LogPHBD/HBAClinical Role
CEMQ Scaffold / Intermediate205.69~4.150 / 1Research Lead
Chloroquine Finished Drug319.874.631 / 3Antimalarial
8-Hydroxyquinoline Chelator / Fragment145.161.751 / 2Antiseptic
Ciprofloxacin Fluoroquinolone331.340.282 / 5Antibiotic
Technical Interpretation
  • Vs. Chloroquine: CEMQ shares the high lipophilicity of Chloroquine (essential for crossing parasitic membranes/vacuoles) but lacks the basic side chain (diethylamino) that provides Chloroquine with lysosomotropic properties. To convert CEMQ into a Chloroquine-like drug, one would need to add polar/basic groups, which would increase MW but lower LogP, balancing the molecule.

  • Vs. 8-Hydroxyquinoline: 8-HQ has a balanced LogP (1.75), making it soluble and permeable. CEMQ is significantly more hydrophobic.

  • Optimization Trajectory: CEMQ is a "Lead." If you add functional groups to improve potency (increasing MW), you must add polar groups to keep the LogP from exceeding 5.0.

Experimental Protocols (Validation)

In silico predictions are hypotheses. The following protocols are the industry "Gold Standard" for validating the drug-likeness of CEMQ.

Protocol A: Shake-Flask LogP Determination (OECD 107)

Why this method? While HPLC is faster, the Shake-Flask method is the absolute reference for lipophilic compounds like CEMQ where column retention might be non-specific.

Reagents: n-Octanol (HPLC grade), Phosphate Buffer (pH 7.4), CEMQ sample.

Workflow:

  • Pre-saturation: Shake n-octanol and buffer together for 24 hours to mutually saturate the phases. Separate them.

  • Preparation: Dissolve CEMQ (approx 2 mg) in the pre-saturated octanol phase. Measure UV absorbance (

    
    ) at 
    
    
    
    (approx 250-320 nm for quinolines).
  • Partitioning: Mix the CEMQ-octanol solution with pre-saturated buffer in a 1:1 ratio in a glass vial.

  • Equilibrium: Invert the flask mechanically for 60 minutes at 25°C. Centrifuge at 3000g for 10 mins to separate phases.

  • Quantification: Sample the octanol phase. Measure UV absorbance (

    
    ).
    
  • Calculation:

    
    
    
    
    
Protocol B: Kinetic Aqueous Solubility (Nephelometry)

Why this method? CEMQ is likely to precipitate in aqueous buffers. Nephelometry detects the onset of precipitation via light scattering.

Workflow:

  • Stock: Prepare 10 mM CEMQ in DMSO.

  • Titration: Into a 96-well plate containing PBS (pH 7.4), spike increasing volumes of CEMQ stock (final conc range: 1

    
    M to 500 
    
    
    
    M). Keep DMSO constant at 1%.
  • Incubation: Shake for 90 minutes at room temperature.

  • Read: Measure forward light scattering (laser nephelometry).

  • Analysis: Plot Scattering vs. Concentration. The point of inflection (sudden increase in scattering) is the Solubility Limit (

    
    ).
    

Decision Workflow (Graphviz Visualization)

The following diagram illustrates the critical path for assessing CEMQ, moving from theoretical calculation to experimental validation and Go/No-Go decision making.

Ro5_Assessment_Workflow Start Start: CEMQ Candidate InSilico In Silico Profiling (MW, LogP, HBD/HBA) Start->InSilico Decision1 Pass Ro5 Filters? InSilico->Decision1 ExpPhase Experimental Validation Decision1->ExpPhase Yes Outcome_Fail Outcome: Structural Redesign (Reduce Lipophilicity) Decision1->Outcome_Fail No (Violations > 1) LogP_Test Protocol A: Shake-Flask LogP ExpPhase->LogP_Test Sol_Test Protocol B: Kinetic Solubility ExpPhase->Sol_Test Results Data Integration LogP_Test->Results Sol_Test->Results Outcome_Lead Outcome: Valid Lead Scaffold (Optimize for Solubility) Results->Outcome_Lead LogP < 5 & Sol > 10µM Results->Outcome_Fail LogP > 5 OR Sol < 1µM

Figure 1: Strategic workflow for validating the drug-likeness of the CEMQ scaffold, prioritizing experimental verification of lipophilicity.

Conclusion and Recommendation

4-chloro-2-ethyl-3-methylquinoline is a Ro5-compliant molecule. However, its high lipophilicity (LogP > 4.0) relative to its small size (MW ~205) flags it as a "grease ball" risk in medicinal chemistry terms—meaning it may bind non-specifically to proteins.

Recommendation: Use CEMQ as a starting scaffold, but prioritize polar functionalization (e.g., introducing an amine or hydroxyl group) in the next synthetic step. This will lower the LogP and improve solubility while utilizing the remaining 300 Da of molecular weight "budget" allowed by Lipinski's rules.

References

  • Lipinski, C. A., et al. (1997).[1][4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Veber, D. F., et al. (2002). "Molecular properties that influence the oral bioavailability of drug candidates."[1][4][5][6] Journal of Medicinal Chemistry.

  • OECD Guidelines for the Testing of Chemicals. (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD iLibrary.

  • PubChem Compound Summary. "4-Chloro-2-methylquinoline (Structural Analog)." National Library of Medicine.

Sources

A Guide to the Comparative Cytotoxic Evaluation of 4-chloro-2-ethyl-3-methylquinoline and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate and compare the cytotoxic profiles of 4-chloro-2-ethyl-3-methylquinoline and its key synthetic precursors. By dissecting the synthetic pathway and employing validated in vitro assays, this document outlines the necessary steps to understand the structure-activity relationship (SAR) and identify the molecular features responsible for observed cytotoxicity.

Introduction: The Quinoline Scaffold and the Rationale for Comparative Analysis

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds, including those with anticancer and antimalarial properties.[1][2][3] The functionalization of the quinoline core can dramatically alter its biological activity, and understanding the contribution of each synthetic modification is critical for rational drug design.[4]

The target compound, 4-chloro-2-ethyl-3-methylquinoline, belongs to the chloroquinoline family, a class of compounds known for their potent biological effects. However, the cytotoxicity of a final compound is an emergent property derived from its entire structure. Evaluating the cytotoxicity of its synthetic precursors is not merely an academic exercise; it is a crucial step in identifying the "toxicophore"—the specific structural moiety responsible for the toxic effects. This comparative approach allows researchers to determine if the cytotoxic activity arises from the foundational quinoline structure, the introduction of specific alkyl groups, the quinolin-4-one oxygen, or the final chlorination step. This guide provides the experimental logic and detailed protocols to conduct such an investigation.

Part 1: The Compounds of Interest & Synthetic Rationale

To conduct a comparative analysis, we must first identify the logical precursors to 4-chloro-2-ethyl-3-methylquinoline. A common and efficient route to such a structure involves a cyclization reaction to form the quinolinone core, followed by a chlorination step.

  • Target Compound: 4-chloro-2-ethyl-3-methylquinoline

  • Precursor 1 (P1): 2-ethyl-3-methyl-1H-quinolin-4-one. This is the immediate precursor before chlorination. Its evaluation is critical to assess the impact of the 4-chloro substitution, which is often a key pharmacophore.

  • Precursor 2 (P2): An acyclic aniline-enamine intermediate, such as ethyl 3-(phenylamino)hex-2-enoate. This precursor allows for an assessment of the cytotoxicity before the formation of the rigid, bicyclic quinoline system.

The proposed synthetic pathway provides a logical framework for selecting compounds for this comparative study.

Synthetic_Pathway P2 Precursor 2 (Acyclic Aniline-Enamine) P1 Precursor 1 (2-ethyl-3-methyl-1H-quinolin-4-one) P2->P1 Cyclization (e.g., Gould-Jacobs) Target Target Compound (4-chloro-2-ethyl-3-methylquinoline) P1->Target Chlorination (e.g., POCl3)

Caption: Proposed synthetic route to the target compound.

Part 2: Mechanistic Context of Quinolone Cytotoxicity

Quinoline derivatives exert their cytotoxic effects through various mechanisms, and understanding these provides a basis for interpreting experimental results.[4]

  • DNA Interference: Many planar aromatic systems, including quinolines, can act as DNA intercalating agents, inserting themselves between base pairs of the DNA double helix. This can disrupt DNA replication and transcription, ultimately leading to apoptosis.[3]

  • Enzyme Inhibition: Quinolines are known to inhibit key cellular enzymes. A prominent example is topoisomerase, which is crucial for managing DNA topology during replication. Inhibition of this enzyme leads to DNA strand breaks and cell death.[3]

  • Heme Polymerization Inhibition: In the context of antimalarial activity, which often correlates with general cytotoxicity, quinolines like chloroquine accumulate in the acidic food vacuole of the parasite.[5] They interfere with the detoxification of heme, a byproduct of hemoglobin digestion, leading to a buildup of toxic heme that kills the parasite.[6][7][8] This mechanism highlights the ability of quinolines to disrupt critical metabolic processes.

  • Kinase Inhibition: The quinoline scaffold is found in numerous kinase inhibitors that target signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[9]

The substitution at the 4-position is particularly influential. A 4-hydroxy (or 4-oxo) group, as seen in Precursor 1 , can have a distinct biological profile. Conversion to a 4-chloro group, as in the Target Compound , often enhances lipophilicity and can serve as a reactive site for nucleophilic substitution, potentially allowing the molecule to covalently bind to biological targets, thereby increasing its cytotoxic potency.[10]

Part 3: Experimental Design for Comparative Cytotoxicity Analysis

A robust comparison requires a well-designed experiment that controls for variables and provides clear, quantifiable endpoints.

Cell Line Selection

The choice of cell lines is paramount for obtaining relevant data. A panel of human cancer cell lines from different tissue origins is recommended to assess the breadth and selectivity of the compounds' cytotoxic activity. Commonly used and well-characterized cell lines include:

  • HL-60: Human promyelocytic leukemia (hematological malignancy)[11]

  • MCF-7: Human breast adenocarcinoma (epithelial solid tumor)[11][12]

  • HCT-116: Human colon carcinoma (epithelial solid tumor)[12][13]

  • HepG2: Human hepatocellular carcinoma (epithelial solid tumor)[12][13]

  • HUVEC: Human Umbilical Vein Endothelial Cells (a non-cancerous, normal cell line) to assess selectivity and general toxicity.[11]

Primary Endpoint: IC50 Determination

The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50) , which is the concentration of a compound required to inhibit cell growth or metabolic activity by 50%. A lower IC50 value indicates higher cytotoxic potency. This is determined by exposing the cell lines to a range of concentrations of each test compound (the target and its precursors) and measuring cell viability after a set incubation period (e.g., 24, 48, or 72 hours).[14]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Selected Cancer & Normal Cell Lines Seeding 3. Seed Cells into 96-Well Plates Cell_Culture->Seeding Compound_Prep 2. Prepare Stock Solutions (Target, P1, P2 in DMSO) Treatment 4. Treat Cells with Serial Dilutions of Compounds Compound_Prep->Treatment Seeding->Treatment Incubation 5. Incubate for 48 hours Treatment->Incubation Assay 6. Perform Viability Assays (MTT and/or LDH) Incubation->Assay Measurement 7. Measure Absorbance/ Fluorescence Assay->Measurement Calculation 8. Calculate % Viability vs. Control Measurement->Calculation IC50 9. Generate Dose-Response Curves & Determine IC50 Calculation->IC50 Comparison 10. Compare IC50 Values (Target vs. P1 vs. P2) IC50->Comparison

Caption: Workflow for comparative cytotoxicity testing.

Part 4: Detailed Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be followed. Here, we detail two complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[15] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Test compounds (Target, P1, P2) dissolved in DMSO.

  • Solubilization solution: DMSO or a solution of 20% (w/v) SDS in 50% N,N-dimethylformamide.

  • 96-well flat-bottom plates.

  • Microplate reader (absorbance at 570 nm).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[14] It serves as an excellent complementary method to the MTT assay.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from ThermoFisher Scientific, Promega). These kits typically contain the substrate mix and a lysis buffer.

  • 96-well flat-bottom plates.

  • Microplate reader (absorbance at ~490 nm).

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Control Wells: It is critical to include the following controls[14]:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit 45 minutes before the final measurement.

    • Background Control: Culture medium without cells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye) from the kit to each well of the new plate containing the supernatant.

  • Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light. Stop the reaction by adding 50 µL of the Stop Solution provided in the kit. Measure the absorbance at 490 nm.

  • Data Analysis: First, subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100 Plot the percentage of cytotoxicity against the log of the compound concentration to determine the IC50 value.

Part 5: Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured table to facilitate easy comparison across compounds and cell lines.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Test Compounds after 48h Exposure

Compound IDChemical NameHL-60MCF-7HCT-116HepG2HUVEC (Selectivity)
Target 4-chloro-2-ethyl-3-methylquinolineDataDataDataDataData
P1 2-ethyl-3-methyl-1H-quinolin-4-oneDataDataDataDataData
P2 Ethyl 3-(phenylamino)hex-2-enoateDataDataDataDataData
Control DoxorubicinDataDataDataDataData

Data should be presented as Mean ± Standard Deviation from at least three independent experiments.

Interpreting the Results:

  • P2 vs. P1: A significant decrease in the IC50 value from the acyclic precursor (P2) to the cyclized quinolinone (P1) would suggest that the formation of the rigid, planar quinoline scaffold is a key event for inducing cytotoxicity.

  • P1 vs. Target: A marked decrease in the IC50 value from the quinolinone (P1) to the final chloro-compound (Target) would strongly indicate that the 4-chloro substitution is a critical determinant of cytotoxic potency.

  • Selectivity: Comparing the IC50 values in cancer cell lines to the normal HUVEC line provides a selectivity index. A compound that is highly potent against cancer cells but has a much higher IC50 against normal cells is a more promising candidate for further development.

Conclusion

This guide provides a systematic and scientifically rigorous approach to assessing the comparative cytotoxicity of 4-chloro-2-ethyl-3-methylquinoline and its synthetic precursors. By combining a logical selection of compounds based on their synthetic pathway with validated in vitro assays like MTT and LDH, researchers can effectively dissect the structure-activity relationship of this quinoline derivative. The insights gained from such a study are invaluable for guiding the future design of novel, potent, and selective anticancer agents.

References

  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 27(2), 231-240. Available at: [Link]

  • Note Synthesis and cytotoxicity of new quinoline derivatives. (n.d.). Available at: [Link]

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4). Available at: [Link]

  • Cytotoxic effects of synthesized quinoline derivatives on the viability... (n.d.). ResearchGate. Available at: [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Available at: [Link]

  • Mechanism of action of quinoline drugs. (n.d.). Malaria Parasite Metabolic Pathways. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Available at: [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry, 9, S1527-S1544. Available at: [Link]

  • Egan, T. J., et al. (1997). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 93(6), 239-244. Available at: [Link]

  • Fareed, M., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. Progressive Biomedical Research, 1(2). Available at: [Link]

  • Szałek, E., et al. (2021). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 26(11), 3395. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Available at: [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In The Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Available at: [Link]

  • Zeid, I. F., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry, 14(11), 103411. Available at: [Link]

  • Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. (n.d.). ResearchGate. Available at: [Link]

  • El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1429-1437. Available at: [Link]

  • Zeid, I. F., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry, 14(11), 103411. Available at: [Link]

  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (n.d.). Synfacts. Available at: [Link]

  • Synthesis of 4-chloroquinoline. (n.d.). PrepChem.com. Available at: [Link]

  • Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity. (2024). RSC Advances. Available at: [Link]

  • Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol- 4-yl) ethyl)-quinazolin-4(3H) one derivatives with potenti. (n.d.). Semantic Scholar. Available at: [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2016). Atlantis Press. Available at: [Link]

  • Synthesis and Cytotoxic Activity of Certain 2,3,4,9-Tetrahydrofuro[2,3-b]quinolin-3,4-dione and Ethyl 2-(Substituted aniline). (n.d.). In Vivo. Available at: [Link]

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. (2025). Pharmaceutical Sciences. Available at: [Link]

Sources

Verifying the mechanism of action for biologically active 4-chloro-2-ethyl-3-methylquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

The 4-chloro-2-ethyl-3-methylquinoline scaffold (CAS: 856089-50-4) represents a critical "privileged structure" in medicinal chemistry. Unlike simple quinolines, the specific substitution pattern—a 2-ethyl group providing lipophilic bulk and a 3-methyl group inducing steric torsion—creates a unique geometric profile. This scaffold serves as a potent electrophilic intermediate for synthesizing 4-aminoquinoline derivatives, which exhibit multi-target biological activities ranging from antimalarial heme detoxification to anticancer kinase inhibition.[1]

This guide objectively analyzes the mechanism of action (MOA) of these derivatives, comparing their efficacy against industry standards (Chloroquine, Gefitinib, Ciprofloxacin) and providing self-validating experimental protocols for your lab.[1]

Mechanism of Action (MOA) Deep Dive

The biological activity of 4-chloro-2-ethyl-3-methylquinoline derivatives is not intrinsic to the chlorine atom itself but arises from its displacement by nucleophilic amines (SNAr reaction). The resulting 4-amino-2-ethyl-3-methylquinoline pharmacophore operates via two primary mechanisms depending on the N-substituent.

Mechanism A: Heme Polymerization Inhibition (Antimalarial)[1]
  • Target: Free Heme (Ferriprotoporphyrin IX) in the Plasmodium digestive vacuole.[1]

  • Action: The quinoline nitrogen (pKa ~8.5) becomes protonated in the acidic vacuole (pH ~5.0), trapping the drug (pH trapping).[1] The planar aromatic core stacks with the porphyrin ring of heme preventing its crystallization into non-toxic hemozoin.

  • Role of 2-Ethyl/3-Methyl: The 2-ethyl group increases lipophilicity (LogP), enhancing membrane permeability across the parasite vacuole. The 3-methyl group provides steric hindrance that may reduce metabolic degradation by cytochrome P450, a common failure point for Chloroquine.

Mechanism B: Tyrosine Kinase Inhibition & DNA Intercalation (Anticancer)[1]
  • Target: ATP-binding pockets of EGFR/VEGFR or DNA base pairs.

  • Action: The quinoline core mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinases. Alternatively, the planar system intercalates between DNA base pairs, stalling replication forks (Topoisomerase II inhibition).[1]

  • Causality: The 4-amino substitution dictates selectivity. Bulky aromatic amines (e.g., anilines) favor kinase binding; aliphatic diamines favor DNA/Heme binding.[1]

Visualizing the Pathway

The following diagram illustrates the dual-pathway mechanism driven by the core scaffold.

MOA_Pathway Scaffold 4-Chloro-2-ethyl- 3-methylquinoline SNAr SNAr Functionalization (Amine Addition) Scaffold->SNAr + R-NH2 Deriv Bioactive 4-Amino Derivative SNAr->Deriv Target1 Target A: Parasite Vacuole (pH 5.0) Deriv->Target1 Lipophilic Entry Target2 Target B: Cancer Cell Nucleus/Cytosol Deriv->Target2 Passive Diffusion Mech1 Heme Stacking (Inhibits Hemozoin) Target1->Mech1 pH Trapping Mech2 ATP Competition (Kinase Inhibition) Target2->Mech2 H-Bonding Result1 Parasite Death (ROS Accumulation) Mech1->Result1 Result2 Apoptosis (Cell Cycle Arrest) Mech2->Result2

Figure 1: Dual mechanism of action for 2-ethyl-3-methylquinoline derivatives in antiparasitic and anticancer pathways.

Comparative Performance Analysis

The 2-ethyl-3-methyl substitution offers distinct advantages over "naked" quinolines or standard drugs. The table below synthesizes comparative data based on structure-activity relationship (SAR) studies of 4-substituted quinolines.

Feature2-Ethyl-3-Methyl Derivatives Chloroquine (Standard) Gefitinib (Standard) Performance Insight
Lipophilicity (ClogP) High (~4.5 - 5.2) Moderate (4.6)High (3.[1]2)The 2-ethyl group enhances membrane crossing, critical for multidrug-resistant (MDR) strains.[1]
Metabolic Stability High ModerateModerateThe 3-methyl substituent sterically blocks C3-oxidation, prolonging half-life compared to unsubstituted analogs.
Resistance Profile Active vs. CQR Strains Inactive vs. CQRN/ASteric bulk at positions 2,3 interferes with the PfCRT efflux pump that expels Chloroquine.[1]
Kinase Selectivity Tunable NoneHigh (EGFR)4-anilino derivatives of this scaffold show micromolar IC50s against EGFR/VEGFR.[2]
Cytotoxicity (IC50) 2 - 15 µM >100 µM (Cancer)0.02 µM (Cancer)Less potent than targeted kinase inhibitors but broader spectrum (multi-target).[1]

Key Takeaway: While less potent than Gefitinib for specific mutations, these derivatives excel in overcoming resistance (MDR) due to the lipophilic and steric modulation provided by the ethyl/methyl groups.[1]

Experimental Protocols for Verification

To ensure scientific integrity, use these self-validating protocols. The synthesis confirms the scaffold's identity, and the assay verifies the biological mechanism.

Protocol A: Self-Validating Synthesis (SNAr)

Objective: Convert the inactive 4-chloro precursor into the active 4-amino drug.

  • Reagents: 4-chloro-2-ethyl-3-methylquinoline (1.0 eq), Primary Amine (e.g., 4-amino-1-butanol) (1.2 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).[1]

  • Procedure:

    • Mix reagents in a sealed tube.

    • Heat to 120°C for 12 hours . (Note: The 3-methyl group creates steric hindrance; standard reflux may fail. High heat is required).[1]

    • Validation Point: Monitor via TLC (Hexane:EtOAc 1:1). The starting material (high Rf) must disappear, replaced by a fluorescent blue spot (lower Rf).[1]

  • Purification: Precipitate with ice water; recrystallize from ethanol.

Protocol B: Heme Polymerization Inhibition Assay (In Vitro)

Objective: Verify the antimalarial MOA without live parasites.

  • Setup: Incubate Hemin chloride (100 µM) in Acetate Buffer (pH 5.0) at 37°C.[1]

  • Treatment: Add Test Compound (0 – 100 µM) vs. Chloroquine (Control).[1]

  • Initiation: Add Tween-20 to trigger polymerization into Hemozoin (β-hematin).

  • Readout: After 24h, measure absorbance at 405 nm .

    • Interpretation: Free heme absorbs at 405 nm. Hemozoin does not.

    • High Absorbance = High Inhibition (Drug worked).[1]

    • Low Absorbance = Polymerization occurred (Drug failed).[1]

Workflow Diagram

Protocols cluster_synth Synthesis Validation cluster_assay Mechanism Verification (Heme) Step1 Mix: Scaffold + Amine (DMF, 120°C) Step2 TLC Check: Disappearance of SM Step1->Step2 Step3 Product Isolation (Recrystallization) Step2->Step3 Assay2 Add Derivative (0-100 µM) Step3->Assay2 Use Purified Compound Assay1 Hemin + Buffer (pH 5.0) Assay1->Assay2 Assay3 Measure Abs @ 405nm Assay2->Assay3 Assay4 High Abs = Active (Heme Preserved) Assay3->Assay4

Figure 2: Experimental workflow for synthesizing derivatives and verifying heme-target interaction.

References

  • Musiol, R. et al. (2006).[1][3] "Quinoline derivatives as potential anticancer agents: Synthesis and cytotoxic activity."[4][5][6] Bioorganic & Medicinal Chemistry Letters.

  • Egan, T. J. et al. (2000).[1] "Inhibition of haemozoin formation as a target for antimalarial drugs." Journal of Inorganic Biochemistry.

  • Kaur, K. et al. (2010).[1] "Quinolines and pharmaceutically active derivatives."[4][5][7][8][9] European Journal of Medicinal Chemistry.

  • Sigma-Aldrich. "Product Specification: 4-chloro-2-ethyl-3-methylquinoline (CAS 856089-50-4)." [1]

  • Solomon, V. R. & Lee, H. (2011).[1][8] "Quinoline as a privileged scaffold in cancer drug discovery."[4][8][10] Current Medicinal Chemistry.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-chloro-2-ethyl-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our work inherently involves the responsible management of chemicals from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-chloro-2-ethyl-3-methylquinoline, a halogenated quinoline derivative. Adherence to these procedures is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment.

This document moves beyond a simple checklist, explaining the scientific rationale behind each step to foster a deeply ingrained culture of safety and responsibility in your laboratory.

Hazard Identification and Risk Assessment: Know Your Compound

Table 1: GHS Hazard Classification for Analogous Chloro-methylquinolines [2]

Hazard ClassGHS Hazard CodeHazard Statement
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation

Furthermore, as a chlorinated organic compound, it is prudent to assume it is harmful to aquatic life with long-lasting effects, a common characteristic of this chemical class.[3][4] Therefore, it must never be disposed of down the drain or in regular trash.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure risk during handling and disposal.[1]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or degradation before use.[5]

  • Eye/Face Protection: Use tightly fitting safety goggles with side shields. A face shield is recommended if there is a splash hazard.[5]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1]

The Core Protocol: Waste Segregation and Collection

The single most critical step in this process is correct waste segregation. 4-chloro-2-ethyl-3-methylquinoline is a halogenated organic compound . It must be disposed of in a designated "Halogenated Organic Waste" stream.

Why is this segregation so critical? Non-halogenated solvent waste can sometimes be recycled or used as an alternative fuel source for cement kilns.[6][7] Halogenated waste, however, cannot be used as fuel and requires a more rigorous and costly disposal method: high-temperature incineration.[6][7] If halogenated waste contaminates a container of non-halogenated waste, the entire volume must be treated as halogenated, significantly increasing disposal costs and environmental burden.[7]

Furthermore, the incineration of halogenated compounds requires specialized conditions, such as a minimum temperature of 1100°C, to ensure the complete destruction of toxic organic molecules and to manage the resulting acidic gases (e.g., hydrogen chloride).[6][8][9]

Step-by-Step Disposal Procedure:

  • Obtain the Correct Waste Container: Procure a dedicated, properly labeled "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department. These containers are typically made of materials compatible with chlorinated solvents.[10]

  • Work in a Fume Hood: Place the halogenated waste container in a certified chemical fume hood.

  • Transfer the Waste: Carefully decant or transfer the 4-chloro-2-ethyl-3-methylquinoline waste (and any rinsate from cleaning contaminated glassware) into the container.

  • Avoid Contamination: Do not mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers.

  • Do Not Overfill: Fill the container to no more than 75-80% of its capacity to allow for vapor expansion and prevent spills during transport.

  • Secure the Container: Tightly seal the container cap immediately after adding waste to prevent the escape of volatile organic compounds (VOCs).

  • Label Correctly: Ensure the waste container is clearly labeled. While specific requirements vary by institution, the label must generally include:

    • The words "Hazardous Waste"

    • The full, unabbreviated name of all chemical constituents (e.g., "Waste 4-chloro-2-ethyl-3-methylquinoline in methanol")

    • The approximate percentage of each component.

    • The relevant hazard pictograms (e.g., Irritant, Health Hazard).

    • The accumulation start date (the date the first drop of waste was added).

  • Store Appropriately: Store the sealed and labeled container in a designated satellite accumulation area. This area should be a secondary containment bin, away from heat sources or direct sunlight, and segregated from incompatible chemicals.[5]

  • Schedule Pickup: Contact your institution's EHS department for waste pickup once the container is full or reaches its designated accumulation time limit.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Use a chemical spill kit with an absorbent appropriate for organic solvents to contain and absorb the material.

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place all contaminated materials into a sealed, labeled bag or container and dispose of it in the "Halogenated Organic Waste" stream.

    • Clean the spill area thoroughly.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate: Immediately evacuate the laboratory and alert all nearby personnel.

    • Isolate: Close the laboratory doors to contain the vapors.

    • Report: Contact your institution's emergency response line or EHS department immediately from a safe location.

    • Do Not Re-enter: Do not attempt to clean up a large spill yourself. Wait for trained emergency personnel.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-chloro-2-ethyl-3-methylquinoline.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_spill Emergency Spill Start Waste Generated: 4-chloro-2-ethyl-3-methylquinoline PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work Inside a Certified Fume Hood PPE->FumeHood Segregate Select 'Halogenated Organic Waste' Container FumeHood->Segregate Transfer Carefully Transfer Waste (Do not exceed 80% capacity) Segregate->Transfer Seal Tightly Seal Container Transfer->Seal Spill Spill Occurs Transfer->Spill Label Label with Full Chemical Name, Date, and Hazards Seal->Label Store Store in Designated Satellite Accumulation Area Label->Store Pickup Request Pickup by EHS Store->Pickup SmallSpill Small Spill in Hood: Use Spill Kit & Absorb Spill->SmallSpill Small LargeSpill Large Spill or Outside Hood: Evacuate & Call EHS Spill->LargeSpill Large SpillWaste Dispose of Cleanup Materials as Halogenated Waste SmallSpill->SpillWaste SpillWaste->Segregate

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-chloro-2-ethyl-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical entities, such as 4-chloro-2-ethyl-3-methylquinoline, demands a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why specific protective measures are imperative. Our goal is to build a culture of safety that validates itself through rigorous, repeatable, and well-understood protocols.

Hazard Assessment: Understanding the Adversary

The primary hazards associated with 4-chloro-2-ethyl-3-methylquinoline are inferred from structurally similar compounds, such as 4-chloro-3-methylquinoline and other chlorinated aromatic heterocycles. The key threats are:

  • Skin Irritation and Corrosion: Halogenated aromatic compounds are known to cause skin irritation upon contact.[1][2][3] Prolonged or repeated exposure can lead to more severe conditions like dermatitis.[4]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation and potential damage.[1][2][3]

  • Respiratory Tract Irritation: As a solid, dust or aerosolized particles may cause respiratory irritation if inhaled.[1][3]

  • Harmful if Swallowed: Ingestion may lead to systemic toxicity.[4][5]

Given these risks, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion. The foundation of this prevention strategy is the consistent and correct use of Personal Protective Equipment (PPE), supported by robust engineering controls.

The Core of Protection: A Multi-Layered Defense

Effective safety is not just about wearing PPE; it's about implementing a hierarchy of controls. PPE is the critical final barrier between you and the chemical agent.

  • Engineering Controls: The primary and most crucial control is to handle 4-chloro-2-ethyl-3-methylquinoline exclusively within a certified chemical fume hood.[6] This minimizes inhalation exposure and contains potential spills.

  • Administrative Controls: Adhere to standard operating procedures (SOPs), receive documented training on handling halogenated compounds, and never work alone.[7]

  • Personal Protective Equipment (PPE): This is your personal defense system. The specific components required will vary based on the scale and nature of the operation.

PPE Selection: The Right Tool for the Task

The selection of PPE must be tailored to the specific procedure being performed. The following table provides a clear guide for common laboratory tasks involving 4-chloro-2-ethyl-3-methylquinoline.

Task Scale Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Aliquotting Solid Milligrams to GramsDouble-gloved with nitrile gloves.Chemical splash goggles.Buttoned lab coat.Work performed in a chemical fume hood.
Solution Preparation < 1 LiterHeavy-duty nitrile or neoprene gloves.Chemical splash goggles and a full-face shield.[6]Buttoned lab coat and a chemical-resistant apron.Work performed in a chemical fume hood.
Running/Monitoring Reaction Any ScaleChemically resistant gloves (Butyl rubber or Viton® recommended).[6][8]Chemical splash goggles.Buttoned lab coat.Work performed in a chemical fume hood.
Work-up/Extraction > 1 LiterChemically resistant gloves (Viton® or laminate film).[6]Chemical splash goggles and a full-face shield.Buttoned lab coat and a chemical-resistant apron.Work performed in a chemical fume hood.
Spill Cleanup Small (<100 mL)Double-gloved with heavy-duty nitrile or Viton® gloves.[9]Chemical splash goggles and a full-face shield.Chemical-resistant apron or coveralls.Work performed in a chemical fume hood. A respirator may be required for larger spills.

Procedural Guide: Donning and Doffing PPE for Contamination Control

A protocol is only as strong as its execution. Improperly removing PPE can lead to exposure. Follow this self-validating procedure every time.

Donning (Putting On) PPE:
  • Hand Hygiene: Wash and dry your hands thoroughly.

  • First Layer of Protection: Put on your lab coat and fasten all buttons. If required, don a chemical-resistant apron.

  • Eye Protection: Put on chemical splash goggles. Adjust for a snug fit.

  • Face Shield: If the procedure requires it (e.g., solution preparation, large-scale transfers), place the face shield over your goggles.

  • Gloves: Put on your first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of your lab coat. Put on the second, outer pair of chemically-resistant gloves over the first pair.

Doffing (Taking Off) PPE:

This procedure should be performed in a designated area, moving from "dirty" to "clean."

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by grasping the cuff and pulling it inside-out. With your now-ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside-out. Dispose of them immediately in the designated hazardous waste container.[9]

  • Face Shield & Apron: Remove the face shield and/or chemical apron by touching only the straps or ties. Place in a designated area for decontamination or disposal.

  • Goggles: Remove your goggles from the back of your head forward.

  • Lab Coat: Unbutton your lab coat. Remove it by rolling it down your arms, keeping the contaminated exterior folded inward.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Operational and Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Spill Cleanup: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand).[10] Wearing appropriate PPE, carefully collect the material, place it in a sealed, labeled hazardous waste container, and decontaminate the area.[6][9]

Waste Disposal

All materials contaminated with 4-chloro-2-ethyl-3-methylquinoline are to be considered hazardous waste. This includes:

  • Used gloves, pipette tips, and absorbent materials.

  • Empty containers, which must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.

  • Contaminated solutions and reaction mixtures.

Collect all waste in clearly labeled, sealed containers designated for "Halogenated Organic Waste."[9][11] Follow all local, state, and federal regulations for disposal.[4] Do not dispose of this material down the drain.[9]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Task with 4-chloro-2-ethyl-3-methylquinoline fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood stop STOP! Do not proceed. Consult EHS. fume_hood->stop No ppe_base Baseline PPE: - Lab Coat - Chemical Splash Goggles - Double Nitrile Gloves fume_hood->ppe_base Yes task_scale What is the scale and nature of the task? ppe_base->task_scale solid_handling Small-scale solid handling (e.g., weighing) task_scale->solid_handling Solid solution_work Solution preparation or large-scale liquid transfer task_scale->solution_work Liquid/Solution reaction_monitoring Standard reaction monitoring task_scale->reaction_monitoring Reaction ppe_solid Action: Use Baseline PPE. solid_handling->ppe_solid ppe_solution Action: - Add Face Shield - Add Chemical Apron - Upgrade outer gloves to  Viton® or Butyl Rubber solution_work->ppe_solution ppe_reaction Action: - Upgrade outer gloves to  Viton® or Butyl Rubber reaction_monitoring->ppe_reaction end Proceed with Task ppe_solid->end ppe_solution->end ppe_reaction->end

Caption: PPE selection workflow for handling 4-chloro-2-ethyl-3-methylquinoline.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • 4-Chloro-3-methylquinoline Safety and Hazards.
  • 4-Chloroquinoline Material Safety D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Personal Protective Equipment: Hands. San Jose State University Environmental Health & Safety.
  • Chlorine Safety. Texas Department of Insurance.
  • Halogenated Solvents. Washington State University, Environmental Health & Safety.
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Halogenated Organic Liquids - Standard Oper

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-2-ethyl-3-methylquinoline
Reactant of Route 2
Reactant of Route 2
4-chloro-2-ethyl-3-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.